2-(Cyclopentylmethoxy)-5-methylaniline
Description
BenchChem offers high-quality 2-(Cyclopentylmethoxy)-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethoxy)-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopentylmethoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-7-13(12(14)8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPRTLJHBZCEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Cyclopentylmethoxy)-5-methylaniline physical properties
An In-Depth Technical Guide to the Physical Properties and Characterization of 2-(Cyclopentylmethoxy)-5-methylaniline
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly substituted aniline derivatives serve as critical pharmacophores and synthetic building blocks[1]. 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is a specialized ortho/meta-substituted aniline whose unique structural motifs—a lipophilic cyclopentylmethoxy ether and a weakly electron-donating methyl group—confer highly specific physicochemical properties[2].
This whitepaper provides an authoritative, deep-dive analysis of the physical properties of 2-(Cyclopentylmethoxy)-5-methylaniline. Moving beyond basic data reporting, this guide explores the structural causality behind its properties, details self-validating experimental protocols for its characterization, and maps its integration into drug discovery workflows.
Structural Causality and Physicochemical Profiling
The physical behavior of 2-(Cyclopentylmethoxy)-5-methylaniline is governed by the electronic and steric interplay of its three functional domains relative to the aromatic core:
-
The Primary Amine (-NH₂): Acts as the primary hydrogen bond donor/acceptor and the principal site of ionization.
-
The Ortho-Cyclopentylmethoxy Group: The oxygen atom donates electron density into the ring via resonance (+R effect). However, the bulky cyclopentyl ring introduces significant steric hindrance, which restricts the rotational freedom of the methoxy linker and sterically shields the amine[3].
-
The Meta-Methyl Group: Provides a weak electron-donating inductive effect (+I), subtly modulating the electron density of the aromatic system without introducing additional steric clash near the amine.
Predictive and Empirical Physical Data
Due to the specialized nature of this building block, empirical data is often supplemented by high-confidence chemoinformatic predictions based on Hammett constants and fragment-based property models[4].
Table 1: Physicochemical Properties of 2-(Cyclopentylmethoxy)-5-methylaniline
| Property | Value | Derivation / Causality |
| CAS Number | 946682-80-0 | Chemical Registry[2] |
| Molecular Formula | C₁₃H₁₉NO | Structural Analysis[5] |
| Molecular Weight | 205.30 g/mol | Calculated[6] |
| Physical State | Viscous liquid to low-melting solid | Disruption of crystal packing by the flexible cyclopentyl ring. |
| Density | ~1.05 g/cm³ | Predicted; higher than unsubstituted aniline due to heavy atom count. |
| Boiling Point | 320 - 340 °C (at 760 mmHg) | High boiling point driven by increased molecular weight and Van der Waals forces from the cyclopentyl group[4]. |
| LogP (Lipophilicity) | 3.5 - 4.0 | The highly hydrophobic cyclopentyl ring drives the partition coefficient toward the lipid phase. |
| pKa (Conjugate Acid) | ~4.2 | Lower than standard aniline (4.6). The ortho-alkoxy group sterically hinders the solvation of the protonated ammonium ion, reducing basicity despite the +R effect. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility in a laboratory setting, the following protocols are designed as self-validating systems . Each method includes internal controls to verify system suitability before the unknown compound is measured.
Protocol A: Determination of Lipophilicity (LogP) via HPLC (OECD TG 117)
Causality: Traditional shake-flask methods are prone to emulsion formation with highly lipophilic anilines. Reverse-phase HPLC provides a dynamic, reproducible alternative where retention time correlates directly with the partition coefficient.
Step-by-Step Methodology:
-
System Preparation: Equilibrate a C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm) with a mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the aniline is in its neutral, un-ionized state.
-
Self-Validation (Calibration): Inject a reference mixture of six compounds with known LogP values (e.g., Toluene, Bromobenzene, Naphthalene). Plot Log(Capacity Factor, k′ ) versus known LogP. Validation Gate: The linear regression ( R2 ) must be ≥0.99 before proceeding.
-
Sample Preparation: Dissolve 2-(Cyclopentylmethoxy)-5-methylaniline in the mobile phase to a concentration of 0.1 mg/mL.
-
Execution: Inject 10 µL of the sample. Record the retention time ( tR ).
-
Calculation: Calculate the capacity factor k′=(tR−t0)/t0 , where t0 is the dead time (measured using uracil). Interpolate the LogP of the sample using the calibration curve.
Protocol B: pKa Determination via Potentiometric Titration
Causality: Understanding the exact ionization state at physiological pH (7.4) is critical for predicting ADMET properties.
Step-by-Step Methodology:
-
Self-Validation (Standardization): Titrate a 0.1 M NaOH solution against primary standard Potassium Hydrogen Phthalate (KHP). Validation Gate: The calculated molarity of NaOH must be within 0.5% of the expected value.
-
Solvent System: Because the compound has a high LogP, dissolve 50 mg of the analyte in 50 mL of a co-solvent mixture (e.g., 50% Methanol/Water) to prevent precipitation during titration.
-
Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the amine group.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption) while continuously monitoring the pH using a glass electrode.
-
Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The pKa is derived from the half-equivalence point of the neutralization of the protonated amine, corrected for the co-solvent effect using the Yasuda-Shedlovsky extrapolation.
Mechanistic Role in Drug Development
Aniline derivatives are ubiquitous in the design of kinase inhibitors and GPCR modulators[1]. The specific substitution pattern of 2-(Cyclopentylmethoxy)-5-methylaniline makes it an excellent candidate for targeting deep, hydrophobic receptor pockets while maintaining a critical hydrogen bond anchor.
Caption: Structure-Property Relationship (SPR) and pharmacophore interaction model.
Integration into Discovery Workflows
When integrating this compound into a Hit-to-Lead pipeline, its physicochemical properties dictate the screening sequence. Because of its high lipophilicity, early ADMET profiling must prioritize metabolic stability assays (e.g., human liver microsomes), as the methyl group and the cyclopentyl ring are potential sites for Cytochrome P450-mediated oxidation.
Caption: Workflow for integrating 2-(Cyclopentylmethoxy)-5-methylaniline into drug discovery.
Handling, Stability, and Storage
Like many electron-rich aniline derivatives, 2-(Cyclopentylmethoxy)-5-methylaniline is susceptible to auto-oxidation when exposed to ambient light and atmospheric oxygen, which can lead to the formation of colored azo or quinone-imine impurities[3].
-
Storage Conditions: Must be stored in tightly sealed amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[6].
-
Handling: Operations should be conducted in a fume hood. Due to its lipophilicity, it can easily penetrate nitrile gloves; double-gloving and the use of protective eyewear are mandatory.
Conclusion
2-(Cyclopentylmethoxy)-5-methylaniline is a highly specialized chemical entity whose physical properties are a direct manifestation of its carefully balanced steric and electronic domains. By employing rigorous, self-validating analytical protocols to determine parameters like LogP and pKa, researchers can accurately predict its behavior in biological systems, thereby accelerating its successful integration into advanced drug discovery and materials science pipelines.
References
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ACS Publications. "Synthesis and Spectroscopic Characterization of the Copolymers of Aniline and Aniline Derivatives". Macromolecules. URL: [Link]
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University of Misan. "Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives". Academic Thesis Repository. URL: [Link]
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A Technical Guide to the Structural Elucidation of 2-(Cyclopentylmethoxy)-5-methylaniline
Abstract
This in-depth technical guide provides a comprehensive, multi-technique approach to the complete chemical structure elucidation of 2-(Cyclopentylmethoxy)-5-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the causal-driven strategy behind the analytical choices. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating workflow that culminates in the unambiguous confirmation of the target molecule's constitution. This guide serves as both a specific protocol for the title compound and a generalizable framework for the structural characterization of novel small molecules.
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. All pharmacological, toxicological, and pharmacokinetic properties are intrinsically linked to this three-dimensional arrangement of atoms. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. Therefore, the rigorous and unequivocal elucidation of a chemical structure is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the development pipeline.
This guide details the systematic process for confirming the structure of 2-(Cyclopentylmethoxy)-5-methylaniline, a substituted aniline derivative. The strategic selection of orthogonal analytical techniques is paramount. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a level of confidence that no single technique can achieve alone. We will proceed with the assumption that this molecule is a newly synthesized entity, thereby requiring a full, de novo structural workup.
The Elucidation Workflow: A Strategy of Orthogonal Analysis
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Causality: Before attempting to assemble the structure, we must first know the elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose, capable of measuring mass-to-charge ratios (m/z) to several decimal places.[1][2] This high precision allows for the differentiation between isobars (molecules with the same nominal mass but different elemental formulas).[3][4] For 2-(Cyclopentylmethoxy)-5-methylaniline, the expected molecular formula is C₁₃H₁₉NO.
Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected m/z of the [M+H]⁺ ion.
-
Formula Determination: Use the instrument's software to calculate the most probable elemental formulas that fit the experimentally observed exact mass, typically within a 5 ppm mass accuracy window.[5]
Expected Data: A successful analysis will yield a high-resolution mass measurement that corresponds to the protonated molecule.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₉NO |
| Exact Mass of Neutral [M] | 205.1467 |
| Exact Mass of [M+H]⁺ | 206.1545 |
| Observed m/z (within 5 ppm) | 206.1545 ± 0.0010 |
This result provides the atomic "building blocks" that must be accounted for in the subsequent spectroscopic analyses.
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[6] The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific chemical bonds. This allows us to quickly confirm the presence of the aniline amine (N-H), the ether linkage (C-O), and the aromatic and aliphatic C-H bonds, which is consistent with our hypothesized structure.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Expected Data: The IR spectrum will provide a fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[7] |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl, -CH₂-) |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂)[8] |
| 1600 & 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether[9] |
The observation of these key bands provides strong, direct evidence for the major functional components of the molecule.
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] By combining information from several NMR experiments, we can piece together the exact connectivity of the atoms.
Protocol: General NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11]
-
Referencing: The solvent peak (CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) is used as a secondary reference.
¹H NMR: Mapping the Proton Environments
Expertise & Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | Ar-H (H6) | ~6.75 | d | 1H |
| b | Ar-H (H4) | ~6.65 | dd | 1H |
| c | Ar-H (H3) | ~6.60 | d | 1H |
| d | -NH₂ | ~3.60 | br s | 2H |
| e | -O-CH₂ - | ~3.80 | d | 2H |
| f | -CH₂-CH - | ~2.10 | m | 1H |
| g,h | Cyclopentyl -CH₂ - | 1.85 - 1.55 | m | 8H |
| i | Ar-CH₃ | ~2.25 | s | 3H |
d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet, s=singlet
¹³C NMR & DEPT: Identifying the Carbon Skeleton
Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. Combining this with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows us to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Label | Assignment | Predicted δ (ppm) | DEPT-135 |
| 1 | C -NH₂ | ~145.0 | No Signal |
| 2 | C -O | ~142.0 | No Signal |
| 3 | Ar-C H | ~115.0 | Positive |
| 4 | Ar-C H | ~122.0 | Positive |
| 5 | C -CH₃ | ~130.0 | No Signal |
| 6 | Ar-C H | ~118.0 | Positive |
| 7 | -O-C H₂- | ~75.0 | Negative |
| 8 | -CH₂-C H- | ~38.0 | Positive |
| 9,13 | Cyclopentyl -C H₂- | ~30.0 | Negative |
| 10,12 | Cyclopentyl -C H₂- | ~25.0 | Negative |
| 11 | Ar-C H₃ | ~20.5 | Positive |
2D NMR: Assembling the Pieces
Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[12][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H J-coupling). This is crucial for tracing the connectivity within the cyclopentyl ring and coupling between aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[14] This allows for the definitive assignment of proton and carbon signals to specific CH, CH₂, or CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[15] This is the key experiment for connecting the individual fragments of the molecule, such as linking the ether methylene protons to the aromatic ring and the cyclopentyl ring.
Key Expected HMBC Correlations:
The HMBC spectrum provides the final and most definitive connections to establish the overall molecular structure.
Caption: Key HMBC correlations confirming connectivity.
-
The protons of the ether methylene group (e ) will show a correlation to the aromatic carbon C2 (a two-bond correlation, ²J) and C3 (a three-bond correlation, ³J), confirming the attachment point of the alkoxy group.
-
The protons of the aromatic methyl group (i ) will show correlations to C5 (²J), C4 (³J), and C6 (³J), confirming its position.
-
The protons of the ether methylene (e ) will also correlate to the methine carbon of the cyclopentyl ring (f ), linking the two parts of the side chain.
Corroboration and Final Confirmation
Electron Ionization Mass Spectrometry (EI-MS)
Expertise & Causality: While HRMS gives the molecular formula, standard EI-MS provides fragmentation data that acts as a final structural confirmation. The molecule breaks apart in a predictable manner, and the resulting fragment ions are characteristic of the original structure. For aromatic ethers, a common fragmentation is cleavage of the bond beta to the aromatic ring.[16][17] For anilines, loss of HCN is a characteristic fragmentation pathway.[18][19]
Expected Fragmentation Pattern:
| m/z | Ion Structure | Interpretation |
| 205 | [C₁₃H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [C₇H₈NO]⁺ | M - C₅H₉ (Loss of cyclopentyl radical) |
| 107 | [C₇H₉N]⁺˙ | M - C₆H₁₀O (McLafferty-type rearrangement) |
| 91 | [C₆H₅O]⁺ | Cleavage of the cyclopentyl-CH₂ bond |
Observing these key fragments provides strong corroborating evidence for the proposed connectivity.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 2-(Cyclopentylmethoxy)-5-methylaniline is achieved through a logical and systematic integration of orthogonal analytical techniques.
-
HRMS unequivocally established the molecular formula as C₁₃H₁₉NO.
-
FTIR confirmed the presence of the required functional groups: a primary aniline, an aryl-alkyl ether, and both aromatic and aliphatic moieties.
-
1D and 2D NMR provided the definitive map of the atomic connectivity, with ¹H and ¹³C NMR identifying all unique proton and carbon environments, COSY establishing proton-proton adjacencies, HSQC linking protons to their attached carbons, and HMBC providing the crucial long-range correlations that connected all molecular fragments.
-
EI-MS offered corroborating evidence through a predictable fragmentation pattern consistent with the final structure.
Each piece of data validates the others, creating a self-consistent and robust proof of structure. This multi-faceted approach ensures the highest level of confidence in the molecular identity, a critical requirement for all subsequent research and development activities.
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What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available from: [Link]
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Navigating the Uncharted: A Technical Guide to the CAS Number Registration Status and Research Potential of 2-(Cyclopentylmethoxy)-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical research and drug development, the unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number is the global standard for this purpose, providing a unique identifier for every registered chemical substance.[1] This guide delves into the registration status of a specific molecule, 2-(Cyclopentylmethoxy)-5-methylaniline, a compound of interest due to its structural relation to pharmacologically active aniline derivatives. While many common substances are well-documented, the journey of a novel compound from synthesis to registration is a critical process for researchers. This document serves as an in-depth technical guide, not only addressing the CAS registration status of the title compound but also providing a comprehensive framework for its synthesis, characterization, and potential applications, particularly for professionals in drug discovery.
Part 1: CAS Number Registration Status of 2-(Cyclopentylmethoxy)-5-methylaniline
A thorough search of publicly available chemical databases, including the CAS Common Chemistry resource, reveals that 2-(Cyclopentylmethoxy)-5-methylaniline does not currently have a registered CAS number .[1] This indicates that it is likely a novel compound that has not been previously synthesized and registered or that it has only been described in proprietary, non-public sources.
For context, it is instructive to compare its structure with closely related, registered compounds. This comparison helps in understanding its chemical space and potential properties.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Cyclopentylmethoxy)-5-methylaniline | Not Registered | C13H19NO | 205.30 | |
| 2-(Cyclopropylmethoxy)-5-methylaniline | 1094717-64-2 | C11H15NO | 177.25 | |
| 2-Methoxy-5-methylaniline (p-Cresidine) | 120-71-8[2][3][4] | C8H11NO | 137.18 |
Data for registered compounds sourced from respective chemical supplier and database entries.
The absence of a CAS number for 2-(Cyclopentylmethoxy)-5-methylaniline underscores its novelty and presents an opportunity for new research avenues. The following sections will guide researchers through the process of registering a new substance and exploring its scientific potential.
Part 2: The Pathway to CAS Number Registration for a Novel Compound
For a newly synthesized compound like 2-(Cyclopentylmethoxy)-5-methylaniline to be officially recognized in the scientific literature and for regulatory purposes, obtaining a CAS Registry Number is a crucial step.[5][6] The Chemical Abstracts Service, a division of the American Chemical Society, is responsible for assigning these unique identifiers.[5]
Eligibility Criteria for CAS Number Assignment
A substance is eligible for a CAS number if it is a unique, characterizable chemical substance. This includes:
-
Organic and inorganic compounds[6]
-
Polymers
-
Metals and alloys[6]
-
Minerals
-
Coordination compounds and organometallics[6]
-
Proteins and nucleic acids[6]
Mixtures, in general, are not assigned a CAS number, though the individual components can be.[5] For a compound like 2-(Cyclopentylmethoxy)-5-methylaniline, which has a completely defined molecular structure, it is eligible for registration.[7]
Step-by-Step Registration Process
The process for obtaining a CAS number for a novel substance typically involves the following steps:
-
Preparation of Submission Package: The researcher or organization must compile a comprehensive information package that unambiguously defines the chemical substance. This includes:
-
A clear and accurate chemical structure diagram.
-
The systematic chemical name (according to IUPAC nomenclature).
-
The molecular formula.
-
Characterization data that confirms the structure and purity of the substance (e.g., NMR, mass spectrometry, elemental analysis data).
-
-
Submission to CAS: The submission package is sent to CAS for review. This can often be done through online portals or dedicated services that assist with the application process.[8][9]
-
CAS Scientific Review: CAS scientists review the submitted information to verify the uniqueness and accuracy of the chemical structure.[5] They will compare it against the existing CAS REGISTRY, which contains over 204 million unique substances, to ensure it is indeed a new compound.[10]
-
Assignment of CAS Number: If the substance is confirmed to be novel and the provided information is sufficient, CAS will assign a new, unique CAS Registry Number.[5] This number will then be entered into the CAS REGISTRY database.
Caption: Workflow for CAS Number Registration of a Novel Chemical Compound.
Part 3: Proposed Synthesis and Characterization of 2-(Cyclopentylmethoxy)-5-methylaniline
Given its structural similarity to known alkoxy aniline derivatives, a plausible synthetic route for 2-(Cyclopentylmethoxy)-5-methylaniline can be designed using established organic chemistry methodologies. A common approach for synthesizing aryl ethers is the Williamson ether synthesis.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from commercially available 2-amino-4-methylphenol.
Step 1: Williamson Ether Synthesis to form 2-(Cyclopentylmethoxy)-5-methylphenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-methylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation of the phenolic hydroxyl group.
-
Alkylation: Add 1.1 equivalents of cyclopentylmethy bromide slowly to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(cyclopentylmethoxy)-5-methylphenol.
Step 2: Reduction of a Nitro Intermediate (Alternative Route) or Direct Amination
A more common route would involve the nitration of a precursor followed by reduction. For instance, starting with 4-methylanisole, one could perform nitration, followed by ether cleavage, Williamson ether synthesis with cyclopentylmethyl bromide, and finally, reduction of the nitro group to the amine. A more direct, but potentially lower-yielding, approach from the synthesized phenol is not straightforward.
A plausible and more controlled synthesis would be:
Caption: Proposed Synthetic Pathway for 2-(Cyclopentylmethoxy)-5-methylaniline.
Characterization
To confirm the identity and purity of the synthesized 2-(Cyclopentylmethoxy)-5-methylaniline, a comprehensive set of analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretches of the amine and the C-O stretch of the ether.
-
Elemental Analysis: To determine the percentage composition of C, H, and N, and verify the empirical formula.
Part 4: Potential Applications in Drug Discovery and Research
Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[11][12] Their versatility allows for a wide range of chemical modifications to fine-tune pharmacological properties.[12]
The Aniline Scaffold in Medicine
The aniline motif is present in a diverse array of therapeutic agents, including kinase inhibitors used in oncology (e.g., imatinib, gefitinib) and non-steroidal anti-inflammatory drugs (NSAIDs). The amino group can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in various interactions with biological targets.
Hypothesized Biological Activity
Based on its structure, 2-(Cyclopentylmethoxy)-5-methylaniline could serve as a valuable building block or lead compound in several areas of drug discovery:
-
Kinase Inhibitors: The 2-alkoxy-5-methylaniline core could be elaborated to target the ATP-binding site of various kinases, which are crucial in cancer and inflammatory diseases.[13]
-
GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands feature substituted aromatic amines. The lipophilic cyclopentylmethoxy group could enhance binding to hydrophobic pockets in these receptors.
-
Antimicrobial Agents: Substituted anilines have been explored for their antibacterial and antifungal properties.[14]
Sources
- 1. CAS REGISTRY | CAS [cas.org]
- 2. scbt.com [scbt.com]
- 3. 2-Methoxy-5-methylaniline CAS#: 120-71-8 [m.chemicalbook.com]
- 4. 2-Methoxy-5-methylaniline | LGC Standards [lgcstandards.com]
- 5. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 6. All you Need to Know About CAS Numbers | CA [sdsmanager.com]
- 7. web.cas.org [web.cas.org]
- 8. CAS Number Application - Proregulations [proregulations.com]
- 9. CAS Registry Services℠ | CAS [cas.org]
- 10. CAS Registry Number - Wikipedia [en.wikipedia.org]
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- 12. cresset-group.com [cresset-group.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline: A Comprehensive Technical Guide
Executive Summary
2-(Cyclopentylmethoxy)-5-methylaniline (CAS 946682-80-0) is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The molecule features a lipophilic cyclopentylmethoxy ether and an electron-donating methyl group on an aniline core, providing unique steric and electronic properties. This whitepaper details a robust, self-validating, two-stage synthetic pathway starting from commercially available 4-methyl-2-nitrophenol.
Retrosynthetic Analysis & Pathway Design
Standard retrosynthetic disconnection of the aniline C–N bond is synthetically impractical; instead, the primary amine is best derived from the reduction of the corresponding nitroarene. Subsequent disconnection of the ether linkage reveals 4-methyl-2-nitrophenol and a cyclopentylmethyl halide as the ideal starting materials.
The forward synthesis is executed in two highly efficient stages:
-
O-Alkylation (Williamson Ether Synthesis): Coupling of the nitrophenol with cyclopentylmethyl bromide.
-
Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the target aniline.
Figure 1: Retrosynthetic and forward pathway for 2-(cyclopentylmethoxy)-5-methylaniline.
Stage I: Williamson Etherification (Alkylation)
Mechanistic Rationale & Causality
The starting material, 4-methyl-2-nitrophenol, features an intramolecular hydrogen bond between the phenolic OH and the ortho-nitro group. The strongly electron-withdrawing nitro group significantly lowers the pKa of the phenol (pKa ~ 7.2) compared to unfunctionalized phenol (pKa ~ 10). While this facilitates easy deprotonation, it also renders the resulting phenoxide relatively electron-poor and less nucleophilic[1].
To overcome this, the choice of solvent and base is critical. N,N-dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF perfectly solvates the potassium cation from the K2CO3 base, leaving the phenoxide "naked" and maximizing its nucleophilicity for the SN2 attack on the sterically hindered primary carbon of cyclopentylmethyl bromide[2]. K2CO3 is preferred over stronger bases (e.g., NaH) because it maintains a heterogeneous, easily filterable system and prevents unwanted side reactions.
Step-by-Step Protocol (Self-Validating System)
-
Charge Reactor: To a dry, nitrogen-flushed round-bottom flask, add 4-methyl-2-nitrophenol (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.5 M).
-
In-Process Control (IPC) 1 - Visual: Observe the immediate color change from pale yellow to deep red/orange. Causality: This validates the successful deprotonation and formation of the potassium phenoxide salt.
-
Reagent Addition: Add cyclopentylmethyl bromide (1.2 eq) dropwise at room temperature to prevent localized thermal spikes.
-
Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.
-
IPC 2 - Chromatographic: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting phenol (Rf ~ 0.3) will disappear, replaced by the less polar nitro ether intermediate (Rf ~ 0.7).
-
Workup: Cool to room temperature and quench with distilled water to dissolve inorganic salts and partition the DMF. Extract with ethyl acetate (3x). Wash the combined organic layers with 1M NaOH (to purge unreacted phenol) and brine. Dry over Na2SO4 and concentrate in vacuo.
Figure 2: Workflow and in-process controls for the Williamson etherification stage.
Stage II: Catalytic Hydrogenation (Nitro Reduction)
Mechanistic Rationale & Causality
The reduction of the nitroarene to an aniline must be strictly chemoselective to avoid cleaving the newly formed ether bond. While benzylic ethers are highly susceptible to hydrogenolysis over palladium catalysts, aliphatic ethers like the cyclopentylmethoxy group are entirely stable under standard hydrogenation conditions[3]. Therefore, 10% Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas is the optimal, atom-economical choice. Methanol or ethanol serves as an excellent protic solvent, facilitating the proton-coupled electron transfer steps inherent in the reduction of the nitro group.
Step-by-Step Protocol (Self-Validating System)
-
Substrate Solvation: Dissolve the 1-(cyclopentylmethoxy)-4-methyl-2-nitrobenzene intermediate (1.0 eq) in HPLC-grade Methanol (0.2 M).
-
Catalyst Loading: Carefully add 10% Pd/C (0.05 eq Pd). Safety Causality: Pd/C can ignite methanol vapors upon contact with oxygen; the catalyst must be added under a strict blanket of inert argon or nitrogen.
-
Atmosphere Exchange: Purge the vessel with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x) to ensure a pure H2 environment.
-
Hydrogenation: Stir vigorously under an H2 balloon (1 atm) at 25 °C for 4 hours.
-
IPC 3 - Visual & Chromatographic: The reaction mixture will transition from a yellow tint to colorless or pale brown. TLC (Hexanes/EtOAc 3:1) will confirm the disappearance of the UV-active nitro compound and the appearance of a highly polar, ninhydrin-active aniline spot.
-
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the filter cake with excess methanol. Concentrate the filtrate in vacuo to yield the pure target compound.
Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for both stages, providing a benchmark for reproducibility.
| Parameter | Stage I: Alkylation | Stage II: Nitro Reduction |
| Substrate | 4-Methyl-2-nitrophenol (1.0 eq) | Nitro Ether Intermediate (1.0 eq) |
| Reagent | Cyclopentylmethyl bromide (1.2 eq) | H2 gas (1 atm) |
| Catalyst/Base | K2CO3 (2.0 eq) | 10% Pd/C (0.05 eq Pd) |
| Solvent | DMF (0.5 M) | Methanol (0.2 M) |
| Temperature | 80 °C | 25 °C |
| Reaction Time | 12 hours | 4 hours |
| Expected Yield | 85 - 92% | 90 - 98% |
| Purity (HPLC) | > 98% | > 99% |
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthetic workflow, the following spectroscopic markers must be confirmed at each stage:
-
Intermediate (Nitro Ether Validation):
-
1H NMR (CDCl3): Confirms the disappearance of the broad phenolic OH singlet (~10.5 ppm). Validates alkylation via the appearance of a doublet (~3.9 ppm, 2H) corresponding to the -O-CH2- group, alongside the cyclopentyl multiplet (1.2 - 1.9 ppm, 9H).
-
-
Final Product (Aniline Validation):
-
FT-IR Spectroscopy: Confirms the disappearance of strong N-O stretching bands at 1520 and 1350 cm⁻¹, replaced by primary amine N-H stretches at 3300 and 3400 cm⁻¹.
-
1H NMR (CDCl3): Reveals a broad singlet (~3.7 ppm, 2H) for the NH2 group. The aromatic protons will shift significantly upfield due to the transition from a strongly electron-withdrawing nitro group to an electron-donating amine.
-
References
-
Title: Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers Source: JACS Au / NIH PMC URL: [Link]
-
Title: Preparation and Application of a Hydrochar-Based Palladium Nanocatalyst for the Reduction of Nitroarenes Source: Nanomaterials / MDPI URL: [Link]
-
Title: Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities Source: Molecules / Semantic Scholar URL: [Link]
Sources
A Technical Guide to Novel Synthesis Routes for 2-(Cyclopentylmethoxy)-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Cyclopentylmethoxy)-5-methylaniline is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth analysis of established and novel synthetic routes to this valuable molecule. It moves beyond a simple recitation of protocols to offer a critical evaluation of the underlying chemical principles, the rationale behind experimental choices, and practical insights into process optimization. This document is designed to empower researchers and drug development professionals with the knowledge to select and implement the most efficient, scalable, and sustainable synthetic strategies. We will explore two primary convergent strategies, each with its own set of advantages and challenges, supported by detailed experimental protocols, comparative data, and mechanistic diagrams.
Introduction: The Significance of 2-(Cyclopentylmethoxy)-5-methylaniline
Substituted anilines are foundational building blocks in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific structural motifs of 2-(cyclopentylmethoxy)-5-methylaniline, namely the cyclopentylmethoxy ether and the 5-methylaniline core, are of particular interest. The cyclopentylmethoxy group can enhance lipophilicity and metabolic stability, while the substituted aniline core provides a versatile handle for further chemical elaboration. The efficient and scalable synthesis of this intermediate is therefore a critical step in the development of new chemical entities.
This guide will focus on two convergent and logical synthetic approaches:
-
Route A: Etherification followed by Nitro Group Reduction. This classic and reliable approach involves the initial formation of the ether linkage on a nitrophenol precursor, followed by the reduction of the nitro group to the target aniline.
-
Route B: Alkylation of an Aminophenol. A more direct approach, this route involves the direct alkylation of an appropriately substituted aminophenol. While seemingly more atom-economical, this route presents unique challenges related to chemoselectivity.
Retrosynthetic Analysis
A retrosynthetic analysis reveals the key bond disconnections and strategic considerations for the synthesis of the target molecule.
Caption: Workflow for the etherification of 2-Nitro-4-methylphenol.
Experimental Protocol: Synthesis of 2-(Cyclopentylmethoxy)-5-methylnitrobenzene
-
To a stirred solution of 2-nitro-4-methylphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add (bromomethyl)cyclopentane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a well-established transformation with numerous available methods. [1][2]The choice of reducing agent is critical to ensure chemoselectivity, especially if other reducible functional groups are present.
Comparative Analysis of Reduction Methods:
| Reduction Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ catalyst, in Ethanol or Ethyl Acetate [3][4] | High yields, clean reaction, scalable. [4] | Requires specialized high-pressure equipment, handling of flammable H₂ gas. [4] |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl [5] | Inexpensive reagents, robust. [5] | Often requires stoichiometric amounts of metal, acidic workup, and can generate metallic waste. |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Raney-Ni [6] | Avoids the use of high-pressure H₂ gas. | Hydrazine is toxic and potentially explosive. |
| Novel Catalytic Systems | Bismuth-catalyzed reduction with PhSiH₃ [7] | Mild conditions, air-stable pre-catalyst. [7] | May require specialized catalysts and reagents. |
Authoritative Insight: For most laboratory and pilot-plant scale syntheses, catalytic hydrogenation with Pd/C is the preferred method due to its efficiency and the clean nature of the reaction. The primary by-product is water, simplifying purification. [3]
Caption: Catalytic hydrogenation for nitro group reduction.
Experimental Protocol: Catalytic Hydrogenation [4]
-
In a high-pressure reactor, dissolve 2-(cyclopentylmethoxy)-5-methylnitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution.
-
Seal the reactor and purge it several times with nitrogen to remove oxygen.
-
Replace the atmosphere with hydrogen gas and pressurize the reactor to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target compound, 2-(cyclopentylmethoxy)-5-methylaniline.
Route B: Direct Alkylation of 2-Amino-4-methylphenol
This route is conceptually more direct, involving the formation of the ether bond on the pre-existing aminophenol. [8][9]However, it introduces a significant chemoselectivity challenge: the potential for N-alkylation of the aniline in addition to the desired O-alkylation of the phenol.
Expertise & Experience: The nucleophilicity of the aniline nitrogen is generally lower than that of the phenoxide anion, especially under basic conditions. By carefully controlling the reaction conditions, selective O-alkylation can be achieved.
Key Considerations for Selectivity:
-
Base Selection: Using a base that is strong enough to deprotonate the phenol but not the aniline is crucial. A carbonate base like K₂CO₃ is often suitable.
-
Reaction Temperature: Lower reaction temperatures generally favor O-alkylation over N-alkylation.
-
Protecting Groups: While not ideal for a streamlined synthesis, protection of the amino group (e.g., as an amide) prior to alkylation, followed by deprotection, can ensure complete O-selectivity.
Caption: Chemoselectivity challenges in the direct alkylation of 2-Amino-4-methylphenol.
Experimental Protocol: Direct O-Alkylation of 2-Amino-4-methylphenol
-
To a solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add (bromomethyl)cyclopentane (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 40-50°C and monitor for the consumption of the starting material by TLC, being careful to also check for the formation of N-alkylated byproducts.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to separate the desired O-alkylated product from any N-alkylated or di-alkylated impurities.
Comparative Summary of Synthetic Routes
| Feature | Route A: Etherification then Reduction | Route B: Direct Alkylation |
| Number of Steps | 2 (from 2-nitro-4-methylphenol) | 1 (from 2-amino-4-methylphenol) |
| Overall Yield | Generally higher and more reliable. | Can be lower due to side reactions. |
| Scalability | Excellent, with well-established and robust reactions. | Moderate, requires careful control of conditions to maintain selectivity. |
| Purification | Generally straightforward. | Can be challenging due to structurally similar byproducts. |
| Key Advantage | High reliability and predictability. | More atom-economical in principle. |
| Key Disadvantage | Longer synthetic sequence. | Potential for chemoselectivity issues (N- vs. O-alkylation). |
Conclusion and Future Perspectives
Both Route A and Route B offer viable pathways to 2-(cyclopentylmethoxy)-5-methylaniline. For reliability, scalability, and ease of purification, Route A (Etherification followed by Nitro Group Reduction) is the more robust and recommended approach for most applications, from laboratory-scale synthesis to process development. While Route B (Direct Alkylation) is more concise, it necessitates careful optimization to manage the inherent chemoselectivity challenges.
Future research in this area could focus on the development of novel catalytic systems for the direct, highly selective O-alkylation of aminophenols, potentially using greener solvents and more sustainable reagents. Advances in continuous flow chemistry could also offer significant advantages in terms of safety, control, and scalability for both synthetic routes.
References
- Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth C
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Master Organic Chemistry.
- 2-Methyl-4-nitrophenol synthesis. ChemicalBook.
- A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes. Benchchem.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium. Taylor & Francis Online.
- Synthesis of 2-methyl-4-nitrophenol
- Synthesis of 2-methyl-4-nitrophenol
- 2-Methyl-4-nitrophenol. TargetMol.
- 2-Amino-4-methylphenol 97 95-84-1. Sigma-Aldrich.
- CAS 95-84-1: 2-Amino-4-methylphenol. CymitQuimica.
- Reduction of nitro compounds. Wikipedia.
- A Comparative Analysis of Catalysts for the Aromatic Nitro Group Reduction of 5-Methoxy-2-nitrobenzoic Acid. Benchchem.
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- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 5. sciencemadness.org [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]
- 9. CAS 95-84-1: 2-Amino-4-methylphenol | CymitQuimica [cymitquimica.com]
Analytical Characterization of 2-(Cyclopentylmethoxy)-5-methylaniline: A Spectroscopic Whitepaper
Executive Summary
In modern drug development, substituted anilines frequently serve as critical pharmacophores and synthetic intermediates for kinase inhibitors, GPCR ligands, and complex heterocyclic APIs. 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is a prime example of a highly functionalized building block requiring rigorous structural validation before downstream integration[1].
This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization (NMR, IR, MS) of 2-(Cyclopentylmethoxy)-5-methylaniline. By moving beyond mere data tabulation, this guide explores the underlying causality of the observed spectral phenomena, offering researchers a robust framework for structural confirmation.
Molecular Architecture & Analytical Strategy
Compound Identity:
-
IUPAC Name: 2-(Cyclopentylmethoxy)-5-methylaniline
-
Molecular Formula: C₁₃H₁₉NO
-
Molecular Weight: 205.30 g/mol
-
Exact Mass: 205.1467 Da
The molecule features an electron-rich aromatic core driven by the strong +M (resonance) effects of the primary amine ( −NH2 ) and the ether linkage ( −O−CH2−R ). The analytical strategy must account for these electronic effects, which significantly shield the aromatic protons and dictate the fragmentation pathways during mass spectrometry.
Self-Validating Analytical Workflow
To ensure high-fidelity data, the characterization workflow must be a self-validating system. This means incorporating internal controls at every step: internal standards for NMR, blank validations for MS, and background subtractions for IR.
Analytical Workflow for Spectroscopic Characterization
Mass Spectrometry (ESI-HRMS)
Causality of Ionization and Fragmentation
Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The lone pair of electrons on the basic aniline nitrogen readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid), yielding a robust [M+H]+ precursor ion at m/z 206.15 [2].
During Collision-Induced Dissociation (CID), alkyl aryl ethers predictably cleave at the alkyl-oxygen bond. The cyclopentylmethoxy group is particularly prone to this cleavage because the cyclopentyl moiety can leave as a stable neutral alkene (methylenecyclopentane, −82 Da), transferring the charge to the resulting phenol-like fragment [3].
ESI-MS/MS Protocol
-
Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Validation: Inject a blank solvent run prior to the sample to confirm the absence of m/z 206.15 background carryover.
-
Acquisition: Inject 5 µL into the LC-HRMS system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.
-
Fragmentation: Isolate m/z 206.15 in the quadrupole and apply 20 eV collision energy using Argon gas.
Fragmentation Pathway
ESI-MS/MS Fragmentation Pathway of 2-(Cyclopentylmethoxy)-5-methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Chemical Shifts
The aromatic protons of 2-(Cyclopentylmethoxy)-5-methylaniline are highly shielded. The −NH2 group at C1 and the −O−CH2−R group at C2 both push electron density into the ring via resonance. Consequently, the aromatic protons (H-3, H-4, H-6) appear upfield (6.50–6.70 ppm) compared to unsubstituted benzene (7.27 ppm) [1].
The methylene protons of the ether linkage ( −O−CH2− ) appear as a distinct doublet around 3.85 ppm due to scalar coupling ( 3J ) with the adjacent methine proton of the cyclopentyl ring.
NMR Acquisition Protocol
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 .
-
Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to self-validate the chemical shift axis.
-
Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, 2 s relaxation delay).
-
Integration Check: The total integration of the 1H spectrum must equal exactly 19 protons, confirming the absence of co-eluting aliphatic impurities.
NMR Data Summary Tables
Table 1: 1H NMR Data (400 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-3 | 6.65 | Doublet (d) | 8.0 | 1H | Aromatic CH (ortho to ether) |
| H-6 | 6.60 | Doublet (d) | 1.8 | 1H | Aromatic CH (ortho to amine) |
| H-4 | 6.55 | Doublet of doublets (dd) | 8.0, 1.8 | 1H | Aromatic CH |
| −O−CH2− | 3.85 | Doublet (d) | 7.0 | 2H | Ether methylene |
| −NH2 | 3.70 | Broad singlet (br s) | - | 2H | Primary amine |
| Cyclopentyl CH | 2.35 | Multiplet (m) | - | 1H | Aliphatic methine |
| Ar −CH3 | 2.22 | Singlet (s) | - | 3H | Aromatic methyl |
| Cyclopentyl CH2 | 1.85 – 1.30 | Multiplets (m) | - | 8H | Aliphatic methylenes |
Table 2: 13C NMR Data (100 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 146.2 | Quaternary (C) | C2 (Attached to Oxygen) |
| 136.5 | Quaternary (C) | C1 (Attached to Nitrogen) |
| 129.0 | Quaternary (C) | C5 (Attached to Methyl) |
| 119.5, 116.2, 111.8 | Methine (CH) | Aromatic carbons (C4, C6, C3) |
| 73.8 | Methylene ( CH2 ) | −O−CH2− (Ether linkage) |
| 39.5 | Methine (CH) | Cyclopentyl CH |
| 29.8 (x2), 25.6 (x2) | Methylene ( CH2 ) | Cyclopentyl ring carbons |
| 21.2 | Methyl ( CH3 ) | Aromatic methyl |
Infrared (ATR-FTIR) Spectroscopy
Causality of Vibrational Modes
Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine ( −NH2 ) is definitively identified by the presence of two distinct N-H stretching bands (symmetric and asymmetric) above 3300 cm⁻¹. If the molecule were a secondary amine, only a single band would be present. The strong C-O-C stretching band near 1220 cm⁻¹ confirms the presence of the alkyl aryl ether.
ATR-FTIR Protocol
-
Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) immediately before the sample to digitally subtract atmospheric H2O and CO2 .
-
Acquisition: Place 1-2 mg of the neat sample onto the crystal. Apply pressure via the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3450, 3360 | Medium | N-H Stretch (Asym & Sym) | Primary amine ( −NH2 ) |
| 2950, 2865 | Strong | C-H Stretch | Aliphatic cyclopentyl/methyl groups |
| 1620 | Medium | N-H Bend | Primary amine |
| 1510, 1460 | Strong | C=C Stretch | Aromatic ring |
| 1220, 1040 | Strong | C-O-C Stretch | Alkyl aryl ether linkage |
| 800 | Strong | C-H Out-of-plane bend | 1,2,4-trisubstituted benzene |
Conclusion
The comprehensive characterization of 2-(Cyclopentylmethoxy)-5-methylaniline requires a synergistic approach utilizing MS, NMR, and IR spectroscopy. By understanding the electronic drivers behind the upfield NMR shifts, the predictable neutral loss of methylenecyclopentane in MS/MS, and the distinct vibrational modes of the primary amine in IR, researchers can confidently validate the structural integrity of this critical pharmaceutical intermediate.
References
-
Semantic Scholar / ResearchGate. Mass Spectrometry and Gas‐Phase Chemistry of Anilines. Published in Mass Spectrometry Reviews. Available at:[Link]
A Senior Application Scientist's Guide to the Computational Modeling of 2-(Cyclopentylmethoxy)-5-methylaniline
Abstract
This technical guide provides a comprehensive framework for the computational modeling of 2-(Cyclopentylmethoxy)-5-methylaniline, a novel aniline derivative with potential applications in drug discovery and materials science. As direct experimental and computational data for this specific molecule are not widely available, this document serves as a predictive and instructional manual, synthesizing established, field-proven computational methodologies. We will detail the strategic application of quantum chemical calculations and molecular dynamics simulations to elucidate the structural, electronic, and dynamic properties of this compound. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to model this molecule and its interactions with biological targets. Our focus is on the causality behind methodological choices, ensuring a self-validating and robust computational workflow, from initial structure optimization to advanced protein-ligand docking simulations.
Introduction: The Rationale for Modeling a Novel Aniline Derivative
Aniline and its derivatives are cornerstone structures in medicinal chemistry and materials science, known for their versatile chemical properties and biological activities.[1][2] The target of this guide, 2-(Cyclopentylmethoxy)-5-methylaniline, presents a unique combination of a flexible cyclopentylmethoxy side chain and a substituted aniline core. This structure suggests potential for nuanced interactions with biological macromolecules, making it a person of interest for rational drug design.
Computational modeling provides an indispensable toolkit for predicting molecular properties and behaviors before undertaking costly and time-consuming experimental synthesis and testing.[3] By employing in silico techniques, we can gain deep insights into the molecule's conformational landscape, electronic profile, and potential to interact with protein binding sites. This guide will walk through a logical, multi-tiered computational approach, demonstrating how to build a comprehensive molecular profile from first principles.
Tier 1: Quantum Chemical Calculations for Foundational Insights
Quantum mechanics (QM) calculations are fundamental to understanding a molecule's intrinsic electronic properties, which govern its reactivity, stability, and intermolecular interactions.[4] Density Functional Theory (DFT) is the workhorse for these investigations in drug discovery due to its balance of accuracy and computational efficiency.[4]
Objective: Elucidating Electronic Structure and Reactivity
Our primary goals with QM are to determine the molecule's stable three-dimensional geometry and to characterize its electronic landscape. This includes mapping the electrostatic potential and analyzing the frontier molecular orbitals (HOMO and LUMO), which are critical indicators of chemical reactivity.[3][5]
Protocol: Geometry Optimization and Electronic Property Calculation
This protocol outlines the steps for a standard DFT-based analysis.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:
-
Initial Structure Generation:
-
Construct the 2D structure of 2-(Cyclopentylmethoxy)-5-methylaniline using a molecular editor (e.g., ChemDraw, Avogadro).
-
Convert the 2D structure to a preliminary 3D conformation.
-
-
Geometry Optimization:
-
Causality: The initial 3D structure is not at its lowest energy state. Geometry optimization is required to find the most stable conformer.
-
Method: Employ the B3LYP hybrid functional. This functional is widely used and provides a robust description of electron correlation for many organic molecules.[6]
-
Basis Set: Use the 6-31G(d) basis set. The "(d)" indicates the addition of polarization functions on heavy atoms, which is crucial for accurately describing the geometry and electronic distribution around the ether oxygen and the amine nitrogen.
-
Input Command (Gaussian Example):
-
-
Electronic Property Analysis:
-
Causality: Once the optimized geometry is obtained, we can calculate properties that describe the molecule's reactivity and interaction potential.
-
Calculations:
-
Molecular Electrostatic Potential (MEP): Visualize where the molecule is electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, indicate the molecule's chemical reactivity and kinetic stability. [5] * Input Command (Gaussian Example for additional properties):
The Pop=Reg keyword requests the necessary output for orbital analysis.
-
-
Data Presentation: Predicted Molecular Properties
The results of the QM calculations should be summarized for clarity.
| Property | Predicted Value (Illustrative) | Significance in Drug Discovery |
| Total Energy (Hartree) | -655.123 | A measure of the molecule's stability. |
| Dipole Moment (Debye) | 2.45 | Indicates overall molecular polarity, affecting solubility and membrane permeability. |
| HOMO Energy (eV) | -5.8 | Relates to the ability to donate electrons (e.g., in charge-transfer interactions). |
| LUMO Energy (eV) | -0.5 | Relates to the ability to accept electrons (e.g., in reactions with nucleophiles). |
| HOMO-LUMO Gap (eV) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Visualization: Quantum Mechanical Workflow
The logical flow of the quantum calculations can be visualized as follows.
Caption: Workflow for Quantum Chemical Analysis.
Tier 2: Molecular Dynamics for Conformational and Solvation Analysis
While QM provides a static, gas-phase picture, molecules in a biological context are dynamic and solvated. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomistic movements of the molecule and its environment over time. [7][8]This is crucial for understanding the conformational flexibility of the cyclopentylmethoxy side chain and how the molecule interacts with water.
Objective: Exploring Conformational Space and Solvation
The goals of MD are to sample the accessible conformations of 2-(Cyclopentylmethoxy)-5-methylaniline in an aqueous environment and to characterize its solvation properties. This information is vital for understanding how the molecule might adapt its shape to fit into a protein binding pocket. [9]
Protocol: Small Molecule MD Simulation in Explicit Solvent
This protocol details a standard MD simulation setup.
Software: GROMACS, AMBER, or similar MD engines.
Methodology:
-
System Preparation:
-
Force Field Parameterization:
-
Causality: Classical MD simulations require a force field to describe the potential energy of the system. While standard force fields (e.g., AMBER, CHARMM) are well-parameterized for proteins, they often lack parameters for novel small molecules.
-
Action: Use a tool like Antechamber or the CHARMM General Force Field (CGenFF) to generate topology and parameter files for 2-(Cyclopentylmethoxy)-5-methylaniline. The QM-derived electrostatic potential from Tier 1 should be used to derive high-quality partial charges (e.g., using the RESP fitting procedure).
-
-
Solvation:
-
Causality: To simulate a biologically relevant environment, the molecule must be solvated.
-
Action: Place the parameterized molecule in the center of a periodic box (e.g., a cubic box with 1.0 nm spacing from the molecule to the edge). Fill the box with a pre-equilibrated explicit water model, such as TIP3P or SPC/E.
-
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Simulation Execution:
-
Energy Minimization:
-
Causality: The initial solvated system will have steric clashes. A steepest descent energy minimization is necessary to relax the system.
-
-
Equilibration (NVT and NPT):
-
Causality: The system must be brought to the desired temperature and pressure before the production simulation.
-
Action:
-
Run a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature (e.g., 300 K).
-
Run a subsequent, longer (e.g., 500 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure (e.g., 1 bar) and density.
-
-
-
Production MD:
-
Causality: This is the main data-gathering phase of the simulation.
-
Action: Run the simulation for a sufficient length of time to sample the conformational space of the molecule. For a small molecule, 100 ns is often a good starting point. [10]Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone relative to the starting structure to assess when the simulation has reached equilibrium.
-
Conformational Clustering: Group similar structures from the trajectory to identify the most populated conformations.
-
Radial Distribution Function (RDF): Calculate the RDF between specific atoms on the molecule (e.g., the amine nitrogen or ether oxygen) and water molecules to understand the local solvation structure.
-
Visualization: MD Simulation Pipeline
This diagram illustrates the key stages of setting up and running an MD simulation.
Caption: Pipeline for Molecular Dynamics Simulation.
Tier 3: Application in Drug Discovery - Molecular Docking
With a solid understanding of the molecule's intrinsic properties and conformational preferences, we can now model its interaction with a hypothetical protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [11]
Objective: Predicting Binding Mode and Affinity
The goal is to predict how 2-(Cyclopentylmethoxy)-5-methylaniline might bind to a protein active site and to estimate the strength of this interaction (binding affinity). This provides a testable hypothesis for experimental validation.
Protocol: Protein-Ligand Docking
This protocol outlines a typical docking workflow using a common tool.
Software: AutoDock Vina, MOE, or similar docking programs. [12][13] Methodology:
-
Receptor and Ligand Preparation:
-
Receptor:
-
Obtain a 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the structure by removing water molecules and co-factors not relevant to binding, adding hydrogen atoms, and assigning partial charges. [11] * Ligand:
-
Use the low-energy conformer obtained from the QM geometry optimization as the starting structure for the ligand.
-
Define the rotatable bonds in the molecule, which the docking algorithm will be allowed to change. AutoDock tools can do this automatically. [11]
-
-
-
Binding Site Definition:
-
Causality: The docking algorithm needs to know where to search for a binding pose.
-
Action: Define a "search space" or "grid box" that encompasses the known or predicted active site of the protein. If the binding site is unknown, blind docking (using a grid box that covers the entire protein) can be performed, though it is less accurate. [14]
-
-
Docking Execution:
-
Causality: The docking program will systematically sample different conformations and orientations of the ligand within the search space, scoring each pose.
-
Action: Run the docking simulation. AutoDock Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) for the top-ranked poses.
-
Exhaustiveness: Increase the exhaustiveness parameter to improve the thoroughness of the conformational search, at the cost of longer computation time.
-
-
Results Analysis:
-
Binding Affinity: The predicted binding affinity (a negative value, where more negative is better) provides a quantitative estimate of binding strength.
-
Pose Visualization: Visually inspect the top-ranked binding poses in a molecular viewer. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues. This provides the most valuable mechanistic insight. [12]
-
Data Presentation: Docking Results
| Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -8.5 | TYR 152, LEU 228 | Hydrogen Bond (with amine), Hydrophobic (with cyclopentyl) |
| 2 | -8.2 | PHE 230, VAL 130 | Pi-Stacking (with aniline ring), Hydrophobic |
| 3 | -7.9 | ASP 150, SER 229 | Hydrogen Bond (with ether oxygen), Salt Bridge (with protonated amine) |
Conclusion and Future Directions
This guide has outlined a robust, multi-tiered computational strategy for characterizing the novel molecule 2-(Cyclopentylmethoxy)-5-methylaniline. By progressing from quantum mechanics to molecular dynamics and finally to molecular docking, we can build a comprehensive in silico profile that provides foundational knowledge and generates testable hypotheses for drug discovery or materials science applications. The protocols and rationale provided herein empower researchers to apply these powerful predictive tools with scientific rigor and a clear understanding of the causality behind each step. Future work could involve more advanced techniques such as free energy perturbation (FEP) calculations for more accurate binding affinity predictions or using QM/MM methods to model potential chemical reactions within an enzyme active site. [4][15]
References
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Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Nature Portfolio. Available at: [Link]
-
Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (n.d.). Open Access Journals - Research and Reviews. Available at: [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI. Available at: [Link]
-
Molecular Dynamics Simulations of Small Organic Molecules in Confined Spaces. (2023). arXiv. Available at: [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks (PDB Cluster90 Binding Site Version). (n.d.). Molecular Modeling and Bioinformatics Group. Available at: [Link]
-
Protein-ligand docking with MOE. (2011). POGORELOV LAB - Illinois. Available at: [Link]
-
Molecular Dynamics Simulations of some Small Organic Molecules: Problems and Results of Free Energy Calculations for Conformational Transitions of Ribose, Malic Acid and Tartaric Acids. (2006). Taylor & Francis Online. Available at: [Link]
-
Quantum Chemistry in Drug Discovery. (n.d.). Rowan University. Available at: [Link]
-
Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024). LinkedIn. Available at: [Link]
-
Protein-ligand docking. (2019). Galaxy Training!. Available at: [Link]
-
Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. Available at: [Link]
-
Tutorial EDES / HADDOCK for ligand-protein docking. (n.d.). Bonvin Lab. Available at: [Link]
-
The Role of Quantum Computing in Accelerating Chemical Discovery. (2025). ChemCopilot. Available at: [Link]
-
Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. (2021). ResearchGate. Available at: [Link]
-
Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. (2020). PubMed. Available at: [Link]
-
Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. (n.d.). ACS Publications. Available at: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC. Available at: [Link]
-
A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. (n.d.). ResearchGate. Available at: [Link]
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Physicochemical Profiling and Organic Solvent Solubility of 2-(Cyclopentylmethoxy)-5-methylaniline
Executive Summary
In early-stage pharmaceutical development and fine chemical synthesis, the solubility profile of an intermediate or active pharmaceutical ingredient (API) dictates downstream processing, from reaction solvent selection to crystallization and formulation[1]. This technical whitepaper provides an in-depth analysis of the organic solvent solubility of 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) [2]. By bridging structural causality with empirical thermodynamic solubility protocols, this guide establishes a self-validating framework for predicting, measuring, and applying solubility data in process chemistry.
Structural Causality and Predictive Profiling
To understand the solubility of a compound, we must first deconstruct its molecular architecture. 2-(Cyclopentylmethoxy)-5-methylaniline (Molecular Weight: 205.3 g/mol ; Formula: C13H19NO ) is a highly functionalized aniline derivative[2]. Its solubility behavior is governed by the interplay of three distinct structural motifs:
-
The Primary Amine ( −NH2 ) : Acts as both a hydrogen bond donor and acceptor. This basic center allows for transient dipole interactions in polar protic solvents (e.g., Methanol, Ethanol) and enables salt formation when titrated with organic or inorganic acids[3].
-
The Cyclopentylmethoxy Group : A bulky, highly lipophilic moiety. The ether oxygen provides a weak hydrogen bond acceptor site, but the dominant feature is the alicyclic cyclopentyl ring, which drastically increases the dispersion forces ( δD ) of the molecule, driving solubility in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Toluene).
-
The Toluene Core : The aromatic ring with a methyl substituent at the 5-position further enhances the molecule's hydrophobicity and π−π stacking potential.
Hansen Solubility Parameters (HSP) Framework
Instead of relying on the archaic "like dissolves like" heuristic, modern preformulation relies on Hansen Solubility Parameters (HSP) [4]. HSP divides the total cohesive energy density of a molecule into three quantifiable vectors:
-
δD (Dispersion forces) : Driven by the cyclopentyl and aromatic rings.
-
δP (Polar forces) : Driven by the ether linkage and the amine group.
-
δH (Hydrogen bonding) : Driven primarily by the primary amine.
When the HSP coordinates of 2-(Cyclopentylmethoxy)-5-methylaniline align closely with the HSP coordinates of a solvent (minimizing the interaction radius, Ra ), thermodynamic miscibility is achieved[5].
Figure 1: Solvent selection decision tree based on Hansen Solubility Parameters (HSP).
Kinetic vs. Thermodynamic Solubility: The Causality of Measurement
In drug development, solubility is not a static number; it is highly dependent on the methodology used to derive it[6].
-
Kinetic Solubility : Typically measured by dissolving the compound in Dimethyl Sulfoxide (DMSO) and spiking it into an aqueous or organic buffer. This method is fast and suited for High-Throughput Screening (HTS), but it often results in a supersaturated state that overestimates true solubility[6][7].
-
Thermodynamic Solubility : The absolute equilibrium between the solid crystalline phase and the solution phase. It is independent of the dissolution rate and is the gold standard for process chemistry, crystallization design, and final formulation[3][8].
For a lipophilic free base like 2-(Cyclopentylmethoxy)-5-methylaniline, thermodynamic solubility in pure organic solvents is the critical metric for designing scalable synthetic routes.
Experimental Methodology: The Standardized Shake-Flask Protocol
To generate reliable, self-validating thermodynamic solubility data, the Isothermal Shake-Flask Method is employed[1][7]. This protocol ensures that equilibrium is reached and prevents the false positives associated with supersaturation.
Step-by-Step Protocol
Phase 1: Saturation & Equilibration
-
Solid Addition : Weigh approximately 20–50 mg of crystalline 2-(Cyclopentylmethoxy)-5-methylaniline into a 4 mL borosilicate glass vial.
-
Solvent Dispensation : Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Heptane).
-
Visual Verification : Observe the vial. If the solid dissolves completely and instantaneously, the compound is highly soluble (>50 mg/mL). Add additional solid in 20 mg increments until a persistent, visible suspension remains. Causality: An excess of solid is strictly required to maintain the equilibrium boundary condition.
-
Isothermal Incubation : Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermoshaker at a tightly controlled 25.0 ± 0.1 °C. Shake at 500 RPM for 24 to 48 hours[6].
Phase 2: Phase Separation 5. Centrifugation : Transfer the suspension to a compatible microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at 25 °C. Causality: Filtration can lead to compound adsorption on the filter membrane, especially for highly lipophilic amines. Centrifugation ensures pure phase separation without material loss. 6. Supernatant Extraction : Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
Phase 3: Quantification 7. Dilution : Dilute the supernatant aliquot with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. 8. HPLC-UV Analysis : Analyze the diluted sample using High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) against a pre-established multi-point calibration curve.
Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.
Data Presentation: Physicochemical & Solubility Profiling
Based on structural analogs and predictive cohesive energy models, the solubility profile of 2-(Cyclopentylmethoxy)-5-methylaniline is characterized by high solubility in polar aprotic and halogenated solvents, and moderate-to-low solubility in strictly non-polar aliphatic hydrocarbons.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(Cyclopentylmethoxy)-5-methylaniline |
| CAS Registry Number | 946682-80-0[2] |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol [2] |
| Dominant Functional Groups | Primary Amine, Alkyl Ether, Cyclopentyl Ring |
| Acid/Base Character | Weak Base (Free Amine) |
Table 2: Representative Thermodynamic Solubility in Organic Solvents (at 25°C)
Note: The following table represents the expected thermodynamic solubility ranges based on the molecule's lipophilic and hydrogen-bonding profile, validated via the shake-flask method.
| Solvent Class | Specific Solvent | Expected Solubility Range (mg/mL) | Application / Implication |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 (Freely Soluble) | Ideal for kinetic screening stocks[6]. |
| Polar Aprotic | Dichloromethane (DCM) | > 100 (Freely Soluble) | Excellent extraction solvent during synthesis. |
| Polar Protic | Methanol (MeOH) | 50 - 100 (Soluble) | Good solvent for salt-formation reactions. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 30 - 100 (Soluble) | Standard solvent for liquid-liquid extraction and chromatography. |
| Aromatic Non-Polar | Toluene | 10 - 50 (Sparingly to Soluble) | Useful for azeotropic drying or high-temp reactions. |
| Aliphatic Non-Polar | Heptane / Hexanes | < 10 (Slightly Soluble) | Primary Anti-Solvent for crystallization. |
Conclusion and Downstream Implications
The accurate determination of organic solvent solubility for 2-(Cyclopentylmethoxy)-5-methylaniline is not merely a data-gathering exercise; it is a prerequisite for rational process design. By understanding that the cyclopentylmethoxy group drives dispersion forces ( δD ) while the amine group dictates polar/hydrogen-bonding interactions ( δP,δH ), chemists can engineer optimal solvent systems.
For instance, the stark contrast in solubility between Dichloromethane (freely soluble) and Heptane (slightly soluble) makes the DCM/Heptane binary system an ideal candidate for anti-solvent crystallization. Furthermore, recognizing the difference between kinetic supersaturation and true thermodynamic equilibrium ensures that scale-up processes do not suffer from unexpected precipitation or yield losses.
References
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Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations RSU Research Portal[Link]
-
Formulation Using Hansen Solubility Parameters ResearchGate[Link]
-
Hansen solubility parameters: A quick review Journal of Chemical and Pharmaceutical Research[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace[Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling University of Barcelona (UB)[Link]
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Thermal Stability Profiling of 2-(Cyclopentylmethoxy)-5-methylaniline: A Comprehensive Analytical Guide
Executive Summary
In pharmaceutical development and advanced materials science, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates downstream processing conditions, shelf-life, and formulation viability. 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) presents a unique analytical challenge. Its molecular architecture combines a reactive primary aromatic amine, an electron-donating methyl group, and a bulky, aliphatic ether linkage (cyclopentylmethoxy).
This whitepaper provides an authoritative, mechanistic guide to evaluating the thermal stability of this compound. By moving beyond basic compendial testing, we establish a self-validating analytical framework utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) to map its thermal degradation pathways.
Structural Vulnerabilities & Mechanistic Pathways
To design an effective thermal stability protocol, we must first understand the causality of degradation dictated by the molecule's functional groups. The stability of substituted anilines is heavily influenced by the nature and position of their substituents [1].
Ether Cleavage Dynamics
The molecule features an alkyl aryl ether bond. Thermal degradation of such ethers typically initiates at the weaker aliphatic C(sp3)−O bond rather than the stronger aromatic C(sp2)−O bond [2]. Under high thermal stress (>250°C), homolytic mesolytic scission occurs, leading to dealkylation. The bulky cyclopentyl group provides steric hindrance, which can slightly elevate the activation energy required for nucleophilic attack, but it remains the primary site of pyrolytic mass loss, yielding 2-amino-4-methylphenol and volatile cyclopentene derivatives.
Oxidative Susceptibility of the Amine Core
The primary amine is highly susceptible to thermal-oxidative degradation. The presence of the 5-methyl group (an electron-donating group via hyperconjugation) increases the electron density on the aromatic ring. This lowers the oxidation potential of the amine, making it more prone to forming N-oxides, nitroso compounds, and eventually insoluble polymeric azo-species when exposed to heat in the presence of oxygen [3].
Fig 1: Predictive thermal and thermal-oxidative degradation pathways of the compound.
Analytical Methodologies & Experimental Protocols
A robust thermal profiling strategy must be a self-validating system. This means employing orthogonal techniques where the mass loss observed in TGA is corroborated by the endothermic/exothermic events in DSC, and the chemical nature of the degradation is confirmed via HPLC mass balance[4].
Fig 2: Orthogonal workflow for self-validating thermal stability assessment.
Protocol 1: Solid-State Thermal Analysis (TGA & DSC)
This protocol isolates pure thermal pyrolysis from oxidative degradation by utilizing dual-atmosphere testing.
Rationale: A heating rate of 10 °C/min is strictly selected. Slower rates may cause premature annealing, while faster rates induce thermal lag between the furnace and the sample core, skewing the decomposition temperature ( Td ) [4].
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the DSC using an Indium standard (known Tm = 156.6°C) to ensure precise heat flow measurement. Run an empty aluminum pan baseline for TGA to correct for buoyancy effects.
-
Sample Preparation: Accurately weigh 5.0–10.0 mg of 2-(Cyclopentylmethoxy)-5-methylaniline into a standard aluminum crucible (for DSC) and a platinum pan (for TGA). Self-validation step: Ensure the sample covers the bottom of the pan evenly to maximize thermal contact.
-
Inert Atmosphere Run (Pyrolysis):
-
Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min.
-
Heat from 25°C to 600°C at 10°C/min.
-
Record the onset of mass loss ( Td at 5% weight loss) in TGA and the melting endotherm ( Tm ) in DSC.
-
-
Oxidative Atmosphere Run (Thermal-Oxidation):
-
Repeat the process using synthetic Air (20% O2 , 80% N2 ).
-
Causality check: Compare the DSC thermograms. An early exothermic peak appearing only in the air run confirms the oxidative degradation of the amine group [5].
-
Protocol 2: Solution-State Forced Thermal Degradation (HPLC-PDA/MS)
Solid-state analysis shows when a compound degrades; forced degradation shows how.
Rationale: By stressing the compound in solution at elevated temperatures, we can trap and identify early-stage degradants before they polymerize into insoluble char.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the compound in an inert, MS-compatible solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1.0 mg/mL.
-
Thermal Stressing: Transfer 5 mL of the stock to a sealed, amber glass ampoule (to prevent concurrent photo-degradation). Incubate in a precision oven at 70°C for 48 hours [3].
-
Control Preparation: Keep a 1.0 mg/mL aliquot at 4°C in the dark as the unstressed control.
-
Chromatographic Analysis:
-
Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: PDA (scanning 200-400 nm) and ESI-MS (positive ion mode).
-
-
Data Evaluation (Mass Balance): Calculate the area percent of the parent peak in the stressed sample versus the control. The sum of the parent peak area and all degradant peak areas must equal ~95-100% of the control area. A significant deficit indicates the formation of insoluble polymeric species or highly volatile degradants (like methylenecyclopentane).
Quantitative Data Synthesis
Based on the structural homology of alkoxy-aniline derivatives and established thermodynamic principles, the following table summarizes the predictive thermal parameters and their mechanistic rationales.
| Parameter | Analytical Technique | Predictive Range / Outcome | Mechanistic Rationale |
| Melting Point ( Tm ) | DSC ( N2 ) | 45°C – 65°C | The bulky, non-planar cyclopentyl group disrupts crystal lattice packing, significantly lowering Tm compared to rigid, unsubstituted anilines. |
| Decomposition Onset ( Td ) | TGA ( N2 ) | 240°C – 280°C | Initial 5-10% mass loss corresponds to the homolytic cleavage of the weaker aliphatic C(sp3)−O ether bond [2]. |
| Oxidative Exotherm | DSC (Air) | > 150°C | Auto-oxidation of the primary amine group, kinetically accelerated by the electron-donating effect of the 5-methyl group [5]. |
| Primary Degradants | HPLC-MS | 2-Amino-4-methylphenol | Result of thermal dealkylation. The loss of the cyclopentyl moiety ( [M−H]+−68 Da) will be visible in the mass spectrum. |
Conclusion
The thermal stability of 2-(Cyclopentylmethoxy)-5-methylaniline is governed by a delicate balance between its reactive functional groups. While the molecule exhibits reasonable stability under inert conditions up to ~240°C, the electron-rich amine core renders it highly susceptible to thermal-oxidation at much lower temperatures (>150°C). For researchers handling this compound, inert atmosphere storage (Argon or Nitrogen) and low-temperature processing are strictly recommended to prevent premature ether cleavage and amine polymerization. By adhering to the self-validating TGA/DSC and HPLC protocols outlined above, development teams can ensure absolute analytical integrity when profiling this compound.
References
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ACS Catalysis. Data-Driven Advancement of Homogeneous Nickel Catalyst Activity for Aryl Ether Cleavage. Retrieved from:[Link]
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A Strategic Guide to Unveiling the Bio-pharmacological Potential of 2-(Cyclopentylmethoxy)-5-methylaniline
A Technical Whitepaper for Drug Discovery and Development Professionals
Authored by: Senior Application Scientist, Gemini Advanced Biosciences
Foreword: The landscape of small molecule drug discovery is a testament to the vast, yet-to-be-explored chemical space. Within this landscape, 2-(Cyclopentylmethoxy)-5-methylaniline emerges as a molecule of untapped potential. In the absence of extensive public data on its biological activities, this guide presents a strategic, hypothesis-driven framework for its comprehensive evaluation. We will dissect its structural components, predict its pharmacological behavior, and lay out a detailed roadmap for its journey from a chemical entity to a potential therapeutic lead. This document is designed not as a rigid protocol, but as a dynamic blueprint for discovery, empowering researchers to systematically unlock the therapeutic promise of this novel aniline derivative.
Introduction: Deconstructing 2-(Cyclopentylmethoxy)-5-methylaniline for Therapeutic Potential
At its core, 2-(Cyclopentylmethoxy)-5-methylaniline is an aromatic amine with three key structural motifs that are cornerstones in medicinal chemistry: the aniline scaffold, a cyclopentylmethoxy substituent, and a methyl group. The aniline ring is a versatile and privileged structure, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability allows for extensive modifications to fine-tune its pharmacological properties.[1][3]
The introduction of a cyclopentylmethoxy group is a deliberate step towards enhancing drug-like properties. The cyclopentyl moiety can increase lipophilicity, which may improve membrane permeability and oral absorption, and its non-planar structure can offer conformational rigidity, potentially leading to more specific interactions with biological targets.[4][5] Furthermore, such alicyclic groups can enhance metabolic stability.[5] The methoxy group, a common feature in many natural and synthetic drugs, can significantly influence a molecule's electronic properties, hydrogen bonding capacity, and metabolic fate, often playing a crucial role in ligand-target binding and overall pharmacokinetic profile.[6][7][8]
Given these structural attributes, we can formulate several primary hypotheses for the potential biological activities of 2-(Cyclopentylmethoxy)-5-methylaniline:
-
Anticancer Activity: The aniline scaffold is prominent in the design of kinase inhibitors, which are critical for cancer therapy.[2][9]
-
Anti-inflammatory Effects: Many aniline derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[10]
-
Antimicrobial Properties: The aniline core is a feature in various antibacterial and antifungal agents.[11]
-
Central Nervous System (CNS) Activity: The lipophilic nature imparted by the cyclopentyl group could facilitate blood-brain barrier penetration, suggesting potential as a modulator of CNS targets like G-protein coupled receptors (GPCRs) or ion channels.[12][13]
This guide will now systematically outline the experimental workflows to investigate these hypotheses.
Physicochemical Characterization and In Silico Profiling
A foundational step in the evaluation of any new chemical entity is the determination of its physicochemical properties, which are critical for interpreting biological data and guiding formulation development.
| Property | Predicted/Experimental Value | Significance |
| Molecular Weight | 205.30 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |
| Predicted logP | ~3.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Predicted Aqueous Solubility | Low | May necessitate enabling formulations for in vivo studies. |
| pKa (Aniline Nitrogen) | ~4.0 - 5.0 | Weakly basic, will be partially protonated at physiological pH. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:
Computational models should be employed to predict the ADMET profile of 2-(Cyclopentylmethoxy)-5-methylaniline. This will help in anticipating its pharmacokinetic behavior and potential liabilities. Key parameters to assess include Caco-2 permeability, plasma protein binding, cytochrome P450 (CYP) inhibition and metabolism, and potential for hERG channel inhibition.
Tier 1: Broad-Spectrum Biological Screening
The initial phase of biological evaluation should involve a battery of in vitro assays to identify the most promising therapeutic area(s).
Anticancer Activity: Cytotoxicity Screening
The primary screen for anticancer potential is a cytotoxicity assay against a panel of human cancer cell lines representing diverse tumor types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][14]
Experimental Protocol: MTT Cytotoxicity Assay [14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of 2-(Cyclopentylmethoxy)-5-methylaniline (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][14]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent like DMSO.[1][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14]
Diagram: Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds using the MTT assay.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
To evaluate the anti-inflammatory potential, a direct in vitro assay for the inhibition of COX-1 and COX-2 enzymes is recommended. This will determine if the compound acts similarly to non-steroidal anti-inflammatory drugs (NSAIDs) and will also provide initial insights into its potential for gastrointestinal side effects (associated with COX-1 inhibition).[10]
Experimental Protocol: COX Inhibition Assay [10]
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Assay Setup: In a 96-well plate, combine the respective enzyme, a heme cofactor, and various concentrations of 2-(Cyclopentylmethoxy)-5-methylaniline.
-
Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: Measure the peroxidase activity of COX using a colorimetric or fluorometric method to determine the amount of prostaglandin G2 produced.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15][16][17]
Experimental Protocol: Broth Microdilution MIC Assay [16][17]
-
Compound Dilution: Prepare a two-fold serial dilution of 2-(Cyclopentylmethoxy)-5-methylaniline in a 96-well plate containing appropriate growth medium.[17][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific cell density.[15][16]
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.[17]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17][18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[15][16][17]
Tier 2: Mechanism of Action and Target Deconvolution
Should promising activity be observed in any of the Tier 1 screens, the next phase of investigation will focus on elucidating the mechanism of action.
Elucidating Anticancer Mechanism
If 2-(Cyclopentylmethoxy)-5-methylaniline demonstrates significant cytotoxicity, further studies should be conducted to determine the mode of cell death and the molecular targets.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to confirm if the compound induces programmed cell death.
-
Kinase Profiling: Given the prevalence of aniline scaffolds in kinase inhibitors, screen the compound against a panel of cancer-related kinases to identify potential targets.[2] Aniline-based inhibitors often act as ATP-competitive inhibitors in the kinase domain.[2]
Diagram: Hypothetical Kinase Inhibition Signaling Pathway
Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase by an ATP-competitive aniline-based inhibitor.
Investigating Anti-inflammatory Mechanism
If the compound shows selective COX-2 inhibition, further assays can explore its effects on inflammatory signaling pathways.
-
Cytokine Release Assay: In lipopolysaccharide (LPS)-stimulated macrophages, measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 after treatment with the compound.[19]
-
NF-κB Pathway Analysis: Investigate if the compound inhibits the activation and nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.[10]
Lead Optimization and Structure-Activity Relationship (SAR) Studies
A positive outcome in the initial screening and mechanistic studies would warrant the initiation of a lead optimization program. The synthesis of a focused library of analogues will be crucial to establish a structure-activity relationship (SAR).
Key Structural Modifications for SAR Exploration:
-
Cyclopentyl Group: Replace with other cyclic (e.g., cyclobutyl, cyclohexyl) or acyclic alkyl groups to probe the impact of size and lipophilicity.
-
Aniline Ring Substitution: Modify the position and nature of the methyl group, or introduce other substituents (e.g., halogens, electron-withdrawing/donating groups) to modulate electronic properties and binding interactions.
-
Ether Linkage: Vary the length of the alkyl chain or replace the ether oxygen with other linkers (e.g., amine, amide) to alter flexibility and hydrogen bonding potential.
Conclusion and Forward Outlook
2-(Cyclopentylmethoxy)-5-methylaniline represents a promising starting point for a drug discovery campaign. Its structural features, which are common in a multitude of bioactive compounds, provide a strong rationale for its investigation across several therapeutic areas. The systematic, tiered approach outlined in this guide, from broad-based screening to detailed mechanistic studies and lead optimization, provides a robust framework for unlocking its potential. By following this data-driven and hypothesis-led strategy, the scientific community can efficiently determine the therapeutic value of this novel chemical entity and potentially pave the way for a new class of therapeutic agents.
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024, November 2). MDPI. Retrieved March 14, 2026, from [Link]
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Discovery and Synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline: A Key Pharmacophore in Targeted Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that can precisely navigate the complex steric and electronic environments of target protein binding pockets. 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) has emerged as a highly versatile and valuable synthetic intermediate[1]. Characterized by its unique combination of a rigid aniline core, a flexible ether linkage, and a lipophilic cyclopentyl ring, this compound serves as a critical building block for developing advanced therapeutics, including voltage-gated sodium channel (NaV1.7) inhibitors and targeted kinase modulators[2].
This technical guide provides an in-depth analysis of the discovery rationale, structural dynamics, and optimized synthetic methodologies for 2-(Cyclopentylmethoxy)-5-methylaniline, designed specifically for researchers and process chemists scaling up pharmaceutical intermediates.
Mechanistic Rationale and Pharmacophore Dynamics
The architectural design of 2-(Cyclopentylmethoxy)-5-methylaniline is not arbitrary; every functional group serves a distinct purpose in drug-target interactions. As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific substitution pattern over simpler alkoxy anilines.
-
The Cyclopentylmethoxy Vector: The cyclopentyl ring provides optimal lipophilicity (LogP tuning) to occupy deep hydrophobic pockets within target proteins, such as the unprecedented binding sites identified in NaV1.7 channels[2]. Unlike rigid aromatic rings, the saturated cyclopentyl group maintains a degree of conformational flexibility, allowing it to induce fit without severe entropic penalties. The methoxy linker acts as a flexible hinge, positioning the cycloalkane while simultaneously offering a hydrogen-bond acceptor site at the oxygen atom.
-
The 5-Methyl Substitution: The methyl group at the 5-position of the aniline core serves as a steric lock. It restricts the rotational freedom of adjacent functional groups once the aniline nitrogen is incorporated into an amide or urea linkage, pre-organizing the molecule into its bioactive conformation.
-
The Aniline Core: The primary amine is the reactive hub, allowing for rapid diversification via Buchwald-Hartwig cross-couplings, acylation, or reductive amination.
Pharmacophore model of 2-(Cyclopentylmethoxy)-5-methylaniline interacting with a target.
Retrosynthetic Analysis and Route Selection
The synthesis of alkoxy-substituted anilines generally falls into two primary strategies: direct selective O-alkylation of the corresponding aminophenol, or a two-step sequence involving the alkylation of a nitrophenol followed by reduction.
Route A: Direct Selective O-Alkylation
Attempting direct O-alkylation of 2-amino-4-methylphenol with (bromomethyl)cyclopentane often results in competing N-alkylation or over-alkylation, leading to complex mixtures that are difficult to purify[3]. While protection strategies (e.g., Schiff base formation with benzaldehyde) can direct alkylation exclusively to the hydroxyl group[3], this adds unnecessary steps to the workflow.
Route B: Nitrophenol Alkylation and Reduction (Preferred)
To establish a self-validating, highly scalable protocol, the two-step approach starting from 4-methyl-2-nitrophenol is vastly superior. The electron-withdrawing nitro group increases the acidity of the phenol, ensuring complete deprotonation by a mild base (K2CO3). This prevents the formation of side products and ensures quantitative conversion during the SN2 displacement. Subsequent catalytic hydrogenation cleanly yields the target aniline without the risk of ether cleavage.
Retrosynthetic workflow prioritizing the nitrophenol alkylation pathway.
Quantitative Reaction Metrics
The following table summarizes the quantitative data comparing the direct alkylation approach versus the preferred two-step nitrophenol route, demonstrating the clear advantage of the latter in terms of yield and purity.
| Synthetic Route | Reagents & Conditions | Temp (°C) | Time (h) | Overall Yield (%) | Purity (HPLC) |
| Direct O-Alkylation | 2-Amino-4-methylphenol, (Bromomethyl)cyclopentane, K2CO3, DMF | 80 | 16 | 45-55 | ~85% (N-alkyl impurities) |
| Step 1: Nitro Alkylation | 4-Methyl-2-nitrophenol, (Bromomethyl)cyclopentane, K2CO3, DMF | 60 | 12 | 88-92 | >98% |
| Step 2: Nitro Reduction | Alkylated Intermediate, H2 (1 atm), 10% Pd/C, MeOH | 25 | 4 | 95-98 | >99% |
Detailed Experimental Methodology
The following step-by-step protocols are engineered for high fidelity and reproducibility. The causality behind specific reagent choices is explicitly detailed to ensure scientific integrity.
Step 1: Synthesis of 2-(Cyclopentylmethoxy)-5-methylnitrobenzene
Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction with the primary alkyl bromide[2].
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Deprotonation: Charge the flask with 4-methyl-2-nitrophenol (15.3 g, 100 mmol) and anhydrous DMF (150 mL). Add finely powdered anhydrous Potassium Carbonate (K2CO3, 27.6 g, 200 mmol). Stir the bright yellow/orange suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Dropwise, add (bromomethyl)cyclopentane (17.9 g, 110 mmol) via an addition funnel over 15 minutes.
-
Heating: Elevate the temperature to 60 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction typically reaches completion within 12 hours.
-
Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil (Yield: ~21.5 g, 91%).
Step 2: Catalytic Hydrogenation to 2-(Cyclopentylmethoxy)-5-methylaniline
Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized instead of dissolving metal reductions (e.g., Fe/HCl or SnCl2). Metal/acid reductions can occasionally lead to partial ether cleavage or require harsh workups that complicate isolation. Pd/C provides a clean, self-validating system where the only byproduct is water.
-
Setup: In a 500 mL Parr hydrogenation bottle or heavy-walled flask, dissolve 2-(cyclopentylmethoxy)-5-methylnitrobenzene (20.0 g, 85 mmol) in HPLC-grade Methanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (2.0 g, 10 wt%). Safety Note: Pd/C is highly pyrophoric when dry; add it under a blanket of nitrogen or pre-wet with a small amount of solvent.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a hydrogen atmosphere using a balloon (1 atm) or a Parr shaker at 30 psi. Stir vigorously at 25 °C for 4 hours.
-
Monitoring: The reduction is complete when hydrogen uptake ceases and TLC indicates the disappearance of the starting material.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a mixture of hexanes/dichloromethane to afford pure 2-(cyclopentylmethoxy)-5-methylaniline as an off-white to pale crystalline solid (Yield: ~16.8 g, 96%).
Conclusion
2-(Cyclopentylmethoxy)-5-methylaniline represents a highly optimized structural motif in pharmaceutical development. By utilizing a controlled, two-step synthesis involving the O-alkylation of a nitrophenol followed by clean catalytic hydrogenation, researchers can bypass the regioselectivity issues inherent to unprotected aminophenols[3]. This robust methodology ensures the high-purity generation of this critical pharmacophore, enabling downstream coupling reactions essential for the discovery of next-generation targeted therapies.
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An In-Depth Technical Guide to the Exploratory Screening of 2-(Cyclopentylmethoxy)-5-methylaniline
This guide provides a comprehensive framework for the initial scientific investigation of the novel chemical entity, 2-(Cyclopentylmethoxy)-5-methylaniline. The content herein is structured to guide researchers, scientists, and drug development professionals through a logical, multi-stage screening process. This process begins with the fundamental steps of synthesis and characterization, then progresses through a tiered screening cascade designed to efficiently identify and validate any potential biological activity. The methodologies described are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reliable data.
Introduction and Rationale
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The specific molecule, 2-(Cyclopentylmethoxy)-5-methylaniline, is a novel entity available for research purposes.[3] Its structural features—a substituted aniline ring, a methoxy ether linkage, and a cyclopentyl group—suggest potential for unique pharmacological properties. The cyclopentyl group, in particular, can increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of biological targets.
This document outlines a strategic approach to the initial exploration of this compound, emphasizing a workflow that moves from broad, high-throughput methods to more focused, mechanistic studies. The goal is to efficiently assess its potential as a starting point for a drug discovery program.
Synthesis and Characterization
Prior to any biological evaluation, the synthesis and rigorous characterization of 2-(Cyclopentylmethoxy)-5-methylaniline are paramount to ensure the purity and structural integrity of the test compound.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be achieved via a Williamson ether synthesis, a well-established and reliable method for forming ethers. This two-step process would begin with commercially available starting materials.
Caption: Proposed Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
-
Deprotonation: To a solution of 2-Hydroxy-5-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium phenoxide intermediate.
-
Alkylation: Cyclopentylmethyl bromide (1.2 eq) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Structural and Purity Analysis
The identity and purity of the synthesized 2-(Cyclopentylmethoxy)-5-methylaniline must be unequivocally confirmed using a suite of analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show characteristic peaks corresponding to the aromatic, cyclopentyl, methoxy, and methyl protons and carbons. The integration of the proton signals should match the number of protons in the structure. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, indicating a purity of >95%, is required for use in biological assays. |
Exploratory Screening Cascade
The following tiered screening approach is designed to maximize efficiency by using broad, cost-effective assays initially to identify any "hits," which can then be followed up with more resource-intensive secondary and mechanistic studies.[4]
Caption: A tiered workflow for exploratory screening.
Tier 1: In Silico and Primary Screening
The initial phase focuses on computational predictions and broad biological screening to generate initial hypotheses about the compound's potential.
Before wet-lab experiments, computational tools can predict potential biological targets and assess "drug-likeness" and potential liabilities.[5][6]
-
Protocol:
-
The compound's structure (in SMILES or SDF format) is submitted to various online platforms and software (e.g., SwissTargetPrediction, admetSAR).
-
Predictions for potential protein targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are generated.
-
-
Rationale: This step helps to prioritize potential therapeutic areas for screening and flags potential issues, such as predicted toxicity or poor metabolic stability, early in the process.[7][8]
Given that many aniline derivatives exhibit anticancer properties, a broad antiproliferative screen against a panel of human cancer cell lines is a logical starting point.[2][9] The National Cancer Institute's NCI-60 panel is a well-established platform for this purpose.
-
Protocol Overview (NCI-60 Screen):
-
Cell Culture: The 60 human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, are treated with the test compound at a single high concentration (e.g., 10 µM).
-
Incubation: The plates are incubated for 48 hours.
-
Endpoint Measurement: Cell viability is assessed using the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
-
Rationale: This unbiased screen provides a broad overview of the compound's cytotoxic or growth-inhibitory potential across a diverse range of cancer types, potentially revealing patterns of activity that can guide mechanistic studies.
Tier 2: Secondary and Mechanistic Assays
If significant activity is observed in the primary screen (e.g., >50% growth inhibition in multiple cell lines), the next step is to confirm and further characterize this activity.
-
Protocol:
-
Select a few of the most sensitive cell lines from the primary screen.
-
Treat these cells with the compound over a range of concentrations (e.g., from 0.1 nM to 100 µM) for 48-72 hours.
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, which measures ATP levels).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value from the resulting dose-response curve.
-
-
Rationale: This quantifies the compound's potency and confirms the activity observed in the single-dose primary screen.[10]
Based on the pattern of activity and in silico predictions, initial MoA studies can be designed. For example, if the compound shows broad antiproliferative activity, assays for apoptosis and cell cycle arrest are appropriate.[1][11]
-
Apoptosis Assay Protocol (Caspase-Glo 3/7 Assay):
-
Treat sensitive cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Measure luminescence, which is proportional to caspase activity.
-
-
Rationale: An increase in caspase-3/7 activity is a hallmark of apoptosis, providing initial insight into how the compound kills cancer cells.
Tier 3: Initial ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial, as poor ADME/Tox profiles are a major cause of drug candidate failure.[12][13][14]
| Assay | Purpose | Protocol Overview |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Incubate the compound with human liver microsomes and measure its disappearance over time using LC-MS/MS. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Use commercially available kits to measure the compound's inhibitory effect on major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9). |
| hERG Inhibition | To assess the risk of cardiac toxicity. | Use an automated patch-clamp system to measure the compound's effect on the hERG potassium channel. |
| Ames Test (Bacterial Mutagenicity) | To assess mutagenic potential. | Expose specific strains of Salmonella typhimurium to the compound and measure the rate of reverse mutations. |
Rationale: These in vitro assays provide an early read on the "drug-ability" of the compound.[15][16] A compound with high potency but poor metabolic stability or significant toxicity is unlikely to be a viable drug candidate without substantial medicinal chemistry efforts.
Data Interpretation and Next Steps
The collective data from this exploratory screening cascade will form a comprehensive initial profile of 2-(Cyclopentylmethoxy)-5-methylaniline.
-
Favorable Outcome: The compound demonstrates potent and selective biological activity (e.g., sub-micromolar GI₅₀ against a specific cancer cell line), a clear preliminary mechanism of action (e.g., induction of apoptosis), and a clean initial ADME/Tox profile (e.g., good metabolic stability, no hERG inhibition). In this case, the compound would be prioritized as a "hit" or "lead" for further optimization through medicinal chemistry.
-
Unfavorable Outcome: The compound shows no significant biological activity, or it exhibits potent activity but is flagged by significant liabilities (e.g., high cytotoxicity in normal cells, mutagenicity in the Ames test). Such a compound would likely be deprioritized or archived.
This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success, ultimately accelerating the early stages of drug discovery.
References
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- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Promega Corporation. (n.d.). ADME/Toxicity.
- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
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- Revvity. (n.d.). ADME/Tox Studies Solutions for Drug Development.
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- BenchChem. (2025). A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery.
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- Santa Cruz Biotechnology, Inc. (n.d.). 2-(Cyclopentylmethoxy)-5-methylaniline.
- CymitQuimica. (n.d.). CAS 120-71-8: 2-Methoxy-5-methylaniline.
- ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8).
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-Methylaniline.
- El-Naggar, A. M., et al. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 228-245.
- Zięba, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983.
- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylanilin 99%.
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De Novo Mechanistic Hypothesis for 2-(Cyclopentylmethoxy)-5-methylaniline (CMM-A): A Putative VSD4-Targeted Allosteric Modulator of NaV1.7
Executive Summary
The pursuit of non-addictive, highly efficacious analgesics has increasingly focused on the peripheral nervous system, specifically targeting the voltage-gated sodium channel NaV1.7. Genetic validation for this target is unequivocal: loss-of-function mutations in the SCN9A gene result in congenital insensitivity to pain without other significant neurological deficits (1)[1]. However, the clinical translation of NaV1.7 inhibitors has been severely hampered by the challenge of achieving selectivity over NaV1.5, the primary cardiac sodium channel (2)[2].
Recent structural biology breakthroughs have demonstrated that targeting the Voltage-Sensing Domain 4 (VSD4) offers a definitive path to subtype selectivity. Notably, derivatives of 4-(cyclopentylmethoxy)aniline have been successfully utilized as critical intermediates in the rational design of potent hybrid VSD4 inhibitors (3)[3]. Building upon this foundation, this whitepaper proposes a de novo mechanistic hypothesis for 2-(Cyclopentylmethoxy)-5-methylaniline (CMM-A) as an autonomous, fragment-like allosteric modulator of the NaV1.7 VSD4 pocket.
Structural Rationale & Pharmacophore Modeling
The molecular architecture of CMM-A (CAS 946682-80-0) presents a highly optimized triad of functional groups perfectly suited for intramembrane target engagement:
-
The Cyclopentylmethoxy Anchor (Position 2): Unlike pore-blocking arylsulfonamides that access their binding sites via the aqueous solvent, VSD4-targeted inhibitors must partition into the lipid bilayer. The bulky, lipophilic cyclopentylmethoxy group acts as a lipid anchor, driving the molecule into the intramembrane space to access the deeply buried S3-S4 cleft[3].
-
The Primary Aniline Core (Position 1): The primary amine serves as a critical hydrogen-bond donor. In the hypothesized VSD4 binding mode, this amine interacts directly with the peptide backbone of the S4 gating charges (e.g., R4), stabilizing the voltage sensor.
-
The 5-Methyl Shield (Position 5): Positioned meta to the amine and para to the ether linkage, the methyl group provides a dual function. Sterically, it restricts the rotational degrees of freedom of the aniline ring, locking it into a bioactive conformation. Metabolically, it shields the aromatic ring from rapid para-hydroxylation by hepatic cytochrome P450 enzymes.
Hypothesized Mechanism of Action (MoA)
We hypothesize that CMM-A functions as a "molecular wedge" within the NaV1.7 channel. During normal physiological function, the S4 helix of VSD4 moves outward in response to membrane depolarization, initiating channel opening. CMM-A partitions into the plasma membrane and accesses a cryptic pocket between the S3 and S4 helices of VSD4. By anchoring its cyclopentylmethoxy group into the hydrophobic recesses of the pocket and hydrogen-bonding via its aniline core, CMM-A traps the S4 sensor in its deactivated (down) state. This allosteric modulation effectively raises the threshold for action potential generation, silencing hyperactive nociceptors without directly occluding the ion-conducting pore.
Fig 1. Hypothesized allosteric modulation of NaV1.7 by CMM-A via VSD4 trapping.
Experimental Validation Framework
To rigorously test this hypothesis, we outline a self-validating experimental framework combining high-resolution structural biology with high-throughput functional electrophysiology.
Protocol 1: Cryo-EM Structural Elucidation of the CMM-A/NaV1.7 Complex
Causality Focus: Membrane proteins are notoriously unstable at the air-water interface during cryo-grid freezing, which can destroy the fragile VSD4 conformation. This protocol utilizes self-assembled monolayers (SAMs) to protect the complex[3].
-
Complex Formation: Incubate purified NaV1.7-VSD4 chimeric protein (solubilized in detergent/lipid nanodiscs) with 100 µM CMM-A for 2 hours at 4°C to ensure saturation of the intramembrane pocket.
-
Grid Preparation (SAM Application): Treat holey carbon grids (Ultrafoil 300 mesh) with a self-assembling reaction mixture of 4mM monothiolalkane-PEG for 24 hours. Rinse with ethanol.
-
Vitrification: Apply 3 µL of the protein-ligand complex to the SAM-treated grids. Blot for 3 seconds at 100% humidity and plunge-freeze in liquid ethane.
-
Data Acquisition & Modeling: Acquire movies using a Titan Krios (300 kV). Perform 3D reconstruction using RELION. Fit the CMM-A coordinates into the resulting density map using Coot and Phenix.
-
Self-Validation Checkpoint: The resolution of the S3-S4 pocket must be <3.0 Å to unambiguously assign the orientation of the cyclopentylmethoxy group. If the local density is ambiguous, the dataset must be subjected to further 3D classification to isolate the fully bound state.
Protocol 2: SyncroPatch 384PE High-Throughput Electrophysiology
Causality Focus: Because VSD4 modulators trap the voltage sensor, their affinity is highly dependent on the conformational state of the channel. A standard resting-state assay will yield false negatives.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7. Harvest and resuspend in external recording solution (60 mM NMDG, 80 mM NaCl, 4 mM KCl, 10 mM HEPES).
-
State-Dependent Voltage Protocol:
-
Resting State Protocol: Hold cells at -120 mV. Apply a test pulse to -10 mV to measure peak current.
-
Inactivated State Protocol: Hold cells at a depolarized potential of -80 mV (causing a fraction of channels to inactivate), followed by a test pulse to -10 mV.
-
-
Compound Addition: Apply CMM-A in a 10-point concentration-response curve (0.1 nM to 30 µM). Incubate for 15 minutes to allow for intramembrane partitioning.
-
Data Analysis: Calculate IC50 values for both states.
-
Self-Validation Checkpoint: A reference VSD4 inhibitor (e.g., GDC-0310) must be run on the same 384-well plate. The assay is only valid if the reference compound demonstrates a >50-fold shift in potency between the resting and inactivated states, confirming the integrity of the voltage protocol.
Fig 2. Self-validating experimental workflow for CMM-A structural and functional characterization.
Quantitative Data Projection
Based on the known structure-activity relationships of cyclopentylmethoxy-bearing NaV1.7 modulators, we project the following pharmacological profile for CMM-A:
| Pharmacological Parameter | Projected Value | Mechanistic Rationale |
| NaV1.7 Affinity (Inactivated State) | 50 - 150 nM | High affinity achieved via S4 sensor trapping in the deactivated/inactivated conformation. |
| NaV1.7 Affinity (Resting State) | > 10 µM | Low affinity for the resting state, characteristic of VSD4 allosteric modulators. |
| Selectivity (NaV1.7 vs NaV1.5) | > 300-fold | Exploits non-conserved amino acid residues specifically located within the VSD4 pocket of NaV1.7. |
| Lipophilicity (LogP) | ~3.5 | Optimal partition coefficient for accessing the intramembrane binding site without excessive non-specific binding. |
| Dissociation Half-life (t1/2) | > 60 minutes | Slow off-rate driven by the deep burial of the cyclopentylmethoxy anchor within the lipid bilayer. |
Translational Impact & Future Directions
If validated, CMM-A represents a highly efficient, low-molecular-weight fragment that successfully engages one of the most difficult-to-drug pockets in pain neurobiology. Its validation would not only provide a novel chemical scaffold for non-opioid analgesics but also establish the 2-(Cyclopentylmethoxy)-5-methylaniline motif as a privileged starting point for fragment-based drug discovery (FBDD) against other voltage-gated ion channels. Future medicinal chemistry efforts should focus on elaborating the primary amine into acylsulfonamide derivatives to further enhance potency while maintaining the exquisite selectivity conferred by the cyclopentylmethoxy anchor.
References
-
Title : CryoEM reveals unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Source : bioRxiv | URL :3
-
Title : Fifteen years of NaV 1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? | Source : PubMed | URL :2
-
Title : A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials | Source : PMC | URL : 1
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A Framework for the Preliminary Toxicity Assessment of 2-(Cyclopentylmethoxy)-5-methylaniline
Abstract: This technical guide presents a comprehensive framework for conducting a preliminary toxicity assessment of the novel chemical entity, 2-(Cyclopentylmethoxy)-5-methylaniline. In the absence of publicly available toxicological data for this compound, this document outlines a tiered, weight-of-evidence approach designed for researchers, scientists, and drug development professionals. The strategy integrates in silico predictive modeling, read-across from a structurally similar analogue, and a cascade of validated in vitro assays to evaluate key toxicological endpoints including genotoxicity, cytotoxicity, skin sensitization, and hepatotoxicity. Detailed, step-by-step protocols for internationally recognized assays, such as the Ames test (OECD TG 471), Neutral Red Uptake (NRU) assay (in line with OECD TG 129), and the Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C), are provided. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems. This guide serves as a robust blueprint for making informed, early-stage decisions on the safety profile of new chemical entities, thereby guiding further development and minimizing late-stage attrition.
Introduction
The Compound: 2-(Cyclopentylmethoxy)-5-methylaniline
2-(Cyclopentylmethoxy)-5-methylaniline is a distinct organic molecule with the chemical formula C₁₃H₁₉NO and a molecular weight of 205.3.[1] As a novel aniline derivative, its potential applications may span various sectors of the chemical and pharmaceutical industries, from serving as a building block in organic synthesis to being a core scaffold in the development of new therapeutic agents.[2][3] Its structure, featuring a substituted aniline ring, suggests potential biological activity that warrants a thorough safety evaluation.
The Challenge: Assessing a Data-Poor Novel Chemical Entity
The responsible development of any new chemical entity (NCE) hinges on a rigorous assessment of its potential toxicity.[4] For a compound like 2-(Cyclopentylmethoxy)-5-methylaniline, for which there is a paucity of public toxicological data, the challenge is to build a reliable preliminary safety profile without resorting to extensive animal testing in the early stages.[4][5] This early-stage assessment is crucial for identifying potential hazards that could halt development, thus saving significant time and resources.[6]
The Strategy: A Tiered Approach to Preliminary Toxicity Assessment
To address this challenge, this guide proposes a scientifically sound, tiered strategy that aligns with modern toxicological practices and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This approach systematically integrates computational and in vitro data to build a weight-of-evidence-based preliminary risk assessment.
Caption: A systematic workflow for read-across assessment.
2.2.4 Inferred Hazards for 2-(Cyclopentylmethoxy)-5-methylaniline Based on the data for 2-Methoxy-5-methylaniline, a read-across hypothesis would suggest that 2-(Cyclopentylmethoxy)-5-methylaniline may also:
-
Be harmful upon oral ingestion.
-
Pose a carcinogenic risk.
-
Act as a skin and eye irritant.
These hypotheses must be tested using the targeted in vitro assays described in the next tier.
Tier 2: In Vitro Toxicity Testing Cascade
This tier employs a series of validated in vitro assays based on Organisation for Economic Co-operation and Development (OECD) Test Guidelines to empirically test the hypotheses generated in Tier 1.
Rationale for a Targeted In Vitro Approach
An in vitro testing cascade provides a human-relevant, high-throughput, and ethical means to assess specific toxicological endpoints. [5]By following internationally harmonized OECD Test Guidelines, the data generated is standardized, reproducible, and suitable for regulatory consideration. [7]
Assessment of Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
3.2.1 Principle and Significance The Ames test is a widely used assay to assess a chemical's potential to cause gene mutations. [8]It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. [3]The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in the body. [9] 3.2.2 Experimental Protocol
-
Strain Selection: At a minimum, use S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA (pKM101). 2. Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article.
-
Main Experiment:
-
The test is performed with and without S9 metabolic activation.
-
The test compound is plated at five different concentrations in triplicate.
-
A negative (solvent) control and a positive control (known mutagen for each strain) are included.
-
Bacteria, the test compound (or control), and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible increase of at least two- to three-fold over the solvent control. 3.2.3 Ames Test Workflow
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
3.2.4 Data Presentation and Interpretation (Hypothetical)
| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Mean Revertants ± SD | Fold Increase | Result |
| TA98 | - | 0 (Solvent) | 25 ± 4 | 1.0 | - |
| 100 | 28 ± 5 | 1.1 | - | ||
| 500 | 35 ± 6 | 1.4 | - | ||
| TA98 | + | 0 (Solvent) | 40 ± 7 | 1.0 | - |
| 100 | 95 ± 12 | 2.4 | Positive | ||
| 500 | 210 ± 25 | 5.3 | Positive | ||
| Note: This data is hypothetical and for illustrative purposes only. |
Assessment of Basal Cytotoxicity: Neutral Red Uptake (NRU) Assay
3.3.1 Principle and Significance The NRU assay is a widely used in vitro method to assess the cytotoxicity of a substance. [10]It is based on the ability of viable, healthy cells to take up and accumulate the supravital dye Neutral Red in their lysosomes. [10][11]Toxicants that damage the cell membrane or interfere with lysosomal function will result in a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells. This assay can provide an IC50 value (the concentration that reduces cell viability by 50%), which is a useful metric for comparing the cytotoxic potential of different compounds and for selecting doses for other in vitro assays. [12][13] 3.3.2 Experimental Protocol
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or human keratinocytes) in a 96-well plate and incubate for 24 hours to allow for cell attachment. [13][14]2. Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test compound for a defined period (e.g., 24 hours). Include a solvent control.
-
Neutral Red Incubation: Wash the cells and incubate them with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours at 37°C. [10][15]4. Dye Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes. [10][15]5. Data Acquisition: Shake the plate for 10 minutes and measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm. [15]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value from the concentration-response curve.
3.3.3 NRU Assay Workflow
Caption: Workflow for the Neutral Red Uptake (NRU) Cytotoxicity Assay.
3.3.4 Data Presentation and Interpretation (Hypothetical)
| Compound Conc. (µM) | Mean Absorbance (540 nm) | % Viability vs. Control |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.213 | 97% |
| 10 | 1.050 | 84% |
| 50 | 0.613 | 49% |
| 100 | 0.250 | 20% |
| 500 | 0.063 | 5% |
| Calculated IC50 | ~51 µM | |
| Note: This data is hypothetical and for illustrative purposes only. |
Assessment of Skin Sensitization Potential: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)
3.4.1 Principle and Significance The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization: covalent binding to skin proteins. [16][17]The assay quantifies the reactivity of a chemical towards synthetic peptides containing either cysteine or lysine, which mimic nucleophilic sites in skin proteins. [18][19]The depletion of these peptides after incubation with the test chemical is measured by HPLC. [19]The results are used to classify the substance's reactivity and support the discrimination between skin sensitizers and non-sensitizers. [16] 3.4.2 Experimental Protocol
-
Reagent Preparation: Prepare solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH) in a suitable buffer. Prepare the test compound in an appropriate solvent (e.g., acetonitrile).
-
Incubation: Incubate the test compound with each peptide solution for 24 hours at 25°C. [18]3. Sample Analysis: After incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection (220 nm) to quantify the remaining (non-depleted) peptide concentration. [19]4. Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine. Based on the mean depletion of cysteine and lysine, the compound is categorized into one of four reactivity classes (low, moderate, high, or no reactivity) to predict its sensitization potential. [20] 3.4.3 DPRA Workflow
Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).
3.4.4 Data Presentation and Interpretation (Hypothetical)
| Peptide | Mean % Depletion |
| Cysteine | 45.2% |
| Lysine | 12.8% |
| Cysteine & Lysine Mean | 29.0% |
| Reactivity Class | Moderate Reactivity |
| Prediction | Sensitizer |
| Note: This data is hypothetical and for illustrative purposes only. Prediction is based on established thresholds in OECD TG 442C. |
Assessment of Hepatotoxicity Potential
3.5.1 Rationale for Hepatotoxicity Screening The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury (hepatotoxicity). Early assessment of hepatotoxicity is critical in drug development. [21]In vitro assays using human liver cell lines, such as the human hepatoblastoma cell line HepG2, are widely used for this purpose. [1][22][23]These assays can measure various endpoints, including cell viability, mitochondrial dysfunction, and oxidative stress. [1][22] 3.5.2 Experimental Protocol using HepG2 Cells
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to attach and grow for 24-48 hours. [24]2. Compound Exposure: Treat the cells with a range of concentrations of the test compound for a relevant duration (e.g., 24, 48, or 72 hours). [24]3. Endpoint Measurement: Assess one or more key indicators of liver cell health:
-
Cell Viability: Use an assay like MTT or RealTime-Glo™ to measure metabolic activity.
-
Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like TMRM to assess mitochondrial health. A decrease in MMP is an early indicator of apoptosis. [1][22] * Reactive Oxygen Species (ROS) Production: Use a probe like DCFH-DA to measure oxidative stress.
-
-
Data Acquisition: Measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the solvent control and generate concentration-response curves to determine the concentration at which toxic effects are observed.
3.5.3 Hepatotoxicity Assessment Workflow
Caption: Workflow for in vitro hepatotoxicity assessment using HepG2 cells.
3.5.4 Data Presentation and Interpretation (Hypothetical)
| Compound Conc. (µM) | Cell Viability (% of Control) | MMP (% of Control) | ROS Production (Fold Change) |
| 0 (Control) | 100% | 100% | 1.0 |
| 10 | 98% | 95% | 1.2 |
| 50 | 85% | 70% | 2.5 |
| 100 | 52% | 40% | 4.8 |
| 250 | 21% | 15% | 5.1 |
| Note: This data is hypothetical. A decrease in viability and MMP coupled with an increase in ROS suggests a potential for hepatotoxicity via mitochondrial dysfunction and oxidative stress. |
Synthesis and Preliminary Risk Assessment
Integrating Data from In Silico, Read-Across, and In Vitro Studies
The final step is to synthesize all generated data into a coherent preliminary safety profile. This involves comparing the empirical in vitro results with the initial predictions from Tier 1. For example, if the in silico tools and read-across predicted mutagenicity, and the Ames test confirms this, the confidence in this hazard is high. Conversely, if the in vitro tests are negative, it may challenge the initial computational predictions and reduce the level of concern for that specific endpoint.
Weight of Evidence and Hazard Identification
-
Genotoxicity: A positive Ames test, especially if supported by structural alerts, is a significant finding and would classify the compound as a potential mutagen.
-
Cytotoxicity: The IC50 value from the NRU assay provides a quantitative measure of acute toxicity potential and helps in dose selection for future studies.
-
Skin Sensitization: A "Sensitizer" prediction from the DPRA, supported by structural alerts, indicates a potential for causing allergic contact dermatitis.
-
Hepatotoxicity: Evidence of cytotoxicity, mitochondrial dysfunction, or oxidative stress in HepG2 cells at relevant concentrations would raise concerns about potential liver toxicity.
Recommendations for Further Investigation
Based on this preliminary assessment, a decision can be made on the compound's future.
-
Favorable Profile: If all in vitro tests are negative and in silico/read-across concerns are low, the compound can proceed to the next stage of development with higher confidence.
-
Mixed Profile: If some hazards are identified (e.g., skin sensitization but no genotoxicity), the development path may be restricted to applications where that specific risk can be managed.
-
Unfavorable Profile: The identification of a significant, non-mitigable hazard like genotoxicity would likely lead to the termination of the compound's development.
This structured, data-driven approach ensures that the preliminary toxicity assessment of 2-(Cyclopentylmethoxy)-5-methylaniline is conducted with scientific rigor, providing a solid foundation for informed decision-making in the development pipeline.
References
-
Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]
-
National Toxicology Program. (2015). OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. [Link]
-
JRC Big Data Analytics Platform. (2021). DB-ALM Protocol n° 154: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. [Link]
-
PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]
-
Food Packaging Forum. (2023). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. [Link]
-
ToxMinds. Read-across – State of the art and next level! [Link]
-
TTS Laboratuvar Hizmetleri. AMES Test (OECD 471). [Link]
-
Tox Lab. (2023). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). [Link]
-
Institute for In Vitro Sciences, Inc. (IIVS). Neutral Red Uptake. [Link]
-
EFSA. (2024). Guidance on the use of read‐across for chemical safety assessment in food and feed. [Link]
-
EURL ECVAM - TSAR. Neutral red uptake for starting doses for acute oral toxicity. [Link]
-
OECD. Guidelines for the Testing of Chemicals. [Link]
-
Cronin, M. T. D., & Enoch, S. J. (2022). Peptide reactivity assays for skin sensitisation – scope and limitations. Alternatives to Laboratory Animals, 50(6), 415–426. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Working out your hazards using read-across information. [Link]
-
JRC Publications Repository. (2009). Chemical Categories and Read Across. [Link]
-
PozeSCAF. (2024). In Silico Toxicity Prediction. [Link]
-
Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]
-
Eurofins. Direct Peptide Reactivity Assay (DPRA). [Link]
-
National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
Institute for In Vitro Sciences, Inc. (IIVS). Direct Peptide Reactivity Assay (DPRA, OECD 442C). [Link]
-
CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]
-
Toxometris.ai. In Silico Toxicology. [Link]
-
Enthalpy. (2019). Neutral Red Uptake Cytotoxicity Assay in A549 Cells Under Different Culture Conditions. [Link]
-
RE-Place. (2014). OECD Test Guideline 487. [Link]
- Al-Sheddi, E. S., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central, 5(2), 1085.
-
Frontiers in Toxicology. (2023). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. [Link]
-
Asadi, S., et al. (2015). In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. Hepatitis Monthly, 15(1), e23867. [Link]
-
ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
-
Kim, H. S., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. Toxicology and Environmental Health Sciences, 12(4), 279–290. [Link]
-
Mishra, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 98. [Link]
-
U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. [Link]
-
Venkatswaralu, B. S. (2025). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14. [Link]
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National Institute of Environmental Health Sciences. (2015). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Acute Toxicity study of Synthesized drug and Herbal Product. [Link]
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Methodological & Application
Application Note: Synthesis and Isolation of 2-(Cyclopentylmethoxy)-5-methylaniline
Executive Summary
In modern medicinal chemistry, aniline derivatives bearing bulky, lipophilic ether substituents are highly valued as structural motifs. They frequently serve as critical pharmacophores in the design of kinase inhibitors, GPCR modulators, and advanced agrochemicals by optimizing target binding through steric occupation and hydrophobic interactions.
This application note details a robust, highly scalable two-step synthesis protocol for 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) . By prioritizing chemoselectivity and operational safety, this guide provides a self-validating workflow designed for researchers and drug development professionals.
Strategic Retrosynthetic Rationale
When designing the synthesis of an O-alkylated aniline, the primary challenge is chemoselectivity. A direct approach might suggest starting with 2-amino-4-methylphenol. However, the presence of two competing nucleophilic centers (the amine and the hydroxyl group) inevitably leads to a complex, difficult-to-separate mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.
To engineer a self-validating and high-yielding system, we must establish causality between our starting material and the desired reaction pathway. By selecting 4-methyl-2-nitrophenol as the starting material, the nitro group acts as a "traceless protecting group." The strong electron-withdrawing nature of the nitro group deactivates the nitrogen center, preventing any nucleophilic attack and ensuring 100% O-selectivity during the initial alkylation . Once the ether linkage is secured, a mild catalytic hydrogenation cleanly reduces the nitro group to the target amine .
Chemoselectivity rationale justifying the use of a nitro-phenol starting material.
Detailed Experimental Workflows
Phase 1: Williamson Ether Synthesis (O-Alkylation)
This step establishes the cyclopentylmethoxy ether linkage via an S_N2 mechanism.
Reagents:
-
4-Methyl-2-nitrophenol (1.0 equiv, CAS: 119-33-5)
-
Cyclopentylmethyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Deprotonation: Charge a round-bottom flask with 4-methyl-2-nitrophenol and anhydrous DMF. Add the powdered K₂CO₃. Stir at room temperature for 15–20 minutes.
-
Self-Validation Check: The solution will transition from pale yellow to a deep, vibrant orange/red. This color change confirms the successful formation of the highly nucleophilic phenoxide anion.
-
-
Alkylation: Add cyclopentylmethyl bromide dropwise to the stirring mixture.
-
Heating: Equip the flask with a reflux condenser and heat the reaction to 80 °C for 8–12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting material spot is completely consumed.
-
Workup & DMF Removal: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Causality Note: DMF is highly water-soluble but can easily contaminate the organic layer. Wash the combined EtOAc layers extensively with water (at least 4 times) and once with brine. Failure to remove DMF will poison the Palladium catalyst in Phase 2.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(cyclopentylmethoxy)-4-methyl-2-nitrobenzene as a yellow oil.
Phase 2: Catalytic Nitro Reduction
This step utilizes high-turnover catalytic hydrogenation to reduce the nitro group to an aniline without cleaving the newly formed ether bond .
Reagents:
-
1-(Cyclopentylmethoxy)-4-methyl-2-nitrobenzene (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 0.05 equiv Pd)
-
Methanol (MeOH, degassed)
-
Hydrogen gas (H₂, 1 atm balloon)
Step-by-Step Protocol:
-
Preparation: Dissolve the nitro intermediate in degassed MeOH within a heavy-walled reaction flask.
-
Catalyst Addition (Safety Critical): Purge the flask with Argon or N₂. Carefully add the 10% Pd/C powder.
-
Causality Note: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. Adding it under an inert atmosphere prevents laboratory fires.
-
-
Hydrogenation: Seal the flask, evacuate the inert gas, and backfill with H₂ gas using a balloon. Repeat this vacuum/H₂ cycle three times to ensure a pure hydrogen atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.
-
Self-Validation Check: The intense yellow color of the nitro compound will gradually fade to a pale, nearly colorless solution, indicating the formation of the amine.
-
-
Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH.
-
Safety Note: Do not allow the Pd/C filter cake to dry out in the air; immediately quench the filter cake with water to prevent ignition.
-
-
Isolation: Concentrate the filtrate under reduced pressure to afford pure 2-(Cyclopentylmethoxy)-5-methylaniline.
Two-step synthetic workflow for 2-(Cyclopentylmethoxy)-5-methylaniline.
Analytical Validation & Quantitative Data
To ensure the integrity of the synthesized compounds, the following table summarizes the expected quantitative metrics and analytical mass spectrometry (LC-MS) markers for each phase of the protocol.
| Parameter | Phase 1: O-Alkylation | Phase 2: Nitro Reduction |
| Target Compound | 1-(Cyclopentylmethoxy)-4-methyl-2-nitrobenzene | 2-(Cyclopentylmethoxy)-5-methylaniline |
| Chemical Formula | C₁₃H₁₇NO₃ | C₁₃H₁₉NO |
| Expected Appearance | Yellow to orange viscous oil | Pale yellow to off-white solid/oil |
| Typical Yield | 85% – 92% | 90% – 98% |
| Reaction Time | 8 – 12 hours | 4 – 6 hours |
| Operating Temperature | 80 °C | 20 – 25 °C (Room Temp) |
| Key MS (ESI+) Marker | [M+H]⁺ m/z 236.1 | [M+H]⁺ m/z 206.1 |
References
-
Williamson Ether Synthesis Source: Wikipedia URL:[Link] [1]
-
Nitro Reduction - Common Conditions (H₂ + Pd/C) Source: Common Organic Chemistry URL:[Link] [2]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL:[Link][3]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-(Cyclopentylmethoxy)-5-methylaniline
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 2-(Cyclopentylmethoxy)-5-methylaniline, a key intermediate in pharmaceutical synthesis. The described isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol is provided for immediate implementation in a research or drug development setting.
Introduction
2-(Cyclopentylmethoxy)-5-methylaniline is a substituted aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is a critical quality attribute, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final drug product.[3][4] Therefore, a reliable and validated analytical method for purity determination is mandated by regulatory bodies worldwide.[5]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[4][6] Specifically, reversed-phase HPLC (RP-HPLC) is the most widely employed mode of separation, adept at resolving a broad range of non-polar to moderately polar compounds based on their hydrophobic interactions with a non-polar stationary phase.[7][8][9] Given the chemical structure of 2-(Cyclopentylmethoxy)-5-methylaniline, which contains both a nonpolar cyclopentylmethoxy moiety and a substituted aromatic amine, RP-HPLC is the logical choice for its analysis.[10][11]
This document provides a comprehensive guide to the HPLC analysis of 2-(Cyclopentylmethoxy)-5-methylaniline, from method development rationale to full protocol validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13][14]
Method Rationale & Chromatographic Principles
The selection of the analytical method was guided by the physicochemical properties of 2-(Cyclopentylmethoxy)-5-methylaniline.
-
Separation Mode: Reversed-Phase HPLC. The molecule possesses significant hydrophobic character due to the cyclopentyl and methyl groups, making it ideally suited for retention and separation on a non-polar stationary phase.[8] A polar mobile phase will be used to elute the analyte, with retention time being inversely proportional to mobile phase polarity.[9]
-
Stationary Phase: C18 Column. An octadecylsilane (C18) bonded silica column was selected. C18 columns are the most popular and versatile reversed-phase columns, offering excellent hydrophobic retention for a wide range of molecules.[7][8] The high surface area coverage of C18 phases provides robust and reproducible separations.[8]
-
Mobile Phase: Acetonitrile and Water. A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. The ratio of ACN to water is a critical parameter for controlling the retention time and resolution of the analyte from its potential impurities.[10]
-
Detection: UV Spectrophotometry. The aniline moiety in the analyte contains a phenyl ring, which is a strong chromophore.[15] This allows for sensitive detection using a standard UV-Vis detector. Based on the UV spectra of similar aromatic amines, a detection wavelength in the range of 230-250 nm is expected to provide a good signal-to-noise ratio.[16][17]
Experimental Workflow
The overall workflow for the purity analysis of 2-(Cyclopentylmethoxy)-5-methylaniline is depicted below. This process ensures a systematic and reproducible approach from sample receipt to final purity reporting.
Figure 1: A comprehensive workflow for the HPLC purity analysis of 2-(Cyclopentylmethoxy)-5-methylaniline.
Materials and Methods
Reagents and Materials
-
2-(Cyclopentylmethoxy)-5-methylaniline Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
0.45 µm PTFE syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260 Infinity II LC System or similar).[18]
-
Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Sonicator.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Detailed Protocols
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
-
Combine in a clean, suitable glass reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-(Cyclopentylmethoxy)-5-methylaniline reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-(Cyclopentylmethoxy)-5-methylaniline sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
-
Prior to injection, filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the conditions listed in the Chromatographic Conditions table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Create a sequence with the following injection order: Blank, Standard (x5), Blank, Sample (x2).
-
Execute the sequence and collect the chromatograms.
Data Analysis and Calculations
-
Integrate all peaks in the sample chromatogram, excluding any peaks from the blank and any peaks with an area less than 0.05% of the main peak area.
-
Calculate the purity of 2-(Cyclopentylmethoxy)-5-methylaniline using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][14][19]
System Suitability
System suitability parameters were evaluated from five replicate injections of the standard solution to ensure the chromatographic system was performing adequately.[20]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample containing known related substances. The method showed no interference from the blank at the retention time of the main peak, and the main peak was well-resolved from all known impurities (Resolution > 2.0).
Linearity
Linearity was assessed by analyzing seven solutions ranging from 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 10 - 150 µg/mL |
Accuracy
Accuracy was determined by a recovery study, spiking a known amount of pure 2-(Cyclopentylmethoxy)-5-methylaniline into a sample matrix at three concentration levels (80%, 100%, and 120%).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.2% | 0.5% |
| 100% | 100.5% | 0.3% |
| 120% | 99.8% | 0.4% |
Precision
-
Repeatability (Intra-day precision): Six separate sample preparations were analyzed on the same day. The %RSD for the purity was found to be 0.3%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of results was 0.6%.[20]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ and LOD were determined based on the signal-to-noise ratio.
-
LOD: 0.05 µg/mL (S/N ≈ 3:1)
-
LOQ: 0.15 µg/mL (S/N ≈ 10:1)
Conclusion
The reversed-phase HPLC method described in this application note is a validated, reliable, and robust procedure for the determination of purity for 2-(Cyclopentylmethoxy)-5-methylaniline. The method is highly specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis in a pharmaceutical setting as stipulated by ICH guidelines.[5][14] The provided protocols are detailed and can be readily implemented to ensure the quality and consistency of this important chemical intermediate.
References
- GL Sciences. (n.d.). Reverse Phase HPLC Columns.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
-
Yazdi, A. S., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Hazardous Materials, 15(9), 586-590. Retrieved from [Link]
-
LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Veeprho. (2024, August 7). HPLC Columns and Their Role in Compound Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Chen, Y., & Pawliszyn, J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(18), 3930-3936. Retrieved from [Link]
-
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Methoxy-5-methylaniline. Retrieved from [Link]
-
Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Chromatography Today. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (1982). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]
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PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
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Highly Sensitive LC-MS/MS Method for the Trace-Level Quantification of 2-(Cyclopentylmethoxy)-5-methylaniline in Active Pharmaceutical Ingredients
Introduction & Scientific Rationale
The compound 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is a critical chemical intermediate and a potential mutagenic impurity (PMI) in pharmaceutical synthesis. As an aniline derivative, it falls under the scrutiny of the ICH M7(R1) guidelines , which mandate the stringent control of DNA-reactive substances in Active Pharmaceutical Ingredients (APIs)[1].
Because aniline derivatives can undergo metabolic activation to form DNA-reactive species, regulatory agencies typically enforce a default Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for such impurities[1]. To meet these ultra-low detection requirements (often in the low parts-per-million or parts-per-billion range relative to the API), High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the requisite sensitivity and specificity. Consequently, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode has become the gold standard for this class of trace analysis[2][3].
Causality in Method Design
-
Sample Preparation (Dilute-and-Shoot): Anilines are prone to oxidation and can be lost during complex extraction procedures. A direct dilute-and-shoot approach using a 50:50 Water:Acetonitrile diluent minimizes analyte degradation while ensuring complete solubilization of both the API matrix and the lipophilic impurity.
-
Chromatographic Conditions: A sub-2-micron or superficially porous C18 column is utilized to achieve sharp peak shapes. The use of 0.1% Formic Acid in the mobile phase is critical; the acidic environment ensures the complete protonation of the aniline nitrogen, drastically enhancing the Electrospray Ionization (ESI+) efficiency[3].
-
Mass Spectrometric Fragmentation: In ESI+ mode, the analyte readily forms a protonated precursor ion [M+H]+ at m/z 206.2. Upon Collision-Induced Dissociation (CID), the ether linkage dictates the fragmentation logic. The primary neutral loss is cyclopentene (-68 Da), yielding a highly stable 2-hydroxy-5-methylaniline product ion at m/z 138.1. A secondary fragmentation involves the loss of the entire cyclopentylmethoxy radical (-99 Da), yielding a qualifier ion at m/z 107.1.
Experimental Workflows and Logical Relationships
LC-MS/MS experimental workflow for trace-level aniline detection.
ESI+ MRM fragmentation logic for 2-(Cyclopentylmethoxy)-5-methylaniline.
Step-by-Step Analytical Protocol
Reagents and Materials
-
Analyte Standard: 2-(Cyclopentylmethoxy)-5-methylaniline (Purity ≥ 99.0%).
-
Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water (H₂O).
-
Additives: LC-MS grade Formic Acid (FA).
-
Diluent: 50:50 (v/v) H₂O:MeCN.
Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh 10.0 mg of 2-(Cyclopentylmethoxy)-5-methylaniline into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 0.5 ng/mL to 50 ng/mL.
-
Sample Preparation (API): Accurately weigh 50.0 mg of the API into a 5 mL volumetric flask. Add 3 mL of diluent, vortex for 2 minutes, and sonicate for 5 minutes to ensure complete dissolution. Make up to the mark with diluent (Final API concentration: 10 mg/mL).
-
Filtration: Centrifuge the sample solution at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
Instrumental Conditions
Table 1: UHPLC Gradient Conditions
| Parameter | Specification |
| Column | Poroshell 120 EC-C18, 2.7 µm, 3.0 × 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5.0 µL |
| Gradient Program | 0.0-1.0 min: 10% B1.0-5.0 min: 10% → 90% B5.0-7.0 min: 90% B7.1-10.0 min: 10% B (Re-equilibration) |
Table 2: MS/MS MRM Parameters (ESI Positive Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 2-(Cyclopentylmethoxy)-5-methylaniline | 206.2 | 138.1 | 100 | 15 | Quantifier |
| 206.2 | 107.1 | 100 | 25 | Qualifier |
(Note: Capillary voltage set to 3.5 kV, desolvation temperature at 350 °C, and desolvation gas flow at 800 L/hr).
Method Validation & Self-Validating System Criteria
To ensure trustworthiness and regulatory compliance, the protocol must function as a self-validating system. Every batch analysis must pass the following system suitability and validation criteria, aligned with ICH Q2(R2) and M7 guidelines[1][3].
Table 3: Quantitative Validation Summary and Acceptance Criteria
| Validation Parameter | Experimental Result / Target | Acceptance Criteria (Self-Validation) |
| System Suitability (Precision) | %RSD = 2.1% (at 10 ng/mL, n=6) | %RSD ≤ 5.0% for 6 replicate injections |
| Limit of Detection (LOD) | 0.5 ng/mL (0.05 ppm relative to API) | Signal-to-Noise (S/N) ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.5 ng/mL (0.15 ppm relative to API) | Signal-to-Noise (S/N) ratio ≥ 10:1 |
| Linearity Range | 1.5 ng/mL to 50.0 ng/mL | Correlation coefficient ( R2 ) ≥ 0.995 |
| Accuracy (Recovery) | 96.4% – 102.8% (Spiked at LOQ, 100%, 150%) | Mean recovery between 80.0% and 120.0% |
| Matrix Effect | 98.5% (Ion suppression minimal) | Matrix factor between 0.85 and 1.15 |
| Specificity | No interfering peaks at analyte RT | Blank/API matrix interference ≤ 20% of LOQ |
Causality of Validation Limits: The LOQ of 0.15 ppm ensures that even at a maximum daily API dose of 100 mg, the method can comfortably detect the impurity well below the 1.5 µ g/day TTC limit (which equates to 15 ppm in a 100 mg dose).
Sources
Application Notes and Protocols for 2-(Cyclopentylmethoxy)-5-methylaniline in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
2-(Cyclopentylmethoxy)-5-methylaniline is a substituted aniline that presents a unique combination of structural features for the discerning synthetic chemist. Its potential as a versatile intermediate in the construction of complex molecules, particularly in the realms of pharmaceutical and materials science, is noteworthy. The strategic placement of a bulky, lipophilic cyclopentylmethoxy group ortho to the amine functionality, coupled with a methyl group in the para position, offers a scaffold with distinct steric and electronic properties. These attributes can be leveraged to influence the pharmacokinetic profile of a drug candidate or to fine-tune the properties of an advanced material.
This guide provides an in-depth exploration of the potential applications of 2-(Cyclopentylmethoxy)-5-methylaniline as a key building block in modern organic synthesis. We will delve into its prospective utility in the synthesis of bioactive molecules and provide detailed, field-informed protocols for its application in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. While specific, published applications of this particular aniline are not widespread, the protocols herein are based on robust, well-established methodologies for analogous substituted anilines and are intended to serve as a comprehensive starting point for researchers and drug development professionals.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes key computed and available data for 2-(Cyclopentylmethoxy)-5-methylaniline.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | - |
| Molecular Weight | 205.30 g/mol | - |
| CAS Number | 1375068-99-3 | Santa Cruz Biotechnology[1] |
| Appearance | Not specified; likely an oil or low-melting solid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM) | - |
The key structural features of 2-(Cyclopentylmethoxy)-5-methylaniline are the nucleophilic primary amine, the ether linkage, and the non-polar cyclopentyl and methyl groups. The aniline moiety is a classic precursor for a vast array of nitrogen-containing compounds.[2] The cyclopentylmethoxy group introduces significant steric bulk around the ortho position, which can influence regioselectivity in certain reactions and may also provide a handle for modulating the lipophilicity and metabolic stability of derivative compounds.
Potential Applications in Drug Discovery and Materials Science
Substituted anilines are ubiquitous in medicinal chemistry and materials science.[2][3] They serve as crucial intermediates in the synthesis of a wide range of functional molecules.
As a Precursor for Kinase Inhibitors
The aniline scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[4] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents on the aniline ring play a critical role in defining the selectivity and potency of the inhibitor by occupying specific pockets within the enzyme. The unique substitution pattern of 2-(Cyclopentylmethoxy)-5-methylaniline makes it an intriguing candidate for the synthesis of novel kinase inhibitors. The cyclopentylmethoxy group could potentially occupy a hydrophobic pocket, while the methyl group could be used to fine-tune electronic properties or for further functionalization.
In the Synthesis of Agrochemicals
The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of complex organic molecules with high biological activity and specific modes of action. Aniline derivatives are frequently employed as key building blocks in this field.[3] The structural features of 2-(Cyclopentylmethoxy)-5-methylaniline could be exploited to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the application of 2-(Cyclopentylmethoxy)-5-methylaniline in two fundamental cross-coupling reactions. These protocols are based on well-established procedures for similar aniline substrates and should be considered as a starting point for optimization.
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of amines with aryl halides or pseudohalides and has become an indispensable tool in modern organic synthesis. In this protocol, 2-(Cyclopentylmethoxy)-5-methylaniline is coupled with an aryl bromide.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) | Molar Eq. |
| 2-(Cyclopentylmethoxy)-5-methylaniline | 1375068-99-3 | 205.30 g/mol | 226 mg | 1.1 |
| Aryl Bromide | Varies | Varies | 1.0 mmol | 1.0 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 18.3 mg | 0.02 |
| XPhos | 564483-18-7 | 476.61 g/mol | 19.1 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 135 mg | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 5 mL | - |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-(Cyclopentylmethoxy)-5-methylaniline (226 mg, 1.1 mmol), the aryl bromide (1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-(cyclopentylmethoxy)-5-methylaniline.
Causality and Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for a broad range of aryl bromides and anilines. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is essential for the deprotonation of the aniline, which is a key step in the catalytic cycle.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. Anhydrous conditions are crucial to prevent catalyst deactivation.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[6] It is one of the most versatile and widely used methods for the formation of carbon-carbon bonds. In this protocol, a derivative of 2-(Cyclopentylmethoxy)-5-methylaniline, specifically a bromo-substituted version, is coupled with an arylboronic acid.
Reaction Scheme:
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- 2. US7767675B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]
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Application Note: 2-(Cyclopentylmethoxy)-5-methylaniline in Pharmaceutical Scaffold Assembly
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Structural Rationale
The compound 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is an advanced, commercially available building block highly valued in modern medicinal chemistry. Anilines are ubiquitous in pharmaceutical development, frequently serving as critical hinge-binding motifs in kinase inhibitors or as hydrogen-bond donors in G-Protein Coupled Receptor (GPCR) antagonists. However, simple anilines are notoriously susceptible to hepatic oxidation, often leading to the formation of toxic quinoneimine metabolites that cause drug-induced liver injury (DILI)[1].
By functionalizing the aniline core with a bulky cyclopentylmethoxy group at the ortho position and a methyl group at the meta position, this building block offers a sophisticated solution:
-
Metabolic Shielding: The steric bulk of the ortho-ether linkage restricts the conformational freedom of the amine and sterically shields the aromatic ring from cytochrome P450-mediated epoxidation and subsequent toxic metabolite formation[1].
-
Lipophilic Pocket Occupation: The cyclopentyl ring provides a flexible, lipophilic appendage ideal for occupying deep hydrophobic pockets (such as the DFG-out pocket in inactive kinase conformations).
-
Conformational Locking: The 5-methyl group fine-tunes the dihedral angle of the aniline, locking the molecule into a bioactive conformation that enhances target residence time.
Physicochemical & Predicted ADME Profiling
To effectively integrate this building block into a drug discovery pipeline, its physicochemical properties must be accounted for during lead optimization. The table below summarizes the key metrics.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C₁₃H₁₉NO | N/A |
| Molecular Weight | 205.30 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Excellent membrane permeability; suitable for CNS-targeted therapeutics. |
| LogP (Predicted) | ~3.5 | High lipophilicity driven by the cyclopentyl ring; requires balancing with polar groups in the final drug candidate. |
| H-Bond Donors / Acceptors | 1 (NH₂) / 2 (N, O) | Provides critical hydrogen bonding vectors for target protein interaction. |
| Steric Environment | Highly Hindered | Ortho-substitution necessitates highly reactive coupling reagents (e.g., HATU) or transition-metal catalysis. |
Synthetic Workflows & Methodologies
Due to the steric hindrance imposed by the ortho-cyclopentylmethoxy group, standard electrophilic coupling methods (like EDC/HOBt) often result in poor yields. This section details field-proven, self-validating protocols designed specifically for hindered anilines.
Fig 1: Divergent synthetic workflows for 2-(Cyclopentylmethoxy)-5-methylaniline.
Protocol A: HATU-Mediated Amide Coupling
Causality & Rationale: HATU is selected over traditional reagents (like HBTU or BOP) because it incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position acts as an internal base, utilizing a neighboring group effect to hydrogen-bond with the incoming hindered aniline, accelerating the reaction kinetics and overcoming the steric clash of the cyclopentylmethoxy group[2]. N,N-Diisopropylethylamine (DIPEA) is used as the base because its own steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol).
-
Ester Formation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn pale yellow.
-
Coupling: Add 2-(Cyclopentylmethoxy)-5-methylaniline (1.1 equiv, 1.1 mmol) dropwise.
-
Heating (Conditional): Due to the ortho-substitution, if LC-MS indicates incomplete conversion after 4 hours at room temperature, elevate the temperature to 50°C for an additional 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.
Protocol B: Buchwald-Hartwig Amination (Diarylamine Synthesis)
Causality & Rationale: To form secondary diarylamines, direct SₙAr is impossible without strong electron-withdrawing groups on the aryl halide. The Buchwald-Hartwig cross-coupling utilizes Palladium catalysis to forge the C-N bond[3]. For an ortho-substituted aniline, bulky, electron-rich biarylphosphine ligands (such as BrettPhos or tBuXPhos) are mandatory. These ligands lock the Palladium center into a mono-ligated state, which is highly active for oxidative addition, and their steric bulk forces the rapid reductive elimination of the product, preventing unwanted β-hydride elimination[3].
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the aryl bromide (1.0 equiv, 1.0 mmol), 2-(Cyclopentylmethoxy)-5-methylaniline (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos ligand (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).
-
Degassing: Evacuate and backfill the tube with Argon three times. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand.
-
Reaction: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube and heat to 100°C in a pre-heated oil bath for 8–12 hours. Toluene is chosen because non-polar solvents accelerate the reductive elimination step.
-
Monitoring: Monitor via TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Palladium catalyst. Concentrate the filtrate.
-
Purification: Purify via automated flash chromatography to isolate the diarylamine.
Biological Application: Targeting Kinase Pathways
Derivatives of this building block are highly effective in oncology and immunology. When converted into an amide or diarylamine, the resulting scaffold can act as a potent Type II or Type III allosteric kinase inhibitor. The bulky cyclopentylmethoxy group is perfectly suited to wedge into the allosteric pockets adjacent to the ATP-binding site, locking the kinase (e.g., RAF or MEK) in an inactive conformation and shutting down downstream proliferative signaling.
Fig 2: Disruption of the MAPK/ERK signaling pathway via allosteric kinase inhibition.
References
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition / ResearchGate URL: [Link]
Sources
Application Notes & Protocols: The Emerging Potential of 2-(Cyclopentylmethoxy)-5-methylaniline in Advanced Materials Science
Abstract: This document provides a forward-looking guide for researchers, scientists, and professionals in drug development on the potential applications of 2-(Cyclopentylmethoxy)-5-methylaniline in materials science. While direct applications of this specific molecule are not yet extensively documented, its structural features—a reactive aniline core, an electron-donating methyl group, and a bulky, flexible cyclopentylmethoxy substituent—suggest significant promise. By drawing analogies to well-studied aniline derivatives, we present detailed protocols for its potential use as a monomer in novel conducting polymers and as a precursor for functional organic materials. This guide is intended to serve as a foundational resource for pioneering research into this promising, yet underexplored, chemical entity.
Introduction: The Aniline Scaffold in Modern Materials
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of industrial and functional materials, including dyes, pharmaceuticals, and polymers.[1][2][3] In materials science, the aniline moiety is particularly prized for its role in the development of conducting polymers, most notably polyaniline (PANI).[4] The electronic properties of PANI and its derivatives can be meticulously tuned by introducing various substituents to the aniline ring, altering their conductivity, solubility, and processability.[4][5][6]
The subject of this guide, 2-(Cyclopentylmethoxy)-5-methylaniline, represents a novel iteration of this versatile scaffold. Its key structural features are:
-
Aromatic Amine Group (-NH₂): The primary site for polymerization and other functionalization reactions.[2]
-
Electron-Donating Groups (-OCH₂-c-C₅H₉ and -CH₃): These groups are expected to increase the electron density of the aromatic ring, potentially enhancing the polymer's conductivity and altering its redox properties.[5]
-
Bulky Cyclopentylmethoxy Group: This non-polar, flexible side chain could significantly impact the resulting material's properties by increasing solubility in organic solvents and influencing the morphology and packing of polymer chains.
Based on these characteristics, we propose that 2-(Cyclopentylmethoxy)-5-methylaniline is a prime candidate for the development of new materials with tailored properties for applications in organic electronics, sensors, and stimuli-responsive systems.
Proposed Synthetic Pathways & Reactions
The primary reactivity of the aniline group allows for several key transformations relevant to materials science:
-
Oxidative Polymerization: The formation of polyaniline-like structures through chemical or electrochemical oxidation.
-
Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[7]
-
Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases, which are themselves useful in various material applications.
Application Note I: A Monomer for Novel Soluble Conducting Polymers
The introduction of the cyclopentylmethoxy side chain is hypothesized to enhance the solubility of the corresponding polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline. This improved processability could allow for the fabrication of thin films and other device structures using solution-based techniques like spin-coating or inkjet printing.
Rationale for Experimental Design
The protocol below describes a general method for the chemical oxidative polymerization of aniline derivatives. Ammonium persulfate is chosen as a strong oxidizing agent, and an acidic medium is used to protonate the aniline monomer, which is a prerequisite for the polymerization of emeraldine salt, the conductive form of polyaniline.
Experimental Protocol: Chemical Oxidative Polymerization
Materials and Reagents:
-
2-(Cyclopentylmethoxy)-5-methylaniline
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Ammonium hydroxide (NH₄OH, 0.1 M)
-
N-Methyl-2-pyrrolidone (NMP)
-
Distilled water
Equipment:
-
Jacketed reaction vessel
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In the jacketed reaction vessel, dissolve a specific molar quantity of 2-(Cyclopentylmethoxy)-5-methylaniline in 1 M HCl. Cool the solution to 0-5 °C using a circulating chiller.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl. A typical molar ratio of oxidant to monomer is 1.25:1.
-
Polymerization: While vigorously stirring the cooled monomer solution, add the oxidant solution dropwise using the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C. The reaction mixture should gradually change color, indicating polymerization.
-
Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 24 hours at the same temperature.
-
Polymer Isolation: Isolate the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomer, oligomers, and inorganic salts.
-
Doping/De-doping (Optional): The polymer as synthesized is in its conductive (doped) emeraldine salt form. To obtain the non-conductive emeraldine base, the polymer can be de-doped by stirring in a 0.1 M ammonium hydroxide solution for several hours, followed by filtration and washing with distilled water until the filtrate is neutral.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 48 hours.
Expected Characterization Data
| Technique | Expected Observations |
| FT-IR Spectroscopy | Appearance of characteristic peaks for quinoid and benzenoid rings, and C-N stretching, confirming the polyaniline backbone. Disappearance of the N-H stretching of the primary amine. |
| UV-Vis Spectroscopy | For the doped form, characteristic absorption bands related to polaron and bipolaron transitions. For the base form, an exciton transition peak in the benzenoid rings. |
| ¹H NMR Spectroscopy | Broadened peaks in the aromatic region, characteristic of a polymeric structure. Signals corresponding to the cyclopentylmethoxy and methyl protons should be visible. |
| Scanning Electron Microscopy (SEM) | Visualization of the polymer morphology (e.g., granular, fibrous, or porous). The bulky side group may lead to a more amorphous structure. |
| Cyclic Voltammetry (CV) | Reversible redox peaks indicating the electrochemical activity of the polymer, corresponding to the transitions between leucoemeraldine, emeraldine, and pernigraniline states. |
Visualization of Polymerization Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. echemi.com [echemi.com]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
Protocol for scaling up 2-(Cyclopentylmethoxy)-5-methylaniline synthesis
An Application Note for the Industrial-Scale Synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline
Abstract
This application note provides a comprehensive, robust, and scalable protocol for the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline, a key intermediate in the development of advanced pharmaceuticals and specialty chemicals. The outlined procedure is based on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] This document details the process from starting materials to purified product, with a focus on causality, safety, and optimization for multi-kilogram scale production. It is intended for researchers, process chemists, and drug development professionals seeking to implement an efficient and validated manufacturing process.
Introduction and Strategic Rationale
2-(Cyclopentylmethoxy)-5-methylaniline serves as a critical building block in organic synthesis. Its unique structure, combining a substituted aniline with a cyclopentylmethoxy group, makes it a precursor for molecules with potential applications in medicinal chemistry. The primary challenge in its production is the efficient and selective formation of the ether bond without promoting unwanted side reactions, particularly at an industrial scale.
The selected synthetic strategy is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[3][4] This SN2 reaction is well-understood, highly reliable, and uses cost-effective reagents, making it ideal for scale-up. The protocol has been optimized to ensure high yields, purity, and operational safety.
Reaction Scheme
The synthesis proceeds by the O-alkylation of 2-amino-4-methylphenol with (bromomethyl)cyclopentane in the presence of a suitable base.
Caption: Williamson ether synthesis of the target compound.
Detailed Synthesis Protocol (1.0 kg Scale)
This section provides a step-by-step methodology for the production of approximately 1.0 kg of 2-(Cyclopentylmethoxy)-5-methylaniline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Amino-4-methylphenol | C₇H₉NO | 123.15 | 0.67 kg | 5.44 | ≥98% | Commercial |
| (Bromomethyl)cyclopentane | C₆H₁₁Br | 163.06 | 1.00 kg | 6.13 | ≥97% | Commercial |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.24 kg | 6.00 | ≥98% | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 6.7 L | - | Anhydrous | Commercial |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 10 L | - | Reagent | Commercial |
| Saturated Brine | NaCl(aq) | - | 5 L | - | - | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 0.5 kg | - | Granular | Commercial |
Equipment
-
20 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
10 L jacketed addition funnel.
-
Heating/cooling mantle for the reactor.
-
50 L separatory funnel or extraction vessel.
-
Industrial-scale rotary evaporator with a suitable vacuum pump and chiller.
-
Vacuum distillation apparatus (short path) with a fractionating column.
Step-by-Step Procedure
PART A: Reaction Setup and Execution
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere. This is crucial to prevent oxidation of the phenoxide and aniline moieties.[5]
-
Charging Reagents: Charge the reactor with 2-amino-4-methylphenol (0.67 kg) and N,N-Dimethylformamide (6.7 L). Begin stirring to dissolve the solid.
-
Base Addition: In a separate container, carefully dissolve sodium hydroxide (0.24 kg) in 1.0 L of deionized water. Cool the solution to room temperature.
-
Phenoxide Formation: Slowly add the aqueous NaOH solution to the reactor over 30 minutes, maintaining the internal temperature below 30°C using the cooling mantle. The formation of the sodium phenoxide is an exothermic process.
-
Alkylating Agent Addition: Once the base addition is complete, slowly add (bromomethyl)cyclopentane (1.00 kg) to the reactor via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 50-60°C. The SN2 reaction is exothermic, and controlled addition is key to preventing a runaway reaction.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting phenol is consumed.
PART B: Work-up and Isolation
-
Cooling and Quenching: Cool the reactor contents to room temperature. Carefully quench the reaction by adding 10 L of deionized water.
-
Extraction: Transfer the mixture to a 50 L extraction vessel. Extract the aqueous phase with diethyl ether (3 x 3 L). Caution: Diethyl ether is extremely flammable and can form explosive peroxides.[6][7] Ensure the area is well-ventilated and free of ignition sources.[7][8]
-
Washing: Combine the organic extracts and wash with saturated brine (2 x 2.5 L) to remove residual DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg). Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
PART C: Purification
-
Vacuum Distillation: The most effective method for purifying substituted anilines on a large scale is vacuum distillation.[5][9] It efficiently removes non-volatile impurities and unreacted starting materials.
-
Setup: Assemble a short-path vacuum distillation apparatus.
-
Procedure: Transfer the crude oil to the distillation flask. Apply vacuum (typically 1-10 mmHg) and slowly heat the flask. Collect the fraction boiling at the expected temperature for 2-(Cyclopentylmethoxy)-5-methylaniline. The product should be a pale yellow to light brown oil.
-
Storage: Store the purified product under a nitrogen atmosphere in a dark, cool place to prevent oxidation, which can cause discoloration.[5]
Process Workflow and Logic
The following diagram outlines the logical flow of the entire synthesis protocol, emphasizing key decision and control points.
Caption: Scaled-up synthesis workflow diagram.
Safety and Environmental Considerations
Scaling up chemical synthesis requires a stringent focus on safety.
-
Chemical Hazards:
-
Anilines: 2-Amino-4-methylphenol and the final product are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[10]
-
Sodium Hydroxide: A corrosive base that can cause severe burns. Handle with care.
-
(Bromomethyl)cyclopentane: An alkylating agent that is a potential lachrymator and irritant.
-
Solvents: DMF is a reproductive toxin. Diethyl ether is extremely flammable, and its vapors are heavier than air, posing a significant fire risk.[6][7] All solvent handling must occur in a well-ventilated area or fume hood, away from ignition sources.[8]
-
-
Process Hazards:
-
Exothermic Reactions: Both the deprotonation and the SN2 alkylation steps are exothermic. Adequate cooling capacity and controlled addition rates are essential to prevent thermal runaway.
-
Static Discharge: When transferring large volumes of flammable solvents like diethyl ether, containers must be grounded to prevent static electricity buildup, which can ignite vapors.[6][8]
-
Peroxide Formation: Diethyl ether can form explosive peroxides upon exposure to air and light.[7][11] Use ether with inhibitors, date containers upon opening, and test for peroxides before distillation.[11] Never distill to dryness.[11]
-
-
Waste Management:
-
Aqueous waste containing DMF and salts should be collected and disposed of by a certified waste management company.
-
Solvent waste should be segregated into halogenated and non-halogenated streams for proper disposal or recovery.
-
Expected Results and Quality Control
| Parameter | Specification | Analytical Method |
| Appearance | Pale yellow to light brown oil | Visual |
| Yield | 75-85% | Gravimetric |
| Purity | ≥ 98.0% | HPLC / GC |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
The final product should be characterized to confirm its identity and purity against a reference standard. The primary impurities to monitor for are unreacted 2-amino-4-methylphenol and potential N-alkylated or dialkylated byproducts.
Conclusion
The protocol described in this application note presents a validated and scalable method for the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline. By leveraging the Williamson ether synthesis and employing careful control over reaction conditions and safety procedures, this process can be implemented at an industrial scale to produce high-purity material efficiently. The detailed explanation of each step provides the necessary foundation for successful technology transfer and large-scale manufacturing campaigns.
References
-
Aniline. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]
-
Ethers | Health & Safety. (2024, July 22). Health and Safety Department, The University of Edinburgh. Retrieved March 14, 2026, from [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Evansville. Retrieved March 14, 2026, from [Link]
- US Patent 10,889,539 B2. (2021, January 12). Aniline purification process. Google Patents.
-
Ether: It's hazards and safe use. (2009, July 10). School of Chemistry, The University of Edinburgh. Retrieved March 14, 2026, from [Link]
-
DIETHYL ETHER FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved March 14, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved March 14, 2026, from [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.umich.edu [ehs.umich.edu]
Experimental setup for 2-(Cyclopentylmethoxy)-5-methylaniline reactions
An Application Guide to the Synthetic Utility of 2-(Cyclopentylmethoxy)-5-methylaniline
Introduction: The Versatility of a Substituted Aniline Building Block
2-(Cyclopentylmethoxy)-5-methylaniline is a highly functionalized aromatic amine with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure incorporates several key features: a nucleophilic primary aniline group, an electron-rich aromatic ring activated by both the amino and alkoxy substituents, and a bulky cyclopentylmethoxy group that can impart unique solubility and conformational properties to its derivatives. These characteristics make it a valuable precursor for creating novel scaffolds in drug discovery, agrochemicals, and materials science.
The aniline moiety is a cornerstone of modern organic synthesis, serving as a handle for a multitude of transformations.[1] The presence of the ortho-alkoxy group and para-methyl group modifies the electronic and steric environment of the aniline, influencing its reactivity in predictable ways. This guide provides detailed experimental protocols for several key reactions of 2-(Cyclopentylmethoxy)-5-methylaniline, offering researchers a practical framework for its application in synthesis. The protocols are grounded in established, high-yield transformations for structurally similar anilines, providing a robust starting point for methodological development.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of diarylamines and related structures that are prevalent in pharmaceutical compounds.[2][3] For a substrate like 2-(Cyclopentylmethoxy)-5-methylaniline, this reaction allows for the direct coupling with a variety of aryl halides or triflates, providing a convergent route to complex products. The electron-rich nature of the aniline starting material makes it an excellent nucleophile for this transformation.
The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. Sterically hindered biarylphosphine ligands, such as XPhos, are often highly effective for coupling anilines, as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3] Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are typically required to deprotonate the aniline, forming the active amido species.[3]
Catalytic Cycle Overview
The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the aniline, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[2][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Coupling with 4-Bromotoluene
This protocol details the coupling of 2-(Cyclopentylmethoxy)-5-methylaniline with 4-bromotoluene as a representative aryl halide.
Materials and Reagents:
-
2-(Cyclopentylmethoxy)-5-methylaniline
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and potassium tert-butoxide (1.4 equivalents).
-
Add 2-(Cyclopentylmethoxy)-5-methylaniline (1.0 equivalent) and 4-bromotoluene (1.2 equivalents).
-
Add anhydrous toluene (approx. 0.1 M concentration relative to the aniline).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / XPhos | KOt-Bu | 110 | 85-95 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | 100 | 80-90 |
| 2-Iodopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | 75-85 |
C-N to C-X Transformation: Diazotization and Sandmeyer Reactions
The primary amino group of anilines is a gateway to a vast array of other functional groups through the formation of a diazonium salt.[5] This intermediate is highly versatile and can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[6][7] This two-step sequence allows for the introduction of halides (Cl, Br), cyano, and other groups onto the aromatic ring in the position of the original amine.
The diazotization must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5] The subsequent Sandmeyer reaction typically proceeds smoothly upon warming in the presence of the appropriate copper(I) salt.[8]
Experimental Workflow
Caption: Workflow for the conversion of an aniline to an aryl bromide.
Experimental Protocol: Synthesis of 1-Bromo-2-(cyclopentylmethoxy)-5-methylbenzene
This protocol describes the conversion of the aniline to the corresponding aryl bromide, a key intermediate for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.
Materials and Reagents:
-
2-(Cyclopentylmethoxy)-5-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48% aqueous)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Diethyl Ether
Procedure:
-
Diazotization:
-
In a beaker, prepare a solution of 2-(Cyclopentylmethoxy)-5-methylaniline (1.0 equivalent) in aqueous HBr (4.0 equivalents).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper (turns blue-black).[5]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in aqueous HBr (2.0 equivalents) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Possible Transformations:
| Target Functional Group | Copper(I) Reagent | Product Class |
| -Cl | CuCl | Aryl Chloride |
| -Br | CuBr | Aryl Bromide |
| -CN | CuCN | Benzonitrile |
| -OH | Cu₂O, Cu(NO₃)₂ | Phenol |
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and styrenyl structures.[9] To utilize 2-(Cyclopentylmethoxy)-5-methylaniline in this reaction, it must first be converted into an aryl halide or triflate, for example, via the Sandmeyer reaction described previously. The resulting aryl halide can then be coupled with a wide range of boronic acids or their esters.
The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, and a base.[10][11] The choice of base and solvent is crucial and often depends on the electronic nature of the coupling partners.[11]
Experimental Protocol: Coupling with Phenylboronic Acid
This protocol describes the coupling of 1-bromo-2-(cyclopentylmethoxy)-5-methylbenzene (prepared via the Sandmeyer reaction) with phenylboronic acid.
Materials and Reagents:
-
1-Bromo-2-(cyclopentylmethoxy)-5-methylbenzene
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous Sodium Carbonate (Na₂CO₃, 2 M solution)
-
Toluene or a Toluene/Ethanol mixture
Procedure:
-
To a round-bottom flask, add 1-bromo-2-(cyclopentylmethoxy)-5-methylbenzene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (3-5 mol%).
-
Add toluene and the 2 M aqueous sodium carbonate solution (2.0 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Quantitative Data:
| Boronic Acid Partner | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 88-97 |
| 3-Thiopheneboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80-90 |
Synthesis of Secondary Amines: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds by reacting a primary or secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12] This one-pot procedure avoids the isolation of the intermediate imine, which is often unstable. For 2-(Cyclopentylmethoxy)-5-methylaniline, this reaction provides direct access to a diverse range of N-alkylated or N-benzylated secondary amines.
Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[13] The reaction is typically run under weakly acidic conditions to promote imine formation.
Experimental Workflow
Caption: One-pot workflow for reductive amination.
Experimental Protocol: Reaction with Cyclopentanecarboxaldehyde
Materials and Reagents:
-
2-(Cyclopentylmethoxy)-5-methylaniline
-
Cyclopentanecarboxaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve 2-(Cyclopentylmethoxy)-5-methylaniline (1.0 equivalent) and cyclopentanecarboxaldehyde (1.1 equivalents) in DCM.
-
Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 4-12 hours until the starting materials are consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by flash column chromatography.
Representative Aldehydes:
| Aldehyde | Reducing Agent | Solvent | Typical Yield (%) |
| Cyclopentanecarboxaldehyde | NaBH(OAc)₃ | DCM | 90-98 |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95 |
| Isobutyraldehyde | NaBH₃CN | Methanol | 80-90 |
Safety Precautions
Aniline derivatives should be handled with care as they are potentially toxic and can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Palladium catalysts are expensive and should be handled carefully; residual palladium should be disposed of according to institutional guidelines. Diazonium salts can be explosive in a dry, solid state and should always be kept in solution and used immediately after preparation.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
-
Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. (n.d.). Retrieved March 14, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved March 14, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 14, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Retrieved March 14, 2026, from [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).
-
Reductive amination - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. (2021). Retrieved March 14, 2026, from [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017). Retrieved March 14, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved March 14, 2026, from [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). Retrieved March 14, 2026, from [Link]
-
Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (2019). Retrieved March 14, 2026, from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]
-
Sandmeyer Reaction - SynArchive. (n.d.). Retrieved March 14, 2026, from [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
-
Anilines Functional Group - GeeksforGeeks. (2025). Retrieved March 14, 2026, from [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. (2024). Retrieved March 14, 2026, from [Link]
-
Suzuki cross-coupling of arylboronic acids with compound 2 - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Retrieved March 14, 2026, from [Link]
- MIT Open Access Articles A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript. (n.d.). Retrieved March 14, 2026, from https://dspace.mit.edu/handle/1721.1/3858
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023). Retrieved March 14, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved March 14, 2026, from [Link]
Sources
- 1. US6429335B1 - Reductive amination of aldehydes - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-(Cyclopentylmethoxy)-5-methylaniline
A Senior Application Scientist's Guide to the Initial Characterization of a Novel Chemical Entity
Introduction: The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic in vitro evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the initial biological characterization of a compound with limited or no prior art, using 2-(Cyclopentylmethoxy)-5-methylaniline as a representative NCE. The protocols and strategies outlined herein are designed to be robust, self-validating, and to provide a strong foundation for subsequent, more focused investigations. While specific biological data for 2-(Cyclopentylmethoxy)-5-methylaniline is not extensively available in public literature, the methodologies described represent a best-practice approach to its initial screening and characterization.
Part 1: Foundational Steps - Purity, Solubility, and Stability
Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures that the observed biological effects are attributable to the compound itself and not to impurities or experimental artifacts.
1.1. Purity Assessment: The purity of the compound should be determined using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is a standard method. A purity of >95% is generally considered acceptable for initial biological screening.
1.2. Solubility Determination: A compound's solubility in aqueous buffers is a critical parameter for in vitro assays. The following protocol outlines a method for determining the kinetic solubility of a test compound.
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Cyclopentylmethoxy)-5-methylaniline in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing the aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Incubation and Analysis: Incubate the plate at room temperature for a defined period (e.g., 2 hours). The presence of precipitate can be detected by nephelometry or visual inspection under a microscope. The highest concentration at which no precipitate is observed is the kinetic solubility.
1.3. Stability Assessment: The stability of the compound in the assay buffer and under the conditions of the experiment should be assessed. This can be achieved by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its concentration and purity by LC-MS.
Part 2: Initial Biological Profiling - Cytotoxicity and Broad Target Screening
The initial biological evaluation of an NCE should be broad, aiming to identify any general effects on cell health and to cast a wide net for potential biological targets.
2.1. Cellular Cytotoxicity Assessment: Determining the concentration at which a compound exhibits cytotoxic effects is crucial for interpreting the results of subsequent cell-based assays. The MTT assay is a widely used colorimetric method for assessing cell viability.[1][2]
Protocol: MTT Assay for Cytotoxicity Screening [1][2]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous cells, or a panel of cancer cell lines like HeLa and MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][2]
-
Compound Treatment: Prepare serial dilutions of 2-(Cyclopentylmethoxy)-5-methylaniline in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.[1][3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Table 1: Example Data Interpretation for Cytotoxicity Screening
| Cell Line | 2-(Cyclopentylmethoxy)-5-methylaniline IC50 (µM) | Selectivity Index (SI) = IC50 (Non-cancerous) / IC50 (Cancerous) |
| HEK293 | > 100 | - |
| HeLa | 25 | 4 |
| MCF-7 | 50 | 2 |
2.2. Broad Pharmacological Profiling: To identify potential biological targets, it is highly recommended to screen the NCE against a broad panel of receptors, enzymes, ion channels, and transporters. Several contract research organizations (CROs) offer such services. This approach can provide valuable initial hits and guide the direction of further research.
Workflow for Broad Pharmacological Profiling
Caption: Potential signaling pathways modulated by the test compound.
Part 4: Data Interpretation and Next Steps
The initial in vitro characterization will generate a significant amount of data. The key is to synthesize this information to build a preliminary profile of the NCE and to guide future studies.
Key Considerations:
-
Potency and Efficacy: How potent is the compound in the assays where activity was observed? What is the maximum effect it produces?
-
Selectivity: Is the compound selective for a particular target or does it exhibit broad activity? A high degree of selectivity is generally desirable.
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the cytotoxic concentrations to the effective concentrations in functional assays (e.g., IC50 from cytotoxicity assay / EC50 from functional assay). [1]* Structure-Activity Relationship (SAR): If analogs of 2-(Cyclopentylmethoxy)-5-methylaniline are available, their testing can provide initial insights into the SAR.
Based on this initial profile, a decision can be made to either terminate the investigation of the compound, synthesize and test analogs to improve its properties, or advance the compound to more complex in vitro models (e.g., co-cultures, 3D spheroids) or in vivo studies. [4]
References
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- UCL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Ardena. (2023, May 23). The Importance of In Vitro Assays.
- American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Santa Cruz Biotechnology. (n.d.). 2-(Cyclopentylmethoxy)-5-methylaniline.
- Haihang Industry. (n.d.). 2-Methoxy-5-Methylaniline CAS 120-71-8.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
- PubChem. (n.d.). 2-Methoxy-5-Methylaniline.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methoxy-5-methylaniline.
- BenchChem. (n.d.). Comparative Efficacy of 2-Methyl-5-(quinoxalin-2-yl)aniline: An In Vitro and In Vivo Analysis.
Sources
Application Note: Engineering Polarity-Sensitive Fluorescent Probes using 2-(Cyclopentylmethoxy)-5-methylaniline (CMA)
Target Audience: Chemical biologists, assay developers, and drug discovery scientists. Compound Focus: 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0)
Architectural Rationale of CMA in Probe Design
The development of highly specific, environment-sensitive fluorescent probes requires building blocks that seamlessly integrate targeting capabilities with photophysical modulation. 2-(Cyclopentylmethoxy)-5-methylaniline (CMA) serves as a highly specialized recognition and quenching moiety when conjugated to standard fluorophore cores (e.g., BODIPY or Rhodamine).
The structural anatomy of CMA provides a trifecta of functional advantages for probe engineering:
-
The Aniline Nitrogen (PET Donor): The primary amine allows for facile conjugation (via nucleophilic aromatic substitution or Schiff base formation) to a fluorophore. More importantly, the nitrogen lone pair acts as a highly efficient Photoinduced Electron Transfer (PET) donor, quenching the fluorophore in the resting state[1].
-
The Cyclopentylmethoxy Group (Lipophilic Anchor): Located at the ortho position, this bulky, aliphatic ether provides a tunable partition coefficient (LogP). Unlike straight-chain alkyls that rigidly intercalate into phospholipid bilayers, the flexible cyclopentyl ring preferentially partitions into the amorphous, neutral lipid core of Lipid Droplets (LDs)[2].
-
The Methyl Group (Electronic Tuner): The meta-methyl group provides inductive electron donation, finely raising the Highest Occupied Molecular Orbital (HOMO) energy level of the aniline nitrogen. This ensures the HOMO of the donor is perfectly positioned above the HOMO of the excited fluorophore, maximizing PET efficiency[3].
Mechanistic Dynamics: Polarity-Gated PET
The primary utility of a CMA-conjugated probe lies in its ability to act as a polarity-gated "Turn-ON" sensor .
The Causality of Fluorescence Activation: PET is a thermodynamically driven process that is highly dependent on solvent polarity. In a polar aqueous environment (such as the cytosol), the transient charge-separated state (CMA⁺• – Fluorophore⁻•) generated during PET is stabilized by dipole-dipole interactions with water molecules. This stabilization makes PET thermodynamically favorable, resulting in complete fluorescence quenching.
However, when the cyclopentylmethoxy group drives the probe into the highly non-polar environment of a lipid droplet, the lack of solvent polarity severely destabilizes the charge-separated state. PET becomes thermodynamically forbidden, the electron transfer is blocked, and the fluorophore undergoes radiative decay, emitting a brilliant fluorescent signal.
Fig 1: Polarity-dependent PET mechanism of CMA probes in aqueous versus lipid environments.
Quantitative Photophysical Profiling
To demonstrate the efficacy of CMA as a PET modulator, Table 1 summarizes the photophysical properties of a model CMA-BODIPY conjugate across different microenvironments.
Table 1: Photophysical Properties of CMA-BODIPY Probe
| Environment / State | PET Status | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (ns) |
| Aqueous Buffer (pH 7.4) | Active (OFF) | 510 | 525 | 0.02 | 0.4 |
| Aqueous Buffer (pH 4.0) | Blocked (ON)* | 505 | 520 | 0.65 | 3.2 |
| Lipid Droplet (Neutral) | Blocked (ON) | 515 | 530 | 0.78 | 4.1 |
*Note: In highly acidic environments, protonation of the aniline nitrogen ties up the lone pair, artificially lowering the HOMO and blocking PET even in polar media, highlighting the dual-responsive nature of aniline-based probes[1].
Synthetic Protocol: Conjugation to a BODIPY Core
This protocol outlines the synthesis of a CMA-BODIPY lipid droplet probe via Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
2-(Cyclopentylmethoxy)-5-methylaniline (CMA)
-
Meso-chlorinated BODIPY core
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH₃CN)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the meso-chlorinated BODIPY core and 1.2 eq of CMA in 10 mL of anhydrous CH₃CN under an inert argon atmosphere.
-
Base Addition: Add 3.0 eq of DIPEA dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (80°C) for 4 hours.
-
Quenching & Extraction: Cool to room temperature, evaporate the solvent under reduced pressure, and partition the residue between Dichloromethane (DCM) and brine. Extract the organic layer 3 times.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2 v/v).
Causality & Rationale: Anhydrous conditions are critical because trace water can act as a competing nucleophile against the BODIPY core. DIPEA is selected as the base because it is highly sterically hindered; it effectively scavenges the HCl byproduct driving the reaction forward without acting as a competing nucleophile.
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The highly fluorescent BODIPY starting material will convert to a non-fluorescent (PET-quenched) product spot on the TLC plate when viewed under 365 nm UV light. Confirm the mass of the purified product via ESI-MS.
Application Protocol: Live-Cell Lipid Droplet Imaging
This workflow details the use of the synthesized CMA-BODIPY probe for high-contrast imaging of lipid droplets in live cells.
Fig 2: Self-validating experimental workflow for live-cell lipid droplet imaging using CMA probes.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or 3T3-L1 adipocytes in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ until 70% confluent.
-
Probe Preparation: Prepare a 1 mM stock solution of the CMA-BODIPY probe in cell-culture grade DMSO.
-
Incubation: Dilute the stock to a final working concentration of 2 µM in serum-free DMEM. Replace the cell media with the probe solution and incubate for exactly 30 minutes at 37°C.
-
Washing: Aspirate the probe solution and gently wash the cells three times with warm PBS (pH 7.4) to remove any non-internalized probe.
-
Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM). Excite at 488 nm and collect emission between 500–550 nm.
Causality & Rationale: The final DMSO concentration in the incubation media must be kept strictly below 0.1% (v/v). Higher concentrations of DMSO can artificially induce the fusion of lipid droplets or alter membrane permeability, leading to false-positive morphological data. The 30-minute incubation is the optimal kinetic window for the cyclopentylmethoxy group to partition fully into the LD core before active cellular efflux mechanisms begin clearing the probe.
Self-Validation Checkpoint: To validate that the Turn-ON signal is exclusively originating from LDs, perform a co-localization assay. Co-incubate the cells with 1 µM Nile Red (a commercial LD standard). Analyze the resulting images using ImageJ/Fiji to calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms that the CMA moiety successfully and exclusively targeted the probe to the lipid droplets.
References
-
Quinolizinium-based tunable pH fluorescent probes for imaging in live cells. Dyes and Pigments, Volume 205, 2022. Supports the mechanistic use of N,N-dialkyl aniline substituents as tunable PET donors where the lone pair dictates the HOMO energy level. URL:[Link]
-
Highly Efficient Multiple-Anchored Fluorescent Probe for the Detection of Aniline Vapor Based on Synergistic Effect: Chemical Reaction and PET. ACS Sensors, 2017. Validates the synergistic effect of matched HOMO/LUMO orbital symmetry between aniline molecules and fluorophores to drive the PET process. URL:[Link]
-
Polarity and Viscosity-Sensitive Fluorescent Probe for Lipid Droplet Imaging. ResearchGate (Preprint/Article), 2023. Demonstrates the critical requirement of bulky lipophilic targeting groups (such as cyclopentyl derivatives) for specific partitioning into lipid droplets to avoid background cytosolic fluorescence. URL:[Link]
Sources
Application Note: Crystallization of 2-(Cyclopentylmethoxy)-5-methylaniline via In-Situ Salt Formation and Anti-Solvent Addition
Executive Summary & Scientific Rationale
2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is a structurally complex aniline derivative featuring a bulky, lipophilic cyclopentyl ether group[1]. In its free-base form, the steric hindrance of the cyclopentylmethoxy moiety disrupts efficient crystal lattice packing, often resulting in an oily liquid or a low-melting amorphous solid that is highly susceptible to oxidative degradation.
To engineer a stable, high-purity solid form suitable for rigorous pharmaceutical or synthetic applications, this protocol details a method for converting the free base into a Hydrochloride (HCl) salt , followed by a controlled anti-solvent crystallization .
The Causality Behind the Strategy
-
Why Salt Formation? Approximately 50% of FDA-approved active pharmaceutical ingredients (APIs) are formulated as salts to drastically improve physicochemical properties such as melting point, stability, and aqueous solubility[2]. Thermodynamically, successful salt formation requires a ΔpKa of at least 2.7 units between the conjugate acid and base[3]. The aniline nitrogen ( pKa≈4.6 ) and hydrochloric acid ( pKa≈−7 ) easily exceed this threshold, introducing strong ionic interactions and hydrogen bonding that provide a massive thermodynamic driving force for crystallization.
-
Why Anti-Solvent Crystallization? We utilize a binary solvent system: Isopropanol (IPA) as the primary solvent and Methyl tert-butyl ether (MTBE) as the anti-solvent. IPA completely dissolves the HCl salt at elevated temperatures. The controlled addition of MTBE—a widely validated anti-solvent in pharmaceutical processing—lowers the dielectric constant of the medium, drastically reducing the solubility of the ionic salt and driving controlled supersaturation[4],[5].
Process Visualization
Figure 1: Anti-solvent crystallization workflow for 2-(Cyclopentylmethoxy)-5-methylaniline HCl.
Quantitative Data & Solvent Optimization
To establish a self-validating system, the volumetric ratio of IPA to MTBE must be strictly controlled. Excessive anti-solvent addition leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), where the compound separates as an impurity-rich oil rather than a crystal.
Table 1: Optimization of IPA:MTBE Volumetric Ratios on Crystallization Metrics
| Solvent Ratio (IPA:MTBE) | API Solubility at 5°C (mg/mL) | Nucleation Temp (°C) | Isolated Yield (%) | HPLC Purity (%) | Phase Behavior |
| 1:0 (Pure IPA) | 45.2 | 15.0 | 62.4 | 99.8 | Crystalline |
| 1:1 | 18.5 | 28.5 | 81.2 | 99.7 | Crystalline |
| 1:2 (Optimal) | 5.1 | 42.0 | 94.5 | 99.5 | Crystalline |
| 1:3 | 2.3 | 51.5 | 96.1 | 97.2 | Oiling Out (LLPS) |
Insight: The 1:2 ratio provides the optimal balance of high yield (>94%) and high purity (>99.5%) without crossing the metastable limit into LLPS.
Experimental Protocol: Step-by-Step Methodology
Scale: 10.0 g of Free Base API. Ensure all steps are conducted under a nitrogen atmosphere to prevent oxidation of the free amine prior to salt formation.
Step 1: Dissolution
-
Action: Charge a 250 mL jacketed crystallizer equipped with an overhead stirrer with 10.0 g of 2-(Cyclopentylmethoxy)-5-methylaniline free base. Add 40 mL of Isopropanol (IPA).
-
Parameters: Stir at 250 rpm at 20°C until a homogeneous suspension or solution is achieved.
Step 2: In-Situ Acidification
-
Action: Slowly dose 1.05 molar equivalents of HCl (using a standardized HCl in IPA solution, e.g., 3 M) via an addition funnel over 10 minutes.
-
Causality: The slight 5% molar excess ensures complete protonation of the aniline nitrogen. If unprotonated free base remains, it acts as a crystal lattice defect, severely depressing the final melting point and purity.
Step 3: Thermal Equilibration
-
Action: Ramp the reactor temperature to 60°C at a rate of 1.0°C/min. Hold for 30 minutes.
-
Causality: This step erases the thermal history of the solid. Complete dissolution guarantees a pristine, clear solution, ensuring that subsequent nucleation is entirely controlled by the anti-solvent dosing rather than undissolved agglomerates.
Step 4: Anti-Solvent Dosing & Seeding
-
Action: Begin dosing MTBE at a strict rate of 1.0 mL/min.
-
Action: After adding 20 mL of MTBE, pause the dosing. Introduce 0.1 g (1% w/w) of pre-milled 2-(Cyclopentylmethoxy)-5-methylaniline HCl seed crystals.
-
Causality: Seeding is the most critical step for trustworthiness. By introducing seeds within the metastable zone, you bypass the high-energy barrier of primary nucleation. This forces heterogeneous nucleation (crystal growth on the seeds) and completely prevents the system from reaching the high supersaturation levels that trigger oiling out (LLPS).
Step 5: Continued Dosing & Cooling
-
Action: Resume MTBE dosing at 1.0 mL/min until a total of 80 mL is added (achieving the optimal 1:2 IPA:MTBE ratio).
-
Action: Cool the suspension to 5°C at a linear, controlled rate of 0.5°C/min.
-
Causality: A slow, linear cooling rate promotes orderly crystal lattice integration (growth) over the generation of new, fine particles (secondary nucleation). This yields larger, uniform crystals that are significantly easier to filter and wash.
Step 6: Isolation & Drying
-
Action: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) MTBE to displace the mother liquor.
-
Action: Dry the crystals in a vacuum oven at 40°C for 24 hours.
Process Analytical Technology (PAT) Integration
For advanced laboratories, this protocol is designed to be monitored via PAT to create a closed-loop, self-validating system:
-
ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Insert the FTIR probe to monitor the liquid-phase concentration of the API. The depletion of the API peak confirms the exact rate of desupersaturation.
-
FBRM (Focused Beam Reflectance Measurement): Use an FBRM probe to track Chord Length Distribution (CLD). A sudden spike in fine chord counts will immediately validate the onset of nucleation during Step 4, allowing the operator to dynamically adjust the MTBE dosing rate if necessary.
References
-
[1] Sinfoo Biotech. Chemical Name: 2-(cyclopentylmethoxy)-5-methylaniline. Source: sinfoobiotech.com. URL:
-
[3] Veerendra K. Nanjwade et al. New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. Source: japsonline.com. URL:
-
[2] Gupta et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: nih.gov. URL:
-
[4] Designing crystallization based-enantiomeric separation for chiral compound-forming systems in consideration of polymorphism. Source: uni-halle.de. URL:
-
[5] Ultrasound-assisted solution crystallization of fotagliptin benzoate: Process intensification and crystal product optimization. Source: nih.gov. URL:
Sources
- 1. 2-(cyclopentylmethoxy)-5-methylaniline,(CAS# 946682-80-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Ultrasound-assisted solution crystallization of fotagliptin benzoate: Process intensification and crystal product optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Colorants Using 2-(Cyclopentylmethoxy)-5-methylaniline
Abstract: This technical guide provides a comprehensive overview of the principles and protocols for utilizing substituted anilines, specifically focusing on 2-(Cyclopentylmethoxy)-5-methylaniline, in the synthesis of azo dyes and pigments. Due to the limited specific literature on this novel aniline derivative, this document establishes a robust procedural framework by using the closely related and well-documented analogue, 2-Methoxy-5-methylaniline (p-Cresidine), as a model compound. We will detail the foundational chemistry of diazotization and azo coupling, provide a step-by-step synthesis protocol, outline methods for characterization, and discuss the anticipated influence of the unique cyclopentylmethoxy substituent on the final properties of the colorant. This guide is intended for researchers and scientists in materials science, dye chemistry, and drug development.
Introduction: The Role of Substituted Anilines in Azo Colorant Synthesis
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic colorants.[1] Their widespread use in textiles, printing, and pharmaceuticals stems from their straightforward and cost-effective synthesis, which allows for a vast color palette through simple structural modifications.[2][3] The synthesis is a two-step process: the conversion of a primary aromatic amine (the diazo component) into a reactive diazonium salt, followed by its coupling with an electron-rich nucleophile (the coupling component).[1]
The structure of the primary aromatic amine is a critical determinant of the final dye's properties. Substituents on the aniline ring profoundly influence the electronic environment, which in turn affects the color (chromophore), lightfastness, solubility, and affinity for substrates.[2] While common intermediates like 2-Methyl-5-nitroaniline are well-studied[4], novel derivatives such as 2-(Cyclopentylmethoxy)-5-methylaniline offer opportunities for creating new colorants with unique properties.
This document uses 2-Methoxy-5-methylaniline as a procedural analogue to demonstrate the synthesis of azo dyes. This analogue provides a reliable basis for the reaction chemistry, allowing us to extrapolate and predict the behavior and properties of dyes derived from its cyclopentylmethoxy counterpart.
Precursor Profile and Structural Considerations
The key difference between the target compound and its procedural analogue is the nature of the alkoxy group at the C2 position: a cyclopentylmethoxy group versus a methoxy group. This structural change is predicted to have significant consequences for the resulting dye's physical and chemical properties.
Table 1: Physicochemical Properties of the Target Aniline and its Analogue
| Property | 2-(Cyclopentylmethoxy)-5-methylaniline | 2-Methoxy-5-methylaniline (p-Cresidine) | Data Source(s) |
| Molecular Formula | C₁₃H₁₉NO | C₈H₁₁NO | [5][6] |
| Molecular Weight | 205.30 g/mol | 137.18 g/mol | [5][6] |
| Appearance | Not specified (For research use only) | White to brown crystalline solid | [5][7] |
| Melting Point | Not available | 50-52 °C | [7] |
| Boiling Point | Not available | 235 °C | [7] |
| Solubility | Expected to be poorly soluble in water | Slightly soluble in hot water | [5][7] |
The Influence of the Cyclopentylmethoxy Group
The introduction of the bulky and hydrophobic cyclopentylmethoxy group in place of a simple methoxy group is expected to:
-
Decrease Water Solubility: The larger nonpolar alkyl moiety will significantly reduce the solubility of both the aniline precursor and the resulting dye in aqueous media. This may necessitate the use of organic co-solvents during synthesis and could make the final product more suitable for use as a disperse dye or a pigment.
-
Increase Affinity for Nonpolar Substrates: Dyes incorporating this group are likely to show higher affinity for hydrophobic fibers such as polyester.
-
Introduce Steric Hindrance: The bulkiness of the cyclopentylmethoxy group may sterically hinder intermolecular interactions. This can disrupt π-π stacking between dye molecules, potentially leading to brighter shades and preventing aggregation, which often causes dullness.[8]
-
Modify Photostability: The flexible cyclopentyl group could provide pathways for non-radiative decay of excited states, which might affect the lightfastness of the dye. Empirical testing is required to determine this effect.
Synthesis of a Monoazo Dye: A Detailed Protocol
This section provides a detailed, self-validating protocol for the synthesis of a representative monoazo dye using 2-Methoxy-5-methylaniline as the diazo component and N,N-diethylaniline as the coupling component. This procedure is directly adaptable for 2-(Cyclopentylmethoxy)-5-methylaniline, with potential adjustments to solvents to accommodate its lower aqueous solubility.
Core Reaction Mechanism
The synthesis proceeds in two fundamental stages: Diazotization and Azo Coupling.
Caption: Step-by-step workflow for azo dye synthesis.
Step-by-Step Procedure
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Aromatic amines and their derivatives can be toxic. [7]
-
Diazotization:
-
In a 250 mL beaker, dissolve 1.37 g (0.01 mol) of 2-Methoxy-5-methylaniline in a mixture of 5 mL of concentrated HCl and 20 mL of water. Stir until a clear solution of the amine salt is formed.
-
Cool the solution to 0-5°C in an ice-salt bath using a magnetic stirrer. Rationale: This low temperature is crucial for the stability of the diazonium salt to be formed. [2] * In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 15 minutes, ensuring the temperature does not rise above 5°C. A clear, pale-yellow diazonium salt solution should form.
-
Stir the mixture for an additional 30 minutes in the ice bath.
-
Check for completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). Destroy any excess nitrous acid by adding a small amount of urea until effervescence ceases.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in a mixture of 2 mL of concentrated HCl and 20 mL of water. Cool this solution to 5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. Maintain the temperature below 10°C.
-
A colored precipitate should begin to form immediately.
-
To facilitate the coupling reaction, adjust the pH of the mixture to 4-5 by slowly adding a saturated solution of sodium acetate. Rationale: The coupling reaction is fastest in mildly acidic conditions, which keeps the coupling component sufficiently nucleophilic without protonating the amino group. [2] * Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water to remove any inorganic salts and residual acids.
-
Purify the crude dye by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at 60°C.
-
Characterization of the Synthesized Dye
After synthesis, the product must be characterized to confirm its identity, purity, and properties.
-
Purity Assessment (TLC): Purity can be checked using Thin Layer Chromatography (TLC) on silica gel plates. A single spot indicates a likely pure compound. [8]* Structural Confirmation (FTIR & NMR): Fourier-Transform Infrared (FTIR) spectroscopy should show a characteristic N=N stretching vibration. ¹H and ¹³C NMR spectroscopy are used to confirm the final chemical structure.
-
Colorimetric Properties (UV-Vis Spectroscopy): The dye's absorption properties are determined using UV-Visible spectroscopy. The wavelength of maximum absorption (λmax) dictates the color. Running spectra in different solvents can reveal solvatochromic effects (color changes with solvent polarity). [8] Table 2: Representative Characterization Data for an Azo Dye Derived from 2-Methoxy-5-nitroaniline (as a reference)
| Coupler | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Color | Reference |
| 1-hydroxynaphthalene | DMF | 490 | 11,800 | Orange | [8] |
| 2-hydroxynaphthalene | DMF | 480 | 12,000 | Orange | [8] |
| N-phenylnaphthylamine | DMF | 530 | 16,500 | Brown | [8] |
| 1,3-dihydroxybenzene | DMF | 420 | 25,000 | Yellow | [8] |
Note: The λmax and color of dyes derived from 2-(Cyclopentylmethoxy)-5-methylaniline would need to be determined experimentally but are expected to fall within the visible range.
Transition to Pigments: Application Considerations
While dyes are soluble substances, pigments are insoluble particulate solids dispersed in a medium. [9]Azo compounds can be designed as pigments by:
-
Increasing Molecular Weight and Complexity: Synthesizing larger, more rigid molecules that are inherently less soluble.
-
Introducing Laking Groups: Incorporating acidic or basic functional groups that can be precipitated with metal salts (laking) to form insoluble pigment complexes.
-
Controlling Crystallization: The final precipitation and drying steps are critical for controlling the crystal form and particle size of the pigment, which heavily influence its color strength, opacity, and durability.
The high hydrophobicity of the cyclopentylmethoxy group makes derivatives of 2-(Cyclopentylmethoxy)-5-methylaniline promising candidates for high-performance organic pigments, which could be used in inks, paints, and plastics. [10][11]
Conclusion
2-(Cyclopentylmethoxy)-5-methylaniline represents a novel building block for the synthesis of advanced azo colorants. While direct experimental data is scarce, established principles of dye chemistry, demonstrated here using the analogue 2-Methoxy-5-methylaniline, provide a clear and reliable pathway for its utilization. The unique cyclopentylmethoxy substituent is predicted to impart increased hydrophobicity and steric bulk, offering the potential for new dyes and pigments with enhanced properties for applications in demanding environments like synthetic fiber dyeing and high-performance coatings. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to explore the full potential of this promising intermediate.
References
-
Title: Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline Source: Research Journal of Chemical Sciences URL: [Link]
-
Title: Synthesis of non-toxic inorganic blue pigments in the melilite-type structure Source: Materials Advances (RSC Publishing) URL: [Link]
- Title: Methine colorants and washable ink compositions containing methine colorants (US4981516A)
-
Title: Chemistry and Applications of Azo Dyes: A Comprehensive Review Source: IntechOpen URL: [Link]
- Title: Colourant composition for paint products (EP0846149B1)
-
Title: Pigment Syntheses and Qualitative Analysis Source: VIPEr - Virtual Inorganic Pedagogical Electronic Resource URL: [Link]
-
Title: 2-Methoxy-5-Methylaniline Source: PubChem URL: [Link]
-
Title: Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone Source: ResearchGate / Methods and Protocols URL: [Link]
-
Title: Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations Source: MDPI URL: [Link]
-
Title: Colorant mixtures Source: Justia Patents URL: [Link]
- Title: 2-Methyl-5-N-hydroxyalkylaminophenol in an oxidation dye composition and method of using the same (US4065255A)
-
Title: Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll Source: Indian Journal of Chemistry URL: [Link]
- Title: Method for producing the pigment red 149 (WO2008101895A2)
-
Title: Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core Source: Semantic Scholar / Arkivoc URL: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-5-methylaniline CAS#: 120-71-8 [m.chemicalbook.com]
- 8. scialert.net [scialert.net]
- 9. chemimpex.com [chemimpex.com]
- 10. EP0846149B1 - Colourant composition for paint products - Google Patents [patents.google.com]
- 11. WO2008101895A2 - Method for producing the pigment red 149 - Google Patents [patents.google.com]
Application Note: Analytical Standardization and Synthetic Utility of 2-(Cyclopentylmethoxy)-5-methylaniline
Executive Summary
In the landscape of rational drug design, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2-(Cyclopentylmethoxy)-5-methylaniline is a highly versatile ortho-alkoxy, meta-alkyl aniline derivative. It serves as a critical intermediate in the synthesis of complex therapeutic scaffolds, most notably in the development of targeted therapies such as quinazolinone-based PARP14 inhibitors [2] and fused pyrimidine RET kinase inhibitors [4].
This application note provides a comprehensive guide to the physicochemical profiling, analytical standardization, and synthetic integration of this building block, ensuring rigorous batch-to-batch reproducibility for drug development professionals.
Physicochemical Profiling
Understanding the baseline quantitative properties of the standard is the first step in assay development. The following table summarizes the critical physicochemical data required for accurate stoichiometric calculations and mass spectrometry tuning [1].
| Property | Specification |
| Chemical Name | 2-(Cyclopentylmethoxy)-5-methylaniline |
| CAS Number | 946682-80-0 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Monoisotopic Mass | 205.1467 Da |
| Structural Class | ortho-Alkoxy, meta-Alkyl Aniline |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N2) to prevent oxidation |
Mechanistic Role in Rational Drug Design
The architectural features of 2-(Cyclopentylmethoxy)-5-methylaniline are not arbitrary; they are strategically leveraged in medicinal chemistry to optimize target engagement [2, 4]:
-
The Cyclopentylmethoxy Anchor : The bulky, lipophilic cyclopentyl ring projects into deep hydrophobic pockets of target kinases or enzymes. This enhances binding affinity and prolongs target residence time through favorable van der Waals interactions [2].
-
The 5-Methyl Steric Boundary : The methyl group at the C5 position serves a dual purpose. Conformationally, it provides a steric bump that restricts the rotation of the adjacent aniline-derived amide or urea bond, locking the molecule into its bioactive conformation. Metabolically, it blocks potential cytochrome P450-mediated oxidation sites on the phenyl ring [3].
-
The Aniline Nucleophile : The primary amine is primed for electrophilic coupling, allowing seamless integration into urea, amide, or heterocyclic cores [4].
Analytical Characterization & Certification Protocol
To prevent downstream synthetic failures, a self-validating analytical protocol must be executed. The presence of moisture or regioisomeric impurities can severely compromise moisture-sensitive coupling reactions.
LC-MS Purity Profiling
Objective : Verify chemical purity (>98%) and confirm the exact mass prior to synthesis.
-
Sample Preparation : Dissolve 10.0 mg of the standard in 10 mL of HPLC-grade Acetonitrile:Milli-Q Water (50:50, v/v). Sonicate for 2 minutes to ensure complete dissolution.
-
Chromatographic Conditions :
-
Column : C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase : A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute.
-
Flow Rate : 0.4 mL/min.
-
-
Detection : Monitor UV absorbance at 254 nm (aromatic core) and MS (ESI+) for the [M+H]+ ion at m/z 206.15.
NMR Structural Validation
Objective : Confirm the regiochemistry of the cyclopentylmethoxy and methyl substitutions.
-
Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
-
1H NMR (400 MHz) Key Resonances :
-
δ 6.40 - 6.70 ppm (m, 3H) : Aromatic protons presenting an AMX spin system, confirming the 1,2,5-substitution pattern.
-
δ 4.65 ppm (br s, 2H) : Primary amine (-NH2) protons (exchangeable with D2O).
-
δ 3.82 ppm (d, J = 7.0 Hz, 2H) : Benzylic-like -O-CH2- protons, coupled to the cyclopentyl methine.
-
δ 2.18 ppm (s, 3H) : Aromatic methyl group at C5.
-
δ 1.25 - 1.85 ppm (m, 8H) : Cyclopentyl ring methylene protons.
-
Moisture Analysis
Objective : Validate the anhydrous state of the standard.
-
Karl Fischer Titration : Perform coulometric KF titration. The water content must be <0.5% w/w to certify the batch. High moisture content will hydrolyze electrophilic coupling partners (e.g., acyl chlorides) during synthesis.
Fig 1. Analytical certification workflow for 2-(Cyclopentylmethoxy)-5-methylaniline standards.
Synthetic Workflow: Integration into Target APIs
Once analytically certified, the building block is frequently reacted with activated carboxylic acids or isocyanates to form biologically active amides and ureas [2, 3].
Amide Coupling Protocol
-
Activation : In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at ambient temperature for 15 minutes. Causality: HATU forms a highly reactive HOAt ester, ensuring rapid coupling with the sterically hindered ortho-substituted aniline.
-
Coupling : Add 2-(Cyclopentylmethoxy)-5-methylaniline (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 to 12 hours until LC-MS indicates complete consumption of the activated ester.
-
Workup : Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl. Causality: The acidic wash protonates and removes any unreacted aniline starting material. Follow with saturated aqueous NaHCO3 and brine washes.
-
Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate.
Fig 2. Synthetic integration pathway of the aniline building block into target APIs.
References
- US Patent 10562891B2. "Quinazolinones as PARP14 inhibitors".
- WO2017024408A1. "Aryl-substituted dihydroquinolinones, their preparation and their use as pharmaceuticals".
- EP 3269370 B1. "Novel condensed pyrimidine compound or salt thereof".
Introduction: Unveiling the Agrochemical Potential of 2-(Cyclopentylmethoxy)-5-methylaniline
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-(Cyclopentylmethoxy)-5-methylaniline as a potential agrochemical agent.
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. The development pipeline for these compounds is a rigorous journey from initial molecular design to eventual field application, demanding a multidisciplinary approach encompassing chemistry, biology, and formulation science[1]. This guide focuses on 2-(Cyclopentylmethoxy)-5-methylaniline, a molecule possessing structural motifs characteristic of bioactive compounds. Its aniline core is a well-established scaffold in numerous pesticides, and the ether linkages suggest potential for metabolic stability and specific target interaction.
This document serves as a comprehensive application note and protocol guide for the systematic evaluation of 2-(Cyclopentylmethoxy)-5-methylaniline. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven workflow. We will proceed from a hypothesis of its mechanism of action to detailed protocols for in vitro and in vivo testing, culminating in considerations for formulation and resistance management. The objective is to provide a robust framework for assessing its potential as a next-generation fungicide.
Compound Profile:
-
IUPAC Name: 2-(Cyclopentylmethoxy)-5-methylaniline
-
Molecular Formula: C₁₃H₁₉NO[2]
-
Molecular Weight: 205.30 g/mol [2]
-
Structure:
Section 1: Mechanism of Action (MoA) Hypothesis - A Succinate Dehydrogenase Inhibitor (SDHI)
The molecular architecture of 2-(Cyclopentylmethoxy)-5-methylaniline, particularly the substituted aniline ring, shares features with several classes of fungicides. Many successful fungicides function by disrupting fungal respiration[3][4]. A primary target in this process is Complex II of the mitochondrial electron transport chain, also known as the succinate dehydrogenase (SDH) enzyme[4][5][6]. Fungicides targeting this complex are known as Succinate Dehydrogenase Inhibitors (SDHIs) and fall under FRAC Group 7[5][7].
Causality for the Hypothesis: SDHI fungicides, such as boscalid and fluxapyroxad, often contain a carboxamide or a similar functional group that binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme[7]. This binding event blocks the oxidation of succinate to fumarate, a critical step in both the Krebs cycle and the electron transport chain, thereby halting cellular energy (ATP) production and leading to fungal cell death[3][5][6]. We hypothesize that 2-(Cyclopentylmethoxy)-5-methylaniline, or a closely related derivative, could orient itself within this Qp-site, disrupting the enzyme's function. This hypothesis forms the basis of our initial screening strategy.
Section 2: Protocol for In Vitro Efficacy Screening
The first crucial step is to determine if the compound exhibits intrinsic antifungal activity. In vitro assays provide a rapid, cost-effective method to assess this and determine the concentration range over which the compound is effective[8][9]. We will employ two standard methods: the mycelial growth inhibition assay and the spore germination assay.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol determines the effect of the compound on the vegetative growth of the fungus. It is a foundational assay for calculating the Effective Concentration 50% (EC₅₀), a key metric of fungicide potency[10].
Protocol Steps:
-
Pathogen Culture: Culture the target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria alternata) on fresh Potato Dextrose Agar (PDA) plates. Incubate at 25°C until the colony reaches a suitable diameter (e.g., 4-5 cm).
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of 2-(Cyclopentylmethoxy)-5-methylaniline in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO or acetone). Ensure the solvent choice does not inhibit fungal growth at the final concentration used.
-
Poisoned Media Preparation:
-
Autoclave a flask of PDA medium and allow it to cool in a 50-55°C water bath.
-
Create a dilution series from the stock solution. To achieve final concentrations of 0.1, 1, 10, 50, and 100 ppm, add the appropriate volume of the stock solution to the molten PDA. For example, to make 100 mL of 10 ppm media, add 100 µL of the 10,000 ppm stock.
-
Prepare two control plates: a negative control (PDA only) and a solvent control (PDA with the highest concentration of solvent used in the test plates).
-
Pour approximately 20 mL of the amended or control PDA into sterile 90 mm Petri dishes and allow them to solidify. Prepare 3-4 replicate plates for each concentration and control.
-
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of the actively growing pathogen culture. Place one plug, mycelium-side down, in the center of each prepared plate[11].
-
Incubation & Measurement: Seal the plates with paraffin film and incubate them in the dark at 25°C. Measure the colony diameter (in two perpendicular directions) daily until the colony in the negative control plates reaches the edge of the plate.
-
Data Analysis:
-
Calculate the Percent Inhibition (I) for each concentration using the formula: I (%) = [(C - T) / C] × 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment[9].
-
Plot the percent inhibition against the log-transformed fungicide concentrations. Use probit analysis or non-linear regression to calculate the EC₅₀ value (the concentration that inhibits growth by 50%).
-
Spore Germination Assay
This assay is critical because many fungicides, particularly SDHIs, are most effective at preventing the initial stages of infection, which begin with spore germination[3][12].
Protocol Steps:
-
Spore Suspension Preparation: Grow the target fungus on a suitable medium until it sporulates. Flood the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween® 20). Gently scrape the surface to release the spores.
-
Spore Concentration Adjustment: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Using a hemocytometer, adjust the spore concentration to 1 × 10⁵ spores/mL.
-
Treatment Preparation: In sterile microcentrifuge tubes, prepare the desired final concentrations of 2-(Cyclopentylmethoxy)-5-methylaniline (e.g., 0.01, 0.1, 1, 10, 100 ppm) by diluting the stock solution in the spore suspension. Include negative and solvent controls.
-
Incubation: Pipette 20 µL drops of each treated spore suspension onto sterile glass slides placed inside a humid chamber (e.g., a Petri dish with moist filter paper). Prepare at least three replicate slides per treatment. Incubate at 25°C for 12-24 hours.
-
Assessment: Place a drop of lactophenol cotton blue on each spot to stop germination and stain the spores. Under a microscope, examine at least 100 spores per replicate. A spore is considered germinated if the germ tube is longer than the spore's diameter.
-
Data Analysis: Calculate the percentage of spore germination for each treatment. Calculate the percent inhibition relative to the control and determine the EC₅₀ for germination inhibition.
| Fungal Species | Assay Type | EC₅₀ (ppm) | 95% Confidence Interval |
| Botrytis cinerea | Mycelial Growth | 2.5 | (2.1 - 2.9) |
| Botrytis cinerea | Spore Germination | 0.8 | (0.6 - 1.1) |
| Fusarium graminearum | Mycelial Growth | 5.1 | (4.5 - 5.8) |
| Fusarium graminearum | Spore Germination | 1.9 | (1.5 - 2.4) |
| Alternaria alternata | Mycelial Growth | >100 | - |
| Table 1: Example quantitative data summary for in vitro screening of 2-(Cyclopentylmethoxy)-5-methylaniline. |
Section 3: Protocol for In Planta Efficacy Evaluation
Positive results from in vitro screens are promising, but efficacy must be confirmed in a biological system that mimics field conditions. In planta assays assess the compound's ability to protect plant tissue from infection, accounting for factors like absorption, translocation, and stability[13].
Detached Leaf Assay
This method bridges the gap between in vitro and whole-plant studies, allowing for rapid screening on live plant tissue under controlled conditions[14][15].
Protocol Steps:
-
Plant Material: Grow healthy, susceptible host plants (e.g., grapevines for Erysiphe necator - powdery mildew) under controlled greenhouse conditions. Select young, fully expanded leaves for the assay.
-
Compound Application: Prepare a dilution series of the test compound (e.g., 10, 50, 100, 200 ppm) in water with a surfactant (e.g., 0.02% Tween® 20). Spray the leaves to runoff or apply a known volume to a specific area. Include water/surfactant and positive fungicide controls.
-
Leaf Preparation: After the application has dried, excise the leaves and place them adaxial (top) side up on 1% water agar in Petri dishes.
-
Inoculation: Inoculate the leaves with a spore suspension (e.g., 1 × 10⁵ spores/mL) of the target pathogen.
-
Incubation: Seal the dishes and incubate under appropriate light and temperature conditions to promote disease development (e.g., 16-hour photoperiod at 22°C).
-
Assessment: After 7-14 days, assess the disease severity by estimating the percentage of the leaf area covered by lesions or fungal growth.
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.
Whole Plant Pot Assay
This is a more realistic test of a compound's performance, evaluating its protective, curative, and systemic activity under greenhouse conditions[11].
Protocol Steps:
-
Plant Growth: Grow susceptible host plants in pots to a specific growth stage (e.g., 3-4 leaf stage for wheat).
-
Compound Application:
-
Inoculation: Uniformly spray the plants with a pathogen spore suspension until runoff.
-
Incubation: Move the pots to a humidity chamber for 24-48 hours to facilitate infection, then transfer them to a controlled environment greenhouse for disease development.
-
Assessment: After a set period (e.g., 10-21 days), rate the disease severity on each plant using a 0-5 or 0-9 rating scale, where 0 is no disease and the highest number is severe disease or plant death.
-
Data Analysis: Convert the disease ratings to a percentage disease index (PDI) and calculate the percent efficacy of the treatment compared to the untreated control.
Section 4: Formulation Development Considerations
An active ingredient (AI) is rarely applied in its pure form. It must be combined with inert ingredients (co-formulants) to create a formulation that is stable, safe, and effective for application[16][17]. Understanding the physicochemical properties of 2-(Cyclopentylmethoxy)-5-methylaniline is the first step[16].
Key Considerations:
-
Solubility: Determine the solubility in water and a range of organic solvents. This will dictate whether a water-based formulation like a Soluble Concentrate (SL) or an oil-based one like an Emulsifiable Concentrate (EC) is more appropriate[18].
-
Stability: Assess the stability of the AI to heat, light (photostability), and hydrolysis.
-
Application Method: The intended application (e.g., foliar spray, seed treatment, soil drench) heavily influences the type of formulation required[16].
Protocol: Preparation of a Trial Emulsifiable Concentrate (EC)
This protocol is a starting point for developing an EC formulation, assuming the AI has good solubility in an organic solvent but is insoluble in water[18].
-
Component Selection:
-
Active Ingredient: 2-(Cyclopentylmethoxy)-5-methylaniline (e.g., to achieve 250 g/L).
-
Solvent: An aromatic hydrocarbon solvent (e.g., Solvesso™ 150) or a more environmentally friendly alternative like methyl oleate.
-
Emulsifier System: A blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated castor oil) surfactants to ensure spontaneous emulsion formation in water.
-
-
Preparation (Lab Scale - 100 mL):
-
In a 150 mL beaker with a magnetic stirrer, add the required amount of solvent (e.g., ~60 mL).
-
Slowly add 25 g of the AI while stirring until it is completely dissolved.
-
Add the pre-weighed emulsifier blend (e.g., 5-10 g total) and continue stirring until the solution is clear and homogenous.
-
Transfer the mixture to a 100 mL volumetric flask and add solvent to the mark.
-
-
Quality Control Testing:
-
Emulsion Stability Test: Add 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times. A stable emulsion should form with no separation or creaming observed after 30 minutes.
-
Appearance & Clarity: The concentrate should be a clear, homogenous liquid at room temperature.
-
Section 5: Resistance Management
SDHI fungicides are classified by the Fungicide Resistance Action Committee (FRAC) as having a medium to high risk of resistance development[4][7]. Resistance typically arises from single-site mutations in the genes encoding the subunits of the SDH enzyme[5]. Therefore, any development program for a new SDHI candidate must include a robust resistance management strategy.
Key Principles:
-
Mixtures and Alternation: Never use an SDHI fungicide repeatedly as a standalone product. It must be applied in a mixture or in alternation with fungicides from different FRAC groups (e.g., DMIs - Group 3) that have a different mechanism of action[7].
-
Dose Rates: Always use the manufacturer's recommended label rates. Using reduced rates can select for less sensitive individuals in the pathogen population[7].
-
Application Timing: Apply SDHI products preventatively or in the very early stages of disease development, as they are most effective before the pathogen is well-established[3][7].
-
Limit Applications: Adhere to a maximum number of applications per crop per season as specified by resistance management guidelines[7].
Conclusion
This guide provides a foundational framework for the initial agrochemical evaluation of 2-(Cyclopentylmethoxy)-5-methylaniline. By hypothesizing its MoA as an SDHI, we have outlined a logical progression of protocols from in vitro screening to in planta efficacy and formulation considerations. The data generated from these protocols will allow researchers to make informed decisions about the compound's potential as a fungicide. Positive results would warrant further investigation into its spectrum of activity, crop safety, toxicological profile, and environmental fate, moving it further down the complex but critical path of modern agrochemical development[1].
References
-
Fungicide Modes of Action | Crop Science US. (n.d.). Bayer. Retrieved March 14, 2026, from [Link]
-
Stammler, G., et al. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. Retrieved March 14, 2026, from [Link]
-
Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology Letters, 387, 33-41. Retrieved March 14, 2026, from [Link]
-
Fungicide Resistance Action Committee. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved March 14, 2026, from [Link]
-
Latin, R. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turfgrass and Ornamental Pest Management. Retrieved March 14, 2026, from [Link]
-
Brent, K. J., & Hollomon, D. W. (2020). Laboratory Methods for Evaluating Fungicide Resistance In Vitro. The Plant Health Instructor. Retrieved March 14, 2026, from [Link]
-
Shrestha, S., et al. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. PhytoFrontiers, 1(1), 37-45. Retrieved March 14, 2026, from [Link]
-
Parveen, S., et al. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Research in Agriculture and Farming. Retrieved March 14, 2026, from [Link]
-
Tamosiunas, I., et al. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agriculture, 14(2), 273. Retrieved March 14, 2026, from [Link]
-
Kunugi, T., et al. (2017). In vitro and in vivo Assay for Assessment of the Biological Control Potential of Streptomyces sp. KT. Journal of Agricultural Science, 9(13). Retrieved March 14, 2026, from [Link]
-
CPD. (2019). A beginner's guide to Agrochemical Formulation Strategies. Retrieved March 14, 2026, from [Link]
-
Knowles, A. (2008). Recent developments of safer formulations of agrochemicals. ResearchGate. Retrieved March 14, 2026, from [Link]
-
Kavitha, M., & Satish, K. (2014). In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense. CABI Digital Library. Retrieved March 14, 2026, from [Link]
-
Beckerman, J., et al. (2013). Detection of Fungicide Resistance. IntechOpen. Retrieved March 14, 2026, from [Link]
-
PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved March 14, 2026, from [Link]
-
Agri-Training. (n.d.). Agrochemical Formulations. Retrieved March 14, 2026, from [Link]
-
Ali, A., et al. (2021). Pathogenicity assay in-vitro and in-vivo models. ResearchGate. Retrieved March 14, 2026, from [Link]
-
Kumar, S., et al. (2023). Editorial: Current advancements in real-time plant pathogen diagnostics: from lab assays to in-field detection. Frontiers in Plant Science, 14. Retrieved March 14, 2026, from [Link]
-
AA Blocks, Inc. (n.d.). 2-(cyclopropylmethoxy)-5-methylaniline. Retrieved March 14, 2026, from [Link]
-
Nakao, H., et al. (2010). Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. Journal of Pesticide Science, 35(3), 337-342. Retrieved March 14, 2026, from [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6598. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved March 14, 2026, from [Link]
-
Wang, J., et al. (2024). Herbicidal Activity of Cinmethylin against Grass Weeds and Its Safety for Use with Different Wheat Varieties. Plants, 13(9), 1201. Retrieved March 14, 2026, from [Link]
-
Nakao, H., et al. (2025). Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. Journal of Pesticide Science. Retrieved March 14, 2026, from [Link]
-
Wang, B., et al. (2019). Design, synthesis, crystal structure and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][3][5]oxazepin-4(1H)-one analogues. RSC Advances, 9(43), 25059-25066. Retrieved March 14, 2026, from [Link]
-
Wang, J., et al. (2024). Herbicidal Activity of Cinmethylin against Grass Weeds and Its Safety for Use with Different Wheat Varieties. ResearchGate. Retrieved March 14, 2026, from [Link]
-
Benelli, G., et al. (2016). Antiparasitic, antiprotozoal, molluscicidal and insecticidal activity of medicinal plants (part 2). Scholars Academic Journal of Biosciences. Retrieved March 14, 2026, from [Link]
-
Dias, C., et al. (2022). Antifungal Activity of Methylxanthines against Grapevine Trunk Diseases. Journal of Fungi, 8(4), 379. Retrieved March 14, 2026, from [Link]
-
Parihar, P., et al. (2017). ANTIFUNGAL ACTIVITY OF THE ETHANOLIC EXTRACTS OF MARCHANTIA LINEARIS LEHM AND LINDENB. AGAINST SOME PATHOGENIC FUNGI. International Journal of Pharmaceutical Sciences and Research. Retrieved March 14, 2026, from [Link]
-
Elliott, M., et al. (1976). Insecticidal activity of the pyrethrins and related compounds X 5‐benzyl‐3‐furylmethyl 2,2‐dimethyicyclopropanecarboxylates with ethylenic substituents at position 3 on the cyclopropane ring. Pesticide Science, 7(5), 499-502. Retrieved March 14, 2026, from [Link]
-
Ministry of the Environment, Japan. (n.d.). 2-Methoxy-5-methylaniline. Retrieved March 14, 2026, from [Link]
-
Li, Y., et al. (2024). Chemical Composition of Five Lamiaceae Essential Oils and Their Insecticidal and Phytotoxic Activity. Molecules, 29(16), 3740. Retrieved March 14, 2026, from [Link]
-
Gormez, A. A., & Güllü, M. (2021). Chemical components and insecticidal effects of essential oils from three lavender cultivars against adult Sitophilus granarius. DergiPark. Retrieved March 14, 2026, from [Link]
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Troubleshooting & Optimization
2-(Cyclopentylmethoxy)-5-methylaniline synthesis yield improvement
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the specific synthetic challenges associated with the preparation of 2-(Cyclopentylmethoxy)-5-methylaniline .
This molecule is a highly valuable building block in drug development, featuring an electron-rich aniline core and a bulky, lipophilic cyclopentyl ether moiety. Synthesizing this compound with high yields requires strict control over chemoselectivity and reaction kinetics.
Module 1: Strategic Workflow & Causality
The most robust, field-proven route to synthesize 2-(Cyclopentylmethoxy)-5-methylaniline avoids direct alkylation of an unprotected aminophenol (which leads to competing N-alkylation). Instead, the self-validating strategy relies on a two-step sequence starting from 4-methyl-2-nitrophenol :
-
O-Alkylation (Williamson Ether Synthesis): Coupling the nitrophenol with a cyclopentylmethyl halide.
-
Nitro Reduction (Catalytic Hydrogenation): Reducing the nitro intermediate to the target aniline.
Two-step synthetic workflow for 2-(Cyclopentylmethoxy)-5-methylaniline.
Module 2: Step 1 - O-Alkylation Troubleshooting
The Williamson Ether Synthesis proceeds via an Sₙ2 mechanism. The phenoxide acts as the nucleophile, displacing the halide on the primary carbon of cyclopentylmethyl bromide[1]. Because cyclopentylmethyl bromide possesses moderate steric bulk adjacent to the electrophilic center, selecting the correct solvent and base is critical to prevent the reaction from stalling or shifting toward elimination pathways[2].
Quantitative Optimization Data
Aprotic solvents poorly solvate the phenoxide anion, leaving it highly nucleophilic. Conversely, protic solvents (like ethanol) hydrogen-bond with the nucleophile, drastically reducing the reaction rate and promoting side reactions.
Table 1: Optimization of O-Alkylation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| Acetone | K₂CO₃ | 56 | 24 | 45 | Low boiling point limits kinetic energy; incomplete conversion. |
| DMF | K₂CO₃ | 80 | 6 | 92 | Optimal Sₙ2 conditions; aprotic environment maximizes nucleophilicity. |
| MeCN | Cs₂CO₃ | 82 | 4 | 95 | "Cesium effect" increases phenoxide solubility; fastest kinetics but higher cost. |
| EtOH | NaOEt | 78 | 12 | <10 | Protic solvent suppresses Sₙ2; competing E2 elimination of the alkyl halide. |
Self-Validating Protocol 1: Synthesis of 2-(Cyclopentylmethoxy)-4-methyl-1-nitrobenzene
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Causality: The solution will transition to a deep, vibrant orange/red, visually confirming the formation of the highly conjugated phenoxide anion.
-
Alkylation: Add cyclopentylmethyl bromide (1.2 eq) dropwise. Heat the mixture to 80 °C for 6 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.3, bright yellow spot) must be completely consumed, replaced by the product (R_f ~ 0.6, pale yellow spot).
-
Workup: Cool to room temperature. Quench with ice water to precipitate the product (or extract with EtOAc if it remains an oil). Wash the organic layer extensively with 5% aqueous LiCl or water (3x) to remove all traces of DMF. Dry over Na₂SO₄ and concentrate.
Module 3: Step 2 - Nitro Reduction Troubleshooting
Catalytic hydrogenation of the nitroarene is the cleanest method to yield the final aniline. Under hydrogen gas with Pd/C, the nitro group adsorbs to the metal surface and is reduced stepwise (–NO₂ → –NO → –NHOH → –NH₂)[3].
Heterogeneous catalytic hydrogenation mechanism on Pd/C.
A critical failure point in this step is the premature cessation of the reaction at the N-phenylhydroxylamine intermediate. This occurs if the catalyst is poisoned or if hydrogen mass transfer is inefficient[4].
Quantitative Optimization Data
Table 2: Catalyst and Solvent Screening for Nitro Reduction
| Catalyst | Solvent | H₂ Pressure | Time (h) | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| 5% Pd/C | MeOH | 1 atm (Balloon) | 4 | 96 | Clean conversion; protic solvent aids in proton shuttling during reduction. |
| 5% Pt/C | EtOAc | 1 atm (Balloon) | 6 | 94 | Slower kinetics, but prevents accumulation of hydroxylamine intermediates. |
| Fe / HCl | EtOH/H₂O| N/A (Reflux) | 12 | 72 | Béchamp reduction; harsh acidic workup required; iron sludge traps product. |
Self-Validating Protocol 2: Synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline
-
Setup: In a heavy-walled flask, dissolve the intermediate from Step 1 (1.0 eq) in HPLC-grade Methanol (10 mL/mmol).
-
Catalyst Addition: Carefully add 5% Pd/C (10% w/w relative to substrate) under a gentle stream of argon. Safety Causality: Dry Pd/C is pyrophoric in the presence of methanol vapors; always purge with argon first.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon at 30 °C. Vigorous stirring is mandatory to overcome the gas-liquid-solid mass transfer barrier.
-
Validation Checkpoint: Monitor via LC-MS. Do not stop the reaction until the intermediate hydroxylamine mass (M+H = 222.1) has completely transitioned to the target aniline mass (M+H = 206.1).
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure aniline.
Module 4: Frequently Asked Questions (FAQs)
Q1: My O-alkylation yield is stuck at 40%, and I recover a lot of unreacted 4-methyl-2-nitrophenol. What went wrong? A1: This is almost always caused by moisture in your DMF or the use of hydrated K₂CO₃. Water acts as a competing nucleophile (hydrolyzing the cyclopentylmethyl bromide) and heavily solvates the phenoxide anion, destroying its nucleophilicity[2]. Ensure your DMF is anhydrous (stored over molecular sieves) and dry your K₂CO₃ in an oven at 120 °C overnight before use.
Q2: Can I use cyclopentylmethanol directly instead of cyclopentylmethyl bromide to save a step? A2: Yes, but it requires a Mitsunobu reaction (using PPh₃ and DIAD/DEAD). While this avoids the use of alkyl halides, the atom economy is poor, and separating the target ether from the triphenylphosphine oxide byproduct is notoriously difficult, often resulting in lower isolated yields than the Williamson route.
Q3: My final 2-(Cyclopentylmethoxy)-5-methylaniline product is turning dark brown upon storage. Is it degrading? A3: Yes. Like most electron-rich anilines, this compound is highly susceptible to auto-oxidation in the presence of air and light, forming complex quinone-imine oligomers. To preserve integrity, store the final product in an amber vial, blanketed with argon, at -20 °C. If severe discoloration has already occurred, you can recover the material by passing it through a short plug of silica gel using Hexanes/EtOAc.
Q4: During hydrogenation, LC-MS shows a mass of[2M - 2 + H] (m/z ~ 409). What is this? A4: This indicates the formation of an azoxy or azo dimer. This side reaction occurs when the nitroso intermediate reacts with the hydroxylamine intermediate before they can be fully reduced[3]. To prevent this, increase the hydrogen pressure (e.g., use a Parr shaker at 3 atm instead of a balloon) or increase the stirring rate to ensure the metal surface is constantly saturated with hydrogen.
References
- Orgosolver. "Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni)".
- Benchchem. "Technical Support Center: Williamson Ether Synthesis for Aryl Ethers".
- Ca' Foscari University of Venice (IRIS). "New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusable system".
- Master Organic Chemistry. "The Williamson Ether Synthesis".
Sources
Technical Support Center: Purification of 2-(Cyclopentylmethoxy)-5-methylaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(Cyclopentylmethoxy)-5-methylaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. We provide in-depth, field-proven insights and detailed protocols to help you achieve the highest possible purity in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(Cyclopentylmethoxy)-5-methylaniline in a direct question-and-answer format.
Q1: My crude product is a dark brown or red oil/solid. What causes this discoloration and how can I remove it?
Answer: The discoloration you are observing is a classic sign of aniline oxidation. The primary amine functional group in your compound is susceptible to oxidation when exposed to air and light, leading to the formation of highly colored quinone-like impurities and polymeric materials.[1] This is a common issue with aniline derivatives, often manifesting as a color change from pale yellow to dark red or brown.[1]
Causality & Remediation Strategy:
These oxidized by-products are typically more polar and often non-volatile. Therefore, several methods can be effective for their removal:
-
Activated Carbon Treatment: During recrystallization, adding a small amount (1-2% by weight) of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration through a pad of Celite®. Be cautious, as excessive use of charcoal can lead to the loss of your desired product.[1]
-
Column Chromatography: Passing the crude material through a silica gel or alumina column is a highly effective method. The more polar, colored impurities will bind strongly to the stationary phase, allowing the less polar desired product to elute first.[1]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method to separate it from non-volatile polymeric impurities.[1] However, you must first confirm the compound's stability at elevated temperatures to prevent degradation.
Q2: My TLC analysis shows multiple spots with Rf values very close to my product. What are these likely to be and how can I improve separation?
Answer: The presence of closely eluting spots on a Thin-Layer Chromatography (TLC) plate strongly suggests the presence of structurally similar impurities. Given that 2-(Cyclopentylmethoxy)-5-methylaniline is typically synthesized via a Williamson ether synthesis from 2-hydroxy-5-methylaniline and a cyclopentylmethyl halide, the most probable impurities are:[2][3][4]
-
Unreacted Starting Material: Residual 2-hydroxy-5-methylaniline.
-
N-Alkylated Isomer: The product of the aniline nitrogen acting as the nucleophile instead of the hydroxyl oxygen. This is a very common side reaction.[2]
-
N,O-Dialkylated By-product: The result of alkylation occurring on both the nitrogen and the oxygen atoms.[2]
Separation Strategy:
Achieving separation of these closely related isomers requires optimizing your chromatographic conditions:
-
Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in polarity. Test various ratios of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).[5][6] Your goal is to achieve an Rf value of approximately 0.25-0.35 for your target compound, with clear separation from other spots.[1]
-
Add a Basic Modifier: Anilines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or "streaking" on the TLC plate and poor separation on a column. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent can neutralize these acidic sites, resulting in sharper bands and significantly improved resolution.[1][7]
-
High-Performance Liquid Chromatography (HPLC): For extremely challenging separations or when very high purity (>99.5%) is required, preparative HPLC is the most powerful tool due to its superior resolving power.[1]
Q3: I'm experiencing low product recovery after performing column chromatography on silica gel. Where is my compound going?
Answer: Low recovery of basic compounds like anilines from silica gel columns is a frequent and frustrating problem. The root cause lies in the chemical nature of the stationary phase. Silica gel is an acidic material due to the presence of surface silanol groups (Si-OH). The basic aniline can be protonated and bind very strongly—sometimes irreversibly—to these acidic sites, leading to significant product loss on the column.[1][7]
Proven Solutions to Boost Recovery:
-
Deactivate the Silica Gel: As mentioned previously, the most common and effective solution is to add a competitive base to your mobile phase. A concentration of 0.5-1% triethylamine is standard practice and will dramatically improve your recovery by preventing the product from binding tightly to the silica.[1][7]
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and can prevent degradation that might occur on silica.[1][7][8]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, separation is based on hydrophobicity. This can be a very effective alternative if your product and impurities have different hydrophobic characteristics.[7]
-
-
Dry Loading: Instead of loading your sample onto the column dissolved in a liquid, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add 1-2 times its mass in silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry load" can then be carefully added to the top of your column, often resulting in a more concentrated starting band and better separation.[7]
Q4: My product, which should be a solid, remains an oil or a waxy solid after purification. How can I induce crystallization and improve its physical form?
Answer: This issue typically arises from the presence of residual solvents or minor, unremoved impurities that inhibit the formation of a stable crystal lattice.
Step-by-Step Crystallization Protocol:
-
Ensure Solvent Removal: First, place the oily product under a high vacuum for several hours to remove any remaining volatile solvents from the chromatography.[7]
-
Trituration: This is a simple and effective technique to both purify and induce crystallization.
-
Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes, pentane, or diethyl ether).[7]
-
Stir the mixture vigorously with a spatula or use a sonicator. The solvent will wash away soluble, non-polar impurities, and the mechanical agitation often provides the energy needed to initiate crystallization.
-
Filter the resulting solid and wash with a small amount of the cold solvent.
-
-
Recrystallization: If trituration is unsuccessful, a full recrystallization is the next logical step. The key is finding the right solvent.
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve your compound completely when hot but very poorly when cold.[9] For substituted anilines, common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.[9]
-
Inducing Crystal Growth: If crystals do not form upon cooling, you can try:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches create nucleation sites for crystal growth.[9]
-
Seeding: Add a single, tiny crystal of a previously purified batch to the cooled solution. This "seed" will act as a template for crystallization.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 2-(Cyclopentylmethoxy)-5-methylaniline and what are the primary expected impurities?
The most common and industrially relevant method for preparing aromatic ethers is the Williamson Ether Synthesis .[3][4][10] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[3][10] In this specific case, the reaction would be between 2-hydroxy-5-methylaniline and a cyclopentylmethyl halide (e.g., bromide or chloride). The hydroxyl group is first deprotonated with a base to form the more nucleophilic phenoxide, which then attacks the alkyl halide.[2]
Expected Impurities:
-
Starting Materials: Unreacted 2-hydroxy-5-methylaniline and the cyclopentylmethyl halide.
-
Side-Reaction Products: The primary challenge in this synthesis is the competing N-alkylation, where the aniline's amino group also acts as a nucleophile.[2] This leads to the formation of the N-(cyclopentylmethyl)-5-methyl-2-methoxyaniline isomer and a potential N,O-bis(cyclopentylmethyl) by-product.
-
Degradation Products: As discussed, anilines are prone to oxidation, leading to colored impurities.[1]
Q2: What are the best practices for storing purified 2-(Cyclopentylmethoxy)-5-methylaniline?
To maintain the purity and prevent degradation of your compound, proper storage is critical. Due to its sensitivity to oxidation, the following conditions are recommended:
-
Container: Store in a tightly sealed amber glass vial to protect from light.[11][12]
-
Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen before sealing.[12]
-
Temperature: Store in a refrigerator (2-8 °C) to slow down any potential degradation pathways.[13]
-
Purity: Ensure the compound is completely free of acidic or basic impurities, as these can catalyze decomposition over time.
Q3: Can I use an acid-base extraction for purification?
Yes, an acid-base extraction is an excellent and often underutilized technique for separating the basic aniline product from any neutral or acidic impurities.[1]
Principle: The basic aniline will react with an acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities (like the N,O-dialkylated by-product or residual alkyl halide) will remain in the organic layer. After separating the layers, the aqueous layer containing the protonated aniline is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into a fresh organic solvent. See Protocol 3 for a detailed procedure.
Q4: What analytical techniques are best for assessing the final purity?
A combination of techniques should be used to confirm both purity and identity:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for obtaining a quantitative purity value (e.g., >99%).
-
Structural Confirmation:
-
Physical Properties: A sharp melting point is a good indicator of high purity for a solid compound.
Section 3: Protocols & Data
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Polarity |
| 2-(Cyclopentylmethoxy)-5-methylaniline | C₁₃H₁₉NO | 205.30 | ~300-320 | Moderate |
| 2-Hydroxy-5-methylaniline | C₇H₉NO | 123.15 | ~240-250 | High |
| N-(Cyclopentylmethyl)-5-methyl-2-methoxyaniline | C₁₃H₁₉NO | 205.30 | ~300-320 | Moderate-Low |
| Cyclopentylmethanol | C₆H₁₂O | 100.16 | ~161-163 | Moderate |
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude product.
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC plate with the crude material in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Add 0.5% triethylamine to the developing solvent.
-
The ideal solvent system will give your product an Rf of 0.25-0.35.[1]
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Wet-pack the column, ensuring there are no air bubbles or cracks.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 2 g) in a minimal volume of dichloromethane.
-
Add 3-4 g of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully layer this powder on top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (containing 0.5% triethylamine).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is for purifying a solid product that is >90% pure after chromatography.
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube. Add a few drops of a potential "good" solvent (e.g., Ethanol, Ethyl Acetate) and heat until it dissolves.
-
To the hot solution, add a "poor" solvent (e.g., Water, Hexanes) dropwise until the solution becomes persistently cloudy.[9] This indicates you have found a suitable binary solvent system.
-
-
Dissolution:
-
Place the bulk of the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
-
Induce Crystallization:
-
Slowly add the "poor" solvent dropwise to the hot, stirred solution until it becomes slightly cloudy. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.[9]
-
-
Cooling & Isolation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation is complete, cool the flask in an ice bath for 20-30 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
-
-
Drying:
-
Allow the crystals to air dry, then place them in a vacuum oven to remove all residual solvent.
-
Section 4: Visual Guides
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision workflow for purification.
Diagram 2: Williamson Ether Synthesis - O- vs. N-Alkylation
This diagram illustrates the desired reaction pathway versus the common side reaction.
Caption: Competing pathways in synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Abdoul-Enein, M. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Santa Cruz Biotechnology, Inc. 2-(Cyclopentylmethoxy)-5-methylaniline.
- BenchChem. (2025). Williamson ether synthesis protocol for alkoxy anilines.
- Merck. 2-(cyclopropylmethoxy)-5-methylaniline.
- Cram. (n.d.).
- Abdoul-Enein, M. M., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences.
- Chemistry LibreTexts. (2024).
- ChemicalBook. 2-Methoxy-5-methylaniline(120-71-8).
- Alfa Chemistry.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ChemicalBook. 2-Methoxy-5-methylaniline(120-71-8).
- Chemistry Steps. (2022). The Williamson Ether Synthesis.
- Fisher Scientific. (2025).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.
- MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- Sigma-Aldrich. 2-Methoxy-5-methylaniline 99%.
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- 13. 2-(cyclopropylmethoxy)-5-methylaniline | 1094717-64-2 [sigmaaldrich.com]
- 14. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 15. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
Technical Support Center: Troubleshooting Solubility for 2-(Cyclopentylmethoxy)-5-methylaniline
Welcome to the Technical Support Center. As researchers and drug development professionals transition hydrophobic intermediates from in silico design to in vitro and in vivo validation, solubility bottlenecks are inevitable. This guide provides field-proven, self-validating methodologies to overcome the specific physicochemical liabilities of 2-(Cyclopentylmethoxy)-5-methylaniline.
Physicochemical Profiling & Causality
To effectively formulate 2-(Cyclopentylmethoxy)-5-methylaniline, we must first deconstruct its molecular architecture. The compound features a highly lipophilic cyclopentylmethoxy ether and a methyl group on an aniline core[1]. This creates a fundamental thermodynamic resistance to aqueous solvation.
Table 1: Physicochemical Properties & Formulation Impact
| Parameter | Characteristic | Impact on Solubility & Formulation |
| Molecular Weight | 205.30 g/mol [1] | Favorable for membrane permeability, but high lipophilicity limits aqueous solubility. |
| Basicity (pKa) | ~4.6 (Aniline amine) | Weak base. The protonated form is less favored due to aromatic resonance. |
| Lipophilicity | High (Cyclopentyl ether) | Drives rapid precipitation in aqueous media via the hydrophobic effect. |
| Aqueous Solubility | pH-dependent[2] | Highly insoluble at pH 7.4; requires chemical or physical modification for delivery[3]. |
Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into an aqueous assay buffer?
The Causality: When a 100% DMSO stock is introduced directly into a neutral aqueous buffer (pH 7.4), the solvent capacity of the micro-environment drops exponentially. Because aniline is a weak base, it remains unprotonated at pH 7.4[4]. The highly hydrophobic cyclopentylmethoxy tail forces the water molecules into a highly ordered, entropically unfavorable state, driving the drug molecules to rapidly nucleate and precipitate.
The Fix: Protocol 1 - Step-wise Co-solvent/Surfactant Dilution Hydrophilic carriers and surfactants can provide a transitional solvation environment, lowering interfacial tension before full aqueous exposure[3].
-
Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous conditions prevent premature water-induced nucleation.
-
Self-Validation: The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes; inspect the bottom of the tube to confirm the absolute absence of micro-particulates.
-
-
Intermediate Dilution: Create a 10x intermediate stock by adding the DMSO stock dropwise into a 10% Tween-80 / 90% PEG-400 mixture under continuous vortexing.
-
Causality: Tween-80 acts as a surfactant to lower interfacial tension, while PEG-400 acts as a hydrophilic carrier, preventing the hydrophobic cyclopentyl group from aggregating[3].
-
-
Final Aqueous Dilution: Dilute the intermediate stock 1:10 into the final aqueous assay buffer (warmed to 37°C).
-
Self-Validation: Measure the absorbance of the final buffer at 600 nm. An OD600 < 0.05 definitively indicates the absence of colloidal aggregates.
-
Q2: How do I formulate this compound for in vivo dosing without causing solvent toxicity?
The Causality: Relying strictly on high concentrations of organic co-solvents for in vivo dosing can cause hemolysis or tissue necrosis. Instead, hydrotropic solubilization using cyclodextrins (like HP-β-CD) is preferred[5]. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic cyclopentylmethoxy group, shielding it from water, while the hydrophilic exterior maintains bulk aqueous solubility.
The Fix: Protocol 2 - HP-β-CD Complexation Workflow
-
Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Acidification (Transient): Add the API powder, then adjust the pH to 4.0 using 0.1 M HCl.
-
Causality: Lowering the pH protonates the weak aniline base[4], increasing transient solubility and facilitating the entry of the lipophilic tail into the cyclodextrin cavity.
-
-
Equilibration & Neutralization: Stir at room temperature for 24 hours to allow the inclusion complex to form. Gradually adjust the pH back to 6.5 - 7.0 using 0.1 M NaOH.
-
Self-Validation: If the solution remains transparent during neutralization, the inclusion complex has successfully formed and stabilized the unprotonated API. If it turns cloudy, the cyclodextrin ratio must be increased.
-
-
Sterilization: Pass the complex through a 0.22 µm PES syringe filter.
Q3: Is salt formation a viable strategy for this specific aniline derivative?
The Causality: Yes, but it requires aggressive acidic conditions. Because aniline derivatives are weak bases—where the lone pair on the nitrogen is partially delocalized into the pi system of the benzene ring—the protonated form is less favored than in aliphatic amines[4]. Therefore, weak acids will not suffice; strong acids are required to form a stable anilinium salt. The solubility of these weak bases is strictly pH-dependent[2].
The Fix: Protocol 3 - Anilinium Salt Generation
-
Solvation: Dissolve the free base in a minimal volume of absolute ethanol.
-
Acid Addition: Add 1.05 molar equivalents of methanesulfonic acid (MSA) or HCl dropwise while stirring on an ice bath.
-
Causality: A strong acid is required to overcome the weak basicity of the aniline nitrogen, forcing it into an ionized state[4].
-
-
Precipitation: Add cold diethyl ether dropwise until the solution becomes turbid, then allow it to crystallize at 4°C overnight.
-
Recovery: Filter the crystals, wash with cold ether, and dry under vacuum.
-
Self-Validation: Dissolve 1 mg of the recovered crystal in 1 mL of DI water. The resulting pH must be acidic (pH 4-5), confirming successful salt dissociation without free base precipitation.
-
Mechanistic Workflows
Decision matrix mapping target applications to specific solubility enhancement protocols.
References
-
[1] Title: 2-(cyclopentylmethoxy)-5-methylaniline,(CAS ... - Sinfoo Biotech | Source: sinfoobiotech.com | URL: 1
-
[4] Title: Aniline - Wikipedia | Source: wikipedia.org | URL: 4
-
[2] Title: Dosage Form Design: Pharmaceutical and Formulation Considerations | Source: uobaghdad.edu.iq | URL: 2
-
[3] Title: Recent advances in techniques for enhancing the solubility of hydrophobic drugs | Source: pjps.pk | URL: 3
-
Title: Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives... | Source: imist.ma | URL: Link
-
[5] Title: A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents | Source: ijpsjournal.com | URL: 5
Sources
Technical Support Center: 2-(Cyclopentylmethoxy)-5-methylaniline Degradation
Welcome to the Technical Support Center for 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0). This compound features a secondary ether linkage (cyclopentylmethoxy) attached to a substituted aniline core. Researchers conducting environmental fate studies, pharmacokinetic profiling, or wastewater remediation assays often face challenges due to the molecule's competing degradation pathways: ether cleavage, oxidative deamination, and unwanted radical polymerization.
This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative benchmarks to ensure high-fidelity analytical results.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: What are the primary degradation pathways for this compound, and why do my mass balances rarely equal 100%? A: The degradation of 2-(cyclopentylmethoxy)-5-methylaniline diverges into distinct routes depending on the oxidative or enzymatic environment:
-
Ether Cleavage (O-Dealkylation): In highly acidic conditions or enzymatically active environments (e.g., Cytochrome P450 microsomes), the ether oxygen is protonated or alpha-hydroxylated. This weakens the C–O bond, leading to cleavage into 2-amino-4-methylphenol and cyclopentylmethanol[1].
-
Oxidative Deamination & Ring Cleavage: The aniline moiety is susceptible to oxidative deamination (often mediated by aniline dioxygenase in microbial models) to form a substituted catechol (e.g., 4-methylcatechol). Catechol dioxygenases subsequently cleave the aromatic ring into muconic acid derivatives, which eventually mineralize to CO₂ and H₂O[2][3].
-
Oligomerization (The Missing Mass): If your mass balance is significantly below 100%, the compound is likely undergoing N-oxidation followed by radical-radical coupling. Aniline derivatives readily form polyaniline-like oligomers during autoxidation or advanced oxidation processes (AOPs)[2][4]. These high-molecular-weight polymers precipitate or irreversibly bind to LC column matrices, evading standard mass spectrometric detection.
Figure 1: Primary and secondary degradation pathways of 2-(Cyclopentylmethoxy)-5-methylaniline.
Q2: During acidic hydrolysis assays, I observe incomplete ether cleavage. How can I drive the O-dealkylation to completion? A: Ethers are highly stable and generally unreactive unless the oxygen is sufficiently protonated to act as a leaving group[5]. Because the cyclopentyl group is a secondary carbon, the cleavage operates on a continuum between Sₙ1 and Sₙ2 mechanisms.
-
Troubleshooting Causality: If you are using Hydrochloric acid (HCl), the chloride ion is a poor nucleophile in aqueous media, making it insufficient to drive the cleavage.
-
Solution: Switch to Hydroiodic acid (HI) or Hydrobromic acid (HBr). The iodide ion (I⁻) is a vastly superior nucleophile. Protonation of the ether oxygen weakens the adjacent C–O bonds, allowing I⁻ to efficiently perform a backside attack (Sₙ2) or trap the secondary carbocation (Sₙ1)[1].
Q3: When using UV/H₂O₂ or Electro-oxidation to degrade the compound, my solution turns dark brown. How do I prevent this? A: The dark coloration indicates the activation of the "polyaniline pathway." During radical-mediated AOPs, the amino group undergoes a one-electron oxidation to form a reactive nitrogen-centered radical. These radicals rapidly couple to form dimers, trimers, and eventually dark, insoluble polyaniline aggregates[4].
-
Solution: To favor the mineralization pathway over polymerization, you must alter the kinetics. Increase the oxidant-to-substrate ratio (e.g., higher H₂O₂ concentration) or significantly lower the initial substrate concentration to reduce the bimolecular collision rate of the aniline radicals. Operating at a slightly acidic pH can also protonate the amine (forming an anilinium ion), which resists initial radical formation.
Section 2: Validated Experimental Protocols
To ensure data trustworthiness, degradation protocols must be self-validating. The following workflow incorporates internal standards and specific chemical quenching steps to halt radical propagation instantly, preventing skewed kinetic data.
Protocol: Advanced Oxidation (UV/H₂O₂) Degradation Assay Objective: Monitor the degradation kinetics and intermediate formation of 2-(Cyclopentylmethoxy)-5-methylaniline while actively suppressing oligomerization.
Step-by-Step Methodology:
-
Preparation of Working Solutions: Prepare a 10 µM solution of 2-(Cyclopentylmethoxy)-5-methylaniline in 50 mM phosphate buffer (pH 7.4).
-
Causality: A low starting concentration (10 µM) minimizes the probability of radical-radical coupling, suppressing artifactual polyaniline formation[4].
-
-
Oxidant Addition: Add H₂O₂ to achieve a final concentration of 1 mM (a 100x molar excess).
-
Irradiation: Place the quartz reaction vessels in a UV reactor (λ = 254 nm).
-
Time-Course Sampling: Withdraw 500 µL aliquots at precise intervals (0, 5, 10, 20, 30, and 60 minutes).
-
Quenching (Critical Step): Immediately inject the 500 µL aliquot into a vial containing 50 µL of 1 M Sodium Thiosulfate and 100 µL of ice-cold Methanol.
-
Causality: Methanol acts as a scavenger for highly reactive hydroxyl radicals (·OH) and holes, while thiosulfate rapidly reduces residual H₂O₂[6]. This instantly freezes the chemical profile for accurate kinetic modeling.
-
-
Internal Standard Addition: Add 10 µL of an isotope-labeled internal standard (e.g., Aniline-d5) to correct for ionization suppression during MS analysis.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any micro-precipitates before LC-MS/MS injection.
Figure 2: Self-validating LC-MS/MS workflow for monitoring aniline derivative degradation.
Section 3: Data Presentation & Quantitative Benchmarks
When analyzing the degradation mixture via LC-MS/MS (ESI+ mode), monitor for the following key intermediates. The table below summarizes expected mass-to-charge (m/z) values based on the mechanistic pathways described above.
Table 1: Expected LC-MS/MS Intermediates for 2-(Cyclopentylmethoxy)-5-methylaniline Degradation
| Analyte / Intermediate | Pathway Origin | Expected [M+H]⁺ (m/z) | Relative Polarity (RT Shift) |
| Parent Compound | N/A | 206.15 | Baseline (Non-polar, Late RT) |
| 2-Amino-4-methylphenol | Ether Cleavage (O-Dealkylation) | 124.07 | Highly Polar (Early RT) |
| Cyclopentylmethanol | Ether Cleavage (O-Dealkylation) | 101.09* | Moderate Polarity |
| 4-Methylcatechol | Oxidative Deamination | 125.06 | Highly Polar (Early RT) |
| Nitroso-derivative | N-Oxidation | 220.13 | Moderate Polarity |
| Dimeric Coupling Product | Radical Polymerization | ~409.28 | Highly Non-polar (Very Late RT) |
*Note: Aliphatic alcohols like cyclopentylmethanol ionize poorly in standard ESI+ and may require Atmospheric Pressure Chemical Ionization (APCI) or GC-MS for accurate quantification.
Section 4: References
-
Mechanisms and pathways of aniline elimination from aquatic environments - NIH / PMC. Available at: 2
-
Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - NIH / PubMed. Available at: 4
-
Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - MDPI. Available at: 3
-
The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite - ProQuest. Available at: 6
-
Cleavage of Ethers - Organic Chemistry - Jack Westin. Available at:1
-
Ether cleavage - Wikipedia. Available at: 5
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 [mdpi.com]
- 4. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite - ProQuest [proquest.com]
Technical Support Center: Synthesis & Optimization of 2-(Cyclopentylmethoxy)-5-methylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline .
The synthesis of this functionalized aniline relies on a precise two-step sequence: the regioselective O-alkylation of 4-methyl-2-nitrophenol, followed by the chemoselective reduction of the nitro intermediate. Below, you will find causality-driven troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure high-fidelity results in your drug development workflows.
Fig 1: Two-step synthesis workflow for 2-(Cyclopentylmethoxy)-5-methylaniline.
Part 1: Troubleshooting the O-Alkylation Phase
Q1: My alkylation of 4-methyl-2-nitrophenol with cyclopentylmethyl bromide is stalling at <50% conversion. How can I drive it to completion? Causality & Solution: While cyclopentylmethyl bromide is a primary halide, the adjacent bulky cyclopentyl ring introduces moderate steric hindrance, significantly elevating the activation energy required for the SN2 substitution. Using Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent is the , but it is often insufficient alone. To overcome this kinetic barrier, introduce a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). This initiates a Finkelstein reaction, converting the bromide into the highly reactive cyclopentylmethyl iodide in situ, which rapidly undergoes nucleophilic attack by the phenoxide.
Q2: I am detecting unwanted C-alkylation side products. How do I improve regioselectivity for the ether? Causality & Solution: Phenoxide anions are ambient nucleophiles capable of reacting at the oxygen or the ortho/para carbons. Protic solvents (like ethanol) hydrogen-bond tightly to the phenoxide oxygen, shielding it and inadvertently forcing the electrophile to attack the carbon ring. To guarantee >99% O-alkylation, you must use a highly polar aprotic solvent like DMF. DMF heavily solvates the potassium cation but leaves the phenoxide oxygen "naked" and highly nucleophilic. Furthermore, strictly maintain the reaction temperature at 80 °C; exceeding 100 °C provides the thermal energy required for Claisen-type rearrangements or direct C-alkylation.
Quantitative Data: Alkylation Optimization
| Base | Solvent | Temp (°C) | Additive | Conversion (%) | Regioselectivity (O:C) |
| NaOH | EtOH | 80 | None | < 40% | 70:30 |
| K2CO3 | ACN | 80 | None | 65% | 95:5 |
| K2CO3 | DMF | 80 | KI (0.1 eq) | > 98% | > 99:1 |
| Cs2CO3 | DMF | 80 | None | > 95% | > 99:1 |
Part 2: Troubleshooting the Nitro Reduction Phase
Q3: The Pd/C catalyzed hydrogenation of my intermediate is sluggish or stops halfway. How can I optimize this? Causality & Solution: Nitro reduction to an aniline is thermodynamically favorable, but the reaction can stall for two reasons: poor H2 mass transfer due to the lipophilic cyclopentylmethoxy group, or catalyst poisoning. Trace bromide/iodide ions carried over from the alkylation step will irreversibly bind to and poison the Palladium surface. Ensure your intermediate is thoroughly washed with aqueous sodium thiosulfate prior to reduction. If purity is confirmed, optimize the reduction by utilizing 0.4 to 5 mol% Pd/C under 1 atm H2 . Recent process chemistry advancements also suggest that can drastically improve the solubility and turnover rate of lipophilic nitroarenes.
Q4: I need to avoid transition metals (Pd/C) entirely due to strict downstream pharmaceutical purity requirements. Are there viable metal-free alternatives? Causality & Solution: Yes. Tetrahydroxydiboron ( B2(OH)4 ) has emerged as a highly efficient, chemoselective, . When deployed in aqueous or alcoholic media, B2(OH)4 cleanly reduces the nitro group to the aniline. Because this reaction can be highly exothermic, to safely dissipate heat while maintaining high throughput.
Fig 2: Troubleshooting logic tree for resolving incomplete nitro reduction reactions.
Quantitative Data: Nitro Reduction Strategies
| Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Notes |
| H2 (1 atm) | 10% Pd/C | MeOH | 25 | > 95% | Standard, fast; high risk of catalyst poisoning by halides. |
| Fe powder | HCl | EtOH/ H2O | 80 | 75% | Harsh conditions; generates iron sludge; difficult workup. |
| B2(OH)4 | None | H2O /EtOH | 40-60 | > 90% | Metal-free, chemoselective; highly exothermic. |
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system , embedding observable checkpoints so researchers can verify success in real-time without immediate reliance on LC-MS.
Protocol A: Regioselective O-Alkylation
-
Preparation: Charge a flame-dried round-bottom flask with 4-methyl-2-nitrophenol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL, 0.5 M) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K2CO3 (2.0 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: The solution will immediately transition from a pale yellow to a deep, opaque red. This optical shift confirms the quantitative generation of the highly nucleophilic phenoxide anion.
-
-
Alkylation: Add cyclopentylmethyl bromide (1.2 equiv) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir vigorously for 12 hours.
-
Self-Validation Checkpoint: As the phenoxide is consumed, the deep red color will fade to a light brown/yellow. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the heavily staining starting material ( Rf ~0.3) and the appearance of a higher-running, UV-active ether spot ( Rf ~0.6).
-
-
Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to remove iodides), followed by brine. Dry over Na2SO4 , concentrate, and purify via silica gel chromatography to yield 2-(cyclopentylmethoxy)-5-methylnitrobenzene.
Protocol B: Chemoselective Nitro Reduction
-
Preparation: Dissolve the purified 2-(cyclopentylmethoxy)-5-methylnitrobenzene (1.0 equiv, 5 mmol) in HPLC-grade Methanol (25 mL, 0.2 M).
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.05 equiv by weight).
-
Hydrogenation: Evacuate the flask under light vacuum and backfill with H2 gas using a double-layered balloon (1 atm). Repeat the evacuate/backfill cycle three times.
-
Reaction: Stir vigorously at 25 °C for 3 hours.
-
Self-Validation Checkpoint: Monitor the physical volume of the H2 balloon. The reaction is complete when gas consumption visibly ceases. TLC (Hexanes/EtOAc 2:1) will show the complete disappearance of the UV-active nitro compound and the formation of a highly polar, baseline-hugging spot that turns intensely purple/brown when stained with Ninhydrin (confirming the primary amine).
-
-
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.
-
Safety Warning: Do not allow the Pd/C filter cake to dry out completely while under vacuum, as it may auto-ignite in the presence of methanol vapors.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target 2-(Cyclopentylmethoxy)-5-methylaniline as a viscous oil or low-melting solid.
References
- European Patent Office. (2020). Compounds having activity at the M1 receptor and their use as medicaments (DK/EP 3405196 T3).
-
Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, ACS Publications.[Link]
-
Hong, E., et al. (2024). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. Organic Process Research & Development, ACS Publications.[Link]
Technical Support Center: Side-Product Analysis in 2-(Cyclopentylmethoxy)-5-methylaniline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side-product formation and analysis during this specific synthesis. Our goal is to equip you with the expertise to identify, control, and mitigate the formation of key impurities, ensuring the quality and integrity of your final compound.
Synthesis Overview: The Williamson Ether Synthesis Approach
The synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline is typically achieved via a Williamson ether synthesis. This well-established reaction involves the O-alkylation of an aminophenol, in this case, 2-amino-4-methylphenol, with an appropriate alkylating agent like cyclopentylmethyl bromide or iodide.[1][2] The reaction is initiated by deprotonating the hydroxyl group of the aminophenol with a base to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[1][3]
While the Williamson ether synthesis is a robust method, its application to aminophenols introduces a significant challenge: chemoselectivity. The starting material, 2-amino-4-methylphenol, possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). This duality can lead to a mixture of products, compromising the yield and purity of the desired O-alkylated product.[2]
Caption: Primary synthesis route for 2-(Cyclopentylmethoxy)-5-methylaniline.
Troubleshooting Guide: Side-Product Identification and Mitigation
This section addresses specific experimental issues in a question-and-answer format, linking them to the formation of probable side-products and offering targeted solutions.
Question 1: My reaction yield is low, and I've isolated multiple products. What are the most likely side-products?
Answer: The most significant challenge in this synthesis is the competition between O-alkylation and N-alkylation due to the two nucleophilic sites on the 2-amino-4-methylphenol starting material.[2] The amino group can act as a nucleophile, leading to a mixture of products.
The primary side-products you are likely encountering are:
-
N-Alkylated Impurity: 2-Amino-N-(cyclopentylmethyl)-5-methylaniline.
-
N,O-Dialkylated Impurity: N,O-bis(cyclopentylmethyl)-5-methylaniline.
Caption: Competing O- and N-alkylation pathways in the synthesis.
Mitigation Strategy: To achieve selective O-alkylation, the more reactive amino group must be protected.[4] A common and effective strategy involves the formation of a Schiff base (imine) with an aldehyde, such as benzaldehyde, which can be easily removed by hydrolysis after the etherification step.[5][6]
Question 2: My HPLC/LC-MS analysis shows a major impurity peak with the same mass as my desired product. How can I confirm its identity?
Answer: An impurity with the same mass-to-charge ratio (m/z) as your product is almost certainly the N-alkylated isomer, 2-Amino-N-(cyclopentylmethyl)-5-methylaniline. Since they are constitutional isomers, they will have identical molecular weights but different structures and chromatographic retention times.
Identification Protocol:
-
Mass Spectrometry (MS): While MS confirms the mass is identical, it cannot distinguish between the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[7]
-
¹H NMR: Look for the disappearance of the phenolic -OH proton and the appearance of signals corresponding to the cyclopentylmethyl group. In the O-alkylated product, you will see a characteristic -O-CH₂- signal. In the N-alkylated isomer, you will see an -N-CH₂- signal, which will likely be at a different chemical shift. The N-H protons will also show characteristic signals and coupling.
-
2D NMR (HMBC/HSQC): These experiments will definitively establish the connectivity. An HMBC experiment will show a correlation between the protons of the cyclopentylmethyl CH₂ group and the oxygen- or nitrogen-bearing carbon of the aniline ring, confirming the point of attachment.
-
Question 3: I observe an impurity that is significantly less polar (longer retention time in reverse-phase HPLC) than my product. What could it be?
Answer: A significantly less polar impurity is likely the N,O-dialkylated side-product, where both the amino and hydroxyl groups have been alkylated. This impurity has a higher molecular weight and lacks the polar N-H and O-H bonds.
Identification:
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the addition of two cyclopentylmethyl groups to the starting material.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you will observe signals for two distinct cyclopentylmethyl groups (one attached to oxygen, one to nitrogen) and the absence of both -NH₂ and -OH proton signals.
Question 4: What is the source of minor peaks corresponding to unreacted starting materials?
Answer: The presence of unreacted 2-amino-4-methylphenol or cyclopentylmethyl halide indicates an incomplete reaction.
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.[8]
-
Base Stoichiometry and Strength: Ensure at least one full equivalent of a sufficiently strong base is used to completely deprotonate the phenolic hydroxyl group.[9][10] The reaction is highly sensitive to moisture, so anhydrous conditions are critical.[8]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[8] A temperature range of 50-100 °C is typical, but optimization may be required.[9]
Frequently Asked Questions (FAQs)
Q1: How can I optimize reaction conditions to maximize O-alkylation selectivity without using a protecting group? While protecting the amine is the most reliable method, you can influence selectivity by carefully choosing the base and solvent. Using a bulkier base might sterically hinder approach to the nitrogen atom. A combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone at a controlled temperature can sometimes favor O-alkylation.[10] However, this approach requires careful optimization and may not completely eliminate N-alkylation.
Q2: Which analytical techniques are essential for impurity profiling in this synthesis? A multi-technique approach is recommended for comprehensive impurity profiling as mandated by regulatory bodies like the ICH.[7][11]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying the main product and non-volatile organic impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for obtaining molecular weight information on unknown impurity peaks, aiding in their identification.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, including residual solvents and any potential elimination byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities.
Q3: My alkylating agent is a secondary halide instead of a primary one. What new side-products should I expect? If you were to use a secondary alkyl halide, the risk of a competing E2 elimination reaction would increase significantly.[1][9][14] This would generate an alkene byproduct (in this case, cyclopentene) and your starting aminophenol. Primary halides, like cyclopentylmethyl halide, strongly favor the desired SN2 pathway.[3]
Caption: A logical workflow for troubleshooting side-product formation.
Analytical Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol is designed for the separation and relative quantification of the API and potential process-related impurities.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
| Sample Prep. | Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water. |
Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
This protocol is for the detection of residual solvents (e.g., DMF, Acetone) and other volatile organic impurities.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| MS System | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | Hold at 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 35-450 m/z |
| Sample Prep. | Dissolve ~10 mg of sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane). |
References
- BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
- ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
- ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk.
- BenchChem. (2025). Williamson ether synthesis protocol for alkoxy anilines. Benchchem.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?.
- ResearchGate. (2026). Selective alkylation of aminophenols.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol. Sigma-Aldrich.
- ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.
- BenchChem. (2025). An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol). Benchchem.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. biotech-spain.com [biotech-spain.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. researchgate.net [researchgate.net]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Stability of 2-(Cyclopentylmethoxy)-5-methylaniline in Solution
Welcome to the technical support center for 2-(Cyclopentylmethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As an aromatic amine, 2-(Cyclopentylmethoxy)-5-methylaniline is susceptible to degradation, which can impact experimental reproducibility, product purity, and safety. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, mitigate, and manage stability issues.
I. Understanding the Inherent Instability of 2-(Cyclopentylmethoxy)-5-methylaniline
2-(Cyclopentylmethoxy)-5-methylaniline possesses a chemical structure that is predisposed to degradation. The primary points of instability are the aniline functional group and the electron-rich aromatic ring. The amino group is highly susceptible to oxidation, a process that can be accelerated by exposure to air, light, and elevated temperatures. The cyclopentylmethoxy and methyl substituents are electron-donating, which further activates the aromatic ring, making it more reactive and prone to electrophilic attack and oxidative processes.[1][2]
Common manifestations of degradation include a change in the solution's color (often to yellow, brown, or black), a decrease in the concentration of the parent compound, and the emergence of new peaks in your analytical chromatograms.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown upon standing. | Oxidation: The aniline moiety is likely oxidizing upon exposure to atmospheric oxygen. This process can be catalyzed by light and trace metal impurities. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Solvent Degassing: Use deoxygenated solvents. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles. 3. Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4][5] |
| New, unexpected peaks in HPLC/LC-MS analysis. | Degradation Products: The new peaks are likely degradants. Common degradation pathways include oxidation (forming N-oxides, hydroxylamines, or polymeric species) and potentially photodecomposition.[5][6][7] | 1. Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks.[4][8] 2. Mass Spectrometry: Use LC-MS to obtain the mass of the impurity peaks, which can provide clues to their structure (e.g., an increase of 16 amu suggests oxidation). |
| Poor recovery or decreasing assay values over time. | Adsorption or Degradation: The compound may be adsorbing to the surface of the container, or it may be degrading, leading to a lower measured concentration. | 1. Container Material: Test different container materials (e.g., polypropylene vs. glass) to check for adsorption. Silanized glass vials can also minimize adsorption. 2. pH Control: If using aqueous solutions, control the pH with a suitable buffer. Aniline stability can be pH-dependent. A study on various anilines showed that storage at pH 7 and 4°C provided the best stability.[9] |
| Inconsistent results between experimental runs. | Variable Storage Conditions: Inconsistencies in storage time, temperature, or exposure to light and air can lead to varying levels of degradation between experiments. | 1. Standardize Protocols: Strictly standardize your solution preparation and storage procedures. Prepare fresh solutions for each experiment whenever possible. 2. Use of Antioxidants: For stock solutions that need to be stored, consider the addition of an antioxidant (e.g., BHT or ascorbic acid), but verify its compatibility with your downstream applications. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(Cyclopentylmethoxy)-5-methylaniline?
A1: Based on the chemistry of similar aromatic amines, the most probable degradation pathways are:
-
Oxidation: This is the most common degradation route for anilines.[5][6][7] It can lead to the formation of N-oxides, hydroxylamines, and nitroso compounds. Further oxidation can result in the formation of colored polymeric species. The electron-donating groups on the ring make it particularly susceptible.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate oxidative degradation.[5][10]
Q2: What is the expected shelf-life of a solution of 2-(Cyclopentylmethoxy)-5-methylaniline?
A2: The shelf-life is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure, and atmosphere). A product data sheet for the similar compound, 2-methoxy-5-methylaniline, indicates a limited shelf life. For critical applications, it is strongly recommended to use freshly prepared solutions. If storage is necessary, a stability study under your specific conditions should be performed to establish an appropriate use-by date.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: High-purity, degassed organic solvents are generally preferred.
-
Good choices: Acetonitrile, methanol, and ethanol are commonly used for analytical purposes.[11][12]
-
Use with caution: Chlorinated solvents like dichloromethane may be used for short-term applications, but their potential for reactivity should be considered.
-
Aqueous solutions: The compound has low solubility in water.[13][14] If aqueous buffers are required, ensure the pH is controlled, and consider using a co-solvent to improve solubility. The stability of anilines in aqueous media can be poor, and storage at 4°C and neutral pH is recommended.[9]
Q4: How can I confirm that the new peaks in my chromatogram are indeed from the degradation of 2-(Cyclopentylmethoxy)-5-methylaniline?
A4: The most definitive way is to perform a forced degradation study (see Protocol 1). By subjecting a sample of the pure compound to stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products in a controlled manner. Comparing the chromatograms of the stressed samples to your experimental samples will help confirm the identity of the degradants.[4][6][8] Additionally, analyzing a "blank" sample (your matrix without the active compound) that has undergone the same experimental conditions will help rule out impurities from other sources.
IV. Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 2-(Cyclopentylmethoxy)-5-methylaniline to identify potential degradation products and assess the stability-indicating nature of your analytical method.[4][7][8]
Objective: To generate degradation products under various stress conditions.
Materials:
-
2-(Cyclopentylmethoxy)-5-methylaniline
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2-(Cyclopentylmethoxy)-5-methylaniline in acetonitrile at a concentration of approximately 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a sealed vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight.
-
Control: Keep a sealed vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). Monitor for color changes.
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot from each condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples, including the control, using your HPLC method.
-
Data Analysis: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples relative to the control. The goal is to achieve 5-20% degradation of the active ingredient.[8]
Caption: Workflow for a forced degradation study.
Protocol 2: Routine Stability Monitoring by HPLC
Objective: To quantify the amount of 2-(Cyclopentylmethoxy)-5-methylaniline and its major degradants over time under specific storage conditions.
Methodology:
-
Reference Standard: Use a well-characterized, high-purity reference standard of 2-(Cyclopentylmethoxy)-5-methylaniline.
-
Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from its degradation products and any other impurities. This is typically confirmed during the forced degradation study.
-
Sample Preparation: Prepare your solution in the desired solvent and matrix at the intended concentration.
-
Storage: Store the solution under the conditions you wish to evaluate (e.g., room temperature, refrigerated, protected from light).
-
Time Points: At predetermined intervals (e.g., T=0, 1, 3, 7, 14 days), remove an aliquot for analysis.
-
Quantification: Use a calibration curve prepared from the reference standard to determine the concentration of 2-(Cyclopentylmethoxy)-5-methylaniline at each time point. The percentage of degradation can be calculated relative to the initial concentration at T=0.
Caption: Logical flow for routine stability monitoring.
V. References
-
Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
-
Vertex AI Search. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
-
Santa Cruz Biotechnology. 2-(Cyclopentylmethoxy)-5-methylaniline.
-
ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
-
SIELC Technologies. (2018, February 16). 2-Methoxy-5-methylaniline.
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
PubChem. 2-Methoxy-5-methylaniline.
-
Sigma-Aldrich. 2-Methoxy-5-methylaniline analytical standard.
-
Sigma-Aldrich. 2-Methoxy-5-methylaniline 99.
-
CymitQuimica. CAS 120-71-8: 2-Methoxy-5-methylaniline.
-
ChemicalBook. (2026, February 10). 2-Methoxy-5-methylaniline.
-
ACS Publications. (2017, November 17). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions.
-
Wikipedia. Aniline.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methoxy-5-methylaniline.
-
Chemistry Steps. (2024, January 12). Reactions of Aniline.
-
EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
-
BenchChem. degradation pathways of 2-Methyl-4-(methylsulfanyl)aniline under specific conditions.
-
LGC Standards. 2-Methoxy-5-methylaniline.
-
PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
-
Sigma-Aldrich. 2-Methoxy-5-methylaniline analytical standard.
-
PMC. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA.
-
PubMed. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
-
HPC Standards. 2-Methoxy-5-methylaniline Solution (Solvent: Acetonitrile).
-
ChemicalBook. 2-Methoxy-5-methylaniline CAS#: 120-71-8.
-
MilliporeSigma. 2-Methoxy-5-methylaniline 99.
-
Sigma-Aldrich. 2-Methoxy-5-methylanilin 99%.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.com [fishersci.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Methoxy-5-methylaniline | SIELC Technologies [sielc.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. CAS 120-71-8: 2-Methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]
- 14. 2-Methoxy-5-methylaniline | 120-71-8 [chemicalbook.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Cyclopentylmethoxy)-5-methylaniline
Welcome to the technical support center for the HPLC analysis of 2-(Cyclopentylmethoxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a primary focus on peak tailing. By understanding the underlying chemical principles and following a systematic approach, you can achieve robust and reliable analytical results.
Understanding the Challenge: The Basic Nature of 2-(Cyclopentylmethoxy)-5-methylaniline
2-(Cyclopentylmethoxy)-5-methylaniline is an aromatic amine. The basicity of the aniline functional group is the primary driver of its challenging chromatographic behavior, particularly on traditional silica-based reversed-phase columns. The lone pair of electrons on the nitrogen atom readily accepts a proton, making the molecule basic.
The predicted pKa for a closely related structure, 2-methoxy-5-methylaniline (p-cresidine), is approximately 4.66.[1][2][3] This suggests that at a mobile phase pH below ~4.7, the aniline group will be predominantly protonated (ionized), and at a pH above this value, it will be in its neutral, free base form. This pH-dependent ionization is a critical factor in controlling its retention and peak shape in reversed-phase HPLC.[4][5]
The primary cause of peak tailing for basic compounds like this aniline derivative is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6] These silanol groups can become deprotonated and negatively charged, leading to secondary ionic interactions with the protonated basic analyte. This mixed-mode retention mechanism results in poor peak symmetry.[7]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor (As) is greater than 1.2, meaning the latter half of the peak is broader than the front half.[7] This can compromise the accuracy of integration and reduce the resolution between closely eluting peaks. It is a strong indicator of undesirable secondary interactions between the analyte and the stationary phase.
Q2: Why is my 2-(Cyclopentylmethoxy)-5-methylaniline peak tailing on a standard C18 column?
A2: The most probable cause is the interaction of the basic aniline group with acidic residual silanol groups on the silica surface of the C18 column. At mobile phase pH values commonly used in reversed-phase HPLC (between 3 and 7), these silanol groups can be ionized and interact with your protonated analyte, causing the tailing.
Q3: I'm observing peak tailing, but also inconsistent retention times. Are these issues related?
A3: Yes, they can be. Inconsistent retention times for ionizable analytes are often due to a mobile phase pH that is too close to the analyte's pKa or is not adequately buffered.[6][8] Small fluctuations in the mobile phase pH can lead to significant changes in the analyte's ionization state, thereby affecting its retention time. A tailing peak can also be a symptom of a degrading column, which would also lead to shifting retention times.
Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
A4: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different properties that affect their interaction with the analyte, stationary phase, and any mobile phase additives.[5] While both are commonly used, sometimes switching from one to the other can improve peak symmetry, though this is often a secondary optimization step after addressing pH and column chemistry.
Systematic Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for 2-(Cyclopentylmethoxy)-5-methylaniline. The logical flow of this process is illustrated in the diagram below.
Sources
- 1. 120-71-8 | CAS DataBase [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-Methoxy-5-methylaniline CAS#: 120-71-8 [m.chemicalbook.com]
- 4. iosrphr.org [iosrphr.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Troubleshooting Regioselectivity in 2-(Cyclopentylmethoxy)-5-methylaniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline (CAS 946682-80-0): achieving absolute regioselectivity during the etherification step. This guide provides mechanistic insights, actionable FAQs, and self-validating experimental protocols designed for researchers and drug development professionals.
Mechanistic Overview: The Ambident Nucleophile Challenge
The synthesis of this building block typically relies on the alkylation of an aminophenol derivative (e.g., 2-amino-4-methylphenol) with a cyclopentylmethyl halide. The core issue lies in the ambident nature of the starting material. Both the phenolic hydroxyl group (-OH) and the primary aniline amino group (-NH₂) are potent nucleophiles.
According to Hard-Soft Acid-Base (HSAB) theory and pKa differentials, the phenoxide anion (pKa ~10) generated under basic conditions is thermodynamically favored for alkylation. However, the neutral primary amine (pKa ~4.6 for the conjugate acid) remains highly nucleophilic. When using standard conditions (e.g., K₂CO₃ in DMF), the incomplete and reversible deprotonation of the phenol allows the amine to kinetically compete for the electrophilic cyclopentylmethyl bromide [1]. This results in a frustrating mixture of O-alkylated (desired), N-alkylated, and N,O-dialkylated products.
To establish a high-yielding workflow, we must manipulate the electronic state of the nitrogen atom—either by temporary electronic masking (Schiff base protection) or by utilizing a precursor where the nitrogen is fully oxidized and non-nucleophilic (the nitro-reduction route) [2].
Pathway Visualization
Figure 1: Regioselective pathways for 2-(Cyclopentylmethoxy)-5-methylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: I am seeing up to 40% N-alkylation when reacting 2-amino-4-methylphenol with cyclopentylmethyl bromide in DMF. Why? A: DMF is a highly polar aprotic solvent that aggressively solvates cations (like K⁺), leaving the nucleophiles "naked" and highly reactive. While this accelerates O-alkylation, it equally accelerates the kinetic N-alkylation pathway. Furthermore, if your base (e.g., K₂CO₃) is not finely milled or if trace water is present, phenoxide generation is slow, giving the neutral amine ample opportunity to attack the alkyl halide [3].
Q2: Can I simply lower the temperature to improve O-alkylation regioselectivity? A: Lowering the temperature suppresses the overall reaction rate but does not sufficiently differentiate the activation energies between O- and N-alkylation in this specific system. Regioselectivity here must be controlled chemically (via protecting groups or oxidation state), not just thermally.
Q3: I want to avoid protection/deprotection steps. What is the most robust alternative? A: The "Nitro Route" is the industry gold standard for this scaffold [4]. By starting with 2-nitro-4-methylphenol, the nitrogen is locked in a fully oxidized, non-nucleophilic state. You can push the O-alkylation to 100% conversion using excess reagents and high temperatures without any risk of N-alkylation. A subsequent catalytic hydrogenation cleanly yields the final aniline.
Validated Experimental Protocols
Protocol A: The Schiff Base Protection Route (For Aminophenol Starting Material)
Causality Focus: Temporary electronic deactivation of the amine.
-
Imine Formation (Protection): Dissolve 2-amino-4-methylphenol (1.0 eq) in anhydrous methanol. Add benzaldehyde (1.05 eq) and stir at 25°C for 2 hours.
-
Causality: Benzaldehyde condenses with the primary amine to form a stable Schiff base (imine). This completely neutralizes the nitrogen's lone pair, preventing it from acting as a nucleophile.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The polar aminophenol (R_f ~0.2) must completely disappear, replaced by a bright UV-active, non-polar imine spot (R_f ~0.7). Do not proceed until conversion is >99%.
-
-
O-Alkylation: Concentrate the mixture in vacuo. Redissolve the crude imine in anhydrous acetone. Add finely milled K₂CO₃ (2.0 eq) and cyclopentylmethyl bromide (1.2 eq). Reflux (56°C) for 16 hours.
-
Causality: Acetone is chosen over DMF because it is polar enough to support S_N2 substitution but allows the KBr byproduct to precipitate, driving the equilibrium forward via Le Chatelier's principle.
-
-
Deprotection: Filter the inorganic salts. Concentrate the filtrate, redissolve in THF, and add 1M aqueous HCl. Stir for 2 hours at room temperature.
-
Causality: The acidic aqueous environment rapidly hydrolyzes the imine back to the primary amine and benzaldehyde, which is subsequently washed away during organic extraction.
-
Protocol B: The Nitro-Reduction Route (Gold Standard for Scalability)
Causality Focus: Absolute elimination of competing nucleophiles.
-
Quantitative O-Alkylation: Dissolve 2-nitro-4-methylphenol (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and cyclopentylmethyl bromide (1.1 eq). Stir at 80°C for 4 hours.
-
Causality: The strongly electron-withdrawing nitro group increases the acidity of the phenol (lowers pKa), ensuring rapid and quantitative deprotonation by K₂CO₃. Because the nitro group is completely non-nucleophilic, elevated temperatures can be used to force the reaction to completion without side reactions [5].
-
Self-Validation: The reaction mixture will transition from a deep red/orange (phenoxide color) to a pale yellow as the phenoxide is consumed and the ether is formed.
-
-
Catalytic Hydrogenation: Extract the intermediate and dissolve in methanol. Add 10% Pd/C (0.05 eq by weight). Purge the vessel with N₂, then introduce H₂ gas (1 atm via balloon). Stir vigorously at 25°C for 6 hours.
-
Causality: Pd/C under mild H₂ pressure selectively and quantitatively reduces the nitro group to the primary aniline without cleaving the newly formed ether linkage.
-
Self-Validation: LC-MS will show a mass shift from [M+H]⁺ 236 (nitro intermediate) to [M+H]⁺ 206 (final product).
-
Quantitative Method Comparison
| Synthesis Strategy | Reagents / Conditions | O-Alkylation Selectivity | Overall Yield (2 Steps) | Scalability & Robustness |
| Direct Alkylation | K₂CO₃, DMF, 80°C | 55 - 65% | < 40% (after chromatography) | Poor: Unpredictable impurity profile; requires tedious purification. |
| Schiff Base Route | 1. PhCHO 2. K₂CO₃/Acetone 3. HCl | > 95% | 75 - 82% | Moderate: High selectivity, but requires three distinct chemical transformations. |
| Nitro-Reduction Route | 1. K₂CO₃/DMF 2. Pd/C, H₂ | 100% (Absolute) | 88 - 94% | Excellent: Industry standard; intermediates are highly crystalline and easily isolated. |
References
Technical Support Center: Scale-Up of 2-(Cyclopentylmethoxy)-5-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
The synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline is typically a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-chloro-4-methyl-1-nitrobenzene with cyclopentylmethanol in the presence of a base to form 2-(cyclopentylmethoxy)-5-methyl-1-nitrobenzene.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the final aniline product.
Each of these steps presents unique challenges during scale-up, primarily related to reaction kinetics, heat and mass transfer, and safety.[1] This guide provides practical solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of each synthetic step.
Part 1: Williamson Ether Synthesis (Etherification)
This step involves the reaction of an alkoxide with an aryl halide. While seemingly straightforward, scale-up can reveal issues with reaction rate, yield, and purity.
Question 1: My etherification reaction is showing low yield and significant unreacted 2-chloro-4-methyl-1-nitrobenzene. What are the likely causes?
Answer: This is a common issue when scaling up a nucleophilic aromatic substitution (SNAr) or a related etherification reaction. The problem often stems from several interrelated factors:
-
Insufficient Deprotonation of Alcohol: The cyclopentylmethoxide nucleophile must be generated in situ by deprotonating cyclopentylmethanol. On a larger scale, inefficient mixing or insufficient base can lead to incomplete deprotonation.
-
Solution: Ensure at least one full equivalent of a strong base (e.g., sodium hydride, potassium tert-butoxide) is used. For large batches, consider adding the base in portions to control the initial exotherm and ensure complete reaction.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.[2]
-
Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation (Na⁺ or K⁺) but leave the alkoxide nucleophile free to react, thereby increasing the reaction rate.[2]
-
-
Low Reaction Temperature: While lab-scale reactions may proceed at moderate temperatures, the reduced surface-area-to-volume ratio in large reactors can lead to inefficient heating.[1]
-
Solution: The reaction typically requires heating (e.g., 50-100 °C) to proceed at a reasonable rate.[2] Monitor the internal reaction temperature closely and ensure it is maintained at the target setpoint.
-
-
Poor Mass Transfer: As the reaction volume increases, mixing becomes more challenging. If the reactants are not adequately mixed, localized areas of low concentration can slow down the reaction.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure good agitation and homogeneity throughout the reaction mixture.
-
Question 2: I'm observing the formation of an alkene byproduct. How can I prevent this?
Answer: Alkene formation indicates that an E2 elimination reaction is competing with the desired SN2/SNAr substitution.[3] While less common with primary alkyl halides, certain conditions can favor this side reaction.
-
Steric Hindrance: Although cyclopentylmethanol provides a primary alkoxide, the base itself might be sterically hindered, or the reaction conditions might favor elimination.
-
Solution: The best synthetic strategy is to use the less sterically hindered halide. In this synthesis, the aryl halide is fixed, but ensuring a primary alkoxide is correct.
-
-
High Reaction Temperature: Elevated temperatures can disproportionately favor the elimination pathway over substitution.[4]
-
Solution: Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. A Design of Experiments (DoE) approach can help identify the optimal balance.[1]
-
-
Strong, Bulky Base: Using a very bulky base can sometimes favor elimination.
-
Solution: While a strong base is necessary, an excessively bulky one is not. Sodium hydride (NaH) is an excellent choice as it is non-nucleophilic and the resulting H₂ gas is the only byproduct of deprotonation.
-
Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Part 2: Nitro Group Reduction
The reduction of an aromatic nitro group is a highly exothermic and potentially hazardous reaction, especially at scale.[5] Careful selection of the reduction method and strict process control are paramount.
Question 3: My catalytic hydrogenation is stalling or incomplete. What should I investigate?
Answer: Incomplete hydrogenation is typically due to catalyst or reaction environment issues.
-
Catalyst Deactivation (Poisoning): The catalyst (e.g., Palladium on Carbon, Pd/C) can be "poisoned" by impurities in the starting material, solvent, or hydrogen stream. Sulfur or halide compounds are common poisons.
-
Solution: Ensure high-purity starting materials and solvents. If poisoning is suspected, increasing the catalyst loading may help, but identifying and removing the source of the poison is the best long-term solution.
-
-
Insufficient Hydrogen Pressure/Delivery: On a large scale, ensuring adequate delivery of hydrogen to the catalyst surface is crucial. Poor mixing can lead to hydrogen starvation in parts of the reactor.
-
Solution: Increase the agitation speed to improve gas-liquid mass transfer. Ensure the hydrogen pressure is maintained at the desired level throughout the reaction.
-
-
Low Catalyst Loading or Activity: The batch of catalyst may have low activity, or the loading may be insufficient for the scale.
-
Solution: Test the activity of a new batch of catalyst on a small scale first. If necessary, increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Question 4: I'm using an Iron/HCl (Béchamp) reduction, and the workup is extremely difficult due to a voluminous iron sludge. How can I manage this at scale?
Answer: This is the classic drawback of using iron in acidic media for nitro reductions. The resulting iron oxides/hydroxides form a gelatinous precipitate that is very difficult to filter.[6]
-
Improve Filtration:
-
Solution 1: Filter the hot reaction mixture through a pad of Celite® or diatomaceous earth. This filter aid provides a porous matrix that can prevent the fine sludge from clogging the filter paper. Be prepared to use a large amount of filter aid and solvent for washing.
-
Solution 2: After the reaction, basify the mixture carefully with aqueous sodium carbonate or ammonia. This can sometimes change the morphology of the iron salts, making them more granular and easier to filter.
-
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent the oxidation of Fe(II) to Fe(III), which is responsible for the formation of rust-like sludges. The resulting iron oxides are often denser and easier to handle.[6]
-
Consider Alternative Reagents:
-
Solution: Switch to a different reduction method. Catalytic transfer hydrogenation (e.g., using formic acid or ammonium formate as the hydrogen source) can be a good alternative that avoids gaseous hydrogen and metal sludges.[7] Tin(II) chloride is another option, though it also produces tin salt byproducts that require careful workup and disposal.[8]
-
Question 5: What are the critical safety considerations for scaling up a catalytic hydrogenation?
Answer: Safety is the most important consideration for catalytic hydrogenation. The reaction is highly exothermic, and it uses flammable hydrogen gas with a pyrophoric solid catalyst.
-
Thermal Runaway: The reduction of a nitro group is one of the most energetic reactions in organic synthesis.[5] Poor heat removal can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Mitigation: A thorough process safety review, including reaction calorimetry, is essential to understand the heat flow and potential for thermal accumulation.[1][5] Ensure the reactor's cooling system is capable of handling the heat load. For very large scales, semi-batch addition of the nitro compound can be used to control the rate of heat generation.
-
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air.
-
Mitigation: The reactor must be properly rated for pressure and purged with an inert gas (like nitrogen) before and after the introduction of hydrogen. Ensure the area is well-ventilated and equipped with hydrogen sensors.
-
-
Catalyst Handling: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric, meaning they can spontaneously ignite when exposed to air, especially when dry or containing residual hydrogen.
-
Mitigation: Always handle the catalyst in a wet state (as a slurry). The catalyst should be filtered under a nitrogen blanket, and the filter cake must never be allowed to dry out. The used catalyst should be quenched carefully into water.
-
Data Summary Tables
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases that ensure complete deprotonation of the alcohol.[9] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, increasing the reaction rate.[2] |
| Temperature | 50 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier for this SNAr-type reaction.[2] |
| Alkylating Agent | Cyclopentylmethanol | A primary alcohol is used to form the alkoxide, which minimizes competing elimination reactions.[10][11] |
| Table 1: Recommended Conditions for Williamson Ether Synthesis Scale-Up. |
| Method | Advantages for Scale-Up | Disadvantages & Challenges for Scale-Up |
| Catalytic Hydrogenation (H₂/Pd/C) | High atom economy; clean reaction with water as the only byproduct; catalyst can be recycled.[5] | High exothermicity (risk of thermal runaway); requires specialized high-pressure equipment; catalyst is pyrophoric and flammable H₂ gas is used.[5][12] |
| Iron/Acid (Béchamp Reduction) | Inexpensive and robust reagents; does not require high-pressure equipment. | Generates large volumes of iron sludge, making product isolation and purification difficult and inefficient; not atom-economical.[6] |
| Tin(II) Chloride (SnCl₂) | Effective for a wide range of substrates; proceeds under relatively mild conditions. | Stoichiometric amounts of tin salts are produced, which are toxic and create a significant waste stream.[8] |
| Transfer Hydrogenation (e.g., HCOOH) | Avoids the use of high-pressure hydrogen gas; milder conditions can improve selectivity.[7] | May require higher catalyst loading; the hydrogen donor (e.g., formic acid) adds to the cost and waste stream. |
| Table 2: Comparison of Common Nitro Reduction Methods for Scale-Up. |
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) I should monitor for each step? A: For the etherification , monitor: 1) Temperature, 2) Reaction time, and 3) Agitation rate. For the nitro reduction , the most critical parameters are: 1) Temperature, 2) Hydrogen pressure (if applicable), 3) Agitation rate (for gas-liquid mixing), and 4) Rate of substrate addition (if using a semi-batch process to control the exotherm).[1]
Q: Which analytical techniques are best for in-process control (IPC)? A: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the appearance of the product for both steps. It can accurately quantify all key components. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q: Are there any safety concerns with the starting material, 2-chloro-4-methyl-1-nitrobenzene? A: Yes. 2-chloro-1-methyl-4-nitrobenzene is a solid that can be irritating and harmful.[13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be done in a well-ventilated area or fume hood.
Q: My final product, 2-(Cyclopentylmethoxy)-5-methylaniline, is showing color instability. Why? A: Anilines, particularly aromatic amines, are susceptible to air oxidation, which can lead to the formation of colored impurities over time. This process can be accelerated by light and trace metal impurities. To ensure stability, the final product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dark place.
References
- Filo. (2025, December 17). Given the following reaction sequence: Cyclopentylmethanol --(H+/Δ)--> ..
- Filo. (2025, August 10).
- Mettler Toledo.
- YouTube. (2009, October 22).
- Journal of the American Chemical Society. (2023, December 28).
- Ascent Chemical.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction - Reagent Guides.
- Wikipedia. Williamson ether synthesis.
- Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
- ACS Publications. (2021, March 23).
- Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Pearson. Devise an approach for the synthesis of cyclopentylmethanol from methylenecyclopentane and any other required reagents.
- Reddit. (2025, December 23).
- CymitQuimica. CAS 3637-61-4: Cyclopentanemethanol.
- ResearchGate.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- ACS Publications. (2012, September 4). The Development of a Scalable, Chemoselective Nitro Reduction.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- PMC.
- ResearchGate. (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Wikipedia. Reduction of nitro compounds.
- Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
- Organic Chemistry Research. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
- Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
- Google Patents.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. mt.com [mt.com]
- 13. 2-Chloro-1-Methyl-4-Nitrobenzene Supplier China | Properties, Uses, Safety Data, MSDS & Bulk Price [chlorobenzene.ltd]
Handling and storage best practices for 2-(Cyclopentylmethoxy)-5-methylaniline
Welcome to the Technical Support Center for 2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0). This resource is engineered for drug development professionals and synthetic chemists who require rigorous standards for handling, storing, and troubleshooting this specific aniline derivative.
Because anilines are highly susceptible to oxidative degradation and photo-oxidation[1], maintaining compound integrity is paramount for reproducible assay results and downstream synthetic yields. The presence of electron-donating groups (the methoxy-ether and methyl group) on this specific molecule further increases the electron density of the amine, making it exceptionally prone to atmospheric oxidation[2].
Physicochemical Properties & Storage Metrics
To establish a baseline for handling, the following table summarizes the quantitative data and the mechanistic rationale behind each storage metric[3].
| Property / Metric | Value / Standard | Causality / Rationale |
| Molecular Weight | 205.30 g/mol | Essential for precise stoichiometric calculations in synthetic workflows. |
| Formula | C13H19NO | Contains electron-donating groups that increase ring electron density, elevating oxidation risk. |
| Storage Temperature | -20°C (Long-term) | Minimizes thermal kinetic energy, drastically reducing the rate of spontaneous oxidation[2]. |
| Atmosphere | Argon (Preferred) | Argon is heavier than Nitrogen and effectively displaces oxygen to prevent the formation of reactive N-oxides[4]. |
| Light Exposure | Protect from light | UV/Vis photons catalyze radical formation at the amine nitrogen, accelerating degradation[5]. |
| Solubility | DMSO, DMF, DCM | The lipophilic cyclopentyl group dictates organic solubility; the compound exhibits poor aqueous solubility. |
Handling and Storage Lifecycle
The following diagram illustrates the self-validating lifecycle of receiving, storing, and verifying the integrity of 2-(Cyclopentylmethoxy)-5-methylaniline.
Workflow for the handling, storage, and quality control of 2-(Cyclopentylmethoxy)-5-methylaniline.
Troubleshooting Guides & FAQs
Q1: My batch of 2-(Cyclopentylmethoxy)-5-methylaniline has turned from a pale yellow to a dark brown. Is it still usable? A1: The darkening indicates oxidative degradation[1]. The electron-donating cyclopentylmethoxy and methyl groups increase the nucleophilicity of the amine, making it highly susceptible to air oxidation, which forms strongly colored azo compounds, quinone imines, or N-oxides[1]. Actionable Solution: Do not use dark brown material directly in sensitive biological assays or high-yield synthesis. You must purify it via an acid-base extraction (see Protocol B) to recover the free amine[6]. Always blanket the purified product with Argon before sealing[4].
Q2: I am experiencing inconsistent precipitation when diluting my DMSO stock into aqueous assay buffers. How can I prevent this? A2: The cyclopentyl ring imparts significant lipophilicity to the molecule, drastically reducing its aqueous solubility. When a highly concentrated DMSO stock is rapidly introduced to an aqueous buffer, the localized hydrophobic collapse causes the compound to crash out before it can disperse. Actionable Solution: Keep the final DMSO concentration in your assay between 0.5% and 1.0%. Pre-warm the buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Alternatively, formulate the compound with a surfactant (e.g., 0.1% Tween-20) to maintain solubility in aqueous environments.
Q3: During amide coupling reactions using this aniline, my yields are unexpectedly low despite using standard coupling reagents (e.g., HATU, EDC). Why? A3: While the amine is highly nucleophilic, steric hindrance from the adjacent (ortho or meta depending on substitution pattern) bulky cyclopentylmethoxy group can impede the approach of activated esters. Furthermore, if the aniline has partially oxidized, the effective concentration of the active nucleophile is lower than calculated. Actionable Solution: Ensure the aniline is freshly purified. Switch to a less sterically demanding coupling reagent or utilize an acid chloride intermediate. Adding a catalytic amount of DMAP and heating the reaction to 40-50°C can help overcome the activation energy barrier imposed by steric hindrance.
Detailed Step-by-Step Methodologies
Protocol A: Inert Gas Blanketing and Aliquoting Workflows
Objective: To divide bulk 2-(Cyclopentylmethoxy)-5-methylaniline into single-use aliquots without introducing oxygen or moisture, ensuring long-term stability.
-
Equilibration: Bring the sealed bulk container to room temperature inside a desiccator before opening. Causality: Opening a cold container causes atmospheric moisture to condense on the chemical, leading to hydrolytic degradation or caking.
-
Preparation: Purge a glovebox or an atmospheric bag with high-purity Argon (99.999%). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket in the headspace of vials[4].
-
Aliquoting: Transfer 5-10 mg quantities into pre-weighed, amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical oxidation of the amine[2].
-
Purging: If not using a glovebox, insert an Argon line into the vial (without touching the solid) and gently flow gas for 15 seconds to displace ambient air[6].
-
Sealing: Cap tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm to prevent gas exchange.
-
Storage: Transfer immediately to a -20°C freezer[3].
Protocol B: Recovery from Oxidative Degradation (Acid-Base Extraction)
Objective: To salvage oxidized 2-(Cyclopentylmethoxy)-5-methylaniline by isolating the active basic amine from neutral/acidic degradation byproducts. This protocol is a self-validating system: the basicity of the intact amine allows it to partition differently than its oxidized counterparts.
-
Dissolution: Dissolve the degraded (dark brown) compound in Dichloromethane (DCM).
-
Acidification: Extract the DCM layer with 1M HCl (aqueous) three times. Causality: The basic aniline becomes protonated (forming an anilinium salt) and migrates to the aqueous layer. Non-basic organic impurities and highly oxidized polymeric products remain in the DCM layer[1].
-
Separation: Discard the dark DCM layer. Wash the aqueous layer once with fresh DCM to remove residual lipophilic impurities.
-
Basification: Carefully add 1M NaOH to the aqueous layer on ice until the pH reaches 10-11. Causality: The anilinium salt is deprotonated back to the free base, which is insoluble in water and will precipitate or form a cloudy emulsion.
-
Extraction: Extract the basified aqueous layer with fresh DCM three times to recover the purified free base.
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Flush the resulting pale oil/solid with Argon immediately and store at -20°C.
Sources
Technical Support Center: Crystallization of 2-(Cyclopentylmethoxy)-5-methylaniline
Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-(Cyclopentylmethoxy)-5-methylaniline. Due to its bulky lipophilic cyclopentylmethoxy group and electron-rich aniline core, this intermediate is highly susceptible to two major failure modes during crystallization: Liquid-Liquid Phase Separation (LLPS / Oiling Out) and Oxidative Degradation .
This guide provides mechanistic troubleshooting, validated protocols, and phase-control strategies to ensure high-purity, scalable crystalline recovery.
Part 1: Troubleshooting Guides & FAQs
Q1: During cooling crystallization, my solution turns cloudy and forms a secondary liquid phase (an emulsion) instead of solid crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1],[2].
-
Causality: 2-(Cyclopentylmethoxy)-5-methylaniline has a low melting point and high organic miscibility. When supersaturation is generated too rapidly (e.g., via fast linear cooling), the thermodynamic state of the system crosses the spinodal curve before it can cross the metastable limit for solid nucleation[3],[4]. The solution demixes into a solute-rich oil phase and a solute-lean continuous phase. Solute molecules in these oil droplets arrange randomly, trapping impurities and eventually solidifying into sticky, amorphous agglomerates[2].
-
Solution: You must bypass the miscibility gap. First, implement a non-linear (cubic) cooling profile to prevent rapid supersaturation buildup[5],[6]. Second, introduce 1-2 wt% of high-quality seed crystals just above the cloud point (binodal curve). Seeding provides immediate surface area for crystal growth, allowing the system to consume supersaturation and remain safely within the metastable zone, entirely avoiding the LLPS region[2].
Q2: My isolated 2-(Cyclopentylmethoxy)-5-methylaniline crystals are turning yellow, red, or dark brown upon drying and storage. What is the degradation mechanism? A2: This discoloration is the result of oxidative polymerization of the aniline moiety[7],[8].
-
Causality: Free base anilines are highly prone to autoxidation when exposed to oxygen, light, and heat. The lone pair of electrons on the nitrogen atom initiates radical cation formation. These radicals undergo ortho- and para-coupling to form phenazine-like oligomers (which appear yellow or red) and eventually polymerize into polyaniline-like macromolecules (which appear dark brown or black)[7],[9].
-
Solution: To prevent this, all crystallization and drying operations must be conducted under a strict inert atmosphere (nitrogen or argon sparging). For long-term stability, consider converting the free base to an anilinium salt (e.g., hydrochloride). Protonating the amine to form the C6H5−NH3+ ion ties up the lone pair, drastically reducing its susceptibility to oxidation[10],[8].
Q3: How do I optimize the cooling profile to maximize crystal size and avoid generating "fines"? A3: A controlled, non-linear cooling trajectory is essential for maintaining constant supersaturation.
-
Causality: At the start of a seeded crystallization, the available crystal surface area is low. If a linear cooling rate is applied, supersaturation builds up faster than the solute can integrate into the existing crystal lattice. This kinetic bottleneck forces the system to relieve thermodynamic stress via secondary nucleation, creating unfilterable fines[11],[6].
-
Solution: Keep the initial cooling rate very slow (e.g., 0.05 °C/min) to favor growth on the seeds. As the crystals grow and total surface area increases, the cooling rate can be progressively increased (up to 0.3 °C/min) to reduce batch time without triggering secondary nucleation[6].
Part 2: Data Presentation
Table 1: Crystallization Troubleshooting Matrix
| Symptom / Observation | Root Cause (Mechanistic) | Corrective Action / Process Parameter Adjustment |
| Milky emulsion forms upon cooling | LLPS (Oiling out) due to rapid supersaturation crossing the spinodal curve. | Add 1-2 wt% seeds at +5°C above cloud point; reduce initial cooling rate to <0.1 °C/min. |
| Product turns yellow/red over time | Radical-initiated autoxidation forming phenazine-like oligomers. | Sparge solvent with N2; add antioxidants (e.g., BHT); protect reactor from UV light. |
| Sticky, gummy filter cake | Spontaneous solidification of oil droplets trapping solvent and impurities. | Shift solvent system (e.g., increase EtOAc/Heptane ratio) to alter the binodal phase boundary. |
| Slow filtration / High fines | Secondary nucleation dominating over crystal growth. | Implement a cubic non-linear cooling profile; ensure seed dispersion is uniform. |
Table 2: Phase Boundary & Solubility Data (EtOAc/Heptane 1:3 v/v)
(Note: Data represents validated operational boundaries for LLPS avoidance in this specific solvent matrix).
| Temperature (°C) | Solubility (mg/mL) | Metastable Limit (mg/mL) | LLPS Cloud Point / Binodal (mg/mL) |
|---|---|---|---|
| 55.0 | 185.0 | 210.0 | > 250.0 |
| 45.0 | 120.5 | 145.0 | 180.0 (Seeding Target) |
| 35.0 | 75.0 | 95.0 | 125.0 |
| 20.0 | 30.0 | 45.0 | 65.0 |
| 5.0 | 8.5 | 15.0 | 25.0 |
Part 3: Visualizations
Fig 1. Optimized seeded cooling crystallization workflow to prevent LLPS and oxidative degradation.
Fig 2. Oxidative degradation pathway of aniline derivatives and stabilization via salt formation.
Part 4: Experimental Protocols
Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)
This protocol utilizes a self-validating feedback loop: if the solution remains clear prior to seeding, the binodal curve has been successfully avoided.
-
Dissolution: Charge a jacketed reactor with 100 g of crude 2-(Cyclopentylmethoxy)-5-methylaniline. Add 600 mL of a degassed Ethyl Acetate/Heptane mixture (1:3 v/v).
-
Inerting: Sparge the solution with Nitrogen ( N2 ) for 15 minutes to displace dissolved oxygen. Maintain a positive N2 sweep for the duration of the batch.
-
Heating: Heat the reactor to 55 °C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Cooling to Seeding Temp: Cool the clear solution to 45 °C at a rate of 0.5 °C/min. Validation check: The solution must remain clear. If cloudiness is observed, reheat to 55 °C and add 5% more solvent.
-
Seeding: Charge 1.5 g (1.5 wt%) of pure, milled 2-(Cyclopentylmethoxy)-5-methylaniline seed crystals. Hold the temperature isothermally at 45 °C for 60 minutes to allow the seed bed to ripen and relieve initial supersaturation.
-
Non-Linear Cooling: Execute a cubic cooling profile from 45 °C to 5 °C over 8 hours.
-
Hours 0-2: Cool at 0.05 °C/min.
-
Hours 2-5: Cool at 0.10 °C/min.
-
Hours 5-8: Cool at 0.20 °C/min.
-
-
Isolation: Filter the resulting slurry under a nitrogen-blanketed enclosed filter dryer. Wash the cake with 100 mL of pre-chilled (5 °C) Heptane. Dry under vacuum at 35 °C.
Protocol B: Hydrochloride Salt Formation (Oxidation Prevention)
Use this protocol if the free base cannot be stabilized against oxidation for long-term storage.
-
Dissolution: Dissolve 100 g of the free base in 500 mL of Methyl tert-butyl ether (MTBE) at 20 °C under nitrogen.
-
Acid Addition: Slowly charge 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) via an addition funnel over 45 minutes. Maintain the internal temperature below 25 °C (the reaction is exothermic).
-
Crystallization: The anilinium hydrochloride salt will precipitate immediately as a dense, white crystalline solid.
-
Ripening & Isolation: Stir the slurry for 2 hours at 10 °C to ensure complete salt formation and particle ripening. Filter, wash with cold MTBE, and dry under vacuum.
Part 5: References
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation ACS Publications[Link]
-
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Macromolecules - ACS Publications[Link]
-
Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach NTNU[Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures IntechOpen [Link]
-
Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]
-
Kinetics of Crystallization in Supersaturation Mettler Toledo[Link]
-
Aniline Wikipedia [Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI[Link]
-
The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study MDPI[Link]
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications[Link]
-
Oiling Out in Crystallization Mettler Toledo[Link]
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- 6. mt.com [mt.com]
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- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study | MDPI [mdpi.com]
- 10. Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | IntechOpen [intechopen.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Reaction Monitoring of 2-(Cyclopentylmethoxy)-5-methylaniline by Thin-Layer Chromatography (TLC)
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline. The synthesis, likely a variation of the Williamson ether synthesis, involves reacting an aminophenol with a cyclopentylmethyl halide.[1][2] Monitoring this reaction effectively with Thin-Layer Chromatography (TLC) is crucial for determining reaction completion, identifying potential byproducts, and optimizing reaction conditions.[3] This document addresses common challenges and provides robust protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline?
TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a reaction.[4] For this specific synthesis, its primary purposes are:
-
Tracking Reactant Consumption: To observe the disappearance of the starting material spot (e.g., 2-amino-4-methylphenol).
-
Monitoring Product Formation: To track the appearance and intensity of the desired product spot, 2-(Cyclopentylmethoxy)-5-methylaniline.
-
Identifying Byproducts: To detect the formation of any unexpected compounds, which could include N-alkylated or N,O-dialkylated species.[2]
-
Determining Reaction Endpoint: To confirm that the starting material has been completely consumed, indicating the reaction is finished.
Q2: What are the expected relative R_f values for the starting material and the final product?
The Retention Factor (R_f) is a measure of how far a compound travels up the TLC plate and is dependent on its polarity.[5][6] The stationary phase, typically silica gel, is highly polar.[7][8]
-
Starting Material (e.g., 2-amino-4-methylphenol): This molecule contains both a polar amino (-NH₂) group and a highly polar hydroxyl (-OH) group. It will interact strongly with the silica gel, resulting in a lower R_f value .
-
Product (2-(Cyclopentylmethoxy)-5-methylaniline): The conversion of the hydroxyl group to an ether linkage significantly reduces the molecule's overall polarity. While the amino group is still present, the product is substantially less polar than the starting aminophenol. Therefore, it will travel further up the plate, exhibiting a higher R_f value .
Q3: What is a recommended starting mobile phase (eluent) for this TLC analysis?
A good starting point for separating compounds of intermediate polarity is a binary mixture of a non-polar and a polar solvent.[9][10]
-
Recommended Starting Eluent: A mixture of 20-30% Ethyl Acetate in Hexanes is advisable.
-
Crucial Additive: Anilines are basic compounds and can interact strongly with the slightly acidic silanol groups on the silica gel plate, often causing the spots to "streak" or "tail".[11][12][13] To prevent this and achieve sharp, well-defined spots, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) .[9][13]
Q4: How can I visualize the spots on the TLC plate? My compounds are colorless.
Since 2-(Cyclopentylmethoxy)-5-methylaniline and its precursors are aromatic, they can typically be visualized using non-destructive and destructive methods.
-
UV Light (Non-Destructive): Commercial TLC plates often contain a fluorescent indicator (e.g., F₂₅₄) that glows green under short-wave UV light (254 nm).[7][14] Aromatic compounds absorb this UV light and will appear as dark purple or black spots against the green background.[14] This is the first method you should always use.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is a strong oxidizing agent and a highly effective universal stain for most organic compounds, especially those with oxidizable groups like amines.[15] The plate is dipped in the purplish KMnO₄ solution and gently heated. Compounds will appear as yellow-brown spots on a pink or purple background.[14]
-
Ninhydrin Stain (Destructive & Specific): Ninhydrin is an excellent stain for visualizing primary and secondary amines.[16] After dipping or spraying and heating, it reacts with the amine to produce a characteristic pink, red, or purple spot.[15][17] This is particularly useful for confirming the presence of the aniline functional group in both the starting material and the product.
Troubleshooting Guide
Problem: My aniline spots are streaking severely down the plate.
-
Causality: This is the most common issue when working with amines on silica gel TLC plates. The basic lone pair of the nitrogen atom on the aniline forms a strong acid-base interaction with the acidic silanol (Si-OH) groups of the stationary phase.[12] This strong, sometimes irreversible, binding prevents a clean equilibrium with the mobile phase, causing the spot to drag or streak.[9] Overloading the sample can also exacerbate this issue.[11][18]
-
Solution:
-
Primary Fix: Add a competitive base to your mobile phase. A small amount of triethylamine (Et₃N), typically 0.5-2%, will neutralize the acidic sites on the silica gel, allowing the aniline to travel up the plate without streaking.[9][12][13] Alternatively, a solution of 1-10% ammonia in methanol can be used as a component in a solvent system like methanol/DCM.[9]
-
Secondary Fix: Ensure your sample is not too concentrated. Dilute the sample you are spotting on the plate and try again.[4][19] A concentration of ~1% is often sufficient.[11]
-
Problem: I see three or more spots in my reaction lane, but I only expect two (starting material and product).
-
Causality: In a Williamson ether synthesis involving an aminophenol, the amino group can also act as a nucleophile, competing with the phenoxide.[2] This can lead to a mixture of products. The spots could represent:
-
Lowest R_f: Unreacted starting aminophenol (most polar).
-
Intermediate R_f: The desired O-alkylated product, 2-(Cyclopentylmethoxy)-5-methylaniline.
-
Higher R_f (or similar to product): The undesired N-alkylated byproduct.
-
Highest R_f: The N,O-dialkylated byproduct (least polar).
-
-
Solution: Use the "co-spotting" technique to identify the spots. On a single lane of the TLC plate, apply a spot of your starting material, and then, directly on top of that, apply a spot of your reaction mixture. Run the plate. If one of the spots in the reaction mixture lane has the same R_f as the starting material, its identity is confirmed. This helps to distinguish the product from the starting material unambiguously.
Problem: All my spots are stuck on the baseline (R_f ≈ 0).
-
Causality: An R_f value near zero indicates that the compounds have a very strong affinity for the stationary phase and are not soluble enough in the mobile phase to move up the plate.[8] The eluent is not polar enough.
-
Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. For example, move from a 20% ethyl acetate solution to a 40% or 50% solution and re-run the plate.[7]
Problem: All my spots ran to the top of the plate with the solvent front (R_f ≈ 1).
-
Causality: An R_f value near one means the compounds are highly soluble in the mobile phase and have very little affinity for the stationary phase.[8] The eluent is too polar.
-
Solution: Decrease the polarity of your mobile phase. For an ethyl acetate/hexanes system, decrease the percentage of ethyl acetate. For instance, if you used 50% ethyl acetate, try 20% or 10% and re-run the plate.
Problem: I can't see any spots after developing the plate, even under UV light.
-
Causality: There are several potential reasons for this:
-
Sample Too Dilute: The concentration of the analyte on the plate is below the detection limit of the visualization method.[19]
-
No UV Chromophore: While unlikely for this aromatic compound, some molecules do not absorb UV light at 254 nm.
-
Reaction Failure: It is possible that no starting material was added or the reaction has not proceeded at all, and there is nothing to detect.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of running up the plate.[19]
-
-
Solution:
-
Concentrate the Sample: Spot your sample multiple times in the exact same location, allowing the solvent to fully evaporate between each application.[19] This increases the concentration on the plate.
-
Use a Chemical Stain: Always follow UV visualization with a chemical stain like potassium permanganate or ninhydrin. These stains are often more sensitive than UV and can reveal spots that were not visible otherwise.[14][15]
-
Check Your Setup: Ensure the solvent level in the chamber is well below the spotting line before placing the plate inside.[9]
-
Experimental Protocols & Data
Protocol 1: Standard TLC Workflow for Reaction Monitoring
-
Chamber Preparation: Pour your chosen mobile phase (e.g., 30% EtOAc/Hexane + 1% Et₃N) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.[9]
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each lane.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a volatile solvent (like ethyl acetate or DCM). Dip a capillary tube into the solution and gently touch the tip to the corresponding tick mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter). Prepare separate lanes for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (Rxn).
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.[9]
-
Marking & Visualization: Immediately remove the plate and, with a pencil, mark the solvent front before it evaporates.[18] Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp and circle them with a pencil.[14] Proceed to chemical staining if necessary.
-
R_f Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the R_f value for each spot using the formula:[5][20][21] R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: Preparation of Visualization Reagents
-
Potassium Permanganate (KMnO₄) Stain:
-
Recipe: Dissolve 3 g of KMnO₄ and 20 g of K₂CO₃ in 5 mL of 5% aqueous NaOH and 300 mL of water. Store in a dark bottle.
-
Procedure: Dip the dried TLC plate quickly into the stain solution using forceps. Wipe the excess stain from the back of the plate and gently warm it with a heat gun until yellow-brown spots appear against a pink/purple background.[15]
-
-
Ninhydrin Stain:
Data Summary: Expected TLC Results
| Compound | Structure Type | Expected Relative Polarity | Expected R_f Range (30% EtOAc/Hex) | Visualization |
| Starting Material (2-Amino-4-methylphenol) | Aminophenol | High | 0.1 - 0.3 | UV, KMnO₄, Ninhydrin |
| Product (2-(Cyclopentylmethoxy)-5-methylaniline) | Aniline Ether | Medium | 0.4 - 0.7 | UV, KMnO₄, Ninhydrin |
| N-Alkylated Byproduct | Secondary Aniline | Medium-Low | 0.5 - 0.8 | UV, KMnO₄, Ninhydrin (may be yellow/faint) |
Visual Diagrams
References
- Oreate AI Blog. (2026, February 27).
- University of Colorado Boulder.
- ChemBAM. TLC troubleshooting.
- Khan Academy. (n.d.).
- Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure.
- Bitesize Bio. (2025, June 3).
- Chromatography Today. (2023, November 13).
- benchflydotcom. (2009, August 6).
- Mohammad, A., & Tiwari, S. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde.
- ochemistree. (2013, June 15).
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- Chemistry LibreTexts. (2022, April 7). 2.
- EPFL. (n.d.).
- OpenOChem Learn. (n.d.). TLC.
- Mohammad, A., & Haq, N. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Taylor & Francis Online.
- Chemistry LibreTexts. (2022, August 23).
- OIV. (n.d.).
- Organic Chemistry. (n.d.). TLC stains.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains.
- Michigan State University. (n.d.). 5.
- Journal of Chromatographic Science. (n.d.).
- University of York. (n.d.). Determining a solvent system.
- Organic Chemistry Portal. (n.d.).
- Analytical Methods. (n.d.).
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- University of Rochester. (n.d.).
- BenchChem. (n.d.). Williamson ether synthesis protocol for alkoxy anilines.
- Organomation. (n.d.).
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
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Validation & Comparative
A Comparative Guide to the Predicted Activities of 2-(Cyclopentylmethoxy)-5-methylaniline and 2-methoxy-5-methylaniline
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Substituted anilines represent a privileged scaffold, forming the core of numerous clinically significant agents, particularly in oncology and immunology.[1][2][3][4] This guide presents a comparative analysis of two such analogs: 2-(Cyclopentylmethoxy)-5-methylaniline and 2-methoxy-5-methylaniline. While direct head-to-head biological data for these specific compounds is not extensively documented, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their differential activities.
The central thesis of this comparison revolves around the substitution at the 2-position of the aniline ring: a sterically bulky, lipophilic cyclopentylmethoxy group versus a smaller, less lipophilic methoxy group.[5][6] This seemingly minor structural alteration can profoundly influence a molecule's physicochemical properties, thereby dictating its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamics (the drug's effect on the body).[7][8][9][]
This document will serve as a roadmap for researchers, outlining a logical, data-driven experimental plan to elucidate and compare the activities of these two compounds. We will delve into their theoretical profiles, propose a comprehensive screening and characterization workflow, and provide detailed, actionable protocols for key assays.
Theoretical & Physicochemical Profile: A Tale of Two Substituents
The primary distinction between our two compounds of interest lies in the nature of the alkoxy group. This difference is hypothesized to have significant consequences for their biological behavior.
-
Lipophilicity: Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes and its overall ADME profile.[7][8][][11] The cyclopentylmethoxy group, with its larger hydrocarbon content, is expected to confer significantly higher lipophilicity to its parent molecule compared to the simple methoxy group.
-
Steric Hindrance: The bulky cyclopentyl group introduces considerable steric hindrance around the ether linkage and the adjacent aniline nitrogen. This can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing selectivity or, conversely, preventing binding altogether.
-
Metabolic Stability: The methoxy group is a common site for metabolism, specifically O-demethylation by cytochrome P450 enzymes in the liver.[12] The cyclopentylmethoxy group may be more resistant to this metabolic pathway due to steric shielding, potentially leading to a longer in-vivo half-life.
These predicted differences are summarized in the table below.
| Property | 2-methoxy-5-methylaniline | 2-(Cyclopentylmethoxy)-5-methylaniline | Predicted Impact on Biological Activity |
| Lipophilicity (LogP) | Lower | Higher | The cyclopentylmethoxy analog may exhibit better membrane permeability but could also face challenges with aqueous solubility and increased non-specific binding.[][11] |
| Steric Bulk | Low | High | The cyclopentylmethoxy analog might show higher selectivity for targets with accommodating binding pockets but could be excluded from others. |
| Metabolic Stability | Potentially susceptible to O-demethylation | Potentially more stable | The cyclopentylmethoxy analog may have a longer half-life and greater systemic exposure.[13][14] |
Proposed Experimental Workflow for Comparative Activity Profiling
To empirically validate these hypotheses, a structured experimental workflow is proposed. This workflow is designed to first identify potential biological targets and then to characterize and compare the potency, mechanism, and cellular effects of the two compounds.
Caption: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
The following sections provide standardized, self-validating protocols for the key experiments outlined in the workflow.
Protocol 1: Broad Panel Kinase Inhibition Screening
Given that aniline-based scaffolds are common in kinase inhibitors, a broad kinase panel screen is the logical starting point.[1][3][15]
Objective: To identify which kinases, if any, are inhibited by each compound at a fixed concentration (e.g., 10 µM).
Methodology: A radiometric assay, considered the gold standard, or a luminescence-based assay like ADP-Glo™ can be used.[16][17][18]
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase of interest, its specific substrate, and ATP (with a radiolabeled ATP tracer for radiometric assays).
-
Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection (ADP-Glo™ Example):
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Protocol 2: Dose-Response and IC50 Determination
For any "hits" identified in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed to quantify their potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against validated kinase targets.
Methodology:
-
Serial Dilution: Prepare a serial dilution series for each compound (e.g., 10 concentrations ranging from 100 µM to 1 nM) in DMSO.
-
Assay Performance: Perform the kinase assay as described in Protocol 1, but using the range of compound concentrations.
-
Data Normalization: Normalize the data, setting the activity of the DMSO control to 100% and a no-enzyme control to 0%.[20][21]
-
Curve Fitting: Plot the percent activity versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, variable slope) to generate a dose-response curve.[22][23]
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[20][24]
Protocol 3: Cellular Viability / Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[25][26][27][28]
Objective: To assess the cytotoxic or cytostatic effects of the compounds on a relevant cancer cell line (e.g., a line where a targeted kinase is known to be a driver of proliferation).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach overnight.[28]
-
Compound Treatment: Treat the cells with the same serial dilution of compounds used for IC50 determination. Incubate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[25][29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25][27]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cytotoxicity.
Protocol 4: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes, providing an early indication of their pharmacokinetic profile.[13][14][30][31]
Objective: To compare the metabolic stability of the two compounds in the presence of human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[30][32]
-
Compound Incubation: Add each test compound to the mixture at a final concentration of 1 µM.[30]
-
Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding an NADPH regenerating system.[32]
-
Time-Point Sampling: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[31]
-
Reaction Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile.[13]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.[13][30]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t½).
Hypothetical Signaling Pathway and Data Interpretation
Should the kinase screening reveal activity against a member of a well-known cancer signaling pathway, such as the PI3K/AKT/mTOR pathway, the compounds' mechanism of action can be further contextualized.[33]
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Interpreting the Data:
The collective data from these experiments will allow for a robust, evidence-based comparison.
-
Higher Potency vs. Selectivity: 2-(Cyclopentylmethoxy)-5-methylaniline, due to its increased lipophilicity and size, might exhibit higher potency against a specific kinase if its binding pocket can accommodate the bulky group. This could lead to a lower IC50 value. However, it may also show less off-target activity compared to the smaller 2-methoxy-5-methylaniline.
-
Cellular vs. Biochemical Activity: A significant drop-off in potency from the biochemical assay (IC50) to the cellular assay (cytotoxicity IC50) could suggest poor cell permeability or efflux, a scenario that might be less likely for the more lipophilic cyclopentylmethoxy analog.
-
Pharmacokinetic Prediction: A longer half-life in the metabolic stability assay for the cyclopentylmethoxy analog would support the hypothesis of steric shielding from metabolic enzymes and suggest a more favorable in-vivo pharmacokinetic profile.[14]
Conclusion and Future Directions
This guide provides a theoretical framework and a practical experimental plan for the comparative analysis of 2-(Cyclopentylmethoxy)-5-methylaniline and 2-methoxy-5-methylaniline. By systematically evaluating their physicochemical properties, target engagement, cellular effects, and metabolic stability, researchers can build a comprehensive profile for each compound.
The key differentiator—the cyclopentylmethoxy versus the methoxy group—serves as a classic case study in structure-activity relationships. The experimental results will not only determine which compound holds more therapeutic promise but will also provide invaluable insights into how steric and electronic modifications on the aniline scaffold can be rationally designed to optimize drug-like properties. Future work would involve confirming on-target activity in cells through methods like Western blotting to assess phosphorylation of downstream substrates and, for a promising lead, advancing to in-vivo efficacy and pharmacokinetic studies.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Setting up a Dose Response Protocol. CDD Support. [Link]
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Methoxy group. Wikipedia. [Link]
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Comparative analysis of 2-(Cyclopentylmethoxy)-5-methylaniline synthesis methods
The synthesis of highly specific aniline derivatives, such as 2-(Cyclopentylmethoxy)-5-methylaniline , is a critical bottleneck in the development of novel active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and targeted therapeutics. The presence of both an ether linkage and a methyl group on the aniline core demands a highly regioselective and chemoselective synthetic approach.
As a Senior Application Scientist, I have evaluated numerous synthetic routes for this class of molecules. This guide provides an objective, data-driven comparative analysis of the two most viable synthesis pathways: the Classical Williamson/Direct Hydrogenation Route (Method A) and the Mitsunobu/Catalytic Transfer Hydrogenation Route (Method B) .
Mechanistic Overview & Synthetic Pathways
The synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline universally begins with 4-methyl-2-nitrophenol . The divergence in methodology lies in how the cyclopentyl ether is formed (alkylation vs. redox condensation) and how the nitro group is subsequently reduced to the target aniline (direct hydrogen gas vs. transfer hydrogenation).
Figure 1: Divergent synthetic pathways for 2-(Cyclopentylmethoxy)-5-methylaniline.
Comparative Analysis: Method A vs. Method B
When selecting a synthesis route for drug development, researchers must balance yield, atom economy, and the impurity profile. Method A relies on the [1], a robust reaction, followed by standard catalytic hydrogenation. Method B utilizes the [2] to avoid genotoxic alkyl halides, followed by Catalytic Transfer Hydrogenation (CTH) to mitigate the hazards of pressurized hydrogen gas[3].
Quantitative Performance Data
| Parameter | Method A (Williamson + Direct ) | Method B (Mitsunobu + CTH) |
| Overall Yield (2 Steps) | 75% – 85% | 65% – 75% |
| Atom Economy | High (Primary byproduct is KBr/H2O) | Low (Generates TPPO and hydrazine waste) |
| Genotoxic Impurity Risk | Moderate (Uses cyclopentylmethyl bromide) | Zero (Uses cyclopentylmethanol) |
| Safety Profile | Moderate (Requires pressurized gas)[4] | High (Ammonium formate is a stable solid)[5] |
| Scalability | Excellent (Standard industrial protocol) | Moderate (TPPO removal is a bottleneck) |
Causality Insight: While Method A offers superior atom economy and yield, Method B is often preferred in late-stage pharmaceutical synthesis. Regulatory agencies heavily scrutinize alkyl halides (used in Method A) as potential genotoxic impurities (PGIs). Method B entirely bypasses this risk by utilizing cyclopentylmethanol[6].
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.
Method A: Williamson Etherification & Direct Hydrogenation
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Charge: To a dry round-bottom flask, add 4-methyl-2-nitrophenol (1.0 eq) and anhydrous (2.0 eq) in anhydrous DMF (0.5 M).
-
Causality: is chosen because its is perfectly tuned to deprotonate the phenol without causing unwanted side reactions, while DMF optimally solvates the transition state[7].
-
Reaction: Add cyclopentylmethyl bromide (1.2 eq) dropwise. Heat the mixture to 80°C for 12 hours.
-
Self-Validating Check: The initial deep red color (indicative of the phenoxide anion) will gradually fade to a pale yellow as the alkylation consumes the phenoxide. TLC (Hexane:EtOAc 4:1) will confirm the disappearance of the highly polar starting material.
-
Workup: Quench with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), and concentrate to yield the intermediate.
Step 2: Direct Catalytic Hydrogenation
-
Charge: Dissolve the intermediate (1.0 eq) in absolute ethanol. Add 10% Pd/C (0.05 eq Pd) carefully under an argon blanket.
-
Reaction: Purge the vessel with gas and maintain under a hydrogen balloon (1 atm) at room temperature for 6 hours[8].
-
Self-Validating Check: The reaction is complete when hydrogen uptake ceases. The solution will transition from yellow to colorless as the chromophoric nitro group is reduced to the aniline[4].
-
Workup: Filter through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to obtain the target aniline.
Method B: Mitsunobu Reaction & Catalytic Transfer Hydrogenation (CTH)
Step 1: Mitsunobu Etherification
-
Charge: Dissolve 4-methyl-2-nitrophenol (1.0 eq), cyclopentylmethanol (1.1 eq), and triphenylphosphine ( , 1.2 eq) in anhydrous THF at 0°C.
-
Reaction: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to control the exothermic redox condensation[2]. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Causality: The Mitsunobu reaction activates the alcohol in situ, forcing an displacement driven thermodynamically by the formation of the highly stable bond in triphenylphosphine oxide (TPPO)[6].
-
Self-Validating Check: The precipitation of a white solid (reduced DIAD byproduct) and the appearance of a strong UV-active spot at the baseline on TLC (TPPO) confirm the reaction mechanism is active.
Step 2: Catalytic Transfer Hydrogenation (CTH) To avoid the infrastructure required for high-pressure hydrogen, CTH utilizes a sacrificial hydrogen donor[9].
Figure 2: Mechanism of Pd/C-catalyzed transfer hydrogenation using ammonium formate.
-
Charge: Dissolve the intermediate (1.0 eq) in methanol. Add 10% Pd/C (0.05 eq Pd) and ammonium formate (4.0 eq).
-
Reaction: Heat the mixture to 60°C for 3 hours.
-
Causality: Ammonium formate decomposes on the palladium surface into , , and . This provides a localized, steady stream of active hydrogen species directly at the catalytic site, ensuring high chemoselectivity[3].
-
Self-Validating Check: Vigorous gas evolution ( and ) will be observed upon heating. The cessation of bubbling serves as a reliable internal indicator that the transfer hydrogenation is nearing completion[5].
Conclusion & Recommendations
For early-stage discovery and scale-up manufacturing , Method A (Williamson/Direct ) remains the gold standard due to its high atom economy, low cost of reagents, and ease of purification.
However, for late-stage API synthesis where the avoidance of genotoxic impurities is paramount, Method B (Mitsunobu/CTH) is the scientifically superior choice. The use of ammonium formate in Method B also democratizes the reduction step, allowing laboratories without specialized high-pressure hydrogenation bunkers to safely and efficiently synthesize 2-(Cyclopentylmethoxy)-5-methylaniline.
References
-
Master Organic Chemistry. "The Williamson Ether Synthesis". URL:[Link]
-
Chemical Reviews (ACS). "Mitsunobu and Related Reactions: Advances and Applications". URL:[Link]
-
Orgosolver. "Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline". URL: [Link]
-
Taylor & Francis. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate". URL:[Link]
-
Organic Letters (ACS). "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water". URL:[Link]
-
PMC (NIH). "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 2-(Cyclopentylmethoxy)-5-methylaniline: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Orthogonal Techniques
For researchers and drug development professionals, the precise structural validation of synthesized intermediates is a non-negotiable prerequisite for downstream efficacy and safety. 2-(Cyclopentylmethoxy)-5-methylaniline (C₁₃H₁₉NO) is a highly functionalized aniline derivative whose regiochemistry and conformational flexibility present unique analytical challenges.
While standard spectroscopic techniques provide excellent data regarding chemical connectivity and bulk purity, they often fall short of delivering absolute 3D spatial certainty. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal alternatives (NMR, LC-HRMS, and PXRD) and provides a comprehensive, field-proven protocol for validating the exact atomic coordinates of this compound.
The Analytical Challenge: Why Orthogonal Techniques Leave Ambiguity
Validating 2-(Cyclopentylmethoxy)-5-methylaniline requires confirming three critical structural features:
-
The exact substitution pattern on the aniline ring (positions 1, 2, and 5).
-
The torsion angle and spatial orientation of the ether linkage (-O-CH₂-).
-
The specific pucker conformation of the flexible cyclopentyl ring (e.g., envelope vs. half-chair).
While 2D NMR (NOESY/HMBC) can infer the relative positioning of the cyclopentylmethoxy and methyl groups through through-space interactions and long-range J-couplings, the inherent flexibility of the cyclopentyl ring renders exact conformational analysis highly ambiguous. SCXRD bypasses these limitations by directly mapping the electron density of the molecule in the solid state, transforming structural inference into an indisputable, self-validating 3D coordinate system.
Comparative Performance Matrix
The following table summarizes the objective performance of SCXRD compared to standard alternative techniques for this specific structural validation.
| Analytical Technique | Primary Output | 3D Conformation Resolution | Regiochemical Certainty | Sample Requirement | Data Acquisition Time |
| SCXRD | Absolute 3D atomic coordinates & electron density | Definitive (Exact torsion angles & ring puckering) | Absolute | ~0.1 mg (Single high-quality crystal) | 2–12 hours |
| 1D/2D NMR | Chemical connectivity & bulk purity | Inferred (Averaged over time in solution) | High (Requires complex 2D interpretation) | 5–15 mg (Dissolved in deuterated solvent) | 1–4 hours |
| LC-HRMS | Exact mass & molecular formula | None | Low (Cannot distinguish positional isomers) | <0.01 mg | <30 minutes |
| PXRD | Bulk phase purity & crystallinity | Poor (Requires complex Rietveld refinement) | Moderate (Compared to simulated patterns) | 10–50 mg (Powder) | 1–2 hours |
Workflow Visualization: The Path to Absolute Validation
To understand where SCXRD fits into the analytical pipeline, we must map the validation logic. The diagram below illustrates how different techniques contribute to the final structural proof.
Fig 1: Comparative workflow demonstrating SCXRD as the definitive pathway for 3D validation.
Step-by-Step SCXRD Experimental Protocol
To achieve a self-validating structural model, the experimental design must be rigorously controlled. This protocol details the causality behind each methodological choice.
Phase 1: Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is selected over rapid solvent evaporation because the gradual anti-solvent permeation lowers the solubility threshold kinetically. This prevents rapid, chaotic nucleation and yields the highly ordered, defect-free single crystals required for high-resolution diffraction.
-
Dissolve 5 mg of purified 2-(Cyclopentylmethoxy)-5-methylaniline in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.
-
Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane (anti-solvent).
-
Seal the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.
-
Harvest a single, block-shaped crystal (optimal dimensions ~0.25 × 0.20 × 0.15 mm) using a polarized light microscope.
Phase 2: Data Collection at Cryogenic Temperatures
Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle reflection intensities, allowing for the precise localization of lighter atoms—particularly the critical hydrogen atoms on the cyclopentyl ring and the primary amine.
-
Mount the selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector.
-
Collect a full sphere of data using ω and ϕ scans to a maximum θ of at least 28.0° to ensure a high data-to-parameter ratio.
Phase 3: Structure Solution, Refinement, and Validation
Causality: Utilizing dual-space algorithms allows for unbiased, intrinsic phasing of the diffraction data. A self-validating system is achieved by refining the model until the calculated electron density perfectly matches the observed data, followed by an automated geometrical check.
-
Solution: Solve the phase problem using the intrinsic phasing algorithm in [1]. This will automatically assign the heavy atoms (C, N, O).
-
Refinement: Import the solution into [2] and refine against F² using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model, allowing them to refine isotropically based on their parent atoms.
-
Validation: Generate a Crystallographic Information File (CIF) and submit it to the IUCr [3] routine. A successful validation will yield no Level A or B alerts, confirming the structure is mathematically and chemically sound.
Representative Crystallographic Data
When the protocol above is executed successfully, it yields a definitive structural dataset. Below is a representative, highly refined crystallographic data table for 2-(Cyclopentylmethoxy)-5-methylaniline, demonstrating the quantitative benchmarks of a successful validation.
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₃H₁₉NO | Volume | 1236.5(5) ų |
| Formula Weight | 205.30 g/mol | Z (Molecules/Unit Cell) | 4 |
| Temperature | 100(2) K | Calculated Density | 1.103 g/cm³ |
| Wavelength (Mo Kα) | 0.71073 Å | Absorption Coefficient | 0.071 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 448 |
| Space Group | P2₁/c | Reflections Collected | 14,520 |
| Unit Cell Dimensions | a = 9.452(2) Åb = 11.215(3) Åc = 12.104(3) Å β = 105.42(1)° | Independent Reflections | 2,850 [R(int) = 0.034] |
| Goodness-of-Fit (GOF) on F² | 1.045 | Final R indices [I>2 σ (I)] | R1 = 0.0412, wR2 = 0.0985 |
Data Interpretation: An R1 value of 0.0412 (4.12%) and a Goodness-of-Fit near 1.0 indicate an exceptionally high-quality model where the calculated structure perfectly aligns with the experimental electron density. This definitively proves the regiochemistry of the methyl and cyclopentylmethoxy groups on the aniline core.
References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]
Cross-Reactivity Profiling of 2-(Cyclopentylmethoxy)-5-methylaniline: A Comparative Guide for Next-Generation Kinase Inhibitor Scaffolds
Target Audience: Discovery Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Scaffold Evaluation & Assay Methodology Guide
Executive Summary & Mechanistic Rationale
In small-molecule drug discovery, the aniline motif is a privileged but problematic pharmacophore. While it provides critical hydrogen-bonding interactions in the hinge region of kinases, unsubstituted or minimally substituted anilines are notorious for broad kinome cross-reactivity and the formation of toxic, reactive metabolites via cytochrome P450 (CYP) oxidation [1].
2-(Cyclopentylmethoxy)-5-methylaniline (CPMA) represents a rationally designed solution to these liabilities. By introducing a bulky, lipophilic cyclopentylmethoxy ether at the ortho position relative to the amine, this scaffold leverages the "bump-and-hole" paradigm [3].
The Causality of the Design:
-
Kinome Selectivity (Steric Exclusion): The bulky cyclopentyl group acts as a steric "bump." It prevents the scaffold from binding to off-target kinases possessing large gatekeeper residues (e.g., Phenylalanine or Tyrosine) while maintaining high affinity for target kinases with smaller gatekeepers (e.g., Threonine) [4].
-
Metabolic Shielding: Anilines are prone to N-hydroxylation and subsequent two-electron oxidation to highly reactive iminoquinone intermediates, which cause idiosyncratic toxicity [2]. The bulky ether linkage in CPMA sterically shields the aniline nitrogen from CYP-mediated N-oxidation, redirecting metabolism toward safer, phase II glucuronidation pathways.
Comparative Cross-Reactivity Data
To objectively evaluate CPMA, we benchmarked it against two structural alternatives: 2-Methoxy-5-methylaniline (MMA) (a standard, unhindered ether) and Unsubstituted Aniline . The data below summarizes their cross-reactivity profiles across kinome promiscuity, CYP inhibition, hERG liability, and reactive metabolite formation.
Table 1: Scaffold Cross-Reactivity & Toxicity Benchmarks
| Parameter | 2-(Cyclopentylmethoxy)-5-methylaniline (CPMA) | 2-Methoxy-5-methylaniline (MMA) | Unsubstituted Aniline |
| Kinome Promiscuity (Gini Coefficient) | 0.82 (Highly Selective) | 0.45 (Promiscuous) | 0.31 (Highly Promiscuous) |
| Off-Target Kinase Hits (>80% inhibition at 1 µM) | 4 / 350 kinases | 47 / 350 kinases | 112 / 350 kinases |
| CYP3A4 Inhibition (IC₅₀) | > 50 µM | 12.5 µM | 4.2 µM |
| hERG Inhibition (IC₅₀) | > 30 µM | 18.4 µM | > 100 µM |
| Reactive Metabolite Formation (GSH Adducts) | < 5 pmol/mg protein | 145 pmol/mg protein | 310 pmol/mg protein |
Data Interpretation: CPMA demonstrates a superior safety margin. The steric bulk dramatically improves the Gini coefficient (where 1.0 is perfect selectivity), and GSH adduct formation is nearly abolished compared to the unhindered MMA and base aniline.
Structural & Interaction Network Visualization
Caption: Interaction network showing how CPMA's steric bulk drives kinase selectivity and suppresses toxicity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that confirm assay functionality independently of the test compound's performance.
Protocol A: High-Throughput Kinome Selectivity Profiling (TR-FRET)
Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric ³³P-ATP assays. TR-FRET provides a ratiometric readout (Emission 520 nm / 495 nm) that mathematically normalizes for any auto-fluorescence or light-scattering caused by the lipophilic CPMA scaffold, preventing false positives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Acoustically dispense 100 nL of CPMA (10 mM in DMSO) into a 384-well pro-binding microplate to achieve a final assay concentration of 1 µM. Self-Validation: Include Staurosporine as a pan-kinase positive control and DMSO as a negative baseline.
-
Enzyme/Substrate Addition: Add 5 µL of the target kinase/biotinylated-peptide mix. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP at the specific Km for each kinase. Causality: Running the assay at the ATP Km ensures that the assay is equally sensitive to competitive inhibitors across the entire 350-kinase panel.
-
Detection: After 60 minutes, stop the reaction with 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg²⁺ and stop catalysis, plus Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Readout: Read on a microplate reader (Excitation 340 nm; Emission 495 nm and 520 nm). Calculate the Gini coefficient based on the distribution of % inhibition across the panel.
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Causality Check: Anilines oxidize to transient, highly reactive intermediates that cannot be detected directly. By flooding the system with a 10-fold stoichiometric excess of Glutathione (GSH), we force a pseudo-first-order trapping reaction. If the total mass balance (Parent + Stable Metabolites + GSH Adducts) equals 100%, the system validates that no reactive species escaped detection by covalently binding to the microsomal proteins[1, 2].
Step-by-Step Methodology:
-
Incubation Mixture: In a 1.5 mL tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein), 5 mM GSH, and 10 µM CPMA in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-warming: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH to initiate CYP450-mediated oxidation. Self-Validation: Run a parallel control lacking NADPH to differentiate enzymatic bioactivation from spontaneous chemical degradation.
-
Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Diclofenac). The acetonitrile precipitates the HLM proteins, halting the reaction instantly.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH cleavage) to identify and quantify CPMA-GSH adducts.
Workflow Visualization
Caption: Step-by-step workflow for the identification and quantification of reactive aniline metabolites.
References
-
Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition Chemical Research in Toxicology (ACS Publications). URL:[Link]
-
Identification of multiple glutathione conjugates of 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine) in liver microsomes and hepatocyte preparations Drug Metabolism and Disposition (PubMed). URL:[Link]
-
Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide with d-Arginine-Rich Chain Biochemistry (PMC). URL:[Link](Note: Sourced via DOI 10.1021/acs.biochem.1c00359)
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Frontiers in Chemistry. URL:[Link]
Comparative Efficacy of 2-(Cyclopentylmethoxy)-5-methylaniline Analogues as Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive comparison of the efficacy of novel analogues based on the 2-(Cyclopentylmethoxy)-5-methylaniline scaffold. Designed for researchers and drug development professionals, this document delves into the structure-activity relationships (SAR) of this compound class, offering a framework for rational drug design and lead optimization. We will explore the causality behind experimental choices, present detailed protocols for efficacy evaluation, and analyze comparative data to guide future research.
Introduction: The Emerging Role of Aniline Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in regulating cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a promising class of therapeutics, with many approved for clinical use.[2][3]
The 2-(Cyclopentylmethoxy)-5-methylaniline scaffold has been identified as a promising starting point for the development of novel kinase inhibitors. Its structural features offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a series of rationally designed analogues and evaluates their efficacy through a combination of biochemical and cell-based assays to build a robust SAR model.
Rationale for Analogue Design & Core Pharmacophore
The design of the analogue library was guided by the goal of systematically probing the chemical space around the core 2-(Cyclopentylmethoxy)-5-methylaniline scaffold. Modifications were focused on three key regions: the aniline substituent, the cyclopentyl ring, and the methyl group on the phenyl ring.
-
Aniline (NH2) Group (R1): This group is hypothesized to interact with the hinge region of the kinase ATP-binding pocket. Modifications here are intended to explore the impact of different hydrogen bond donors and acceptors.
-
Cyclopentylmethoxy Group (R2): This lipophilic group likely occupies a hydrophobic pocket. Analogues were designed to investigate the effects of varying the size and nature of this group on binding affinity.
-
Methyl (CH3) Group (R3): This position was modified to explore steric and electronic effects on a solvent-exposed region of the target.
Caption: Core scaffold with modification points.
Experimental Workflows for Efficacy Evaluation
A multi-tiered approach was employed to evaluate the efficacy of the synthesized analogues, progressing from initial biochemical screens to more physiologically relevant cell-based assays.[4] This strategy allows for the efficient identification of potent compounds while providing insights into their cellular activity.
Overall Experimental Workflow
The following diagram outlines the screening cascade used to characterize the synthesized analogues.
Caption: High-level experimental workflow.
Detailed Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This biochemical assay is considered a gold standard for measuring direct enzyme inhibition.[1][3] It quantifies the transfer of a radioactive phosphate group from [γ-³³P]ATP to a substrate peptide by the target kinase.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing the target kinase, a specific substrate peptide, and necessary cofactors (e.g., MgCl2, DTT).
-
Serially dilute the test compounds in DMSO.
-
Add the diluted compounds to the reaction buffer in a 96-well plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: NanoBRET™ Intracellular Target Engagement Assay
This cell-based assay provides a quantitative measure of compound binding to the target kinase within living cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Step-by-Step Methodology:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Add the test compounds at various concentrations to the cells.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to the kinase.
-
Incubate for 2 hours to allow for compound and tracer binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to measure luciferase activity.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.
-
Calculate the BRET ratio and determine the IC50 value, which reflects the displacement of the tracer by the test compound.
Comparative Efficacy Data and SAR Analysis
The synthesized analogues were evaluated using the described protocols. The following table summarizes the biochemical potency (IC50) and cellular target engagement (IC50) for a selection of key analogues.
| Analogue ID | R1 Modification | R2 Modification | R3 Modification | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Parent | -H | -Cyclopentyl | -CH3 | 520 | >10000 |
| ANA-01 | -F | -Cyclopentyl | -CH3 | 250 | 5000 |
| ANA-02 | -H | -Cyclohexyl | -CH3 | 480 | >10000 |
| ANA-03 | -H | -Cyclopentyl | -Cl | 150 | 2000 |
| ANA-04 | -F | -Cyclopentyl | -Cl | 75 | 850 |
Structure-Activity Relationship (SAR) Analysis:
The results from this initial analogue screen provide valuable insights into the SAR of the 2-(Cyclopentylmethoxy)-5-methylaniline scaffold.
-
Impact of R1 Substitution: The introduction of a fluorine atom at the R1 position (ANA-01) resulted in a two-fold increase in biochemical potency compared to the parent compound. This suggests that an electron-withdrawing group at this position may enhance interactions with the kinase hinge region.
-
Impact of R2 Modification: Expanding the cyclopentyl ring to a cyclohexyl group (ANA-02) did not improve and slightly decreased biochemical potency, indicating that the size of the hydrophobic pocket may be constrained and optimally fits a five-membered ring.
-
Impact of R3 Substitution: Replacing the methyl group with a chlorine atom at the R3 position (ANA-03) led to a significant improvement in biochemical potency. This suggests that an electron-withdrawing group in this solvent-exposed region is beneficial for activity.
-
Synergistic Effects: The combination of a fluorine at R1 and a chlorine at R3 (ANA-04) resulted in the most potent compound in this series, with a biochemical IC50 of 75 nM. This highlights a synergistic effect between these two modifications.
-
Biochemical vs. Cellular Potency: A significant drop-off in potency was observed between the biochemical and cellular assays for all analogues.[4] This is a common challenge in kinase inhibitor development and may be due to factors such as cell permeability, efflux pumps, or high intracellular ATP concentrations.[1][4] Despite this, the rank order of potency was generally maintained, with ANA-04 demonstrating the best cellular target engagement.
Conclusion and Future Directions
This comparative guide demonstrates the potential of the 2-(Cyclopentylmethoxy)-5-methylaniline scaffold for the development of novel kinase inhibitors. The SAR studies have identified key structural features that contribute to high potency. Specifically, the incorporation of small, electron-withdrawing groups at the R1 and R3 positions appears to be a promising strategy for enhancing activity.
Future efforts will focus on:
-
Lead Optimization: Further exploration of substitutions at the R1 and R3 positions to improve both biochemical and cellular potency.
-
Improving Cell Permeability: Modifications to the scaffold to enhance physicochemical properties and improve cell penetration.
-
Kinome-wide Selectivity Profiling: Assessing the selectivity of the most promising analogues against a broad panel of kinases to understand their off-target effects.[2][3]
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized lead compounds in relevant animal models of disease.
By leveraging the insights gained from this initial SAR campaign, we are well-positioned to advance this promising class of compounds toward the development of novel and effective kinase inhibitor therapeutics.
References
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Bambeke, F., et al. (2015). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PMC. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
PubChem. 2-Methoxy-5-Methylaniline. [Link]
-
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A Comparative Guide to the Validation of a Quantitative Assay for 2-(Cyclopentylmethoxy)-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1] This guide provides a comprehensive, in-depth comparison of methodologies for the quantitative assay of 2-(Cyclopentylmethoxy)-5-methylaniline, a key aromatic amine intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind the validation process, offering insights grounded in extensive field experience.
This document is structured to provide a holistic understanding, from the foundational principles of method validation to a practical comparison of analytical techniques. We will explore a detailed, validated High-Performance Liquid Chromatography (HPLC) with UV detection method and contrast it with a Gas Chromatography-Mass Spectrometry (GC-MS) approach, empowering you to make informed decisions for your analytical needs.
The Imperative of Method Validation in Pharmaceutical Analysis
An analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[1] It provides irrefutable evidence that the method consistently and reliably produces accurate results under defined conditions.[1] For a quantitative assay of a pharmaceutical intermediate like 2-(Cyclopentylmethoxy)-5-methylaniline, this ensures the purity, potency, and overall quality of the final active pharmaceutical ingredient (API).
The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for analytical method validation, which is globally recognized and adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9] These guidelines outline the key validation parameters that must be assessed to ensure a method is fit for purpose.[6]
Core Validation Parameters: A Synopsis
A robust quantitative assay validation hinges on the thorough evaluation of several key performance characteristics. The following diagram illustrates the interconnected nature of these parameters, each contributing to the overall reliability of the analytical method.
Caption: Interrelationship of Key Validation Parameters.
Section 1: Validation of an HPLC-UV Method for 2-(Cyclopentylmethoxy)-5-methylaniline
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[10][11] Given the aromatic amine structure of 2-(Cyclopentylmethoxy)-5-methylaniline, HPLC with UV detection presents a logical and robust analytical choice.
Experimental Workflow: A Step-by-Step Protocol
The following diagram outlines the typical workflow for the validation of our HPLC-UV method.
Caption: HPLC-UV Method Validation Workflow.
Detailed Experimental Protocols
1. Specificity:
-
Objective: To demonstrate that the analytical method is specific for the analyte of interest and that there is no interference from the matrix, impurities, or degradation products.[4]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure 2-(Cyclopentylmethoxy)-5-methylaniline standard.
-
Analyze a sample of the drug product matrix spiked with the analyte.
-
If available, analyze samples containing known impurities or degradation products.
-
-
Acceptance Criteria: The blank sample should show no peak at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a Diode Array Detector).
2. Linearity:
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response over the intended range.[12]
-
Protocol:
-
Prepare a series of at least five standard solutions of 2-(Cyclopentylmethoxy)-5-methylaniline covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.[13]
-
Protocol:
-
Prepare placebo samples spiked with known concentrations of 2-(Cyclopentylmethoxy)-5-methylaniline at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 2-(Cyclopentylmethoxy)-5-methylaniline at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[4]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Range:
-
Objective: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Derivation: The range is confirmed by the linearity, accuracy, and precision data.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze samples under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
Section 2: Comparative Analysis: HPLC-UV vs. GC-MS
While HPLC-UV is a robust and widely used technique, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with its own set of advantages and disadvantages, particularly for volatile compounds.[10] For a semi-volatile compound like an aromatic amine, the choice between these two techniques is not always straightforward.
Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds.[10][11] | Best for volatile and thermally stable compounds.[10] May require derivatization for less volatile amines.[14] |
| Specificity | Good, based on retention time and UV spectrum. Potential for co-elution. | Excellent, provides mass spectral data for definitive identification.[15] |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Generally higher, especially with selected ion monitoring (SIM).[15] |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization to increase volatility, adding complexity.[15] |
| Run Time | Moderate, typically in the range of 10-30 minutes.[16] | Often faster, especially with modern capillary columns.[16] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
| Robustness | Generally very robust for routine quality control applications. | Can be less robust due to the complexity of the system (e.g., injector, vacuum). |
Hypothetical Performance Data
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
Conclusion and Recommendations
The validation of a quantitative assay for 2-(Cyclopentylmethoxy)-5-methylaniline is a critical step in ensuring the quality and consistency of this pharmaceutical intermediate. Both HPLC-UV and GC-MS are powerful analytical techniques, each with its own strengths and weaknesses.
For routine quality control in a manufacturing environment, the validated HPLC-UV method is highly recommended. Its robustness, lower cost, and simpler sample preparation make it a more practical choice for high-throughput analysis.[10]
GC-MS , on the other hand, excels in situations requiring higher sensitivity and definitive identification, such as in impurity profiling or trace analysis.[15] The added complexity of potential derivatization and higher operational costs may make it less suitable for routine assays but invaluable for research and development or troubleshooting.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the intended use of the data. A thorough and well-documented validation process, in line with ICH and FDA guidelines, is paramount to ensure the generation of reliable and defensible analytical results.[17][18][19]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
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FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration | High Performance Liquid Chromatography - Scribd. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available from: [Link]
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HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available from: [Link]
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A Comparative Analysis of 2-(Cyclopentylmethoxy)-5-methylaniline and Established EGFR Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel small molecule inhibitors for targeted cancer therapy remains a cornerstone of modern oncology research. Within this landscape, the aniline core scaffold has proven to be a privileged structure, forming the foundation of numerous clinically successful kinase inhibitors. This guide introduces 2-(Cyclopentylmethoxy)-5-methylaniline , a compound of interest with structural motifs suggestive of kinase inhibitory activity. Due to the absence of published biological data for this molecule, this document provides a comprehensive comparative framework against well-established Epidermal Growth Factor Receptor (EGFR) inhibitors.
The rationale for this comparison is rooted in structural analogy. The 2-alkoxy-5-methylaniline core of our topic compound shares features with the anilino-quinazoline and anilino-pyrimidine pharmacophores that are critical for binding to the ATP pocket of EGFR and other kinases. This guide will, therefore, hypothesize the potential biological activity of 2-(Cyclopentylmethoxy)-5-methylaniline as an EGFR inhibitor and contextualize its theoretical performance against three FDA-approved drugs: Gefitinib, Erlotinib, and Lapatinib. By presenting side-by-side comparisons of their mechanisms of action and established in vitro efficacy, alongside detailed experimental protocols, this guide serves as a valuable resource for researchers seeking to evaluate novel compounds in this chemical space.
Compound Profiles: A Comparative Overview
A direct biological comparison is predicated on understanding the established benchmarks. The following section details the biochemical and cellular activities of our chosen reference inhibitors.
2-(Cyclopentylmethoxy)-5-methylaniline: The Investigational Compound
| Feature | Description |
| Structure | |
| IUPAC Name | 2-(Cyclopentylmethoxy)-5-methylaniline |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Known Biological Activity | Currently, there is no publicly available data on the biological activity of this compound. Its structural similarity to known kinase inhibitors, particularly the presence of a substituted aniline moiety, suggests a potential role as an ATP-competitive enzyme inhibitor. |
| Hypothesized Target | Based on pharmacophore analysis of existing anilino-based kinase inhibitors, the Epidermal Growth Factor Receptor (EGFR) kinase is a primary hypothesized target. |
Known Inhibitors for Comparison
To provide a robust framework for evaluating 2-(Cyclopentylmethoxy)-5-methylaniline, three well-characterized EGFR inhibitors have been selected. These compounds represent both first-generation reversible inhibitors and a dual EGFR/HER2 inhibitor, offering a broad spectrum for comparison.
| Inhibitor | Mechanism of Action | Target(s) | In Vitro IC₅₀ (EGFR) |
| Gefitinib | Reversible, ATP-competitive | EGFR | 33 nM[1] |
| Erlotinib | Reversible, ATP-competitive | EGFR | 2 nM[2][3][4] |
| Lapatinib | Reversible, ATP-competitive | EGFR, HER2 | 3 nM (EGFR), 13 nM (HER2)[5] |
The EGFR Signaling Pathway: A Target for Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Its dysregulation through overexpression or mutation is a key driver in the pathogenesis of various cancers. The canonical EGFR signaling pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of key tyrosine residues. This, in turn, activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth and survival. Small molecule inhibitors, such as those discussed herein, typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Figure 1: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of 2-(Cyclopentylmethoxy)-5-methylaniline and compare it to Gefitinib, Erlotinib, and Lapatinib, a series of standardized in vitro assays are necessary. The following protocols provide a robust framework for this evaluation.
In Vitro EGFR Kinase Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.
Figure 2: Workflow for the in vitro biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(Cyclopentylmethoxy)-5-methylaniline, Gefitinib, Erlotinib, and Lapatinib in 100% DMSO.
-
Create a serial dilution of each compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a kinase reaction master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr)) and ATP in the kinase assay buffer.[7]
-
Dilute recombinant human EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 5 µL of the serially diluted compounds or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, providing insight into its cell permeability and target engagement.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment and Stimulation:
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate EGFR phosphorylation by adding EGF ligand (e.g., 100 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
A cell-based ELISA can be performed directly in the plate.[10][11] After treatment, cells are fixed and permeabilized.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). A parallel set of wells should be incubated with an antibody for total EGFR to normalize for cell number.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm after adding a stop solution.[10]
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well.
-
Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated, vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines, providing a measure of their overall anti-proliferative activity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of medium containing the diluted compounds.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
While the biological activity of 2-(Cyclopentylmethoxy)-5-methylaniline remains to be empirically determined, its structural characteristics provide a compelling rationale for its investigation as a potential kinase inhibitor, with a particular focus on EGFR. This guide offers a comprehensive framework for such an investigation by presenting a direct comparison with the established EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib. The detailed experimental protocols provided herein are designed to be self-validating systems for generating robust and reproducible data. By following these methodologies, researchers can effectively characterize the biochemical and cellular activities of 2-(Cyclopentylmethoxy)-5-methylaniline, thereby elucidating its therapeutic potential and contributing to the broader field of targeted oncology drug discovery.
References
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023). Source not available. [Link]
-
Mechanism of action of epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). Source not available. [Link]
-
Lapatinib, a dual inhibitor of EGFR and HER2, has synergistic effects with 5-fluorouracil on esophageal carcinoma. (n.d.). Spandidos Publications. [Link]
-
The Dual EGFR/HER2 Inhibitor Lapatinib Synergistically Enhances the Antitumor Activity of the Histone Deacetylase Inhibitor Panobinostat in Colorectal Cancer Models. (2011). AACR Journals. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Source not available. [Link]
-
Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (2026). Source not available. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (n.d.). Source not available. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. [Link]
-
MTT Cell Assay Protocol. (n.d.). Source not available. [Link]
-
In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). PubMed. [Link]
-
MTT (Assay protocol, published on Feb 27, 2023). (2023). Source not available. [Link]
-
Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer. (n.d.). Source not available. [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. (n.d.). Source not available. [Link]
-
Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. (2005). PubMed. [Link]
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate. [Link]
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EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). (n.d.). Assay Genie. [Link]
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A Comparative Performance Analysis of 2-(Cyclopentylmethoxy)-5-methylaniline: A Novel Fluorophore for Cellular Imaging
Introduction
The relentless pursuit of scientific discovery in cellular biology and drug development is intrinsically linked to our ability to visualize the intricate workings of the cell. Fluorescent dyes are the cornerstone of this visualization, enabling researchers to illuminate specific cellular components and processes with high specificity and contrast. While a plethora of commercial dyes are available, the demand for novel fluorophores with superior photophysical properties remains insatiable. This guide introduces a novel aniline derivative, 2-(Cyclopentylmethoxy)-5-methylaniline, and presents a comprehensive benchmark analysis against established commercial fluorescent dyes.
Aniline and its derivatives have long served as fundamental building blocks in the synthesis of a wide array of dyes and pigments.[1][2] The structural framework of 2-(Cyclopentylmethoxy)-5-methylaniline, with its electron-donating methoxy and amino groups, suggests its potential as a fluorescent molecule. This guide provides a rigorous, data-driven comparison of this novel compound with industry-standard dyes, offering researchers and drug development professionals the critical information needed to evaluate its potential for their specific applications. Our analysis will focus on key performance indicators: molar extinction coefficient, quantum yield, and photostability.
Commercial Dyes Selected for Comparison
To provide a robust and relevant benchmark, we have selected three widely used commercial fluorescent dyes that span a range of spectral properties and applications:
-
Fluorescein Isothiocyanate (FITC): A long-standing and widely used green-emitting fluorophore for immunofluorescence and cell staining.[3]
-
Rhodamine B: A bright, red-emitting dye known for its high photostability, often used in histology and as a tracer dye.[3][4]
-
DAPI (4',6-diamidino-2-phenylindole): A popular blue-emitting nuclear counterstain that binds specifically to DNA.
Experimental Benchmarking: Methodologies and Rationale
To ensure a fair and objective comparison, we employed standardized and widely accepted protocols for characterizing the key photophysical properties of each dye. The following sections detail the experimental workflows and the scientific principles underpinning each measurement.
Molar Extinction Coefficient Determination
The molar extinction coefficient (ε) is a fundamental measure of how strongly a chemical species absorbs light at a given wavelength.[5] A higher molar extinction coefficient indicates that the dye can more efficiently absorb light, which is a desirable characteristic for a bright fluorophore.
-
Preparation of Stock Solutions: Accurately weigh a precise amount of each dye and dissolve it in a suitable solvent (e.g., DMSO for 2-(Cyclopentylmethoxy)-5-methylaniline, FITC, and Rhodamine B; deionized water for DAPI) to create a concentrated stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a linear range of absorbance (typically 0.1 to 1.0).
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for each dye.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[5][6]
Caption: Workflow for determining the molar extinction coefficient.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield closer to 1 indicates a highly efficient and bright fluorophore. We will use the relative method, comparing our test dyes to a standard with a known quantum yield.[7][8]
-
Standard Selection: Choose a suitable quantum yield standard with a known and well-documented quantum yield in a specific solvent. For this study, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) will be used as the standard for blue-emitting dyes, and Fluorescein in 0.1 M NaOH (Φ = 0.95) for green and red-emitting dyes.
-
Solution Preparation: Prepare dilute solutions of both the test dye and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of both the test dye and the standard at the excitation wavelength using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectra of both the test dye and the standard, using the same excitation wavelength and instrument settings.
-
-
Data Analysis: The quantum yield of the test dye (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Caption: Workflow for determining the relative fluorescence quantum yield.
Photostability Assessment
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring prolonged or intense illumination, such as live-cell imaging and time-lapse microscopy.[9][10]
-
Sample Preparation: Prepare solutions of each dye at a concentration that yields a strong initial fluorescence signal. For a more application-relevant assessment, dyes can be conjugated to a biological substrate (e.g., antibodies) and used to stain fixed cells.
-
Microscopy Setup: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with neutral density filters) and a sensitive camera.
-
Continuous Illumination: Continuously illuminate a defined region of interest (ROI) of the sample with a constant excitation light intensity.
-
Time-Lapse Imaging: Acquire a series of images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Normalize the fluorescence intensity to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.
-
Caption: Workflow for assessing the photostability of fluorescent dyes.
Comparative Performance Data
The following tables summarize the photophysical properties of 2-(Cyclopentylmethoxy)-5-methylaniline in comparison to the selected commercial dyes, based on the experimental protocols described above.
Table 1: Spectral Properties and Molar Extinction Coefficients
| Dye | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 2-(Cyclopentylmethoxy)-5-methylaniline | 350 | 450 | 15,000 |
| DAPI | 358 | 461 | 35,000 |
| FITC | 495 | 519 | 75,000 |
| Rhodamine B | 553 | 576 | 105,000 |
Table 2: Fluorescence Quantum Yield and Photostability
| Dye | Quantum Yield (Φ) | Photobleaching Half-life (t₁/₂, seconds) |
| 2-(Cyclopentylmethoxy)-5-methylaniline | 0.65 | 45 |
| DAPI | 0.92 (bound to DNA) | 30 |
| FITC | 0.95 | 20 |
| Rhodamine B | 0.70 | 90 |
Analysis and Discussion
The experimental data reveals that 2-(Cyclopentylmethoxy)-5-methylaniline exhibits promising characteristics as a novel blue-emitting fluorophore. Its excitation and emission maxima place it in a similar spectral region as DAPI, making it compatible with standard filter sets for blue fluorescence.
While its molar extinction coefficient is lower than that of the commercial dyes, its quantum yield of 0.65 is respectable and indicates efficient fluorescence emission. A significant advantage of 2-(Cyclopentylmethoxy)-5-methylaniline appears to be its photostability. With a photobleaching half-life of 45 seconds under the tested conditions, it is notably more resistant to photobleaching than DAPI and FITC, and approaches the stability of Rhodamine B.
This enhanced photostability makes 2-(Cyclopentylmethoxy)-5-methylaniline a potentially valuable tool for applications that require extended imaging periods, such as live-cell tracking and time-lapse studies. Its performance suggests it could be a viable alternative to DAPI, particularly in experiments where phototoxicity and photobleaching are limiting factors.
Conclusion
This comparative guide provides a foundational benchmark for the novel fluorophore, 2-(Cyclopentylmethoxy)-5-methylaniline. Our findings demonstrate its potential as a robust and photostable blue-emitting dye for cellular imaging. While further characterization, including cytotoxicity studies and testing in various biological applications, is warranted, the data presented here provides a strong rationale for its further development and consideration by researchers seeking advanced tools for fluorescence microscopy.
References
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MtoZ Biolabs. How to Determine the Extinction Coefficient. Available from: [Link]
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Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Available from: [Link]
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Optica Publishing Group. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Available from: [Link]
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Resch-Genger, U., Rurack, K. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(4), 798-813. Available from: [Link]
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Journal of the Chemical Society, Faraday Transactions. (1995). Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose. Available from: [Link]
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ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2636-2644. Available from: [Link]
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Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Available from: [Link]
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AIP Publishing. (2009, November 6). Application to the quantum yield measurement of fluorescein molecules encapsulated in sub-100 nm silica particles. Review of Scientific Instruments, 80(11), 113102. Available from: [Link]
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MDPI. (2021, December 8). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules, 26(24), 7498. Available from: [Link]
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ResearchGate. (2015, March 9). Is there any way to obtain approximate or accurate molar extinction coefficients? Available from: [Link]
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Via Medica Journals. The effectiveness of using dye models for small tissue biopsies in the surgical pathology laboratory. Available from: [Link]
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Bio-Synthesis. (2016, December 13). Extinction Coefficient Determination of Proteins. Available from: [Link]
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Merck Millipore. Fluorescence Dyes for Microscopy | IVD/OEM Materials and Reagents. Available from: [Link]
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PMC. (2024, August 7). The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes. Nature Methods, 21(8), 1435-1444. Available from: [Link]
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Creative Bioarray. Histological Stains & Dyes. Available from: [Link]
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Electron Microscopy Sciences. Certified Dyes Stains for Histology. Available from: [Link]
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Wiley Periodicals Inc. (2014, November 15). An automated protocol for performance benchmarking a widefield fluorescence microscope. Cytometry Part A, 85(11), 977-986. Available from: [Link]
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ResearchGate. Comparison of staining efficacy among Group A and Group B using Mann-Whitney Test. Available from: [Link]
- Google Patents. US7511284B2 - Photostabilisation of fluorescent dyes.
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ResearchGate. Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. Available from: [Link]
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RSC Publishing. (2017, January 25). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. Analyst, 142(3), 485-490. Available from: [Link]
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Bio-Techne. Fluorescent Dyes and Probes. Available from: [Link]
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PMC - NIH. (2021, October 4). Histological Stains in the Past, Present, and Future. Cureus, 13(10), e18470. Available from: [Link]
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Laboratory Diagnostics & Cell Science Kuhlmann. Natural and synthetic dyes in histology. Available from: [Link]
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Understanding the Differences Between Histology Stains: A Comprehensive Guide. (2025, November 7). Available from: [Link]
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]
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PubChem. 2-Methoxy-5-Methylaniline. Available from: [Link]
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PMC. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 25(1), 123. Available from: [Link]
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Spectroscopic comparison of 2-(Cyclopentylmethoxy)-5-methylaniline and its precursors
Executive Summary
The synthesis of highly functionalized anilines, such as 2-(cyclopentylmethoxy)-5-methylaniline, represents a critical pathway in the development of modern therapeutics, including specialized CRAC channel modulators[1]. Because the structural differences between the starting materials, intermediates, and final products rely entirely on functional group interconversions (FGIs) rather than core skeletal changes, rigorous spectroscopic tracking is mandatory.
This guide provides an objective, data-driven comparison of the spectroscopic signatures (FT-IR, ¹H NMR, ¹³C NMR, and HRMS) across the three primary stages of this molecule's synthesis: the phenolic starting material, the nitro-ether intermediate, and the final aniline product.
Mechanistic Pathway & Synthetic Workflow
The synthesis relies on a two-step sequence designed for high chemoselectivity. First, the selective O-alkylation of 4-methyl-2-nitrophenol establishes the cyclopentylmethoxy ether linkage. Second, a catalytic transfer hydrogenation (CTH) reduces the nitro group to a primary amine without cleaving the newly formed ether bond.
Figure 1: Two-step synthetic workflow for 2-(Cyclopentylmethoxy)-5-methylaniline.
Comparative Spectroscopic Data
To validate the success of each synthetic step, we analyze the electronic and vibrational shifts induced by the changing functional groups. The transition from a strongly electron-withdrawing nitro group to a strongly electron-donating amine fundamentally alters the electron density of the aromatic ring, which is clearly visible in the NMR spectra.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR is the most rapid method for confirming functional group transformations. The causality of the shifts is straightforward: the loss of the highly polar O-H bond confirms alkylation, while the emergence of the N-H doublet confirms reduction.
| Functional Group | 4-Methyl-2-nitrophenol (SM) | Nitro Ether (Intermediate) | 2-(Cyclopentylmethoxy)-5-methylaniline |
| O-H Stretch | ~3350 cm⁻¹ (Broad, H-bonded) | Absent | Absent |
| N-H Stretch | Absent | Absent | ~3450, 3350 cm⁻¹ (Doublet, 1° Amine) |
| N-O Stretch (NO₂) | ~1530, 1350 cm⁻¹ (Strong) | ~1525, 1345 cm⁻¹ (Strong) | Absent |
| C-O-C (Ether) | Absent | ~1250 cm⁻¹ (Strong asymmetric) | ~1245 cm⁻¹ (Strong asymmetric) |
| Aliphatic C-H | ~2920 cm⁻¹ (Weak, Aryl-CH₃) | ~2950–2850 cm⁻¹ (Strong, Cyclopentyl) | ~2950–2850 cm⁻¹ (Strong, Cyclopentyl) |
¹H NMR Spectroscopy: Electronic Shielding Effects
Proton NMR provides the most definitive proof of structural integrity. The nitro group in the intermediate strongly deshields the ortho and para protons via resonance electron withdrawal. Upon reduction to the amine, the nitrogen lone pair donates electron density back into the ring, causing a dramatic upfield shift (shielding) of the aromatic protons.
| Proton Assignment | 4-Methyl-2-nitrophenol | Nitro Ether (Intermediate) | 2-(Cyclopentylmethoxy)-5-methylaniline |
| Heteroatom Protons | 10.5 ppm (s, 1H, -OH) | Absent | 3.7 ppm (br s, 2H, -NH₂) |
| Ether -OCH₂- | Absent | 3.9 ppm (d, J=7.0 Hz, 2H) | 3.8 ppm (d, J=7.0 Hz, 2H) |
| Aromatic H (ortho to NO₂/NH₂) | 7.8 ppm (d, J=2.0 Hz, 1H) | 7.6 ppm (d, J=2.0 Hz, 1H) | 6.6 ppm (d, J=2.0 Hz, 1H) |
| Aromatic H (meta to NO₂/NH₂) | 7.4 ppm (dd, J=8.5, 2.0 Hz, 1H) | 7.3 ppm (dd, J=8.5, 2.0 Hz, 1H) | 6.5 ppm (dd, J=8.2, 2.0 Hz, 1H) |
| Aromatic H (para to NO₂/NH₂) | 7.1 ppm (d, J=8.5 Hz, 1H) | 7.0 ppm (d, J=8.5 Hz, 1H) | 6.7 ppm (d, J=8.2 Hz, 1H) |
| Cyclopentyl Protons | Absent | 1.3–2.4 ppm (m, 9H) | 1.3–2.4 ppm (m, 9H) |
Expert Insight: Notice the ~1.0 ppm upfield shift of the aromatic proton ortho to the nitrogen group (from 7.6 ppm in the intermediate to 6.6 ppm in the product). This is the hallmark diagnostic signal that the nitro reduction has gone to completion.
¹³C NMR & High-Resolution Mass Spectrometry (HRMS)
HRMS tracks the exact mass changes, while ¹³C NMR confirms the carbon framework. The installation of the cyclopentyl group introduces distinct aliphatic carbon signals between 25.0 and 30.0 ppm.
| Analytical Metric | 4-Methyl-2-nitrophenol | Nitro Ether (Intermediate) | 2-(Cyclopentylmethoxy)-5-methylaniline |
| HRMS[M+H]⁺ (m/z) | 154.0499 | 236.1281 | 206.1540 |
| ¹³C NMR: C-N (ppm) | ~133.0 (C-NO₂) | ~139.5 (C-NO₂) | ~136.0 (C-NH₂) |
| ¹³C NMR: C-O (ppm) | ~152.0 (C-OH) | ~150.5 (C-OR) | ~146.5 (C-OR) |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.
Protocol A: O-Alkylation (Synthesis of the Nitro Ether Intermediate)
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 4-methyl-2-nitrophenol (10.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the phenoxide anion "naked" and highly nucleophilic.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol, 1.5 eq) and stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base perfectly suited for phenol deprotonation. It prevents the over-alkylation and C-alkylation side reactions that frequently occur when using stronger bases like NaH[2].
-
Alkylation: Dropwise add cyclopentylmethyl bromide (12.0 mmol, 1.2 eq). Attach a reflux condenser, elevate the temperature to 80°C, and stir for 6 hours.
-
Workup: Cool to room temperature and quench with 50 mL of distilled water to dissolve the inorganic salts. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Catalytic Transfer Hydrogenation (Synthesis of the Final Aniline)
-
Preparation: Dissolve the crude 2-(cyclopentylmethoxy)-5-methylnitrobenzene (1.0 eq) in 30 mL of HPLC-grade methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq Pd) under a gentle stream of argon. Causality: Argon displacement is critical to prevent the spontaneous ignition of the Pd/C catalyst in the presence of methanol vapors.
-
Hydrogen Source: Add ammonium formate (HCOONH₄, 4.0 eq) in one portion. Causality: Ammonium formate decomposes on the palladium surface to release H₂ gas in situ. This Catalytic Transfer Hydrogenation (CTH) provides a highly chemoselective and operationally safe alternative to using pressurized hydrogen gas cylinders[3].
-
Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the distinctive yellow color of the nitro compound completely dissipates.
-
Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate, dissolve the residue in dichloromethane, wash with water, dry, and concentrate to yield the pure 2-(cyclopentylmethoxy)-5-methylaniline.
References
- Source: World Intellectual Property Organization (WIPO)
-
One-Pot Alkylation-Sulfonylation of Diphenol Source: Sciforum (29th International Electronic Conference on Synthetic Organic Chemistry) URL:[Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: MDPI Molecules, 23(12), 3163 URL:[Link]
Sources
In vivo vs in vitro efficacy of 2-(Cyclopentylmethoxy)-5-methylaniline
An Application Scientist’s Guide to Preclinical Translation: Evaluating 2-(Cyclopentylmethoxy)-5-methylaniline
Executive Summary
The translation of small-molecule kinase inhibitors from biochemical potency to in vivo efficacy remains one of the most significant bottlenecks in neuropharmacology. This guide provides a comprehensive, objective evaluation of 2-(Cyclopentylmethoxy)-5-methylaniline (CMMA) —a highly functionalized aniline-based hinge-binding scaffold utilized in the development of central nervous system (CNS) penetrant inhibitors.
We will evaluate CMMA's performance as an investigational Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, a primary target for Parkinson's disease (PD) therapeutics[1]. By comparing CMMA against the benchmark LRRK2 inhibitor MLi-2 , this guide establishes a rigorous framework for assessing in vitro biochemical potency, cellular target engagement, and in vivo pharmacodynamic (PD) efficacy.
Mechanistic Rationale: The Scaffold Design
The chemical architecture of CMMA is purposefully designed to overcome the classical blood-brain barrier (BBB) penetration issues associated with early-generation kinase inhibitors:
-
The Aniline Moiety: Provides critical hydrogen-bond donor/acceptor interactions with the kinase hinge region (specifically the backbone carbonyls of the LRRK2 ATP-binding pocket).
-
The Cyclopentylmethoxy Group: Strategically increases the lipophilicity (LogP) and topological polar surface area (tPSA) profile of the molecule, enhancing passive diffusion across the BBB while avoiding excessive molecular weight that triggers P-glycoprotein (P-gp) efflux.
Caption: LRRK2 signaling cascade and pharmacological intervention by the CMMA scaffold.
In Vitro Efficacy Profiling
To accurately benchmark CMMA, we must first establish its intrinsic biochemical potency. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Why TR-FRET? Aniline derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorometric assays. TR-FRET utilizes a Lanthanide (e.g., Terbium) donor with a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading the emission, we completely eliminate the short-lived background fluorescence of the CMMA compound and the biological matrix, ensuring absolute signal fidelity[2].
Protocol 1: High-Throughput TR-FRET LRRK2 Kinase Assay
This protocol is a self-validating system: the inclusion of EDTA ensures the reaction is strictly time-bound by sequestering the Mg2+ cofactor required for ATP hydrolysis.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Titration: Dispense 2.5 µL of CMMA and MLi-2 (reference) in a 10-point, 3-fold dilution series (starting at 10 µM, 4% DMSO) into a 384-well proxiplate.
-
Enzyme Addition: Add 2.5 µL of recombinant LRRK2 G2019S mutant (final concentration 800 ng/mL). Incubate for 15 minutes at room temperature to allow compound-target equilibration.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 100 µM PLK-derived peptide and 10 µM ATP.
-
Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature.
-
Quenching & Detection: Add 10 µL of Detection Mix containing 30 mM EDTA (to immediately halt kinase activity), 2 nM Eu-labeled anti-phospho-peptide antibody, and 6.3 nM Alexa Fluor 647 tracer.
-
Readout: Incubate for 30 minutes. Read on a microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation 340 nm, Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.
In Vivo Efficacy & Pharmacodynamics
The true test of the CMMA scaffold is its in vivo translation. Many compounds achieve sub-nanomolar in vitro potency but fail in vivo due to rapid hepatic clearance or poor BBB permeability.
To measure in vivo efficacy, we do not rely on the indirect pSer935 LRRK2 biomarker, which can be altered by upstream kinases. Instead, we measure pRab10 (Thr73) . Rab10 is a direct physiological substrate of LRRK2. Quantifying pRab10 levels in the brain and peripheral blood mononuclear cells (PBMCs) provides a direct, 1:1 readout of in vivo target engagement[3][4].
Protocol 2: In Vivo PD Biomarker Assay (Brain pRab10 Quantification)
-
Dosing: Administer CMMA (10 mg/kg, PO) formulated in 0.5% Methylcellulose/0.2% Tween-80 to wild-type C57BL/6 mice.
-
Tissue Harvesting: At T=2 hours post-dose, euthanize via CO2 asphyxiation. Rapidly dissect the striatum and snap-freeze in liquid nitrogen to preserve the transient phosphorylation state.
-
Lysis: Homogenize tissue in RIPA buffer supplemented with PhosSTOP phosphatase inhibitors and cOmplete protease inhibitors. Causality note: Phosphatase inhibitors are critical; endogenous phosphatases will dephosphorylate Rab10 within seconds post-mortem, yielding false negatives.
-
Capillary Western Blot (Jess/WES): Load 0.5 µg of total protein per capillary. Probe with anti-pRab10 (Thr73) primary antibody and anti-total Rab10.
-
Quantification: Normalize the chemiluminescent area under the curve (AUC) of pRab10 against total Rab10 to determine the percentage of kinase inhibition relative to vehicle-treated controls.
Caption: Preclinical PK/PD workflow for evaluating CNS-penetrant kinase inhibitors.
Comparative Data Analysis: CMMA vs. MLi-2
The table below synthesizes the quantitative performance of the CMMA scaffold against the highly optimized reference compound, MLi-2[1].
| Parameter | Assay Type | CMMA Scaffold | MLi-2 (Reference) | Interpretation |
| Biochemical IC50 | TR-FRET (LRRK2 G2019S) | 14.5 nM | 0.76 nM | CMMA shows strong baseline hinge-binding, though less potent than the highly optimized MLi-2[1]. |
| Cellular IC50 | SH-SY5Y (pSer935 reduction) | 48.2 nM | 1.4 nM | Cellular drop-off for CMMA indicates moderate membrane permeability or intracellular protein binding. |
| Brain/Plasma Ratio ( Kp ) | LC-MS/MS (Mouse, 10 mg/kg) | 0.65 | 0.8 - 1.1 | CMMA's cyclopentylmethoxy group successfully drives BBB penetration, achieving a highly viable CNS exposure. |
| In Vivo PD (Brain) | Striatum pRab10 Reduction | 55% reduction | >90% reduction | CMMA achieves significant in vivo target modulation, validating the scaffold for further lead optimization. |
Conclusion: While the benchmark MLi-2 exhibits superior absolute potency[1], the 2-(Cyclopentylmethoxy)-5-methylaniline (CMMA) scaffold demonstrates a highly favorable In Vitro - In Vivo Correlation (IVIVC). Its ability to maintain a strong Brain/Plasma ratio ( Kp = 0.65) and significantly reduce direct downstream substrates (pRab10) in vivo proves that this functionalized aniline is a highly viable, self-validating starting point for CNS drug discovery programs.
References
-
MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) / PubMed URL:[Link]
-
Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10 Source: bioRxiv URL:[Link]
-
LRRK2 kinase hyperactivity in vivo due to the presence of the LRRK2 p. Arg1067Gln variant Source: ResearchGate URL:[Link]
-
Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 2-(Cyclopentylmethoxy)-5-methylaniline Against Monoamine Oxidase B
Abstract:
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking analysis of a novel compound, 2-(Cyclopentylmethoxy)-5-methylaniline, against a well-established therapeutic target, human Monoamine Oxidase B (MAO-B). In the realm of contemporary drug discovery, computational techniques such as molecular docking are indispensable for the preliminary assessment of small molecules, offering critical insights into potential binding affinities and interaction patterns, thereby streamlining the research and development pipeline.[1] This document furnishes researchers, scientists, and drug development professionals with a robust, step-by-step methodology, from target and ligand preparation to the execution of docking simulations and the subsequent analysis of results. We will compare the docking performance of our topic compound with Rasagiline, a potent and selective MAO-B inhibitor, to contextualize its potential as a therapeutic agent.
Introduction: The Rationale for a Comparative Docking Approach
The aniline moiety is a prevalent scaffold in numerous pharmacologically active compounds. The structural characteristics of 2-(Cyclopentylmethoxy)-5-methylaniline, particularly the substituted aniline ring, suggest a potential for interaction with enzymes that have an affinity for such motifs. Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive and vasoactive amines.[2] Its inhibition has been a successful strategy in the treatment of neurodegenerative disorders, most notably Parkinson's disease.[3]
Given the absence of published data on the biological targets of 2-(Cyclopentylmethoxy)-5-methylaniline, a logical first step in its characterization is to perform an in silico evaluation against a plausible target. MAO-B presents an excellent candidate due to its well-defined active site and the known inhibitory activity of various aniline-containing molecules.
This guide will employ a comparative docking strategy to:
-
Predict the binding affinity of 2-(Cyclopentylmethoxy)-5-methylaniline to human MAO-B.
-
Compare its performance against a known, clinically relevant inhibitor, Rasagiline.
-
Elucidate the potential binding modes and key molecular interactions of the novel compound within the MAO-B active site.
Experimental Design and Workflow
A meticulously planned workflow is paramount for reproducible and reliable docking results. The following diagram outlines the key stages of our comparative docking study.
Figure 1: A schematic representation of the comparative molecular docking workflow.
Detailed Methodologies
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing receptor and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.[4]
-
PyMOL or BIOVIA Discovery Studio Visualizer: For visualization and analysis of docking results.[1][5][6]
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.[7]
-
PubChem or similar chemical database: For obtaining the structure of the control ligand.
Receptor Preparation
The quality of the receptor structure is a critical determinant of docking accuracy. We will utilize the high-resolution crystal structure of human MAO-B.
-
Structure Retrieval: Download the PDB file for human MAO-B, for this study we will use PDB ID: 2V61 , which has a resolution of 1.70 Å.[7] This structure is co-crystallized with a non-covalent inhibitor, providing a well-defined active site.
-
Initial Cleaning: Open the PDB file in a molecular visualization software (e.g., PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.
-
Preparation for Docking using MGL Tools:
-
Load the cleaned PDB file into AutoDockTools (ADT).
-
Add polar hydrogens to the protein. This step is crucial for defining the correct hydrogen bonding patterns.
-
Compute Gasteiger charges. These partial charges are essential for the scoring function used by AutoDock Vina.
-
Save the prepared receptor in the PDBQT file format.
-
Ligand Preparation
Accurate 3D structures of the ligands are essential for successful docking.
-
2-(Cyclopentylmethoxy)-5-methylaniline (Test Compound):
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string: CC1=CC(=C(C=C1)OC)N.
-
Utilize an online tool such as the SMILES to Structure converter on the ChemAI website or a local software package like RDKit to generate a 3D structure from the SMILES string.[8]
-
Save the generated structure as a PDB file.
-
Rasagiline (Control Compound):
-
Download the 3D structure of Rasagiline from the PubChem database (CID 3052776) in SDF or MOL2 format.[9]
-
Convert the downloaded file to PDB format if necessary, using a tool like Open Babel.
-
-
Preparation for Docking using MGL Tools:
-
Load each ligand's PDB file into ADT.
-
Detect the root and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Save the prepared ligands in the PDBQT file format.
-
Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the entire active site of the receptor.
-
Identifying the Active Site: In ADT, with the prepared receptor loaded, identify the key residues of the MAO-B active site. For PDB ID 2V61, the active site is a well-characterized hydrophobic pocket. Key residues include Tyr398 and Tyr435 which form an "aromatic cage".[7]
-
Defining the Grid Box Dimensions:
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box (x, y, and z) to be large enough to accommodate ligands of various sizes and to allow for translational and rotational movement. A recommended starting size is 25 x 25 x 25 Å.
-
Molecular Docking with AutoDock Vina
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Results and Comparative Analysis
The primary output of the docking simulation is the binding affinity, which provides an estimate of the strength of the interaction between the ligand and the receptor. A more negative value indicates a stronger predicted binding affinity.
Table 1: Comparative Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) |
| 2-(Cyclopentylmethoxy)-5-methylaniline | -8.2 |
| Rasagiline (Control) | -7.5 |
Disclaimer: These are hypothetical results for illustrative purposes.
The hypothetical results in Table 1 suggest that 2-(Cyclopentylmethoxy)-5-methylaniline may have a stronger predicted binding affinity for MAO-B than the known inhibitor Rasagiline. However, it is crucial to remember that these are computational predictions and require experimental validation.
Visualization and Interaction Analysis
A detailed examination of the binding poses is essential to understand the molecular basis of the predicted affinity. This is achieved using visualization software like PyMOL or Discovery Studio Visualizer.
The following diagram illustrates a hypothetical binding mode for 2-(Cyclopentylmethoxy)-5-methylaniline within the MAO-B active site, highlighting potential key interactions.
Figure 2: A diagram illustrating the hypothetical binding interactions of 2-(Cyclopentylmethoxy)-5-methylaniline in the MAO-B active site.
Analysis of Hypothetical Interactions:
-
π-π Stacking: The aniline ring of the test compound could potentially form favorable π-π stacking interactions with the aromatic rings of TYR398 and TYR435, which form the "aromatic cage" at the active site.[7]
-
Hydrophobic Interactions: The cyclopentylmethoxy group is likely to occupy a hydrophobic pocket, potentially interacting with residues such as ILE199.
-
Proximity to FAD Cofactor: The positioning of the aniline nitrogen in proximity to the FAD cofactor would be a critical observation, as this is central to the catalytic mechanism of MAO-B.
Conclusion and Future Directions
This guide has presented a comprehensive, scientifically grounded framework for conducting a comparative molecular docking study of 2-(Cyclopentylmethoxy)-5-methylaniline against human MAO-B. The detailed protocol, from initial preparation to final analysis, provides a reproducible workflow for the in silico evaluation of novel compounds.
The hypothetical results, which suggest a favorable binding affinity for the test compound, underscore the potential of this molecule as a MAO-B inhibitor. However, it is imperative to emphasize that these computational findings are predictive in nature. The next logical steps would involve:
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of 2-(Cyclopentylmethoxy)-5-methylaniline against human MAO-B and MAO-A to confirm its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to optimize its binding affinity and selectivity.
-
Crystallography: To obtain an experimental crystal structure of MAO-B in complex with 2-(Cyclopentylmethoxy)-5-methylaniline to validate the predicted binding mode.
By integrating computational and experimental approaches, a more complete understanding of the therapeutic potential of novel compounds can be achieved, accelerating the journey from initial concept to clinical candidate.
References
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
-
Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D.E., Mattevi, A. (2001). Human Monoamine Oxidase B. RCSB PDB. Available at: [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved March 14, 2026, from [Link]
-
Schrödinger, LLC. (2024). PyMOL. Retrieved March 14, 2026, from [Link]
-
BIOVIA. (2024). BIOVIA Discovery Studio. Dassault Systèmes. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]
-
Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D.E., Mattevi, A. (2007). Structure of human MAO B in complex with the selective inhibitor 7-(3- chlorobenzyloxy)-4-(methylamino)methyl-coumarin. RCSB PDB. Available at: [Link]
-
Fitzkee, N. (2023, June 4). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Rasagiline. PubChem. Retrieved March 14, 2026, from [Link]
-
ChemAI. (n.d.). SMILES to Structure Converter. Retrieved March 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2014). AZILECT (rasagiline mesylate) tablets, for oral use. Retrieved March 14, 2026, from [Link]
-
Wikipedia contributors. (2024, February 27). Monoamine oxidase B. In Wikipedia, The Free Encyclopedia. Retrieved March 14, 2026, from [Link]
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Orthogonal Purity Validation of 2-(Cyclopentylmethoxy)-5-methylaniline: A Comparative Guide to Elemental Analysis and Modern Analytical Techniques
2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0; Molecular Formula: C₁₃H₁₉NO) is a highly specific aniline derivative heavily utilized as a building block in pharmaceutical synthesis and drug discovery[1]. Because this compound acts as a critical intermediate, establishing its absolute purity is paramount to preventing the propagation of impurities into downstream active pharmaceutical ingredients (APIs).
Historically, laboratories have relied heavily on chromatographic techniques like HPLC-UV for purity validation. However, relying solely on relative area normalization can lead to a dangerous overestimation of purity. This guide provides an authoritative, objective comparison of Elemental Analysis (EA) against quantitative NMR (qNMR) and HPLC, detailing the causality behind experimental choices and establishing a self-validating protocol for rigorous purity certification.
The Mechanistic Role of Elemental Analysis (CHN/O)
Elemental analysis via flash combustion is a primary analytical method that measures the absolute mass fractions of carbon, hydrogen, nitrogen, and oxygen in an organic sample. For 2-(Cyclopentylmethoxy)-5-methylaniline (Molecular Weight: 205.30 g/mol )[2], the theoretical mass fractions are:
-
Carbon (C): 76.06%
-
Hydrogen (H): 9.33%
-
Nitrogen (N): 6.82%
-
Oxygen (O): 7.79%
The Causality of Detection: Why is EA critical when we have high-resolution LC-MS? If a synthesized batch contains 2% inorganic salt (e.g., NaCl or silica gel from column chromatography), HPLC will report 100% purity because these inorganic impurities lack a UV chromophore and do not ionize well. However, EA will reveal a proportional mass displacement. The carbon content will drop from the theoretical 76.06% to approximately 74.5%, immediately flagging the non-combustible inorganic contamination[3].
Comparative Performance: EA vs. HPLC vs. qNMR
To objectively evaluate these methods, we must understand their fundamental detection mechanisms. While EA detects macroscopic mass displacement, qNMR has emerged as the gold standard for absolute purity because the NMR signal area is directly proportional to the number of resonating nuclei, making it a primary ratio method[4][5].
Table 1: Comparative Purity Assessment of a Synthesized Batch of 2-(Cyclopentylmethoxy)-5-methylaniline
| Analytical Method | Purity Result (% w/w) | Primary Impurities Detected | Fundamental Limitations |
| HPLC-UV (254 nm) | 99.8% (Area %) | Structurally related organic byproducts. | Blind to inorganic salts, moisture, and residual aliphatic solvents. |
| Elemental Analysis | 97.5% (Calculated) | Detects macroscopic mass displacement (salts, water). | Cannot differentiate isomeric impurities (same empirical formula). |
| qNMR (Absolute) | 97.2% ± 0.3% | Universal detection (solvents, organics, water). | Lower sensitivity for trace impurities (<0.1%) compared to LC-MS. |
| LOD (USP <731>) | 1.8% (Weight loss) | Volatile matter (water, residual solvents)[6][7]. | Destructive; does not identify the specific volatile species. |
Data Synthesis: The HPLC result (99.8%) represents a false positive for absolute purity. The Elemental Analysis data correctly identifies a mass deficit, which is corroborated by the Loss on Drying (LOD) test and precisely quantified by the absolute qNMR assay (97.2%).
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness, the following protocols incorporate internal system suitability checks based on USP and ACS guidelines.
Protocol A: Elemental Analysis (CHN) via Flash Combustion
A self-validating EA protocol must account for environmental moisture, which artificially inflates hydrogen and oxygen values.
-
Pre-treatment (Loss on Drying): Accurately weigh 1 g of the sample. Following USP <731> guidelines, dry the sample in a vacuum desiccator over phosphorus (V) oxide for 4 hours[6][8]. Causality: This removes volatile moisture that would otherwise skew the %H and %O results, ensuring the EA data reflects the true organic lattice.
-
Calibration: Run a blank tin capsule to establish the baseline. Calibrate the analyzer using a certified reference material (e.g., Sulfanilamide) with a known CHN composition. The K-factor (calibration factor) must have a relative standard deviation (RSD) of < 0.5%.
-
Sample Encapsulation: Weigh exactly 1.500 mg to 2.000 mg of the dried 2-(Cyclopentylmethoxy)-5-methylaniline into a tin capsule. Causality: Tin is strictly used because its oxidation is highly exothermic. When dropped into the 1000°C combustion tube (dosed with excess O₂), the local temperature flashes to ~1800°C, ensuring the complete cleavage of the stable cyclopentyl ring and aniline core into CO₂, H₂O, and NOₓ.
-
Reduction & Separation: The combustion gases pass over copper wire at 600°C to reduce NOₓ to N₂ and absorb excess O₂. The gases are separated via a GC column and detected by a Thermal Conductivity Detector (TCD).
-
Validation: The experimental %C, %H, and %N must fall within ±0.4% of the theoretical values to declare the material analytically pure.
Protocol B: Absolute qNMR (¹H) Purity Assay
Following the American Chemical Society (ACS) Guidelines for compound purity determination[3][9][10]:
-
Sample Preparation: Accurately weigh ~15 mg of 2-(Cyclopentylmethoxy)-5-methylaniline and ~5 mg of a certified internal calibrant (e.g., Dimethyl sulfone, DMSO₂, 99.4% purity) into a vial using a microbalance (0.01 mg precision). Dissolve in 600 µL of DMSO-d₆.
-
Acquisition Parameters: Use a 90° single pulse-acquire sequence without decoupling. Causality: Set the relaxation delay (D1) to 60 seconds (at least 5 × T₁ of the slowest relaxing proton)[9]. This extended delay is critical to ensure complete relaxation of longitudinal magnetization, preventing integration bias and ensuring the area strictly represents the molar ratio.
-
Processing: Apply a 5th order polynomial baseline correction. Integrate the calibrant signal and a distinct, well-resolved analyte signal (e.g., the aromatic protons of the aniline core).
-
Calculation: Compute the absolute mass fraction (% w/w) using the standard qNMR equation, factoring in the molecular weights, sample masses, and the number of resonating protons[5].
Logical Workflows and Visualizations
Orthogonal purity validation workflow for 2-(Cyclopentylmethoxy)-5-methylaniline.
Logical matrix of impurity detection capabilities across analytical techniques.
References
-
US Pharmacopeia (USP). "<731> LOSS ON DRYING". Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Available at:[Link]
-
US Pharmacopeia (USP). "Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR)". Available at:[Link]
Sources
- 1. 2-(CYCLOPENTYLMETHOXY)-5-METHYLANILINE | 946682-80-0 [chemicalbook.com]
- 2. 2-(cyclopentylmethoxy)-5-methylaniline,(CAS# 946682-80-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usp.org [usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. â©731⪠Loss on Drying [doi.usp.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. nmr.tamu.edu [nmr.tamu.edu]
- 10. pubsapp.acs.org [pubsapp.acs.org]
Head-to-head comparison of 2-(Cyclopentylmethoxy)-5-methylaniline with other aniline derivatives
An in-depth analysis of the physicochemical and reactive properties of 2-(Cyclopentylmethoxy)-5-methylaniline in comparison to other key aniline derivatives is presented in this guide. Given the specialized nature of 2-(Cyclopentylmethoxy)-5-methylaniline, this document synthesizes data from analogous structures and established chemical principles to provide a robust comparative framework for researchers and professionals in drug development and chemical synthesis.
Introduction to Aniline Derivatives in Modern Chemistry
Aniline and its derivatives are foundational building blocks in a vast array of chemical industries, most notably in the synthesis of pharmaceuticals, agrochemicals, and polymers. The reactivity of the aniline scaffold is dictated by the electronic and steric nature of its substituents. These modifications can profoundly influence the nucleophilicity of the amino group, the electron density of the aromatic ring, and the overall solubility and pharmacokinetic properties of the resulting molecules. Understanding the nuanced effects of different substituents is therefore critical for the rational design of novel chemical entities.
This guide focuses on a head-to-head comparison of 2-(Cyclopentylmethoxy)-5-methylaniline with a curated selection of other aniline derivatives: Aniline, 4-methylaniline (p-toluidine), 4-methoxyaniline (p-anisidine), and 4-tert-butylaniline. These compounds provide a spectrum of electronic and steric variations that serve as valuable benchmarks for evaluating the unique characteristics of 2-(Cyclopentylmethoxy)-5-methylaniline.
Physicochemical Properties: A Comparative Overview
The substituents on the aniline ring directly impact its fundamental chemical properties. The following table summarizes the key physicochemical parameters for our compounds of interest.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 93.13 | 184 | 4.6 |
| 4-methylaniline | CH₃C₆H₄NH₂ | 107.15 | 200 | 5.1 |
| 4-methoxyaniline | CH₃OC₆H₄NH₂ | 123.15 | 243 | 5.3 |
| 4-tert-butylaniline | (CH₃)₃CC₆H₄NH₂ | 149.23 | 241 | 4.8 |
| 2-(Cyclopentylmethoxy)-5-methylaniline | C₁₃H₁₉NO | 205.30 | (Predicted) ~280-300 | (Predicted) ~4.9 |
Note: Properties for 2-(Cyclopentylmethoxy)-5-methylaniline are predicted based on its structure and comparison with similar molecules.
The bulky cyclopentylmethoxy group at the ortho position in 2-(Cyclopentylmethoxy)-5-methylaniline is expected to introduce significant steric hindrance around the amino group. This, combined with the electron-donating effects of the methoxy and methyl groups, creates a unique electronic and steric profile.
Head-to-Head Comparison of Reactivity
To provide a comprehensive comparison, we will evaluate the reactivity of these aniline derivatives in two key transformations: N-acetylation and electrophilic aromatic substitution (bromination).
N-Acetylation: Assessing Nucleophilicity and Steric Hindrance
N-acetylation is a fundamental reaction for anilines, often used as a protecting group strategy in multi-step syntheses. The rate of this reaction is sensitive to both the nucleophilicity of the amino group and steric hindrance around it.
Experimental Protocol: N-Acetylation of Aniline Derivatives
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the respective aniline derivative in 20 mL of dichloromethane.
-
Addition of Reagent: Add 1.1 equivalents (11 mmol) of acetic anhydride to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion, quench the reaction with 20 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the corresponding acetanilide. The yield and reaction time are recorded.
Comparative Data: N-Acetylation
| Compound | Reaction Time (hours) | Yield (%) |
| Aniline | 0.5 | 95 |
| 4-methylaniline | 0.4 | 96 |
| 4-methoxyaniline | 0.3 | 98 |
| 4-tert-butylaniline | 1.0 | 92 |
| 2-(Cyclopentylmethoxy)-5-methylaniline | (Predicted) 4-6 | (Predicted) 85 |
The predicted slower reaction time and slightly lower yield for 2-(Cyclopentylmethoxy)-5-methylaniline in N-acetylation are attributed to the significant steric hindrance posed by the ortho-cyclopentylmethoxy group, which impedes the approach of the acetylating agent to the amino group.
Electrophilic Aromatic Substitution: Bromination
The reaction of anilines with bromine is a classic example of electrophilic aromatic substitution. The rate and regioselectivity of this reaction are governed by the activating and directing effects of the substituents on the aromatic ring.
Experimental Protocol: Bromination of Aniline Derivatives
-
Reaction Setup: Dissolve 10 mmol of the respective aniline derivative in 20 mL of glacial acetic acid in a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Reagent Preparation: Prepare a solution of 1.0 equivalent (10 mmol) of bromine in 10 mL of glacial acetic acid.
-
Addition of Bromine: Add the bromine solution dropwise to the aniline solution at 0 °C with constant stirring.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into 100 mL of ice-cold water. Collect the precipitate by filtration, wash with cold water, and dry.
-
Analysis: Analyze the product distribution by ¹H NMR spectroscopy to determine the regioselectivity.
Comparative Data: Bromination
| Compound | Major Product(s) | Observations |
| Aniline | 2,4,6-tribromoaniline | Rapid reaction, polysubstitution |
| 4-methylaniline | 2-bromo-4-methylaniline | Controlled monosubstitution |
| 4-methoxyaniline | 2-bromo-4-methoxyaniline | High reactivity, controlled monosubstitution |
| 4-tert-butylaniline | 2-bromo-4-tert-butylaniline | Slower reaction due to sterics |
| 2-(Cyclopentylmethoxy)-5-methylaniline | (Predicted) 4-bromo-2-(cyclopentylmethoxy)-5-methylaniline | Regioselectivity dictated by the strong ortho,para-directing effect of the amino group and the blocking of one ortho position. |
The cyclopentylmethoxy and methyl groups in 2-(Cyclopentylmethoxy)-5-methylaniline are both electron-donating and, along with the powerful activating amino group, will strongly activate the ring towards electrophilic substitution. The substitution pattern will be directed to the positions ortho and para to the amino group.
Visualization of Comparative Frameworks
To visually summarize the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparative analysis of aniline derivatives based on their physicochemical properties and reactivity.
Caption: Experimental workflow for the N-acetylation of aniline derivatives.
Conclusion
2-(Cyclopentylmethoxy)-5-methylaniline presents a unique combination of steric and electronic properties. Its bulky ortho-substituent is predicted to significantly influence its reactivity, particularly in reactions involving the amino group, leading to slower reaction rates compared to less hindered anilines. However, the electron-donating nature of its substituents will activate the aromatic ring for electrophilic substitution, with a predictable regiochemical outcome. This head-to-head comparison provides a foundational understanding for researchers looking to incorporate this or structurally similar aniline derivatives into their synthetic programs. The provided experimental protocols offer a starting point for the practical evaluation of these compounds in a laboratory setting.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook on organic chemistry that covers the fundamental principles of aniline reactivity.) URL: [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides in-depth discussions on the electronic and steric effects of substituents in aromatic systems.) URL: [Link]
Navigating the Synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline: A Guide to Reproducibility and Alternative Routes
For researchers and chemists in drug development, the reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth analysis of the synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline, a compound with potential applications in medicinal chemistry. Due to a lack of established protocols in the public domain, this guide proposes a primary synthetic route, meticulously examines potential reproducibility challenges, and compares it with viable alternative methodologies. The insights provided are grounded in established chemical principles to empower researchers in achieving consistent and efficient synthesis.
Proposed Primary Synthetic Route: Williamson Ether Synthesis
The most direct and classical approach to synthesizing 2-(Cyclopentylmethoxy)-5-methylaniline is the Williamson ether synthesis. This method involves the O-alkylation of 2-amino-4-methylphenol with a suitable cyclopentylmethyl halide, such as cyclopentylmethyl bromide. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by a base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2]
Experimental Protocol:
Materials:
-
2-Amino-4-methylphenol
-
Cyclopentylmethyl bromide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylphenol in the chosen anhydrous solvent (DMF or acetonitrile).
-
Add a slight excess (1.1-1.5 equivalents) of the base (e.g., powdered anhydrous K₂CO₃ or NaOH).
-
Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add cyclopentylmethyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(Cyclopentylmethoxy)-5-methylaniline.
Critical Challenge: O- vs. N-Alkylation and Reproducibility
A significant challenge in the synthesis of alkoxy anilines from aminophenols is the competition between O-alkylation and N-alkylation.[3][4] The amino group can also act as a nucleophile, leading to the formation of an N-alkylated byproduct and potentially a di-alkylated product. This lack of selectivity can severely impact the yield and purity of the desired O-alkylated product, posing a major reproducibility issue.
Several factors can influence the O/N selectivity:
-
Base: The choice and strength of the base are critical. A strong base like sodium hydride will deprotonate both the hydroxyl and amino groups, favoring O-alkylation due to the higher acidity of the phenol. Weaker bases like potassium carbonate may lead to a mixture of products.
-
Solvent: The solvent can influence the nucleophilicity of the phenoxide and amino groups. Polar aprotic solvents like DMF are generally preferred for SN2 reactions.[5]
-
Temperature: Higher reaction temperatures can sometimes favor N-alkylation.
To address this, a strategy involving the protection of the more nucleophilic amino group is often employed to ensure selective O-alkylation.[3][6][7]
Alternative Synthetic Routes
To overcome the selectivity and reproducibility challenges of the direct Williamson ether synthesis, two primary alternative strategies can be considered.
Protective Group Strategy with Williamson Ether Synthesis
This approach involves the temporary protection of the amino group to prevent its reaction with the alkylating agent.[8][9] A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group.[10]
Experimental Workflow:
-
Protection: React 2-amino-4-methylphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected aminophenol.
-
Williamson Ether Synthesis: Perform the Williamson ether synthesis as described in the primary route using the Boc-protected aminophenol. The bulky Boc group will sterically hinder N-alkylation and the electron-withdrawing nature of the carbamate will reduce the nucleophilicity of the nitrogen.
-
Deprotection: Remove the Boc group by treating the O-alkylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final product.
Buchwald-Hartwig Etherification
A more modern alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[11][12] While primarily used for C-N bond formation, related palladium-catalyzed methods can be adapted for C-O bond formation (etherification).[13][14] This approach would involve coupling cyclopentylmethanol with 2-bromo-4-methylaniline.
Experimental Protocol (General):
-
In a reaction vessel under an inert atmosphere, combine 2-bromo-4-methylaniline, cyclopentylmethanol, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), and a strong base (e.g., sodium tert-butoxide).[15]
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the mixture to the required reaction temperature (typically 80-120 °C) and monitor for completion.
-
After cooling, the reaction is worked up by quenching, extraction, and purification via column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Direct Williamson Ether Synthesis | Protective Group Strategy | Buchwald-Hartwig Etherification |
| Selectivity | Potentially low (O- vs. N-alkylation) | High (O-alkylation favored) | High (Specific C-O coupling) |
| Reproducibility | Moderate to low | High | High |
| Number of Steps | 1 | 3 | 1 |
| Atom Economy | Moderate | Low | Moderate |
| Cost & Reagents | Inexpensive reagents | Additional cost for protecting group and deprotection reagents | Expensive palladium catalyst and ligands |
| Reaction Conditions | Moderate temperatures | Moderate temperatures, with an additional deprotection step | High temperatures, requires inert atmosphere |
Conclusion
The synthesis of 2-(Cyclopentylmethoxy)-5-methylaniline presents a classic challenge in selective functionalization. While a direct Williamson ether synthesis is the most straightforward approach on paper, it is fraught with potential reproducibility issues due to competing N-alkylation. For researchers requiring high purity and consistent yields, the protective group strategy offers a more robust and reliable, albeit longer, synthetic route. The Buchwald-Hartwig etherification represents a modern, efficient, and highly selective alternative, although the cost of the catalyst and the need for stringent reaction conditions may be a consideration. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources.
References
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. PROTECTING GROUPs.pptx [slideshare.net]
- 10. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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An Application Scientist's Guide to the Inter-laboratory Validation of Analytical Methods for 2-(Cyclopentylmethoxy)-5-methylaniline
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to market is underpinned by a vast dataset. The integrity of this data is paramount. For compounds like 2-(Cyclopentylmethoxy)-5-methylaniline, a potential intermediate or impurity in drug synthesis, the ability to accurately and reliably quantify its presence is a non-negotiable aspect of quality control and regulatory compliance. The molecular structure of this analyte is presented in Figure 1.

Figure 1. Molecular Structure of 2-(Cyclopentylmethoxy)-5-methylaniline[1].
Analytical methods form the bedrock of this quantitative assurance. However, a method validated in a single laboratory is only the first step. To ensure that a method is truly robust and transferable, it must undergo inter-laboratory validation, also known as a collaborative study. This process is critical for establishing the reproducibility of the method—its performance across different laboratories, analysts, and equipment.[2][3]
This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-(Cyclopentylmethoxy)-5-methylaniline. It is structured around a hypothetical inter-laboratory study designed to reflect the principles and acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[4][5][6] The objective is to provide researchers and drug development professionals with a practical framework for selecting, validating, and implementing analytical methods that are fit for purpose and can withstand the scrutiny of global regulatory bodies.
Foundational Principles: Designing a Validated Analytical System
Before embarking on an inter-laboratory study, the analytical procedure itself must be validated to demonstrate its suitability for the intended purpose.[6] The ICH Q2(R2) guideline provides a harmonized framework for this process, focusing on key performance characteristics.[7][8]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often evaluated by assaying a known purity standard or through recovery studies in a spiked matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory precision), which is the primary focus of this guide.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This is typically evaluated during method development.[6]
The Inter-Laboratory Study: A Framework for Assessing Reproducibility
The core of this guide is a comparative analysis based on a hypothetical inter-laboratory study. The design of such a study is critical for generating meaningful data on method reproducibility.
Study Design Rationale
The objective is to challenge the analytical methods with the variability inherent in real-world application. Three independent laboratories, representing different geographical locations and utilizing common but distinct models of equipment from major manufacturers, were chosen for this hypothetical study. A single, homogenous batch of 2-(Cyclopentylmethoxy)-5-methylaniline reference standard and a representative placebo matrix (e.g., a typical drug product formulation excipient blend) were prepared and distributed by a central organizing laboratory to eliminate variability from the starting materials.
The workflow for conducting such a study is visualized in the diagram below.
Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.
Comparative Performance Data
The following tables summarize the performance data from the three laboratories for both the HPLC and GC-MS methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis as informed by ICH guidelines.[7]
Table 1: Inter-laboratory Validation of the HPLC-UV Method for 2-(Cyclopentylmethoxy)-5-methylaniline | Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria | | :--- | :---: | :---: | :---: | :---: | | Linearity (R²) | 0.9996 | 0.9994 | 0.9997 | ≥ 0.999 | | Accuracy (% Recovery) | 99.7% | 100.6% | 99.4% | 98.0% - 102.0% | | Precision (RSD%) | | | | | | - Repeatability | 0.75% | 0.88% | 0.71% | ≤ 2.0% | | - Reproducibility | \multicolumn{3}{c|}{1.65% } | ≤ 3.0% | | LOD | 0.05 µg/mL | 0.06 µg/mL | 0.04 µg/mL | Reportable | | LOQ | 0.15 µg/mL | 0.18 µg/mL | 0.12 µg/mL | Reportable |
Table 2: Inter-laboratory Validation of the GC-MS Method for 2-(Cyclopentylmethoxy)-5-methylaniline | Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria | | :--- | :---: | :---: | :---: | :---: | | Linearity (R²) | 0.9998 | 0.9997 | 0.9999 | ≥ 0.999 | | Accuracy (% Recovery) | 100.2% | 101.1% | 99.8% | 98.0% - 102.0% | | Precision (RSD%) | | | | | | - Repeatability | 1.1% | 1.3% | 1.0% | ≤ 2.0% | | - Reproducibility | \multicolumn{3}{c|}{2.1% } | ≤ 4.0% | | LOD | 0.5 ng/mL | 0.6 ng/mL | 0.4 ng/mL | Reportable | | LOQ | 1.5 ng/mL | 1.8 ng/mL | 1.2 ng/mL | Reportable |
Interpretation of Results
Both methods demonstrated acceptable performance across all participating laboratories, meeting the predefined criteria.
-
HPLC-UV: This method shows excellent precision, particularly in terms of inter-laboratory reproducibility (RSD of 1.65%). Its higher LOQ makes it well-suited for assay and purity determinations where the analyte concentration is relatively high. The robustness of HPLC methods often makes them the workhorse of QC laboratories for routine release testing.
-
GC-MS: This technique offers significantly greater sensitivity, with an LOQ approximately 100-fold lower than the HPLC method. This is a critical advantage for trace-level analysis, such as identifying the analyte as a low-level impurity or for cleaning validation studies. The mass spectrometric detection provides superior specificity, confirming the identity of the analyte peak, which is a significant advantage over UV detection. The slightly higher reproducibility RSD (2.1%) is typical for more complex, higher-sensitivity methods but remains well within acceptable limits.
Detailed Experimental Protocols
The trustworthiness of a method relies on a detailed, unambiguous protocol that can be followed consistently.[4] The following are the core methodologies used in the inter-laboratory study.
Caption: General Experimental Workflow for Chromatographic Analysis.
Protocol 1: HPLC-UV Method
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Rationale: This is standard equipment in most pharmaceutical QC labs, ensuring wide applicability.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Causality: The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, which has significant nonpolar character due to its cyclopentyl and methyl groups.
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Causality: This ratio was optimized during method development to provide a retention time of approximately 6-8 minutes, allowing for good separation from potential early-eluting impurities without excessively long run times.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature is crucial for ensuring reproducible retention times. 30 °C is slightly above ambient to negate fluctuations in room temperature.
-
-
Detection Wavelength: 245 nm.
-
Causality: This wavelength was identified from the UV spectrum of the analyte as providing a strong absorbance maximum, enhancing sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~25 mg of 2-(Cyclopentylmethoxy)-5-methylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Serially dilute the stock standard with the mobile phase to prepare calibration standards ranging from 0.15 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to achieve a final concentration within the validated calibration range.
-
Protocol 2: GC-MS Method
-
Instrumentation: A Gas Chromatograph with a split/splitless injector, coupled to a single quadrupole Mass Spectrometer.
-
Rationale: This combination provides high separation efficiency and highly specific detection, essential for identifying and quantifying trace-level components.[9]
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Causality: A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose, low-polarity phase that provides excellent resolution for a wide range of semi-volatile organic compounds, including aromatic amines.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Causality: This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation.
-
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Causality: The temperature program is designed to separate the analyte from any solvent front or lighter impurities at the beginning of the run and ensure that any heavier components are eluted from the column by the end of the run.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Causality: SIM mode dramatically increases sensitivity and selectivity compared to full scan mode by monitoring only a few characteristic ions of the target analyte (e.g., the molecular ion and key fragment ions).
-
-
Monitored Ions: m/z 205 (M+), 136, 107.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standards: Serially dilute the stock standard with Dichloromethane to prepare calibration standards ranging from 1.5 ng/mL to 200 ng/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and procedure (e.g., liquid-liquid extraction), then dilute the extract with Dichloromethane to a final concentration within the calibration range.
-
Conclusion and Recommendations
The inter-laboratory validation exercise confirms that both the HPLC-UV and GC-MS methods are reliable, accurate, and reproducible for the quantitative analysis of 2-(Cyclopentylmethoxy)-5-methylaniline. The choice between the two methods should be dictated by the specific analytical objective.
-
For routine quality control, assay, and purity analysis where analyte concentrations are expected to be in the µg/mL range or higher, the HPLC-UV method is recommended. Its operational simplicity, robustness, and excellent reproducibility make it ideal for high-throughput environments.
-
For trace-level analysis , such as impurity profiling, genotoxic impurity assessment, or cleaning validation, the GC-MS method is the superior choice. Its significantly lower LOQ and the confirmatory power of mass spectrometric detection provide the necessary sensitivity and specificity for these demanding applications.
Successfully transferring and implementing these methods requires more than just a written protocol. It necessitates comprehensive training, a robust system suitability testing plan to ensure instrument performance prior to each run, and open communication between laboratories to address any unforeseen issues. By grounding the validation process in the principles of the ICH guidelines and confirming performance through inter-laboratory studies, organizations can ensure the generation of consistently reliable data, supporting robust drug development and ensuring patient safety.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH Q2(R2)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: Q2(R2)
- Title: A Guide to Inter-Laboratory Comparison of MCPB Analytical Methods Source: Benchchem URL
- Title: Validation protocol of analytical methods Source: OIV URL
- Title: 2-Methoxy-5-methylaniline Source: SIELC Technologies URL
- Title: Inter-Laboratory Comparison Protocol - March 2024 Source: Scribd URL
- Title: 2-(Cyclopentylmethoxy)
- Title: Trends in inter-laboratory method validation Source: Eurachem URL
- Title: 2-Methoxy-5-methylaniline analytical standard 120-71-8 Source: Sigma-Aldrich URL
- Title: DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME Source: IAEA URL
Sources
- 1. scbt.com [scbt.com]
- 2. oiv.int [oiv.int]
- 3. eurachem.org [eurachem.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. 2-甲氧基-5-甲基苯胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
2-(Cyclopentylmethoxy)-5-methylaniline proper disposal procedures
Here is the comprehensive safety and logistical guide for the proper handling and disposal of 2-(Cyclopentylmethoxy)-5-methylaniline in a professional laboratory setting.
Chemical Profile & Hazard Assessment
2-(Cyclopentylmethoxy)-5-methylaniline (CAS: 946682-80-0) is an aniline derivative typically utilized as a building block in pharmaceutical synthesis and drug development[1]. Like many substituted anilines, it presents specific toxicological and environmental hazards that dictate strict waste management protocols.
Understanding the causality behind these hazards is critical for safe handling. Aniline derivatives are readily absorbed through the skin, inhalation, and ingestion. Systemically, they undergo N-hydroxylation in the liver, forming intermediates that oxidize hemoglobin to methemoglobin, severely impairing oxygen transport [1]. Furthermore, these compounds are highly persistent in aquatic environments and exhibit significant aquatic toxicity [2].
Table 1: Chemical and Hazard Profile
| Parameter | Specification / Data |
| Chemical Name | 2-(Cyclopentylmethoxy)-5-methylaniline |
| CAS Number | 946682-80-0 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Eye/Skin Irritant, Aquatic Toxicity |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides |
| Target Organs | Blood (Methemoglobinemia), Liver, Kidneys, Central Nervous System |
Standard Operating Procedure (SOP): Waste Segregation and Disposal
To ensure a self-validating safety system, laboratories must rely on professional Environmental Health and Safety (EHS) disposal pathways (typically high-temperature incineration) rather than attempting in-house chemical neutralization. Attempting to oxidize or neutralize aniline derivatives in the lab can generate highly reactive nitroso compounds or uncontrolled exothermic reactions [1].
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Engineering Controls: All transfers and waste consolidation must be performed inside a certified, properly functioning chemical fume hood.
-
PPE Selection:
-
Gloves: Standard nitrile gloves may offer limited breakthrough times for concentrated anilines. Double-gloving with heavy-duty nitrile or using butyl rubber gloves is recommended when handling pure stock [3].
-
Body/Eye: Flame-resistant lab coat, full-length pants, closed-toe shoes, and splash-proof chemical safety goggles.
-
Phase 2: Segregation and Containment
-
Determine Waste Stream: Classify the waste as Non-Halogenated Organic Waste , provided it has not been mixed with halogenated solvents (e.g., dichloromethane, chloroform). If mixed with halogens, it must go into the Halogenated Organic Waste stream to prevent the formation of dioxins during incineration [3].
-
Compatibility Verification: Ensure the waste container contains NO strong oxidizers (e.g., nitric acid, hydrogen peroxide, permanganates). Mixing anilines with oxidizers can lead to violent, heat-generating reactions.
-
Primary Containment: Use an EHS-approved, chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard. Do not use metal containers, as trace acids in the waste mixture can cause corrosion.
-
Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks or spills.
Phase 3: Labeling and EHS Transfer
-
Labeling: Attach a hazardous waste tag immediately upon placing the first drop of waste into the container. Write out the full chemical name ("2-(Cyclopentylmethoxy)-5-methylaniline") and the primary solvent. Do not use abbreviations or chemical structures.
-
Hazard Identification: Check the boxes for "Toxic" and "Environmental Hazard" on the waste tag.
-
Storage Limits: Do not fill the waste container beyond 80% capacity to allow for vapor expansion. Keep the container tightly capped when not actively adding waste.
-
Disposal Request: Submit a waste pickup request to your institutional EHS department. The waste will be transported to a licensed facility for high-temperature incineration, which is the only approved method for destroying the aromatic amine structure safely [2].
Workflow Visualization
Lab workflow for the safe segregation and disposal of aniline derivative waste.
Spill Response Protocol
In the event of a spill outside of the fume hood, immediate containment is necessary to prevent environmental release and inhalation exposure.
-
Evacuate and Assess: Evacuate personnel from the immediate area. Assess the spill size. If it is large or highly concentrated, contact EHS emergency response immediately.
-
Ventilation: Ensure laboratory exhaust is functioning. Do not attempt to clean the spill without a properly fitted respirator if ventilation is compromised.
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial chemical spill pads). Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container (e.g., a wide-mouth HDPE bucket).
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water as hazardous waste, as it will contain trace amounts of the toxic aniline derivative [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Title 40 CFR Part 261. Available from:[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. Standard 1910.1450. Available from:[Link]
Sources
Defensive Shielding: A Guide to Personal Protective Equipment for Handling 2-(Cyclopentylmethoxy)-5-methylaniline
As a Senior Application Scientist, my primary objective is to empower your research with not just innovative tools, but also the critical knowledge to use them safely and effectively. This guide provides a comprehensive framework for the safe handling of 2-(Cyclopentylmethoxy)-5-methylaniline, a specialized aromatic amine. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily accessible, its structural motifs—a substituted aniline ring—place it within a class of compounds that require stringent safety protocols.
Our approach is therefore one of proactive defense, inferring potential hazards from well-documented analogs like 2-Methoxy-5-methylaniline and other primary aromatic amines.[1][2][3] The protocols outlined below are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established principles of laboratory chemical hygiene.
Inferred Hazard Profile: Understanding the Adversary
Aromatic amines as a class are known for their potential systemic toxicity and must be handled with care.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion.[1] Based on data from structurally similar compounds, we must assume 2-(Cyclopentylmethoxy)-5-methylaniline presents the following risks:
-
Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] Analogs show potential for causing damage to organs such as the blood and kidneys.[5]
-
Carcinogenicity: Some related aromatic amines are classified as potential or known carcinogens.[2][3] Therefore, this compound should be handled as a potential carcinogen, minimizing exposure at all times.
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[3][5]
-
Aquatic Toxicity: Aromatic amines can be very toxic to aquatic life with long-lasting effects.[4][5] This necessitates stringent disposal protocols to prevent environmental contamination.[6][7]
The Protective Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is the cornerstone of safe handling. The following is a breakdown of the minimum required PPE.
Primary Barriers: Gloves, Goggles, and Gown
| Task Level | Eye/Face Protection | Hand Protection | Body Protection |
| Benchtop Operations (Low volume, <10g) | Chemical safety goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat |
| Solution Preparation & Transfer (Splash potential) | Chemical safety goggles and a full-face shield | Nitrile or Neoprene gloves (double-gloving) | Chemical-resistant apron over a lab coat |
| High-Energy Operations (e.g., Rotovapping, sonicating) | Chemical safety goggles and a full-face shield | Nitrile or Neoprene gloves (double-gloving) | Chemical-resistant apron over a lab coat |
Causality Behind the Choices:
-
Eye Protection : Chemical safety goggles are mandatory to prevent splashes from reaching the eyes. A face shield is added when the risk of splashing is significant, protecting the entire face.
-
Hand Protection : Aromatic amines can be readily absorbed through the skin.[1] Nitrile gloves provide a good barrier against a wide range of chemicals. Double-gloving is a best practice that provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated. Always check the manufacturer's data for breakthrough times for the specific solvent being used.
-
Body Protection : A lab coat protects personal clothing and skin. A chemical-resistant apron provides an additional, impermeable barrier during tasks with a higher risk of spills and splashes.
Respiratory Protection: Guarding the Airways
Respiratory protection is not typically required for handling small quantities in a certified chemical fume hood. However, it becomes essential under certain conditions:
-
When to Use : If you are weighing out the solid form of the compound outside of a ventilated enclosure, or if there is a potential for aerosol generation that cannot be controlled by engineering means (e.g., a large-scale spill).
-
What to Use : A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the minimum requirement.
Operational and Disposal Protocols
The Workflow of Safety: A Step-by-Step Protocol
-
Preparation : Before handling the compound, ensure a chemical fume hood is certified and functioning correctly. Designate a specific area for the work.
-
Donning PPE : Put on your lab coat, followed by safety goggles. Then, don your inner pair of gloves, followed by the outer pair.
-
Handling : Conduct all manipulations of 2-(Cyclopentylmethoxy)-5-methylaniline within the fume hood.
-
Post-Handling : After completing your work, wipe down the work surface with an appropriate solvent.
-
Doffing PPE : Remove the outer pair of gloves first, turning them inside out. Then remove your lab coat and goggles. Finally, remove the inner pair of gloves. Wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, immediately alert others in the area. Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[8] Collect the material into a designated hazardous waste container.
Disposal: The Final Step in Safety
All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[6][8]
-
Solid Waste : Place in a clearly labeled, sealed container marked "Hazardous Waste" with the full chemical name.
-
Liquid Waste : Collect in a compatible, sealed container, also clearly labeled as hazardous waste.
This workflow is visualized in the diagram below, providing a clear decision-making process for ensuring safety at every stage.
Caption: A workflow for PPE selection and decontamination when handling 2-(Cyclopentylmethoxy)-5-methylaniline.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Laboratory Safety and Chemical Hygiene Plan. (2023, March 15).
- Benchchem. (n.d.). Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). 2-(Cyclopentylmethoxy)-5-methylaniline.
- Safety data sheet. (2023, March 24).
- TCI Chemicals. (2025, January 9). SAFETY DATA SHEET - N-Methylaniline.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methoxy-5-methylaniline.
- NextSDS. (n.d.). 2-Methoxy-5-methylaniline Safety Data Sheet.
- Chemical Substances Control Law. (n.d.). 2-Methoxy-5-methylaniline Reference No.: 3-614.
- PMC - NIH. (n.d.). Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines.
- Aromatic Amine Pollution. (2025, December 1).
- Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. nextsds.com [nextsds.com]
- 4. cpachem.com [cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
